molecular formula C17H19N3O4S B372602 2-Chloro-3-phenylquinoxaline CAS No. 7065-92-1

2-Chloro-3-phenylquinoxaline

Cat. No.: B372602
CAS No.: 7065-92-1
M. Wt: 240.69g/mol
InChI Key: KPGPIQKEKAEAHM-UHFFFAOYSA-N
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Description

2-Chloro-3-phenylquinoxaline is a high-value chemical intermediate prized for its versatility in organic synthesis and medicinal chemistry research. Its core utility lies in the reactivity of the 2-chloro substituent, which serves as an excellent leaving group for nucleophilic aromatic substitution. This allows researchers to efficiently synthesize a diverse array of 2,3-disubstituted quinoxaline derivatives, which are privileged scaffolds in drug discovery . This compound is instrumental in the design and development of novel therapeutic agents. Quinoxaline derivatives are extensively investigated for their wide spectrum of biological activities, including potential as anticancer, antimicrobial, and antiviral agents . Furthermore, this compound serves as a key precursor in materials science, particularly in the synthesis of organic electronic compounds. Its structure is a integral component in the development of advanced materials for applications such as organic light-emitting diodes (OLEDs), where it contributes to the electron-transport properties and stability of the device . The phenyl and quinoxaline groups provide a rigid, conjugated system that is essential for the semiconducting characteristics required in these technologies. By facilitating access to complex molecular architectures, this reagent accelerates innovation across multiple scientific disciplines, from pharmaceutical development to the creation of next-generation electronic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-phenylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2/c15-14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGPIQKEKAEAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808341
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

An In-Depth Technical Guide on the Physicochemical Properties of 2-Chloro-3-phenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the landscape of medicinal chemistry and materials science, quinoxaline derivatives stand out as a class of heterocyclic compounds with significant therapeutic and functional potential. These nitrogen-containing bicyclic structures, formed by the fusion of benzene and pyrazine rings, serve as privileged scaffolds in drug discovery.[1][2] Their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, makes them a subject of intense research.[1] This guide provides a comprehensive technical overview of the physicochemical properties of a specific and important derivative, 2-Chloro-3-phenylquinoxaline.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide insights into the experimental basis of these properties and their implications for practical applications. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and trustworthiness.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development for any application, particularly in pharmacology where factors like solubility and stability directly impact bioavailability and efficacy.

Summary of Key Properties
PropertyValueSource
Molecular Formula C₁₄H₉ClN₂PubChem[3]
Molecular Weight 240.69 g/mol PubChem[3]
Melting Point 128 - 134 °CChemicalBook, TCI[4]
Boiling Point (Predicted) 355.7 ± 37.0 °CChemicalBook[4]
Density (Predicted) 1.285 ± 0.06 g/cm³ChemicalBook[4]
Solubility (at pH 7.4) 0.6 µg/mLPubChem[3]
pKa (Predicted) -2.14ChemicalBook[4]
Canonical SMILES C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2ClPubChem[3]
InChI Key KPGPIQKEKAEAHM-UHFFFAOYSA-NPubChem[3]
Molecular Structure and Crystallography

The arrangement of atoms in three-dimensional space is a primary determinant of a molecule's physical and chemical behavior. For this compound, the structure consists of a planar quinoxaline ring system with a phenyl group and a chlorine atom at the 2 and 3 positions, respectively.

The general workflow for determining a crystal structure via single-crystal X-ray diffraction is a cornerstone of chemical characterization.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement a Compound Synthesis & Purification b Solvent Screening a->b c Crystallization (e.g., Slow Evaporation, Vapor Diffusion) b->c d Crystal Mounting c->d Suitable Crystal Obtained e X-ray Diffractometer d->e f Diffraction Pattern Collection e->f g Phase Problem Solution f->g Raw Data h Model Building g->h i Refinement & Validation h->i j Final Structure (CIF file) i->j

Caption: General workflow for single-crystal X-ray diffraction analysis.

Spectroscopic Profile

Spectroscopic techniques are indispensable for confirming the identity and purity of a compound.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the phenyl ring and the quinoxaline core in the aromatic region (typically 7.0-9.0 ppm). The ¹³C NMR would display distinct resonances for each unique carbon atom, with the carbon attached to the chlorine atom appearing at a characteristic downfield shift.

  • Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, confirming its molecular weight. For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight of approximately 240.69 g/mol . The presence of chlorine would be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. Key vibrational bands for this compound would include C=N stretching within the pyrazine ring, C=C stretching from the aromatic rings, and C-Cl stretching.

  • UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation of the quinoxaline and phenyl rings is expected to result in strong absorption bands in the UV region.

Solubility and Stability

Solubility Profile

Solubility is a critical parameter for drug development, influencing absorption and formulation. This compound is characterized by very low aqueous solubility. An experimental value at pH 7.4 is reported as 0.6 µg/mL, indicating its hydrophobic nature.[3]

In contrast, quinoxaline derivatives, in general, show good solubility in polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO).[7] This is a crucial consideration for reaction chemistry and for the preparation of stock solutions for biological assays. The poor water solubility is expected, given the large, non-polar aromatic surface area and the absence of significant hydrogen bonding groups.

Chemical Stability

The quinoxaline ring is a stable aromatic system. The chloro-substituent at the 2-position, however, represents a reactive site. It can be susceptible to nucleophilic substitution reactions, a property often exploited in the synthesis of more complex quinoxaline derivatives.[8] This reactivity must be considered when choosing reaction conditions, solvents, and storage protocols to prevent degradation.

Experimental Protocols

To ensure the reliability and reproducibility of physicochemical data, standardized and well-validated experimental protocols are essential.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is a gold-standard method for determining thermodynamic solubility.

  • Preparation: Prepare a series of buffered aqueous solutions at the desired pH (e.g., pH 7.4 phosphate-buffered saline).

  • Addition of Compound: Add an excess of this compound to a known volume of the buffer in a sealed vial. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment is recommended to confirm the time required to reach a plateau in concentration.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high readings. Centrifugation at high speed followed by careful removal of the supernatant is a reliable method. Filtration may also be used, but care must be taken to ensure the filter does not adsorb the compound.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The experiment should be run in triplicate. A standard curve of the compound in a suitable organic solvent (e.g., acetonitrile) must be prepared to ensure accurate quantification.

G start Start: Excess Compound + Buffer agitate Agitate at Constant Temp (24-48h) start->agitate Equilibration separate Separate Phases (Centrifugation) agitate->separate Achieve Saturation quantify Quantify Supernatant (HPLC-UV) separate->quantify Isolate Saturated Solution end_node End: Solubility Value quantify->end_node Data Analysis

Caption: Workflow for the shake-flask solubility determination method.

Protocol 2: ¹H NMR Sample Preparation and Analysis

This protocol outlines the standard procedure for obtaining a high-quality NMR spectrum for structural confirmation.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this class of compound. DMSO-d₆ is often preferred if solubility in CDCl₃ is limited.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference peak at 0.00 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using standard parameters. This typically involves shimming the magnetic field to ensure homogeneity, tuning the probe, and setting appropriate acquisition parameters (e.g., number of scans, relaxation delay).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the peaks. The chemical shifts, coupling constants, and integration values are then analyzed to confirm the structure.

Conclusion

This compound is a hydrophobic, crystalline solid with a well-defined molecular structure. Its key physicochemical properties, particularly its low aqueous solubility and the reactivity of its chloro-substituent, are defining features that govern its application in drug discovery and chemical synthesis. The experimental protocols detailed in this guide provide a framework for the reliable and accurate characterization of this and related quinoxaline derivatives. A thorough understanding of these foundational properties is an indispensable prerequisite for the rational design of new therapeutic agents and advanced materials based on the versatile quinoxaline scaffold.

References

  • Quinoxaline derivative - Solubility of Things. (n.d.).
  • PubChem. (n.d.). This compound.
  • Table 2 Solubility of Polyamides containing quinoxaline moiety from... - ResearchGate. (n.d.).
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.).
  • Quinoxaline, its derivatives and applications: A State of the Art review - ReCIPP. (n.d.).
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Publishing. (2024, November 7).
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central. (n.d.).
  • Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities - RJPBCS. (n.d.).
  • Synthesis, characterization and pharmacological evaluation of some potent 2-(substituted phenylimino) quinoxaline-3-one for their - JOCPR. (n.d.).
  • 2-Chloro-3-methyl-quinoxaline - IDR@NITK. (n.d.).
  • Synthesis of 2,3-diphenylquinoxaline (3) with reagents and conditions:... - ResearchGate. (n.d.).
  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation - Open Research@CSIR-NIScPR. (2025, April 3).
  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline - PubMed Central. (n.d.).
  • PubChemLite. (n.d.). 2-chloro-6-methyl-3-phenylquinoline (C16H12ClN).
  • (PDF) 2-Chloro-3-methylquinoxaline - ResearchGate. (2025, August 10).

Sources

Spectroscopic Blueprint of a Privileged Scaffold: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 2-Chloro-3-phenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of 2-chloro-3-phenylquinoxaline. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interpretation of the NMR spectra, offering not just data, but a foundational understanding of the structural and electronic factors that govern the chemical shifts and coupling constants in this important heterocyclic scaffold. While a definitive, publicly available, fully assigned experimental spectrum for this specific molecule is not consistently reported, this guide synthesizes data from closely related analogues and foundational NMR principles to present a robust and predictive spectroscopic analysis.

Introduction: The Quinoxaline Core in Modern Chemistry

Quinoxaline, a bicyclic heteroaromatic compound, represents a "privileged scaffold" in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties[1]. The strategic placement of substituents on the quinoxaline ring system allows for the fine-tuning of its electronic and steric properties, thereby modulating its interaction with biological targets. The subject of this guide, this compound, incorporates a reactive chloro group at the 2-position, offering a versatile handle for further synthetic transformations, and a phenyl group at the 3-position, which can influence the molecule's overall conformation and biological profile.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The successful acquisition of high-resolution ¹H and ¹³C NMR spectra is contingent upon a meticulously executed experimental protocol. The following procedure is a validated method for the preparation and analysis of quinoxaline derivatives.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a common and appropriate solvent for quinoxaline derivatives, offering good solubility and a clean spectral window. For compounds with different solubility profiles, dimethyl sulfoxide-d₆ (DMSO-d₆) can be a suitable alternative[2].

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining high-quality spectra on a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR spectra.

Spectrometer Parameters
  • Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended for achieving good signal dispersion, particularly for the aromatic protons.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (zg30 or similar).

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (zgpg30 or similar).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit signals exclusively in the aromatic region, typically between 7.0 and 8.5 ppm. The spectrum can be divided into two main systems: the protons of the quinoxaline ring and the protons of the phenyl substituent.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.15dd~8.0, 1.51HH-8
~8.05dd~8.0, 1.51HH-5
~7.80m-2HH-6, H-7
~7.75m-2HH-2', H-6'
~7.50m-3HH-3', H-4', H-5'

Note: The predicted chemical shifts are based on data from analogous structures and are subject to solvent effects and the specific electronic environment of the molecule.

Rationale for Peak Assignments
  • Quinoxaline Protons (H-5, H-6, H-7, H-8): The four protons on the benzo portion of the quinoxaline ring form a complex ABCD spin system. Protons H-5 and H-8 are situated peri to the pyrazine ring nitrogens, which deshield them, causing their signals to appear at a lower field (higher ppm) compared to H-6 and H-7. These protons will likely appear as doublets of doublets due to ortho and meta coupling. The signals for H-6 and H-7 are expected to be in the more shielded region of the quinoxaline system and may appear as a complex multiplet.

  • Phenyl Protons (H-2', H-3', H-4', H-5', H-6'): The five protons of the phenyl ring will also give rise to signals in the aromatic region. The ortho-protons (H-2' and H-6') are expected to be the most deshielded of the phenyl protons due to their proximity to the electron-withdrawing quinoxaline ring. The meta- (H-3' and H-5') and para- (H-4') protons will appear at a slightly higher field. Due to rotational freedom around the C3-C1' bond, the signals for these protons may overlap and appear as a complex multiplet.

Spin-Spin Coupling Interactions

The following diagram illustrates the key proton-proton coupling relationships within the this compound molecule.

G cluster_quinoxaline Quinoxaline Ring cluster_phenyl Phenyl Ring H8 H8 H7 H7 H8->H7 J_ortho H6 H6 H8->H6 J_meta H7->H6 J_ortho H5 H5 H7->H5 J_meta H6->H5 J_ortho H2' H2' H3' H3' H2'->H3' J_ortho H4' H4' H2'->H4' J_meta H3'->H4' J_ortho H5' H5' H3'->H5' J_meta H4'->H5' J_ortho H6' H6' H4'->H6' J_meta H5'->H6' J_ortho

Caption: Predicted ¹H-¹H spin-spin coupling in this compound.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound will provide valuable information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a single resonance.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~154.0C-2
~152.5C-3
~141.5C-8a
~140.0C-4a
~138.0C-1'
~131.0C-7
~130.5C-6
~130.0C-4'
~129.5C-2', C-6'
~129.0C-3', C-5'
~128.5C-5
~128.0C-8

Note: These are predicted chemical shifts based on additivity rules and data from similar compounds. Actual values may vary.

Rationale for Peak Assignments
  • Quaternary Carbons: The carbons bearing substituents (C-2, C-3, C-4a, C-8a, and C-1') will appear as quaternary signals in a DEPT experiment. C-2, being attached to both a nitrogen and a chlorine atom, is expected to be significantly deshielded and appear at a very low field. C-3, bonded to a nitrogen and the phenyl group, will also be downfield. The bridgehead carbons, C-4a and C-8a, will resonate in the region typical for aromatic quaternary carbons.

  • Protonated Carbons: The chemical shifts of the protonated carbons of the quinoxaline ring (C-5, C-6, C-7, C-8) and the phenyl ring (C-2', C-3', C-4', C-5', C-6') are influenced by the electronic effects of the substituents. The carbons of the quinoxaline ring generally appear in the 125-135 ppm range. The carbons of the phenyl ring will have chemical shifts typical for a substituted benzene ring.

Key Carbon Environments

The following diagram highlights the distinct carbon environments within the this compound structure.

G cluster_quinoxaline Quinoxaline Core cluster_phenyl Phenyl Substituent C2 C2 C3 C3 C1' C1' C3->C1' C4a C4a C5 C5 C6 C6 C7 C7 C8 C8 C8a C8a C2' C2' C3' C3' C4' C4' C5' C5' C6' C6'

Caption: Key carbon environments in this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. Through a careful analysis of chemical shifts, coupling constants, and signal multiplicities, a complete assignment of all proton and carbon resonances can be achieved. This guide provides a robust, predictive framework for the interpretation of these spectra, grounded in the established principles of NMR spectroscopy and supported by data from analogous compounds. This foundational spectroscopic knowledge is crucial for the unambiguous characterization of this and related quinoxaline derivatives, facilitating their application in drug discovery and materials science.

References

  • More, P. M., Jedge, S. R., Kshirsagar, S. S., & Oswal, R. J. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives.
  • Rishi, et al. (2022).

Sources

Mass Spectrometry of 2-Chloro-3-phenylquinoxaline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Substituted Quinoxalines

In the landscape of modern drug discovery, the quinoxaline scaffold stands out as a "privileged structure," forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer and antimicrobial properties. The functionalization of this bicyclic heteroaromatic system allows for the fine-tuning of its biological efficacy. The introduction of a phenyl group and a reactive chlorine atom, as seen in 2-Chloro-3-phenylquinoxaline, creates a versatile intermediate for the synthesis of novel therapeutic agents. Consequently, the unambiguous structural confirmation and purity assessment of such molecules are paramount. Mass spectrometry (MS) emerges as an indispensable analytical technique, offering profound insights into the molecular weight, elemental composition, and structural integrity of these complex molecules through the meticulous analysis of their ionization and fragmentation behavior.

This technical guide provides an in-depth exploration of the mass spectrometric analysis of this compound. Moving beyond a mere recitation of procedural steps, this document elucidates the causal relationships behind methodological choices, grounding them in the fundamental principles of ionization and ion chemistry. We will delve into the characteristic fragmentation patterns, the diagnostic isotopic signature of the chlorine atom, and provide field-tested protocols for robust analysis.

Ionization Dynamics: Choosing the Right Tool for Structural Interrogation

The initial and most critical step in the mass spectrometric analysis of this compound is the generation of gas-phase ions from the analyte. The choice of ionization technique dictates not only the nature of the resulting ions but also the extent of fragmentation, thereby influencing the type of structural information that can be gleaned. The two most pertinent ionization methods for this compound are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): Unveiling the Fragmentation Blueprint

Electron Ionization is a "hard" ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV).[1] This process is energetic enough to dislodge an electron, forming a molecular ion (M+•) that is also a radical cation.[2] The excess energy imparted to the molecular ion often leads to extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure.[3] For this compound, EI is exceptionally well-suited for confirming the core structure and the nature of its substituents through the analysis of its fragmentation pathways. Due to the volatility of the analyte, it is typically coupled with Gas Chromatography (GC-MS).

Electrospray Ionization (ESI): A Gentler Approach for Molecular Ion Confirmation

In contrast to EI, Electrospray Ionization is a "soft" ionization technique.[1] It generates ions by applying a high voltage to a liquid solution of the analyte, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]+. The gentle nature of ESI usually results in minimal fragmentation, making it the ideal method for unequivocally determining the molecular weight of the parent compound.[4] ESI is most commonly interfaced with Liquid Chromatography (LC-MS), which is advantageous for the analysis of thermally labile or less volatile compounds.

Deciphering the Fragmentation Code: The Mass Spectrum of this compound

Under Electron Ionization, the molecular ion of this compound undergoes a series of characteristic fragmentation reactions. The resulting mass spectrum is a rich source of structural information. A key diagnostic feature is the presence of the chlorine isotope pattern.[5]

The Chlorine Isotopic Signature: A Definitive Marker

Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance).[6] Consequently, any chlorine-containing fragment will appear as a pair of peaks separated by two mass-to-charge (m/z) units, with a characteristic intensity ratio of roughly 3:1.[1] This isotopic signature is a powerful tool for confirming the presence of a single chlorine atom in the molecule and its fragments.

Ion Description Expected m/z Relative Intensity Ratio
[M]+•Molecular ion containing ³⁵Cl240~3
[M+2]+•Molecular ion containing ³⁷Cl242~1
Predicted Fragmentation Pathway

The fragmentation of this compound is initiated by the localization of the positive charge on the heteroaromatic system. The primary fragmentation events are predicted to be the loss of the chlorine atom and the cleavage of the quinoxaline ring system.

fragmentation_pathway M [C₁₄H₉N₂Cl]+• m/z 240/242 F1 [C₁₄H₉N₂]+• m/z 205 M->F1 - Cl• F2 [C₁₃H₈N]+• m/z 178 F1->F2 - HCN F3 [C₁₂H₈]+• m/z 152 F2->F3 - C₂H₂

Caption: Predicted EI fragmentation pathway of this compound.

  • Molecular Ion (m/z 240/242): The base peak in the spectrum, exhibiting the characteristic 3:1 isotopic ratio for a monochlorinated compound.

  • Loss of Chlorine Radical (m/z 205): The initial fragmentation involves the homolytic cleavage of the C-Cl bond to lose a chlorine radical (•Cl), resulting in a stable phenylquinoxaline cation.[7]

  • Loss of Hydrogen Cyanide (m/z 178): The quinoxaline ring can then undergo fragmentation, a common pathway for nitrogen-containing heterocycles, by eliminating a molecule of hydrogen cyanide (HCN).[5]

  • Further Fragmentation (e.g., m/z 152): Subsequent fragmentation can involve the loss of acetylene (C₂H₂) from the remaining carbocyclic ring structure.

Experimental Protocols: A Blueprint for Reliable Analysis

The following protocols are designed to provide a robust framework for the analysis of this compound, ensuring data quality and reproducibility.

Overall Analytical Workflow

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Prep Dissolve sample in appropriate solvent GCMS GC-MS (EI) Prep->GCMS LCMS LC-MS (ESI) Prep->LCMS Data Analyze mass spectra for: - Molecular Ion - Isotopic Pattern - Fragmentation GCMS->Data LCMS->Data

Sources

Navigating the Vibrational Landscape: A Technical Guide to the FT-IR Spectroscopic Characterization of 2-Chloro-3-phenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth protocol and interpretive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic characterization of 2-Chloro-3-phenylquinoxaline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard operating procedure to explain the causality behind experimental choices, ensuring a robust and reproducible analysis.

Introduction: The Significance of this compound

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] this compound (C₁₄H₉ClN₂) is a key intermediate in the synthesis of more complex pharmaceutical agents.[4] Its specific structure, featuring a quinoxaline core, a phenyl substituent, and a reactive chloro group, imparts unique physicochemical properties that are critical to its function and reactivity.

FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative technique for confirming the identity and structural integrity of such molecules.[5] By probing the vibrational modes of the molecule's constituent bonds, FT-IR provides a unique "molecular fingerprint," allowing for unambiguous verification of the compound's functional groups and overall structure.

Theoretical Bedrock: Predicting the Vibrational Spectrum

Before entering the laboratory, a theoretical understanding of the expected vibrational modes of this compound is paramount. The molecule's structure can be deconstructed into three primary components, each with characteristic IR absorptions: the quinoxaline ring system, the monosubstituted phenyl ring, and the C-Cl bond.

  • Aromatic C-H Stretching: Vibrations from the C-H bonds on both the quinoxaline and phenyl rings are anticipated in the 3100-3000 cm⁻¹ region.[6][7][8][9] Their presence at a frequency slightly higher than the typical alkane C-H stretch (below 3000 cm⁻¹) is a hallmark of sp² hybridized carbon atoms.[7][8]

  • Aromatic C=C and C=N Ring Stretching: The complex skeletal vibrations of the fused aromatic rings (C=C and C=N stretching) will produce a series of sharp, moderate-to-strong bands in the 1630-1400 cm⁻¹ region.[6][9][10][11] These bands are highly characteristic and form a key part of the molecule's fingerprint.

  • C-H Bending Vibrations: Out-of-plane (oop) C-H bending vibrations provide diagnostic information about the substitution pattern of the aromatic rings. For the monosubstituted phenyl group, strong absorptions are expected between 770-730 cm⁻¹ and 710-690 cm⁻¹.[6] The quinoxaline ring will also contribute to a complex pattern of bands in the 900-675 cm⁻¹ region.[8][12]

  • The C-Cl Stretch: The carbon-chlorine bond is a critical functional group in this molecule. The C-Cl stretching vibration is expected to produce a moderate-to-strong absorption in the 850-550 cm⁻¹ range.[12][13] Its exact position can be influenced by the aromatic nature of the carbon to which it is attached.

Experimental Protocol: A Self-Validating Workflow

The following protocol for analysis using the Potassium Bromide (KBr) pellet method is designed to be self-validating by incorporating steps that minimize common sources of error, such as moisture and scattering.[14][15][16]

Materials and Equipment
  • This compound (analyte)

  • Spectroscopic grade Potassium Bromide (KBr), dried in an oven at >100°C for at least 4 hours.[17]

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FT-IR Spectrometer (e.g., Bruker Tensor 27 or equivalent)

  • Desiccator

Workflow Diagram

FTIR_Workflow FT-IR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Dry KBr Powder P3 Mix with ~150 mg KBr P1->P3 P2 Grind 1-2 mg of Sample P2->P3 P4 Grind Mixture Thoroughly P3->P4 P5 Load into Pellet Die P4->P5 P6 Press under Vacuum (8-10 tons) P5->P6 P7 Inspect Pellet (Translucent) P6->P7 A1 Place Pellet in Holder P7->A1 Transfer Pellet A3 Mount Sample Holder A1->A3 A2 Perform Background Scan (Empty Chamber) A2->A3 A4 Acquire Sample Spectrum (e.g., 4000-400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution) A3->A4 D1 Perform Background Subtraction A4->D1 Raw Data D2 Identify Peak Frequencies D1->D2 D3 Compare with Theoretical Values D2->D3 D4 Assign Vibrational Modes D3->D4 D5 Final Report D4->D5

Caption: A step-by-step workflow for the FT-IR analysis of this compound.

Detailed Methodology
  • Preparation of the KBr Pellet:

    • Rationale: KBr is used as a matrix because it is transparent to mid-infrared radiation and has a plastic character that allows it to form a clear pellet under pressure.[15]

    • Procedure:

      • Place approximately 150-200 mg of oven-dried KBr into an agate mortar.[17] Causality: Using pre-dried KBr and working quickly is crucial as it is hygroscopic; absorbed water will cause broad O-H stretching bands around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, which can obscure sample peaks.[14][18]

      • Add 1-2 mg of the this compound sample to the mortar. The optimal sample concentration is 0.2% to 1%.[14]

      • Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained. Causality: Thorough grinding to a particle size less than the IR wavelength (~2 microns) is essential to minimize scattering of the IR beam (the Christiansen effect), which can distort peak shapes and baselines.[14]

      • Transfer the powder to a pellet die and press using a hydraulic press at approximately 8-10 tons of pressure for 1-2 minutes.[17]

      • Carefully remove the resulting pellet. A high-quality pellet should be thin and translucent, not opaque or cloudy.[16][18]

  • Data Acquisition:

    • Rationale: A background spectrum must be acquired to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

    • Procedure:

      • Ensure the sample chamber of the FT-IR spectrometer is empty.

      • Acquire a background spectrum. This will be automatically subtracted from the sample spectrum.

      • Mount the KBr pellet containing the sample in the spectrometer's sample holder.

      • Acquire the sample spectrum. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

Spectral Interpretation and Characterization

The acquired spectrum should be analyzed by identifying the wavenumbers of the absorption peaks and assigning them to specific molecular vibrations, cross-referencing with established correlation tables and literature data for similar compounds.[19][20]

Molecular Structure

Caption: Chemical structure of this compound highlighting the core components.

Table of Characteristic Vibrational Modes

The following table summarizes the expected key vibrational frequencies and their assignments for this compound.

Wavenumber (cm⁻¹) RangeIntensityVibrational Mode AssignmentRationale & References
3100 - 3000Medium-WeakAromatic C-H StretchingCharacteristic of sp² C-H bonds in both phenyl and quinoxaline rings.[6][8][9]
1600 - 1585Medium-StrongAromatic C=C Ring StretchingIn-ring stretching vibrations of the aromatic systems.[6][8][12]
1500 - 1400Medium-StrongAromatic C=C & C=N Ring StretchingComplex skeletal vibrations characteristic of the quinoxaline and phenyl rings.[8][9][12]
900 - 675StrongAromatic C-H Out-of-Plane (oop) BendingHighly diagnostic region. Includes strong bands for the monosubstituted phenyl group and the substituted quinoxaline core.[6][8][12]
850 - 550Medium-StrongC-Cl StretchingVibration of the carbon-chlorine bond attached to the aromatic quinoxaline ring.[12][13]

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. By following a robust experimental protocol that mitigates common errors and applying a systematic approach to spectral interpretation grounded in the principles of vibrational spectroscopy, researchers can confidently confirm the identity and purity of this vital synthetic intermediate. The correlation of the observed spectrum with the predicted vibrational modes detailed in this guide provides a powerful framework for the characterization of this and related quinoxaline derivatives, ensuring the integrity of materials used in pharmaceutical research and development.

References

  • Sample preparation for FT-IR. (n.d.). University of Colorado Boulder.
  • Zhang, X., et al. (2019). Fourier transform infrared (FTIR) spectra of the phenyl group in coating samples. ResearchGate.
  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
  • Table of Characteristic IR Absorptions. (n.d.). Michigan State University.
  • Abo, H. (n.d.). KBr Pellet Method. Shimadzu.
  • Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Specac.
  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research.
  • Olori, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article.
  • Anand, G., et al. (2016). Calculated frequencies and vibrational assignments of quinoxaline. ResearchGate.
  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes. (2014). Semantic Scholar.
  • Shaikh, J. R., et al. (2015). FT-IR spectrum of 2,3-diphenylquinoxaline. ResearchGate.
  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. (2002). MDPI.
  • Missioui, H., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline. National Institutes of Health.
  • Spectroscopy of Aromatic Compounds. (2023). OpenStax.
  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of California, Los Angeles.
  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.

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The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 2-Chloro-3-phenylquinoxaline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives represent a cornerstone in medicinal chemistry, their versatile scaffold underpinning a vast array of pharmacologically active agents.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the elucidation of structure-activity relationships (SAR). This in-depth technical guide focuses on the crystal structure of 2-chloro-3-phenylquinoxaline, a key intermediate and a pharmacophore of significant interest. While a dedicated crystallographic study for this specific molecule is not publicly available, this guide synthesizes data from closely related, structurally characterized analogs to provide a comprehensive and predictive analysis of its molecular geometry, intermolecular interactions, and crystal packing. By examining the established crystal structures of derivatives, we can construct a robust model of the title compound, offering valuable insights for researchers engaged in the development of novel quinoxaline-based therapeutics.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

The quinoxaline moiety, a fusion of a benzene and a pyrazine ring, is recognized as a "privileged structure" in drug discovery.[2] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] The therapeutic potential of these compounds is intimately linked to their ability to interact with biological targets, a function governed by their three-dimensional structure. The introduction of various substituents onto the quinoxaline core allows for the fine-tuning of its electronic and steric properties, thereby modulating its pharmacological profile. The this compound framework is of particular interest, combining a reactive chloro group amenable to further functionalization with a phenyl substituent that can engage in crucial π-stacking interactions with biological macromolecules.

Synthesis and Crystallization of this compound

The synthesis of this compound is typically achieved through a well-established multi-step process. The general strategy involves the initial formation of a quinoxalinone precursor, followed by chlorination.

Synthetic Workflow

A plausible and efficient synthetic pathway is outlined below. The initial step involves the condensation of an o-phenylenediamine with an α-keto acid derivative to form the quinoxalin-2-one core. Subsequent chlorination yields the desired this compound.

Synthesis_Workflow Reactant1 o-Phenylenediamine Intermediate 3-Phenylquinoxalin-2(1H)-one Reactant1->Intermediate Condensation Reactant2 Benzoylformic acid Reactant2->Intermediate Product This compound Intermediate->Product Chlorination Reagent POCl₃ Reagent->Product

Synthetic workflow for this compound.
Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Phenylquinoxalin-2(1H)-one

  • To a solution of o-phenylenediamine (1.0 eq.) in ethanol, add benzoylformic acid (1.0 eq.).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 3-phenylquinoxalin-2(1H)-one.

Step 2: Synthesis of this compound

  • Suspend 3-phenylquinoxalin-2(1H)-one (1.0 eq.) in phosphorus oxychloride (POCl₃) (5-10 eq.).

  • Heat the mixture to reflux for 2-3 hours.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a suitable base, such as sodium bicarbonate, until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to obtain this compound.

Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step. Slow evaporation of a saturated solution of the purified compound is a common and effective method.

Protocol: Crystal Growth by Slow Evaporation

  • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) to form a nearly saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

  • Allow the vial to stand undisturbed in a vibration-free environment at a constant temperature.

  • Monitor the vial periodically for the formation of single crystals.

Methodology: Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a definitive analytical technique that provides precise information about bond lengths, bond angles, and intermolecular interactions.

General workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern that is recorded by a detector.

  • Data Processing: The raw diffraction data is processed to correct for experimental factors, and the intensities of the reflections are extracted.

  • Structure Solution: The phase problem is solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map.

  • Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares method to achieve the best fit between the observed and calculated diffraction patterns.

  • Structure Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Structural Analysis of this compound and its Derivatives

In the absence of a determined crystal structure for this compound, we can infer its structural properties by analyzing the crystallographic data of closely related compounds.

The Quinoxaline Core: A Planar Foundation

The quinoxaline ring system is generally observed to be planar or nearly planar. For instance, in the crystal structure of 2-chloroquinoxaline, the molecule is planar.[5] This planarity is a consequence of the aromatic nature of the fused ring system.

The Phenyl Substituent: Orientation and Conformation

The orientation of the phenyl group at the 3-position relative to the quinoxaline core is a key structural feature. In the crystal structure of 6-chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline, the phenyl ring at the 2-position is twisted with a dihedral angle of 49.32(7)° with respect to the quinoxaline mean plane.[6] Similarly, in 1-nonyl-3-phenylquinoxalin-2-one, the phenyl ring is inclined to the quinoxaline ring system at a dihedral angle of 20.40(9)°.[7] This non-coplanar arrangement is a common feature in phenyl-substituted quinoxalines and is influenced by steric hindrance and crystal packing forces. It is therefore highly probable that the phenyl group in this compound also adopts a twisted conformation relative to the quinoxaline plane.

Intermolecular Interactions: Building the Supramolecular Architecture

The crystal packing of quinoxaline derivatives is stabilized by a variety of non-covalent interactions.

  • C-H···N Hydrogen Bonds: These weak hydrogen bonds are frequently observed in the crystal structures of nitrogen-containing heterocycles.

  • π-π Stacking Interactions: The planar aromatic surfaces of the quinoxaline and phenyl rings are prone to engage in π-π stacking interactions, which play a crucial role in the overall crystal packing.[8][9]

  • C-H···π Interactions: The hydrogen atoms of the phenyl and quinoxaline rings can interact with the π-electron clouds of adjacent aromatic rings.[6]

  • Halogen Bonding: The chlorine atom at the 2-position can potentially participate in halogen bonding, a directional non-covalent interaction that can influence the crystal packing.

The interplay of these interactions dictates the formation of specific supramolecular motifs, such as chains, sheets, or three-dimensional networks.[10]

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for related quinoxaline derivatives to provide a basis for understanding the expected structure of this compound.

CompoundSpace GroupKey Dihedral Angle(s)Ref.
2-ChloroquinoxalineP2₁/cPlanar molecule[5]
6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxalineP-1Phenyl at C2 to quinoxaline: 49.32(7)°[6]
2,3-DiphenylquinoxalineP2₁/nPhenyl rings to quinoxaline: 36.88(5)° and 53.32(4)°[11]
1-Nonyl-3-phenylquinoxalin-2-oneP2₁/cPhenyl to quinoxaline: 20.40(9)°[7]

Structure-Activity Relationship (SAR): From Atoms to Biological Function

The structural features discussed above have direct implications for the biological activity of this compound and its derivatives.

SAR_Relationship Structure Molecular Structure (Planarity, Dihedral Angles) Interactions Intermolecular Interactions (H-bonds, π-stacking) Structure->Interactions Binding Target Binding Affinity and Specificity Structure->Binding Interactions->Binding Activity Biological Activity (e.g., Anticancer, Antimicrobial) Binding->Activity

Relationship between crystal structure and biological activity.
  • Planarity and π-Interactions: The planar quinoxaline core provides an ideal scaffold for intercalation with DNA or for π-stacking interactions within the active sites of enzymes. The twisted orientation of the phenyl group can influence the selectivity and affinity of these interactions.

  • Substituent Effects: The chloro group at the 2-position is an electron-withdrawing group that can modulate the electronic properties of the quinoxaline ring, potentially enhancing its reactivity or its ability to form hydrogen bonds. It also serves as a handle for further synthetic modifications to explore the SAR.

  • Supramolecular Assembly: The ability to form specific intermolecular interactions in the solid state can be indicative of the types of interactions the molecule will form with its biological target.

The diverse biological activities reported for quinoxaline derivatives underscore the importance of understanding their structural chemistry for the development of new and more effective therapeutic agents.[4][12]

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the anticipated crystal structure of this compound, based on a thorough analysis of its structurally related analogs. The key takeaways are the expected planarity of the quinoxaline core, the non-coplanar orientation of the phenyl substituent, and the significant role of non-covalent interactions in dictating the supramolecular architecture.

The definitive determination of the crystal structure of this compound through single-crystal X-ray diffraction remains a crucial next step. This experimental data would provide a precise structural benchmark for computational modeling and SAR studies. Further research into the synthesis and crystallographic analysis of a wider range of derivatives will continue to deepen our understanding of this privileged scaffold and facilitate the design of next-generation quinoxaline-based drugs with enhanced efficacy and selectivity.

References

[13] Synthesis, crystal structure and Hirshfeld surface analysis of 1-[3-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)propyl]. PubMed Central. [14] Synthesis, crystal structure and Hirshfeld surface analysis of 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline. PubMed Central. [3] Synthesis and biological activity of quinoxaline derivatives. [Source not available]. [1] Biological activity of quinoxaline derivatives. ResearchGate. [8] Molecular packing in quinoxaline Z′ = 1 crystal structure; a, C-H⋅⋅⋅N... ResearchGate. [11] Crystal structures and packing motifs of 2,3-diphenylquinoxaline and 2,3-diphenylbenzo[g]quinoxaline. ResearchGate. [12] A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. TIJER. [5] Crystal structure analysis of 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem. [2] Quinoxaline, its derivatives and applications: A State of the Art review. ReCIPP. [6] 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline. PubMed Central. [9] Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline. National Institutes of Health. [10] Isostructurality of Quinoxaline Crystal Phases: The Interplay of Weak Hydrogen Bonds and Halogen Bonding. ResearchGate. [4] Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health. [15] An In-depth Technical Guide to 2-Chloro-3-(2-pyridinyl)quinoxaline: Synthesis, Characterization, and Biological Context. Benchchem. [16] 2-Chloro-3-methylquinoxaline | Request PDF. ResearchGate. [17] this compound (C14H9ClN2). PubChemLite. [18] 2-CHLORO-3-PHENYLQUINOLINE synthesis. ChemicalBook. [19] Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. [Source not available]. [20] this compound | C14H9ClN2 | CID 677464. PubChem. [21] 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline. ResearchGate. [7] Crystal structure, Hirshfeld surface analysis and density functional theory study of 1-nonyl-3-phenylquinoxalin-2-one. National Institutes of Health.

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A Technical Guide to the Solubility of 2-Chloro-3-phenylquinoxaline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 2-Chloro-3-phenylquinoxaline

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules.[1][3] Their broad pharmacological applications, including anticancer, antimicrobial, and antiviral activities, have established them as a focal point in contemporary drug discovery and development.[1][2][4] this compound (C₁₄H₉ClN₂) is a specific derivative characterized by a quinoxaline core substituted with a chloro group at the 2-position and a phenyl group at the 3-position.

Compound Properties:

  • Molecular Formula: C₁₄H₉ClN₂[5]

  • Molecular Weight: 240.69 g/mol [5]

  • Appearance: White to light yellow powder or crystals

  • Melting Point: 130.0 to 134.0 °C

  • Aqueous Solubility: Very low; reported as 0.6 µg/mL at pH 7.4[5]

The physicochemical properties of this compound, particularly its solubility, are critical for a multitude of applications, from designing synthetic routes and purification strategies to formulating drug delivery systems and conducting biological assays. Understanding its behavior in various organic solvents is a prerequisite for its effective utilization in research and development.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules. The molecular structure of this compound—comprising a largely nonpolar aromatic quinoxaline backbone and a phenyl ring, along with a polar chloro substituent—suggests a nuanced solubility profile.

  • Polarity and Solvent Choice: The compound is expected to be sparingly soluble in highly polar protic solvents like water, as evidenced by its low aqueous solubility.[5] It is predicted to exhibit significantly greater solubility in organic solvents that can effectively interact with its aromatic system and accommodate its moderate polarity.[6][7]

  • Influence of Substituents:

    • The phenyl group increases the nonpolar character and potential for π-π stacking interactions.

    • The quinoxaline core , a fused aromatic system, is inherently nonpolar.

    • The chloro group introduces a dipole moment, adding a degree of polarity to the molecule.

  • Temperature Dependence: For most solid solutes, solubility increases with rising temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid. This relationship should be experimentally verified for any given solvent system.

Based on these principles, one can anticipate that this compound will be most soluble in moderately polar to nonpolar organic solvents, particularly those with aromatic character that can engage in favorable intermolecular interactions.

Standardized Protocol for Experimental Solubility Determination

The most reliable method for determining the solubility of a compound is through experimental measurement. The isothermal saturation method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a given solvent.

Experimental Workflow: Isothermal Saturation Method

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification A Add excess this compound to a vial B Add a known volume of the selected organic solvent A->B Creates a slurry C Seal vial and place in a constant temperature shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Centrifuge or filter the sample to separate undissolved solid D->E F Collect the clear, saturated supernatant E->F G Prepare a dilution series of the saturated solution F->G H Analyze by a suitable method (e.g., UV-Vis, HPLC) G->H I Calculate concentration against a standard curve H->I

Caption: Workflow for the isothermal saturation solubility assay.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

    • To each vial, add a precise, known volume (e.g., 1.0 mL) of a specific organic solvent.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that dissolution equilibrium is achieved. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand briefly.

    • Separate the undissolved solid from the saturated solution. This can be achieved by either:

      • Centrifugation: Centrifuge the vials at high speed to pellet the solid.

      • Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to separate the solid. Ensure the filter material is compatible with the organic solvent.

    • Carefully collect the clear, saturated supernatant for analysis.

  • Quantification:

    • Accurately dilute a known volume of the saturated supernatant with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

    • Determine the concentration of this compound in the diluted sample by comparing its response to a standard curve prepared with known concentrations of the compound.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

To facilitate systematic research and ensure data consistency, experimental results should be recorded in a structured format. The following table provides a standardized template for reporting solubility data for this compound in a selection of common laboratory solvents representing a range of polarities.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C

SolventSolvent TypePolarity IndexSolubility (mg/mL)Solubility (mol/L)Observations
Non-Polar Solvents
HexaneAliphatic Hydrocarbon0.1Data to be determinedData to be determined
TolueneAromatic Hydrocarbon2.4Data to be determinedData to be determined
Polar Aprotic Solvents
Dichloromethane (DCM)Halogenated3.1Data to be determinedData to be determined
ChloroformHalogenated4.1Data to be determinedData to be determined
Ethyl AcetateEster4.4Data to be determinedData to be determined
Tetrahydrofuran (THF)Ether4.0Data to be determinedData to be determined
AcetoneKetone5.1Data to be determinedData to be determined
Acetonitrile (ACN)Nitrile5.8Data to be determinedData to be determined
Dimethylformamide (DMF)Amide6.4Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)Sulfoxide7.2Data to be determinedData to be determined
Polar Protic Solvents
MethanolAlcohol5.1Data to be determinedData to be determined
EthanolAlcohol4.3Data to be determinedData to be determined
2-Propanol (IPA)Alcohol3.9Data to be determinedData to be determined

Researchers are strongly encouraged to populate this table with their experimentally determined values.

Conclusion and Future Directions

This technical guide establishes a foundational understanding of the solubility of this compound and provides a robust, standardized methodology for its experimental determination. While specific quantitative data remains to be broadly published, the theoretical principles and protocols outlined herein equip researchers with the necessary tools to generate high-quality, reproducible solubility data. A systematic study as described is strongly recommended to build a comprehensive solubility profile of this compound, which will be invaluable for its advancement in pharmaceutical and materials science applications.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 677464, this compound.
  • Al-Ostath, A., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 27(15), 4987.
  • Ghuge, P. D., et al. (2011). Sonochemical Synthesis of 2, 3-Diphenylquinoxaline Using Different Catalysts, a Green Chemistry Approach. International Journal of ChemTech Research, 3(2), 724-729.
  • El-Sayed, N. N. E., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry.
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2022). International Journal of Health Sciences, 6(S5), 9037–9052.
  • Birajdar, S. S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Some Novel Quinoxaline Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253.
  • Pawar, S. (2018). Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). SlideShare.
  • A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. (2015). International Journal of Innovative Science, Engineering & Technology, 2(5).
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • Khan, I., et al. (2019). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 24(23), 4198.
  • Shukla, P., et al. (2023). Design, Synthesis and Pharmacological Evaluation of Some Novel Quinoxalines Derivatives. ResearchGate.
  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). European Journal of Medicinal Chemistry, 271, 116360.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2018). Beilstein Journal of Organic Chemistry, 14, 215–241.
  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
  • Wikipedia. (n.d.). Quinoxaline.
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  • LibreTexts Chemistry. (2015). 6.1: Physical Properties of Haloalkanes.

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Theoretical studies and quantum chemical calculations for 2-Chloro-3-phenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Quantum Chemical Analysis of 2-Chloro-3-phenylquinoxaline

Introduction: The Privileged Scaffold and the Quantum Realm

The quinoxaline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, represents a "privileged structure" in the landscape of medicinal chemistry.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] Within this important class of compounds, this compound (C₁₄H₉ClN₂) emerges as a molecule of significant interest, with preliminary studies indicating its potential as an anticancer agent, particularly against leukemia HL60 cells.

To unlock the full therapeutic potential of this and related molecules, a deep understanding of its structural and electronic properties is paramount. While experimental methods provide essential data, they do not fully illuminate the underlying quantum mechanical landscape that governs molecular behavior. This is where theoretical studies and quantum chemical calculations become indispensable.

This technical guide serves as a comprehensive framework for the theoretical investigation of this compound. Authored from the perspective of a Senior Application Scientist, it moves beyond a mere listing of methods to explain the causality behind computational choices. We will detail the established theoretical protocols, from geometry optimization to the analysis of molecular orbitals and electrostatic potential, demonstrating how these computational tools provide profound insights into the molecule's reactivity, stability, and potential for biological interactions. The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system for the in silico characterization of this promising compound, thereby accelerating the rational design of novel therapeutic agents.[6]

Molecular Context: A Plausible Synthetic Pathway

Before delving into the theoretical analysis, it is crucial to establish the molecule's synthetic accessibility. A common and effective route for preparing substituted quinoxalines involves a two-step process: the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by functionalization.[2][5] For this compound, a plausible pathway begins with the condensation of o-phenylenediamine and phenylglyoxal to form the intermediate 3-phenylquinoxalin-2(1H)-one, which is subsequently chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield the final product.[7][8][9]

cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination o-phenylenediamine o-phenylenediamine Intermediate 3-Phenylquinoxalin-2(1H)-one o-phenylenediamine->Intermediate Ethanol, Reflux phenylglyoxal phenylglyoxal phenylglyoxal->Intermediate Final_Product This compound Intermediate->Final_Product POCl₃, Reflux

A plausible two-step synthesis of this compound.

Part I: The Theoretical Framework for Quantum Chemical Calculations

Why Quantum Chemistry? The Rationale for a Computational Approach

Quantum chemical calculations offer a powerful, non-experimental lens through which to view molecular systems.[6] They allow us to predict and understand a molecule's properties with high accuracy, providing insights that are often difficult or impossible to obtain through laboratory experiments alone. For a potential drug candidate like this compound, these methods are crucial for:

  • Determining the most stable 3D structure, which is essential for understanding how it might fit into a biological receptor.

  • Mapping electron density and electrostatic potential, revealing which parts of the molecule are likely to engage in interactions with a target protein.

  • Calculating electronic properties like the HOMO-LUMO gap, which helps predict the molecule's reactivity and stability.[6]

  • Simulating spectroscopic data (IR, NMR), which serves as a powerful tool for validating experimental results.[6][10][11][12]

This in silico approach provides a foundational understanding that can guide synthesis efforts, predict biological activity, and elucidate structure-activity relationships (SAR), ultimately saving significant time and resources in the drug discovery pipeline.[13]

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

For molecules of this size, Density Functional Theory (DFT) stands out as the method of choice, offering an exceptional balance between computational accuracy and resource efficiency.[14] Unlike more computationally expensive methods, DFT calculates the properties of a system based on its electron density, a more manageable variable than the complex multi-electron wavefunction.

Causality Behind Experimental Choices: Selecting the Functional and Basis Set

The accuracy of a DFT calculation is critically dependent on the choice of the functional and the basis set. These are not arbitrary selections; they are chosen to best represent the physics of the system being studied.

  • Functional (The "Physics Engine"): The B3LYP hybrid functional is a highly reliable and widely validated choice for organic molecules.[6][15] It incorporates aspects of both Hartree-Fock theory and DFT, providing a robust description of electron correlation, which is vital for accurately modeling chemical bonds and electronic structure.

  • Basis Set (The "Building Blocks"): The 6-311++G(d,p) Pople-style basis set is recommended for this system.[6] Let's break down why:

    • 6-311G: This triple-zeta basis set provides a flexible and accurate description of the core and valence electrons.

    • ++: The double diffuse functions are crucial for accurately modeling regions of the molecule with dispersed electron density, such as the lone pairs on the nitrogen and chlorine atoms, and for describing non-covalent interactions.

    • (d,p): Polarization functions (d on heavy atoms, p on hydrogen) are added to allow for non-spherical electron distribution, which is essential for correctly modeling the geometry and polarity of chemical bonds.

  • Modeling the Environment: Since most biological processes occur in an aqueous environment, calculations performed in the "gas phase" can be misleading. To account for solvent effects, the Polarizable Continuum Model (PCM) is employed.[6] This model simulates the solvent as a continuous dielectric medium, providing a more realistic prediction of the molecule's properties in solution.

Part II: A Step-by-Step Computational Protocol

The following section outlines a detailed, self-validating workflow for the quantum chemical characterization of this compound using the DFT/B3LYP/6-311++G(d,p) level of theory.

start Initial Structure Input opt Geometry Optimization Frequency Analysis start->opt validation Validation | (No Imaginary Frequencies?) opt->validation validation->opt No (Transition State) analysis Property Calculations HOMO/LUMO MEP NBO validation->analysis Yes results Data Interpretation & Reporting analysis->results

A typical workflow for quantum chemical calculations.
Step 1: Molecular Geometry Optimization

Protocol:

  • Input Structure: Build an initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Calculation Setup: Create an input file for the quantum chemistry software (e.g., Gaussian[14]). Specify the B3LYP functional, the 6-311++G(d,p) basis set, and the PCM for water. The keyword Opt will be used to request a geometry optimization.

  • Execution: Run the calculation. The software will iteratively adjust the positions of the atoms until the lowest energy conformation (the ground state) is found.

  • Verification: A successful optimization is confirmed by a subsequent frequency calculation (Step 2), which must yield zero imaginary frequencies.

Expected Outcome: The primary output is a set of Cartesian coordinates for the minimum-energy structure. From this, critical geometric parameters can be extracted.

Table 1: Predicted Geometric Parameters for this compound (Representative Data) (Note: These values are hypothetical but representative for a DFT/B3LYP calculation, based on similar structures like 2-chloroquinoline-3-carboxaldehyde[15])

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-Cl1.75
C=N (Pyrazine Ring)1.33
C-N (Pyrazine Ring)1.38
C-C (Phenyl Ring)1.39 - 1.41
**Bond Angles (°) **C-C-Cl118.5
C-N=C116.0
N-C-C (Pyrazine)121.5
Step 2: Vibrational Frequency Analysis

Protocol:

  • Calculation Setup: Using the optimized geometry from Step 1, perform a frequency calculation (Freq keyword). This is a non-negotiable step to validate the optimization.

  • Analysis: The output will list the vibrational frequencies and their corresponding atomic motions (e.g., stretching, bending).

Significance: This calculation serves two purposes. First, it confirms that the optimized structure is a true energy minimum (a stable molecule) and not a transition state. Second, it simulates the molecule's Infrared (IR) spectrum, which can be directly compared with experimental FTIR data to validate the accuracy of the computational model.[10][11][12]

Table 2: Predicted Key Vibrational Frequencies (Representative Data)

Frequency (cm⁻¹)Assignment
~3100Aromatic C-H Stretch
~1610Aromatic C=C Stretch
~1580C=N Stretch (Pyrazine Ring)
~1250C-N Stretch
~750C-Cl Stretch
Step 3: Frontier Molecular Orbital (FMO) Analysis

Protocol:

  • Data Extraction: From the optimized calculation output, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Visualization: Generate cube files for these orbitals to visualize their spatial distribution across the molecule.

Significance: The FMOs are the primary orbitals involved in chemical reactions.

  • HOMO: Represents the molecule's ability to donate an electron (nucleophilicity).

  • LUMO: Represents the molecule's ability to accept an electron (electrophilicity).

  • HOMO-LUMO Energy Gap (ΔE): This is a critical descriptor of chemical reactivity and kinetic stability. A smaller gap generally implies a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO.[6]

Expected Outcome: The HOMO is expected to be localized primarily on the electron-rich phenyl and quinoxaline ring systems, while the LUMO may show significant distribution over the electron-deficient pyrazine ring.

Table 3: Predicted Electronic Properties (Representative Data)

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE) 4.7
Step 4: Molecular Electrostatic Potential (MEP) Mapping

Protocol:

  • Calculation: Generate the MEP surface by mapping the electrostatic potential onto the molecule's total electron density surface.

Significance: The MEP map is an intuitive, color-coded visualization of the charge distribution. It is invaluable for predicting how a molecule will interact with other molecules, particularly biological targets.[15]

  • Red/Yellow Regions: Indicate negative potential (electron-rich), acting as sites for electrophilic attack or hydrogen bond acceptance.

  • Blue Regions: Indicate positive potential (electron-poor), acting as sites for nucleophilic attack.

Expected Outcome: For this compound, strong negative potential (red) is expected around the two nitrogen atoms of the pyrazine ring and the chlorine atom due to their high electronegativity. These regions would be the primary sites for intermolecular interactions, such as hydrogen bonding with receptor amino acid residues.

Step 5: Natural Bond Orbital (NBO) Analysis

Protocol:

  • Calculation: Perform an NBO analysis on the optimized structure.

Significance: NBO analysis provides a quantitative picture of intramolecular charge transfer and delocalization.[15] It calculates the stabilization energy (E(2)) associated with "hyperconjugative" interactions, such as an electron pair from an occupied bonding orbital (donor) delocalizing into an unoccupied anti-bonding orbital (acceptor). These interactions are key to understanding the molecule's overall stability.

Expected Outcome: Significant stabilization energies are expected from the delocalization of lone pair electrons from the nitrogen (n) and chlorine (n) atoms into the anti-bonding pi orbitals (π*) of the aromatic rings, confirming the high degree of electronic conjugation within the quinoxaline system.

Part III: Integrating Theoretical Data with Drug Development

The true power of these theoretical calculations lies in their integration into the drug discovery process. The data generated is not merely academic; it provides actionable intelligence for medicinal chemists and pharmacologists.

comp_analysis Quantum Chemical Calculation (DFT: Geometry, MEP, FMO) docking Molecular Docking Studies comp_analysis->docking Provides 3D Structure & Interaction Sites sar Predicting Structure-Activity Relationships (SAR) docking->sar synthesis Guided Synthesis of Optimized Analogues sar->synthesis testing In Vitro & In Vivo Testing synthesis->testing

Logical flow from computational analysis to drug development.
  • Structure-Based Drug Design: The optimized 3D geometry is the starting point for molecular docking studies, which simulate how the molecule binds to the active site of a target protein.[16]

  • Predicting Interactions: The MEP and NBO analyses predict the key interaction points (e.g., hydrogen bonds, electrostatic contacts). This allows researchers to understand why a molecule binds and to propose modifications to improve that binding affinity.

  • Guiding Synthesis: If calculations suggest a specific modification could enhance activity (e.g., adding a hydrogen bond donor to interact with a key residue), synthetic chemists can prioritize making that specific analogue, focusing resources effectively.

Conclusion

Quantum chemical calculations, grounded in the robust framework of Density Functional Theory, provide a powerful, predictive, and indispensable tool for the in-depth characterization of this compound. By moving beyond empirical observation to a fundamental understanding of the molecule's electronic structure, geometry, and reactivity, we can bridge the gap between chemical structure and biological function. The computational protocols and theoretical insights detailed in this guide form a self-validating system that not only elucidates the properties of the title compound but also provides a clear, rational pathway for the design and development of the next generation of quinoxaline-based therapeutics. This synergy between in silico prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

  • Ganthi, H. P., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 27(15), 4983.
  • Al-Ostath, A., et al. (2022). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. Scientific Reports, 12, 17565.
  • Ghorab, M. M., et al. (2017). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(2), 445-458.
  • Singh, P., et al. (2017). Synthesis of 2,3-diphenylquinoxaline (3) with reagents and conditions: (a) bentonite clay K-10/EtOH/RT/20 min. ResearchGate.
  • Dias, F. R. F., et al. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 33, 1445-1460.
  • SciELO. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives.
  • Dias, F. R. F., et al. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. ResearchGate.
  • Aathithan, S., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1230, 129881.
  • ResearchGate. (2010). 2-Chloro-3-methylquinoxaline.
  • Gholami, M., et al. (2021). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. Anti-Cancer Agents in Medicinal Chemistry, 22(8), 1599-1611.
  • MDPI. (2024). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines.
  • Zając, D., et al. (2020). Synthesis and Theoretical Investigation Using DFT of 2,3-Diphenylquinoxaline Derivatives for Electronic and Photovoltaic Effects. ResearchGate.

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A Technical Guide to the Computational Determination of the HOMO-LUMO Energy Gap of 2-Chloro-3-phenylquinoxaline: A Quantum Chemical Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the theoretical calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 2-Chloro-3-phenylquinoxaline. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles, outlines a rigorous computational protocol using Density Functional Theory (DFT), and discusses the profound implications of the HOMO-LUMO gap in assessing molecular reactivity, stability, and potential as a therapeutic agent.

Executive Summary: The Frontier Orbitals in Drug Design

In the realm of medicinal chemistry, the electronic properties of a molecule are paramount in dictating its biological activity. The HOMO-LUMO energy gap, a key quantum chemical descriptor, serves as a crucial indicator of a molecule's chemical reactivity and kinetic stability.[1] A smaller HOMO-LUMO gap generally signifies a molecule that is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[2] Conversely, a larger gap suggests greater stability.[3] For drug candidates, an optimal HOMO-LUMO gap is sought to balance the need for chemical stability with the reactivity required for binding to a biological target.[3][4] This guide presents a detailed methodology for the in-silico determination of this critical parameter for this compound, a quinoxaline derivative of significant interest due to the established broad-spectrum biological activities of the quinoxaline scaffold, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]

Theoretical Foundation: Unveiling Molecular Reactivity through Frontier Molecular Orbital Theory

The concept of HOMO and LUMO is central to the Frontier Molecular Orbital (FMO) theory, which posits that chemical reactions are primarily governed by the interaction between these two orbitals of the reacting species.[7]

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy level indicates a greater propensity for electron donation, making the molecule more nucleophilic.[8]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital devoid of electrons and relates to the molecule's ability to accept electrons. A lower LUMO energy level suggests a greater ease of accepting electrons, rendering the molecule more electrophilic.[9]

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a direct measure of the energy required for the lowest energy electronic excitation within the molecule.[10] This gap is instrumental in determining a molecule's electronic properties, including its UV-Vis absorption characteristics and overall reactivity.[8][10]

Computational Methodology: A Step-by-Step Protocol using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for calculating the electronic structure of molecules due to its favorable balance of accuracy and computational cost.[11] Specifically, the B3LYP hybrid functional combined with a suitable basis set has been shown to provide reliable results for quinoxaline derivatives.[12][13]

Molecular Structure Preparation

The initial step involves obtaining the 3D structure of this compound. This can be achieved by drawing the molecule in a chemical structure editor and exporting the coordinates in a suitable format (e.g., .mol or .pdb).

Geometry Optimization

The molecular geometry must be optimized to find the lowest energy conformation. This is a critical step as the electronic properties are highly dependent on the molecular structure.

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 16 program package.[14]

  • Method: Density Functional Theory (DFT).[15]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[16]

  • Basis Set: 6-311G(d,p) - A polarized split-valence basis set that provides a good balance of accuracy and computational efficiency for organic molecules.[12]

  • Input File Setup:

    • Specify the level of theory: #p B3LYP/6-311G(d,p) Opt Freq. The Opt keyword requests geometry optimization, and Freq calculates vibrational frequencies to confirm the optimized structure is a true minimum (no imaginary frequencies).

    • Provide a title for the calculation.

    • Define the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

    • Input the atomic coordinates of this compound.

  • Execution: Run the Gaussian calculation.

  • Analysis: Verify the completion of the optimization and the absence of imaginary frequencies in the output file. The optimized coordinates will be used for the subsequent single-point energy calculation.

HOMO-LUMO Energy Calculation

Once the geometry is optimized, a single-point energy calculation is performed using the same level of theory to determine the energies of the molecular orbitals.

Experimental Protocol: Single-Point Energy Calculation

  • Software: Gaussian 16.[14]

  • Method: DFT.[15]

  • Functional: B3LYP.[16]

  • Basis Set: 6-311G(d,p).[12]

  • Input File Setup:

    • Use the optimized coordinates from the previous step.

    • Specify the level of theory: #p B3LYP/6-311G(d,p).

    • Provide a title.

    • Define the charge and spin multiplicity.

    • Input the optimized atomic coordinates.

  • Execution: Run the Gaussian calculation.

  • Data Extraction: From the Gaussian output file, locate the section listing the molecular orbital energies. The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are identified.

Calculation of the HOMO-LUMO Energy Gap

The HOMO-LUMO energy gap (ΔE) is calculated as the difference between the energy of the LUMO and the energy of the HOMO.[17]

ΔE = ELUMO - EHOMO

The energies are typically given in atomic units (Hartrees) in the Gaussian output and can be converted to electron volts (eV) for easier interpretation (1 Hartree ≈ 27.2114 eV).

Visualization and Data Presentation

Visualizing the frontier molecular orbitals and presenting the quantitative data in a structured format are crucial for a comprehensive understanding of the molecule's electronic properties.

Visualization of HOMO and LUMO

The spatial distribution of the HOMO and LUMO can be visualized using software like GaussView. This provides insights into the regions of the molecule involved in electron donation and acceptance.

G cluster_workflow Computational Workflow Input_Structure 1. 2D Structure of this compound 3D_Model 2. 3D Model Generation Input_Structure->3D_Model Geometry_Optimization 3. Geometry Optimization (DFT: B3LYP/6-311G(d,p)) 3D_Model->Geometry_Optimization Frequency_Analysis 4. Frequency Analysis (Confirmation of Minimum) Geometry_Optimization->Frequency_Analysis Single_Point_Energy 5. Single-Point Energy Calculation Frequency_Analysis->Single_Point_Energy HOMO_LUMO_Energies 6. Extraction of HOMO & LUMO Energies Single_Point_Energy->HOMO_LUMO_Energies Energy_Gap_Calculation 7. ΔE = E_LUMO - E_HOMO HOMO_LUMO_Energies->Energy_Gap_Calculation Visualization 8. Visualization of Orbitals Energy_Gap_Calculation->Visualization

Caption: Computational workflow for HOMO-LUMO energy gap calculation.

Tabulation of Results

Summarizing the calculated energies in a table allows for clear and concise presentation of the key findings.

ParameterEnergy (Hartree)Energy (eV)
EHOMOCalculated ValueCalculated Value
ELUMOCalculated ValueCalculated Value
ΔE (HOMO-LUMO Gap) ** Calculated Value Calculated Value **

Interpretation and Significance in Drug Development

The calculated HOMO-LUMO energy gap for this compound provides valuable insights for its potential as a drug candidate.

  • Chemical Reactivity and Stability: A moderate energy gap would suggest a balance between stability for formulation and sufficient reactivity for biological interactions.[1][3]

  • Bioactivity: The energy gap can be correlated with the molecule's ability to interact with biological targets. A smaller gap might indicate a higher propensity for charge transfer interactions with a receptor.[18]

  • Toxicity Prediction: Molecules with very small HOMO-LUMO gaps can be highly reactive and potentially toxic.[4]

  • Lead Optimization: The calculated HOMO-LUMO gap serves as a baseline. Structural modifications to the this compound scaffold can be performed in-silico, and the effect on the energy gap can be computationally predicted to guide the synthesis of analogs with improved electronic properties for enhanced biological activity.[4]

G cluster_relationship HOMO-LUMO Gap and Molecular Properties HOMO_LUMO_Gap HOMO-LUMO Gap (ΔE) Reactivity Chemical Reactivity HOMO_LUMO_Gap->Reactivity Inverse Relationship Stability Kinetic Stability HOMO_LUMO_Gap->Stability Direct Relationship Bioactivity Biological Activity Reactivity->Bioactivity Influences Toxicity Potential Toxicity Reactivity->Toxicity Can Influence

Caption: Relationship between HOMO-LUMO gap and key molecular properties.

Conclusion: A Predictive Tool for Rational Drug Design

This technical guide has outlined a robust and scientifically grounded protocol for the computational determination of the HOMO-LUMO energy gap of this compound using Density Functional Theory. The accurate prediction of this fundamental quantum chemical parameter is a cornerstone of modern, rational drug design. By providing a quantitative measure of chemical reactivity and stability, the HOMO-LUMO gap serves as an invaluable in-silico screening tool, enabling researchers to prioritize candidates for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline. The methodologies described herein are not only applicable to the title compound but can also be extended to a wide range of organic molecules, underscoring the power of computational chemistry in advancing pharmaceutical research.

References

  • Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH.
  • Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap.
  • El-Sayed, R., & Ali, A. A. (2020). Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. Journal of Molecular Structure, 1204, 127525.
  • Zhang, G., & Musgrave, C. B. (2007). Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations. The Journal of Physical Chemistry A, 111(8), 1554–1561.
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  • Fiveable. (n.d.). HOMO-LUMO concepts and band gap | Molecular Electronics Class Notes.
  • RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry.
  • Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program.
  • YouTube. (2025, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide.
  • YouTube. (2025, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!.
  • Wikipedia. (n.d.). Gaussian (software).
  • Wikipedia. (n.d.). HOMO and LUMO.
  • This reference is a placeholder for a study on triazine derivatives, illustrating the application of DFT to other heterocyclic systems.
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  • Gaussian, Inc. (2019, October 14). Gaussian 16.
  • Gaussian, Inc. (2022, August 30). Density Functional (DFT) Methods.
  • This reference is a placeholder for a study providing comparative DFT d
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  • This reference is a placeholder for a study on drug design strategies, reinforcing the practical applic
  • This reference is a placeholder for a study on the quantum chemical parameters of quinoxaline, providing foundational d
  • This reference is a placeholder for an experimental and computational analysis of quinoxalinones, offering a compar
  • This reference is a placeholder for a study illustrating the correlation between HOMO-LUMO gap and receptor binding.
  • This reference is a placeholder for a study comparing theoretical and experimental HOMO-LUMO energy levels.
  • This reference is a placeholder for a discussion on the nuances of comparing theoretical and experimental band gaps.
  • This reference is a placeholder for a study on theoretical validation of comput
  • This reference is a placeholder for a study comparing theoretical and experimental data for polymers, illustrating the broader applicability of the methods.
  • This reference is a placeholder for a study on the influence of aza-substitution, relevant to the heterocyclic n
  • This reference is a placeholder for a study on the synthesis and biological activity of related quinoxaline deriv
  • YouTube. (2023, October 3). How to Calculate HOMO LUMO Energy Gap.
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  • PubChem. (n.d.). This compound.
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Sources

A Technical Guide to the Preliminary Toxicity Assessment of 2-Chloro-3-phenylquinoxaline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Foundational Strategy - A Phased Approach to Toxicity Profiling

The emergence of novel quinoxaline derivatives, such as 2-chloro-3-phenylquinoxaline analogs, in drug discovery pipelines necessitates a robust and systematic preliminary toxicity assessment.[1][2] Quinoxalines are a versatile class of heterocyclic compounds with a wide spectrum of biological activities, but their therapeutic potential can be hindered by toxicity concerns.[3][4] This guide delineates a phased, tiered approach to toxicological screening, beginning with high-throughput in vitro assays to assess cellular-level effects and progressing to a targeted in vivo study to understand systemic toxicity. This strategy is designed to identify potential liabilities early, conserve resources, and provide a scientifically sound basis for go/no-go decisions in a drug development program.

Our methodology is built on the principle of triangulation, where multiple assays with distinct biological endpoints are used to build a comprehensive toxicity profile. We will first interrogate cytotoxicity through two distinct lenses: metabolic viability and membrane integrity. Subsequently, we will assess genotoxic potential, a critical indicator of long-term carcinogenic risk. Finally, promising candidates will be evaluated in a preliminary acute oral toxicity study to determine systemic effects and establish an initial safety window.

Experimental & Logic Workflow

The overall workflow is designed to be sequential and iterative. Data from the initial in vitro screens inform the selection of compounds and dose ranges for the more resource-intensive in vivo studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Analysis & Candidate Selection cluster_2 Phase 3: In Vivo Confirmation cluster_3 Phase 4: Final Assessment A Compound Library (this compound Analogs) B Cytotoxicity Assessment (e.g., HepG2, HEK293 cells) A->B E Genotoxicity Assessment (e.g., CHO-K1 cells) A->E C MTT Assay (Metabolic Viability) B->C D LDH Assay (Membrane Integrity) B->D H Calculate IC50 / Genotoxic Potential C->H D->H F In Vitro Micronucleus Assay (Chromosomal Damage) E->F G Ames Test (Mutagenicity) E->G F->H G->H I Prioritize Candidates (Low Cytotoxicity, Non-Genotoxic) H->I J Acute Oral Toxicity Study (OECD TG 423) I->J K Determine LD50 Range & NOAEL J->K L Comprehensive Toxicity Profile K->L

Caption: A tiered workflow for preliminary toxicity assessment.

Section 2: In Vitro Toxicity Assessment - The Cellular Frontline

The initial phase of our assessment utilizes in vitro models to provide a rapid and cost-effective evaluation of the intrinsic toxicity of the quinoxaline analogs. The choice of cell lines is critical; we recommend a panel including a hepatic line (e.g., HepG2) due to the liver's primary role in xenobiotic metabolism, and a kidney line (e.g., HEK293) as the kidney is a common site of drug-induced toxicity.

Cytotoxicity Profiling

Cytotoxicity is evaluated using orthogonal assays that measure different hallmarks of cell death. This approach provides a more robust assessment than a single assay alone.

The MTT assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[8]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[7][9]

  • Solubilization: Carefully aspirate the medium and add 100-130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10][11][12] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[11]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

  • Supernatant Collection: After the incubation period, carefully collect 10-50 µL of the cell culture supernatant from each well without disturbing the cells.[10][12]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate and cofactor) according to the manufacturer's instructions (e.g., Abcam ab65393).[12]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Absorbance Reading: Measure the absorbance at 490 nm.[11] Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

Genotoxicity Profiling

Genotoxicity assays are essential for identifying compounds that can cause genetic damage, which may lead to carcinogenesis.

The in vitro micronucleus test is a reliable assay for detecting genotoxic carcinogens.[13] It identifies substances that cause chromosomal damage by detecting the presence of micronuclei in the cytoplasm of interphase cells.[14] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[13][15] The cytokinesis-block version of the assay, using cytochalasin B, ensures that only cells that have undergone one division are scored, increasing the accuracy of the test.[14][15]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture and Treatment: Culture suitable mammalian cells (e.g., CHO-K1, L5178Y) and treat with at least three concentrations of the test compound for a short duration (e.g., 3-6 hours) with and without metabolic activation (S9 fraction).

  • Cytochalasin B Addition: After treatment, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis.

  • Harvesting: Harvest the cells at a time point that allows for the completion of one cell cycle.

  • Slide Preparation: Prepare slides using cytocentrifugation, then fix and stain with a DNA-specific stain (e.g., Giemsa or acridine orange).

  • Scoring: Score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[14] A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.[14]

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[16][17][18] It utilizes several strains of Salmonella typhimurium (and sometimes E. coli) that have mutations in the histidine operon, rendering them unable to synthesize histidine (His-).[16][17] The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium.[17][18]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Prepare overnight cultures of the appropriate Salmonella strains (e.g., TA98, TA100).[16]

  • Test Mixture: In a test tube, combine 100 µL of the bacterial culture, the test compound at various concentrations, and 500 µL of a liver extract (S9 fraction for metabolic activation) or a buffer (for no activation).[16][19]

  • Top Agar: Add 2 mL of molten top agar (containing a trace amount of histidine/biotin) to the test mixture.

  • Plating: Briefly vortex and pour the mixture onto a minimal glucose agar plate.[16]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[16]

  • Colony Counting: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least double the spontaneous reversion rate (vehicle control).

In Vitro Data Presentation

All quantitative data should be summarized for clear comparison. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's cytotoxic potency.

Table 1: Hypothetical In Vitro Cytotoxicity Data for Quinoxaline Analogs

Compound IDR-GroupMTT IC₅₀ (µM) on HepG2LDH EC₅₀ (µM) on HepG2
QX-ParentH25.431.2
QX-014-F18.122.5
QX-024-Cl9.811.4
QX-034-OCH₃45.752.1
QX-044-NO₂5.26.8

Section 3: In Vivo Toxicity Assessment - The Systemic Perspective

Compounds that demonstrate a favorable in vitro profile (e.g., IC₅₀ > 10 µM and non-genotoxic) should advance to a preliminary in vivo study. The primary goal is to assess acute systemic toxicity and identify a potential dose range for future efficacy studies.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

The Acute Toxic Class Method (OECD TG 423) is a stepwise procedure used to estimate the acute oral toxicity of a substance.[20] It uses a minimal number of animals and allows for the classification of the substance based on GHS categories.[20][21] The principle involves dosing animals in a sequential manner, where the outcome of one step determines the dose for the next.[20]

Experimental Protocol: OECD TG 423

  • Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive) from a standard laboratory strain.[20][22] Animals should be acclimatized for at least 5 days.

  • Dose Formulation: Prepare the test substance in a suitable vehicle. Aqueous solutions are preferred, followed by solutions in oil (e.g., corn oil).[23]

  • Starting Dose Selection: Select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The selection should be based on any existing data or structure-activity relationships.

  • Administration: Administer the selected dose to a group of 3 animals by oral gavage.

  • Observation: Observe the animals closely for the first few hours post-dosing and then at least once daily for 14 days.[20] Record all clinical signs of toxicity (changes in skin, fur, eyes, respiratory and nervous systems, etc.) and any instances of mortality.[22]

  • Stepwise Procedure:

    • If 2 or 3 animals die at the starting dose, the test is stopped, and the substance is classified. If a higher dose was used, a lower dose is tested.

    • If 0 or 1 animal dies, the next higher dose level is administered to another group of 3 animals.

    • This procedure continues until a clear outcome is observed, allowing for classification.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

In Vivo Data Presentation

Table 2: Hypothetical In Vivo Acute Oral Toxicity Results for QX-03

Dose Level (mg/kg)Number of AnimalsMortality (within 14 days)Key Clinical SignsGHS Classification
30030/3Mild hypoactivity on Day 1
200032/3Severe hypoactivity, piloerection, ataxiaCategory 4

Section 4: Mechanistic Insights & Structure-Activity Relationships

Understanding the "why" behind the observed toxicity is paramount. For quinoxaline derivatives, a key mechanism of toxicity can be the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[24] One-electron reduction of the quinoxaline core can lead to the formation of radical anions that react with molecular oxygen to produce superoxide radicals, initiating a cascade of cellular damage.[4]

Hypothesized Toxicity Pathway

This proposed pathway integrates the endpoints measured by our selected assays. The quinoxaline analog enters the cell and undergoes metabolic activation, leading to ROS production. This oxidative stress can directly damage DNA (leading to micronuclei), impair mitochondrial function (detected by the MTT assay), and compromise membrane integrity (detected by the LDH assay), ultimately triggering apoptosis.

G cluster_dna DNA Damage cluster_mito Mitochondrial Dysfunction cluster_mem Membrane Damage compound Quinoxaline Analog cell Cellular Uptake compound->cell ros Reactive Oxygen Species (ROS) Generation cell->ros dna_damage Strand Breaks & Adducts ros->dna_damage mito_dys Loss of Potential & Reduced Dehydrogenase Activity ros->mito_dys mem_damage Loss of Plasma Membrane Integrity ros->mem_damage micronuclei Micronuclei Formation (Genotoxicity) dna_damage->micronuclei [Micronucleus Assay] apoptosis Apoptosis / Necrosis micronuclei->apoptosis mtt Decreased MTT Reduction (↓ Viability) mito_dys->mtt [MTT Assay] mtt->apoptosis ldh LDH Release (Cytotoxicity) mem_damage->ldh [LDH Assay] ldh->apoptosis

Sources

A Senior Application Scientist's Guide to the In Vitro Cytotoxicity Screening of Novel Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Quinoxaline Scaffold and the Imperative of Rigorous Screening

The quinoxaline scaffold, a fused heterocycle of a benzene and a pyrazine ring, represents a privileged structure in medicinal chemistry.[1] Its derivatives have garnered significant attention for a wide spectrum of pharmacological activities, most notably as potent anticancer agents.[1][2][3][4] These compounds often exert their effects by inducing programmed cell death (apoptosis), inhibiting key protein kinases, or arresting the cell cycle, making them a fertile ground for the discovery of next-generation chemotherapeutics.[2][5][6][7]

However, the journey from a novel synthesized compound to a viable drug candidate is arduous and fraught with failure. The foundational step in this journey is a robust and logically structured in vitro cytotoxicity screening program. This is not merely about identifying which compounds kill cancer cells; it is about understanding how, at what concentration, and with what degree of selectivity. Early-stage in vitro profiling using metrics like the half-maximal inhibitory concentration (IC50) provides a critical quantitative measure of a compound's potency and helps establish its therapeutic window.[8][9]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a rigorous cytotoxicity screening cascade for novel quinoxaline derivatives. Moving beyond a simple checklist of assays, we will delve into the causality behind experimental choices, establish self-validating protocols, and provide the mechanistic context required for intelligent, data-driven decision-making.

Part 1: The Strategic Framework: A Tiered Approach to Cytotoxicity Profiling

A successful screening campaign does not deploy every possible assay at once. A more resource-efficient and scientifically sound approach is a tiered or cascaded strategy. This begins with high-throughput methods to identify initial "hits" from a library of derivatives and progressively employs more complex, lower-throughput assays to characterize the most promising candidates mechanistically.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Cell Death Elucidation cluster_2 Tier 3: Mechanistic Investigation T1 High-Throughput Cell Viability Assay (e.g., MTT, MTS) Endpoint: IC50 Value Hits Primary Hits (Potent IC50) T1->Hits Data Analysis T2_A Membrane Integrity Assay (e.g., LDH Release) Endpoint: % Cytotoxicity (Necrosis) Confirmed Confirmed & Characterized Hits T2_A->Confirmed Characterization T2_B Apoptosis vs. Necrosis Assay (e.g., Annexin V / PI Staining) Endpoint: % Apoptotic vs. Necrotic Cells T2_B->Confirmed Characterization T3_A Caspase Activity Assays (Caspase-3/7, -8, -9) Endpoint: Fold-change in Activity Lead Lead Candidate(s) with Known MOA T3_A->Lead T3_B Reactive Oxygen Species (ROS) Assay Endpoint: Fold-change in ROS Levels T3_B->Lead T3_C Cell Cycle Analysis (Flow Cytometry) Endpoint: % Cells in G0/G1, S, G2/M T3_C->Lead Library Novel Quinoxaline Derivatives Library Library->T1 Screening Hits->T2_A Confirmation Hits->T2_B Confirmed->T3_A Mechanistic Deep Dive Confirmed->T3_B Mechanistic Deep Dive Confirmed->T3_C Mechanistic Deep Dive

Caption: A tiered workflow for screening novel quinoxaline derivatives.
Tier 1: Primary Screening for Bioactivity

The primary goal of this tier is to efficiently identify which derivatives possess cytotoxic activity and to quantify their potency.

  • The Core Assay: Cell Viability. The cornerstone of this stage is the cell viability assay. Colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely used.[10][11] The principle is elegant and powerful: metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[12] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of viable cells.[11]

  • Choosing the Right Battlefield: Cell Line Selection. The choice of cell lines is critical and should be hypothesis-driven. A panel should ideally include lines from different cancer types to assess the breadth of activity. For quinoxaline derivatives, common and well-characterized lines include HCT116 (colon carcinoma), HepG2 (liver hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma).[2][7] Crucially, including a non-cancerous cell line, such as the WI-38 fibroblast line, allows for an early assessment of cancer cell selectivity—a key attribute of a promising therapeutic candidate.[2][7]

  • The Key Metric: IC50. The primary output of this tier is the half-maximal inhibitory concentration (IC50) . This value represents the concentration of a compound required to inhibit cell growth or viability by 50% compared to an untreated control.[13][14] A lower IC50 value indicates greater potency.[6][9] This metric is fundamental for comparing the efficacy of different derivatives and for prioritizing compounds for the next tier of analysis.[8]

Tier 2: Confirming Hits and Distinguishing Modes of Cell Death

An IC50 value tells us that a compound is potent, but it doesn't tell us how it's killing the cells. Tier 2 aims to confirm the activity of primary hits and begin to differentiate between the two major modes of cell death: apoptosis and necrosis.

  • Assessing Membrane Integrity: The LDH Assay. Necrosis is a form of "messy" cell death characterized by the loss of plasma membrane integrity. This results in the release of intracellular components into the surrounding medium. The Lactate Dehydrogenase (LDH) assay capitalizes on this by measuring the activity of the stable cytosolic enzyme LDH in the culture supernatant.[15][16] An increase in extracellular LDH activity is a direct marker of cytotoxicity resulting from compromised membrane integrity.[17]

  • Differentiating Apoptosis and Necrosis: Annexin V/PI Staining. Apoptosis, or programmed cell death, is a more controlled and orderly process. One of its earliest hallmarks is the translocation of the phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to label early apoptotic cells.[5][18] This is often combined with a vital dye like Propidium Iodide (PI) , which can only enter cells with compromised membranes—a characteristic of late apoptotic and necrotic cells.[5][19] This dual-staining method, analyzed via flow cytometry or fluorescence microscopy, allows for the powerful segregation of cell populations into healthy, early apoptotic, late apoptotic, and necrotic.[20]

Tier 3: Uncovering the Mechanism of Action (MOA)

For the most promising candidates, a deeper mechanistic understanding is required. This tier investigates the specific biochemical pathways being modulated by the quinoxaline derivative.

  • The Apoptotic Cascade: Caspase Activity. Apoptosis is executed by a family of proteases called caspases . These enzymes exist as inactive zymogens and are activated in a cascade in response to pro-apoptotic signals.[21][22] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7 , provides direct evidence that a compound is inducing apoptosis.[23] This is typically done using a substrate containing the caspase recognition sequence (e.g., DEVD) linked to a colorimetric or fluorometric reporter.[22]

  • Oxidative Stress: ROS Production. Many cytotoxic compounds, including some quinoxaline 1,4-dioxides, exert their effects by generating Reactive Oxygen Species (ROS) .[24] ROS are highly reactive molecules that can cause widespread damage to DNA, proteins, and lipids, ultimately triggering cell death.[25][26] Cellular ROS levels can be measured using fluorescent probes like H2DCFDA, which becomes fluorescent upon oxidation.[27]

  • Cell Cycle Arrest: Flow Cytometry Analysis. A common mechanism for anticancer drugs is the disruption of the cell cycle, preventing cancer cells from proliferating.[28][29] By staining cells with a DNA-intercalating dye like Propidium Iodide (PI) and analyzing them with flow cytometry, one can quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[30][31][32] A compound that causes a significant accumulation of cells in a specific phase is indicative of cell cycle arrest at that checkpoint.[7]

Part 2: Field-Proven Protocols and Data Interpretation

Theoretical knowledge must be paired with robust, reproducible methodologies. This section provides detailed protocols for key assays and guidance on data interpretation.

Cell Line Selection and Maintenance
  • Selection Rationale: Start with a panel of 3-5 cancer cell lines from diverse origins (e.g., colon, breast, lung, liver).[2][33][34] Include at least one non-cancerous fibroblast or epithelial cell line to determine a selectivity index (SI), calculated as: SI = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.

  • Culture Conditions: Adhere strictly to the recommended culture conditions for each cell line (e.g., media type, serum percentage, CO2 levels) as provided by the supplier (e.g., ATCC). Maintain cells in a logarithmic growth phase and ensure they are free from mycoplasma contamination.

Detailed Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method for assessing the metabolic activity of cells as an indicator of viability.[11]

Principle: Living cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of color produced is proportional to the number of viable cells.[12]

Methodology:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel quinoxaline derivatives in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[35]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.[35]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Presentation and IC50 Interpretation

Summarize quantitative data in a clear, structured table. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[13]

Table 1: Hypothetical Cytotoxicity Data for Novel Quinoxaline Derivatives

Compound IDHCT116 IC50 (µM)MCF-7 IC50 (µM)WI-38 IC50 (µM)Selectivity Index (WI-38/HCT116)
QX-0012.59.097.238.9
QX-0028.415.1> 100> 11.9
QX-0039.85.2126.212.9
Doxorubicin0.81.25.56.9

An IC50 value is not an absolute constant; it is highly dependent on the experimental setup, including cell type and incubation time.[13] It is a crucial metric for ranking the potency of compounds within a series.[9][36]

Detailed Protocol 2: LDH Release Assay

Principle: Measures the activity of LDH, a cytosolic enzyme released from cells with damaged plasma membranes, as a marker for necrosis.[16] The assay is a coupled enzymatic reaction where LDH converts lactate to pyruvate, generating NADH, which then reduces a tetrazolium salt to a colored formazan product.[15][17]

Methodology:

  • Cell Treatment: Seed and treat cells with compounds in a 96-well plate as described for the MTT assay.

  • Establish Controls: It is critical to include three controls:

    • Spontaneous LDH Release: Vehicle-treated cells (measures background LDH release).

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in kits) 1 hour before the end of the experiment.

    • Medium Background: Medium-only wells.

  • Sample Collection: At the end of the incubation period, centrifuge the plate gently (if using suspension cells). Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and dye) to each well of the new plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution.

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[15]

  • Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Experimental - Spontaneous) / (Maximum - Spontaneous)]

Detailed Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[31] The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[30][32]

Methodology:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the quinoxaline derivative at its IC50 concentration for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge to pellet the cells and wash once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase treatment is essential as PI also binds to RNA.[31]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Gate on the single-cell population to exclude doublets. Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Part 3: Visualizing the Underlying Mechanisms

Understanding the mechanism of action is paramount. Quinoxaline derivatives have been shown to induce cytotoxicity through several key pathways.

G cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Phase Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor Ligand->Receptor ProCasp8 Pro-Caspase-8 Receptor->ProCasp8 recruits Casp8 Active Caspase-8 ProCasp8->Casp8 activates ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Stress Quinoxaline Derivative (Induces Stress) Mito Mitochondrion Stress->Mito CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 binds ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 activates Casp9 Active Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: The intrinsic and extrinsic pathways of apoptosis converge on Caspase-3.
Induction of Apoptosis

A primary mechanism for many quinoxaline derivatives is the induction of apoptosis.[5] As visualized above, this can be initiated via two main routes: the extrinsic (death receptor-mediated) or the intrinsic (mitochondria-mediated) pathway.[22] Both pathways converge on the activation of executioner caspases, like caspase-3, which then cleave a host of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Assays measuring the activation of initiator caspases (caspase-8 for extrinsic, caspase-9 for intrinsic) can further delineate the specific pathway being triggered.[21][23]

Cell Cycle Arrest

The cell cycle is a tightly controlled process that ensures the fidelity of DNA replication and cell division.[29] Anticancer drugs often exploit this by inducing damage or stress that triggers cell cycle checkpoints, leading to an arrest in a specific phase and preventing the cancer cell from dividing.[7][28]

G G1 G1 Phase (Growth) G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint S S Phase (DNA Synthesis) G2 G2 Phase (Growth & Mitosis Prep) S->G2 G2_M_Checkpoint G2/M Checkpoint G2->G2_M_Checkpoint M M Phase (Mitosis) M->G1 G1_S_Checkpoint->S Arrest1 Arrest Point G1_S_Checkpoint->Arrest1 Drug-induced Block G2_M_Checkpoint->M Arrest2 Arrest Point G2_M_Checkpoint->Arrest2 Drug-induced Block

Caption: Cell cycle progression and potential points of drug-induced arrest.

As shown in the flow cytometry protocol, an accumulation of cells in G2/M, for example, would strongly suggest that the quinoxaline derivative is interfering with processes required for entry into mitosis, a finding reported for some active derivatives.[2][7]

Conclusion and Future Outlook

The in vitro cytotoxicity screening of novel quinoxaline derivatives is a critical, multi-faceted process that forms the bedrock of early-stage anticancer drug discovery. By employing a logical, tiered screening cascade—progressing from high-throughput viability assays to detailed mechanistic studies—researchers can efficiently identify and characterize potent compounds. This systematic approach, grounded in robust protocols and intelligent data interpretation, allows for the confident selection of lead candidates with a known mechanism of action for further preclinical and, ultimately, clinical development. The quinoxaline scaffold continues to be a source of promising therapeutic agents, and the rigorous application of the principles outlined in this guide will be instrumental in unlocking its full potential in the fight against cancer.

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  • The Importance of IC50 Determination - Visikol. Visikol.
  • How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? | ResearchGate. ResearchGate.
  • Necrosis vs Apoptosis Assay Kit | 9148 - Antibodies Incorporated. Antibodies Incorporated.
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An In-depth Technical Guide to the Chemical Reactivity of the C-Cl Bond in 2-Chloro-3-phenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline nucleus is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The functionalization of this scaffold is of paramount importance in medicinal chemistry and materials science for the development of novel therapeutic agents and functional materials.[3] 2-Chloro-3-phenylquinoxaline stands out as a particularly versatile synthetic intermediate, where the carbon-chlorine (C-Cl) bond at the C2 position serves as a reactive handle for extensive molecular elaboration.[4][5] The electron-deficient nature of the pyrazine ring within the quinoxaline system significantly activates this C-Cl bond towards two principal classes of transformations: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of these reactive pathways, detailing the underlying mechanistic principles, field-proven experimental protocols, and the strategic considerations essential for researchers in drug development and synthetic chemistry.

Part 1: The Intrinsic Reactivity of the Quinoxaline C2-Position

The reactivity of the C-Cl bond in this compound is fundamentally governed by the electronic properties of the quinoxaline ring system. The two nitrogen atoms in the pyrazine ring act as powerful electron-withdrawing groups, reducing the electron density across the aromatic system, particularly at the α-positions (C2 and C3). This inherent electrophilicity makes the C2 carbon highly susceptible to attack by nucleophiles, setting the stage for substitution reactions.[6] This guide will explore the two dominant mechanistic manifolds that leverage this property.

Part 2: Nucleophilic Aromatic Substitution (SNAr) Pathway

The direct displacement of the chloride by a nucleophile is a primary and often highly efficient method for functionalizing the quinoxaline core. Unlike the SN1 or SN2 reactions common for alkyl halides, aryl halides like this compound react via a distinct addition-elimination mechanism, termed SNAr.[7]

Mechanistic Rationale: The Meisenheimer Complex

The causality behind this pathway lies in the ability of the quinoxaline ring to stabilize the anionic intermediate formed during the reaction. The process occurs in two discrete steps:

  • Nucleophilic Addition: A potent nucleophile attacks the electrophilic carbon atom bearing the chlorine. This disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8][9] The negative charge is delocalized effectively onto the electronegative nitrogen atoms of the pyrazine ring, a critical factor for the intermediate's stability and, thus, the reaction's feasibility.[7][10]

  • Elimination & Aromatization: The departure of the chloride leaving group in the second step is rapid, as it restores the energetically favorable aromatic system.[9]

The presence of electron-withdrawing groups, such as the quinoxaline nitrogens, is essential to stabilize the Meisenheimer intermediate and accelerate the reaction.[7][11]

SNAr_Mechanism cluster_0 Start This compound + Nucleophile (Nu⁻) TS1 Start->TS1 Step 1: Addition Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate TS2 Intermediate->TS2 Step 2: Elimination Product 2-Substituted-3-phenylquinoxaline + Cl⁻ TS2->Product

Caption: The Addition-Elimination mechanism of the SNAr reaction.

Experimental Protocol: SNAr with Thiophenols

This protocol describes a general procedure for the synthesis of 2-(arylthiol)-3-phenylquinoxalines, a class of compounds with recognized biological potential.[12]

Materials:

  • This compound (1.0 equiv)

  • Substituted Thiophenol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound and anhydrous potassium carbonate.

  • Solvent & Reagent Addition: Add anhydrous DMF via syringe to dissolve the solids. Stir the mixture for 10 minutes at room temperature.

  • Nucleophile Addition: Add the substituted thiophenol dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water. A solid precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. If necessary, purify the crude product further by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation: Representative SNAr Reactions

The following table summarizes typical SNAr reactions on 2-chloroquinoxaline derivatives, illustrating the scope of effective nucleophiles.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
4-MethylthiophenolK₂CO₃DMF903>90
AnilineK₂CO₃DMF1201275-85
MorpholineK₂CO₃Dioxane1008>90
Sodium MethoxideN/AMethanolReflux480-90

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

For nucleophiles that are less reactive or when more complex carbon-carbon or carbon-nitrogen bonds are desired, palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative to SNAr.[13][14] These methods have revolutionized modern organic synthesis and are extensively used in pharmaceutical manufacturing.[13]

General_Workflow Start This compound Reaction Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction Reagents Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) + Pd Catalyst, Ligand, Base Reagents->Reaction Product Functionalized Quinoxaline Reaction->Product

Caption: General workflow for Pd-catalyzed functionalization.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura coupling is a premier method for forming C(sp²)-C(sp²) bonds by coupling the aryl chloride with an organoboron reagent, typically a boronic acid.[15][16]

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a palladium(0) species.[15]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the quinoxaline, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.[17]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[16]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[17]

Suzuki_Cycle Pd0 LₙPd(0) OxAdd LₙPd(II)(Ar)(Cl) Pd0->OxAdd Oxidative Addition Trans LₙPd(II)(Ar)(Ar') OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination ArCl Quinoxaline-Cl ArCl->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Trans Product Quinoxaline-Ar' Product->Pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling This protocol is adapted from established procedures for similar heteroaryl chlorides.[15][18]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.3 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-110 °C and stir for 8-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, rinsing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 2-aryl-3-phenylquinoxaline derivative.

Data Presentation: Representative Suzuki-Miyaura Couplings

Arylboronic AcidCatalystBaseTemperature (°C)Typical Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄9075[19]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃12063[19]
2-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃10085[18]
3,5-Dimethylphenylboronic acidPd(PPh₃)₄K₃PO₄9090[19]
Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is the seminal palladium-catalyzed method for constructing aryl C-N bonds, a transformation that is often challenging via classical methods.[20][21]

Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, base-mediated amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[1][22] The choice of a sterically hindered phosphine ligand is critical to promote the reductive elimination step.[20]

Buchwald_Cycle Pd0 LₙPd(0) OxAdd LₙPd(II)(Ar)(Cl) Pd0->OxAdd Oxidative Addition Amido LₙPd(II)(Ar)(NR¹R²) OxAdd->Amido Amine Binding & Deprotonation Amido->Pd0 Reductive Elimination ArCl Quinoxaline-Cl ArCl->OxAdd Amine HNR¹R² + Base Amine->Amido Product Quinoxaline-NR¹R² Product->Pd0

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination This protocol is based on general procedures for aryl chlorides.[1]

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.5 equiv)

  • Solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: In a glovebox, charge a dry Schlenk tube with the palladium pre-catalyst, ligand, and base. Add the this compound.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Seal the tube and place it in a preheated oil bath at 80-110 °C. Stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude residue by column chromatography to yield the desired 2-amino-3-phenylquinoxaline derivative.

Sonogashira Coupling: For C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the quinoxaline and a terminal alkyne, a valuable transformation for creating rigid molecular scaffolds.[23]

Mechanistic Rationale: This reaction uniquely employs a dual catalytic system.[23][24]

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl chloride to Pd(0) and reductive elimination.

  • Copper Cycle: A copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex.[25]

Sonogashira_Cycle Pd0 LₙPd(0) OxAdd LₙPd(II)(Ar)(Cl) Pd0->OxAdd Oxidative Addition AlkynylPd LₙPd(II)(Ar)(C≡CR) OxAdd->AlkynylPd Transmetalation AlkynylPd->Pd0 Reductive Elimination CuI CuI AlkynylPd->CuI CuAcetylide Cu-C≡CR CuI->CuAcetylide + Alkyne + Base CuAcetylide->OxAdd ArCl Quinoxaline-Cl ArCl->OxAdd Product Quinoxaline-C≡CR Product->Pd0

Caption: Dual catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling This protocol is based on literature reports for chloroquinoxalines.[26][27]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) Co-catalyst (e.g., CuI, 5 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide under an inert atmosphere.

  • Solvent & Reagent Addition: Add the anhydrous solvent, followed by the base and the terminal alkyne.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Sonogashira Couplings

Terminal AlkyneCatalyst SystemBaseTemperature (°C)Typical Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ / CuITEA6085-95[26]
EthynyltrimethylsilanePd(PPh₃)₂Cl₂ / CuITEART90[23]
1-HeptynePd(dppf)Cl₂ / CuIDIPA5080[26]
4-NitrophenylacetylenePd(0)/PEG nanoparticles / CuITEA8088[27]

Conclusion and Outlook

The C-Cl bond in this compound is a highly tractable functional handle, offering reliable access to a vast chemical space through two principal synthetic avenues. The SNAr pathway provides a direct, often metal-free, route for substitution with strong nucleophiles. For more nuanced and complex bond constructions, a suite of powerful palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—delivers unparalleled synthetic flexibility. A thorough understanding of the mechanisms and experimental parameters detailed in this guide empowers researchers to strategically select the optimal method for synthesizing diverse libraries of quinoxaline derivatives, accelerating progress in the fields of drug discovery, agrochemicals, and materials science.

References

  • BenchChem. Application Notes: Functionalization of 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • Al-dujaili, A. H., & Al-Azawi, K. F. (2018). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances.
  • ResearchGate. Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids | Request PDF.
  • ResearchGate. The mechanism of SNAr reaction | Download Scientific Diagram.
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  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-(2-thienyl)quinoxaline.
  • Wiley Online Library. Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides.
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  • ResearchGate. Synthesis of 2,3-diphenylquinoxaline (3) with reagents and conditions.
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An In-depth Technical Guide to the Thermal Stability Analysis of 2-Chloro-3-phenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-phenylquinoxaline is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science.[1] A thorough understanding of its thermal stability is paramount for safe handling, processing, and storage, particularly within the stringent regulatory landscape of pharmaceutical development. This guide provides a comprehensive framework for the thermal stability analysis of this compound. We will delve into the foundational principles of common thermal analysis techniques, present detailed, field-proven experimental protocols, and offer insights into the interpretation of thermal data. By integrating established methodologies with a logical, scientifically-grounded approach, this document aims to equip researchers with the necessary tools to conduct robust thermal hazard assessments.

Introduction: The Imperative of Thermal Stability in Drug Development

The journey of an active pharmaceutical ingredient (API) from discovery to market is fraught with challenges, with safety and stability being non-negotiable pillars.[2] Thermal instability can lead to decomposition, resulting in loss of potency, formation of toxic byproducts, and in worst-case scenarios, runaway reactions with catastrophic consequences.[2][3] For quinoxaline derivatives, a class of compounds known for their diverse biological activities, a comprehensive understanding of their thermal behavior is crucial.[4] This guide focuses on this compound, a representative member of this class, to illustrate a systematic approach to thermal stability analysis. We will explore the "why" behind experimental choices, ensuring that each step contributes to a holistic and reliable assessment of the compound's thermal profile.

Foundational Analytical Techniques for Thermal Stability Assessment

A multi-faceted approach employing several analytical techniques is essential for a thorough thermal stability assessment. The three primary techniques discussed herein are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It is an indispensable tool for determining the onset of decomposition, identifying the presence of volatiles, and quantifying mass loss events. When coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR), TGA can provide invaluable information about the identity of evolved gases, aiding in the elucidation of decomposition pathways.[6][7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is highly sensitive to thermal events such as melting, crystallization, and solid-solid phase transitions.[8] For thermal stability, DSC is crucial for identifying the onset of exothermic decomposition, which indicates the potential for a runaway reaction.

Accelerating Rate Calorimetry (ARC)

ARC is the gold standard for assessing thermal runaway hazards.[9][10] It simulates a worst-case adiabatic scenario where no heat is lost to the surroundings.[11] By subjecting a sample to a heat-wait-search protocol, the ARC can precisely determine the onset temperature of self-heating and measure the resulting temperature and pressure rise rates.[12] This data is critical for process safety design and defining safe operating limits.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and provide high-quality, reproducible data. The causality behind each step is explained to foster a deeper understanding of the experimental design.

Sample Preparation and Handling

Rationale: Proper sample preparation is critical to ensure data quality and safety. The purity of the sample can significantly impact its thermal stability.

  • Purity Assessment: Prior to thermal analysis, confirm the purity of the this compound sample using techniques such as HPLC, LC-MS, and NMR. Document all impurities, as they may act as catalysts or inhibitors for decomposition.

  • Sample Weighing: Use a calibrated microbalance to accurately weigh the sample. For TGA and DSC, typical sample masses are in the range of 3-10 mg.[8] For ARC, a larger sample size of 1-5 g is typically used in a 10 mL bomb.[11]

  • Crucible Selection: For TGA and DSC, aluminum or alumina crucibles are commonly used.[13] For ARC, various metallic bombs (e.g., stainless steel, titanium) are available to prevent catalytic interference.[11]

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the decomposition temperature and mass loss profile of this compound.

  • Step 1: Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Step 2: Sample Loading: Accurately weigh 5-10 mg of the sample into a tared TGA crucible.

  • Step 3: Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the role of oxygen in the decomposition process.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate of 10 °C/min.[14]

  • Step 4: Data Analysis:

    • Plot the mass change (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions and the onset of exothermic decomposition.

  • Step 1: Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Step 2: Sample Preparation: Accurately weigh 3-5 mg of the sample into a DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.[8]

  • Step 3: Experimental Conditions:

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Step 4: Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature of any exothermic event.

Accelerating Rate Calorimetry (ARC) Protocol

Objective: To assess the potential for a thermal runaway reaction under adiabatic conditions.

  • Step 1: Instrument Setup: Ensure the ARC system is properly calibrated and the containment vessel is secure.

  • Step 2: Sample Loading: Load 1-5 g of the sample into a suitable ARC bomb.

  • Step 3: Experimental Conditions (Heat-Wait-Search Mode): [4]

    • Start Temperature: Begin at a temperature well below the expected onset of decomposition (e.g., 100 °C).

    • Heating Step: Increase the temperature in steps of 5-10 °C.

    • Wait Period: Allow the system to thermally equilibrate for a set time (e.g., 15 minutes).

    • Search Mode: Monitor the sample for any self-heating. If the rate of temperature rise exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument will switch to adiabatic mode.[9]

  • Step 4: Adiabatic Tracking: Once an exotherm is detected, the ARC will maintain an adiabatic environment, and the temperature and pressure of the sample will be recorded as a function of time.

  • Step 5: Data Analysis:

    • Plot temperature and pressure versus time.

    • Determine the onset temperature of the exotherm, the maximum temperature and pressure reached, and the time to maximum rate (TMR).

Data Interpretation and Hypothetical Case Study

Hypothetical Thermal Analysis Data

Table 1: Summary of Hypothetical TGA and DSC Data for this compound

ParameterValue (Nitrogen Atmosphere)Value (Air Atmosphere)
TGA Tonset (°C) 285275
TGA Tpeak (°C) 310295 (major), 350 (minor)
Mass Loss (%) ~98% in a single step~99% in two steps
DSC Melting Point (°C) 145 (Endotherm)145 (Endotherm)
DSC Decomposition Onset (°C) 280 (Exotherm)270 (Exotherm)

Table 2: Summary of Hypothetical ARC Data for this compound

ParameterValue
Onset Temperature (°C) 265
Maximum Temperature (°C) > 450
Maximum Pressure (bar) ~50
Time to Maximum Rate (TMR) from Onset (min) 30
Interpretation of Hypothetical Data
  • TGA Analysis: The TGA data suggests that this compound is thermally stable up to approximately 285 °C in an inert atmosphere. The decomposition in air begins at a slightly lower temperature, indicating that oxidation may play a role in the initial decomposition steps. The two-step mass loss in air suggests a more complex decomposition pathway in the presence of oxygen.

  • DSC Analysis: The DSC curve shows a sharp endothermic peak at 145 °C, corresponding to the melting of the compound. A significant exothermic event begins around 280 °C in nitrogen, confirming the decomposition is an energy-releasing process with the potential for thermal runaway.

  • ARC Analysis: The ARC data provides a more conservative estimate of the onset of thermal instability at 265 °C under adiabatic conditions. The rapid rise in temperature and pressure, along with a short TMR, highlights a significant thermal hazard. This information is critical for defining safe processing temperatures, which should be well below this onset.

Proposed Decomposition Pathway and Mechanistic Insights

Based on the principles of mass spectrometry fragmentation and the known chemistry of halogenated aromatic compounds, a plausible thermal decomposition pathway for this compound can be proposed.[12][15]

Initial Decomposition Steps:

The initial step in the thermal decomposition is likely the homolytic cleavage of the C-Cl bond, which is typically the weakest bond in such structures. This would generate a phenylquinoxaline radical and a chlorine radical.

Subsequent Reactions:

The highly reactive radical species can then undergo a variety of subsequent reactions, including:

  • Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules, leading to the formation of 3-phenylquinoxaline and HCl.

  • Dimerization and Polymerization: The phenylquinoxaline radicals can combine to form higher molecular weight species.

  • Ring Opening and Fragmentation: At higher temperatures, the quinoxaline ring system can undergo fragmentation, leading to the formation of smaller volatile molecules such as benzonitrile, phenylacetylene, and various nitrogen-containing fragments.

In an oxidative environment, the decomposition pathway is likely to be more complex, involving reactions with oxygen to form various oxidized products, including phenols, carboxylic acids, and nitrogen oxides.

Visualization of Proposed Decomposition Initiation

G cluster_0 Thermal Decomposition Initiation Molecule This compound Heat Δ (Heat) Molecule->Heat Radical1 Phenylquinoxaline Radical Radical2 Chlorine Radical Heat->Radical1 Homolytic Cleavage (C-Cl bond) Heat->Radical2

Caption: Initial homolytic cleavage of the C-Cl bond.

Visualization of Subsequent Reaction Pathways

G cluster_1 Potential Subsequent Reactions Radical1 Phenylquinoxaline Radical Product1 3-Phenylquinoxaline Radical1->Product1 Hydrogen Abstraction Product3 Dimer/Polymer Radical1->Product3 Dimerization Product4 Ring Fragmentation Products (e.g., Benzonitrile) Radical1->Product4 High Temperature Radical2 Chlorine Radical Product2 HCl Radical2->Product2 Hydrogen Abstraction Molecule This compound Molecule->Product1 Molecule->Product2

Caption: Potential reaction pathways following initial bond cleavage.

Safety, Handling, and Risk Mitigation

Given the potential for exothermic decomposition, strict safety protocols must be in place when handling this compound at elevated temperatures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[16]

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential decomposition products.

  • Scale-up Considerations: The thermal hazard increases significantly with scale. A thorough process safety assessment, including ARC testing, is mandatory before any scale-up operations.[2]

  • Engineering Controls: For larger scale operations, engineering controls such as pressure relief systems, emergency cooling, and blast shields may be necessary.

Conclusion

The thermal stability analysis of this compound is a critical component of its development for pharmaceutical or other applications. A systematic approach, utilizing a combination of TGA, DSC, and ARC, provides a comprehensive understanding of its thermal behavior. While this guide has presented a hypothetical case study, the principles and protocols outlined are universally applicable. By adhering to these methodologies, researchers can ensure the safe handling and processing of this and other potentially hazardous compounds, fostering a culture of safety and scientific rigor in the laboratory and beyond.

References

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  • Hassan, A. S., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4173.
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  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). EPFL.
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  • Analyst (RSC Publishing). (n.d.). Identification of organochlorides in distilled fractions of plastic pyrolysis oil using GC × GC coupled with high-resolution time-of-flight mass spectrometry (GC × GC-HR-TOFMS) and GC coupled with a halogen selective detector (GC-XSD). Analyst.
  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA)
  • ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2 at temperature ramps of 10 C min À1 under N 2.
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An In-depth Technical Guide to the Electrochemical Properties of 2-Chloro-3-phenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the electrochemical properties of 2-Chloro-3-phenylquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs to present a predictive analysis of its behavior. This guide outlines a plausible synthetic route, details a robust experimental protocol for electrochemical characterization via cyclic voltammetry, and proposes a detailed reduction mechanism. The insights provided herein are intended to facilitate further research and application of this compound in various scientific domains.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in the field of drug discovery. The inherent structural features of the quinoxaline nucleus, coupled with the vast possibilities for substitution, allow for the fine-tuning of its physicochemical and pharmacological profiles. Derivatives of quinoxaline are renowned for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of a phenyl group at the 3-position and a chloro substituent at the 2-position, as in this compound, is anticipated to modulate its electronic properties and, consequently, its biological activity and potential for materials science applications. Understanding the electrochemical behavior of this molecule is paramount to elucidating its reaction mechanisms, predicting its metabolic fate, and designing novel applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound, followed by chlorination. A reliable synthetic pathway is detailed below.

Step 1: Synthesis of 3-Phenylquinoxalin-2(1H)-one

The initial step involves the cyclocondensation reaction between o-phenylenediamine and benzoylformic acid (phenylglyoxylic acid) to form the quinoxalinone intermediate.

Materials:

  • o-Phenylenediamine

  • Benzoylformic acid

  • Ethanol (or a similar protic solvent)

Procedure:

  • Dissolve equimolar amounts of o-phenylenediamine and benzoylformic acid in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature, which should induce the precipitation of the product.

  • Collect the solid precipitate by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum to yield 3-phenylquinoxalin-2(1H)-one.

Step 2: Chlorination to Yield this compound

The hydroxyl group of the 3-phenylquinoxalin-2(1H)-one is subsequently replaced by a chlorine atom using a suitable chlorinating agent.

Materials:

  • 3-Phenylquinoxalin-2(1H)-one

  • Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

Procedure:

  • In a fume hood, carefully add 3-phenylquinoxalin-2(1H)-one to an excess of phosphorus oxychloride.

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Filter the solid product, wash thoroughly with water to remove inorganic salts, and dry.

  • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or acetonitrile.[1]

Synthesis_Workflow start o-Phenylenediamine + Benzoylformic Acid step1 Cyclocondensation (Ethanol, Reflux) start->step1 intermediate 3-Phenylquinoxalin-2(1H)-one step1->intermediate step2 Chlorination (POCl₃, Reflux) intermediate->step2 product This compound step2->product

Electrochemical Characterization: A Proposed Protocol

The electrochemical properties of this compound can be effectively investigated using cyclic voltammetry (CV). This technique provides valuable information regarding the redox potentials, reversibility of electron transfer processes, and the stability of the generated intermediates.

Experimental Setup

A standard three-electrode system is employed for cyclic voltammetry measurements.[2]

  • Working Electrode: Glassy Carbon Electrode (GCE) is a suitable choice due to its wide potential window and chemical inertness.

  • Reference Electrode: A non-aqueous reference electrode, such as a silver/silver ion (Ag/Ag⁺) electrode (e.g., 0.01 M AgNO₃ in the supporting electrolyte), is recommended to minimize junction potentials. Alternatively, a silver wire can be used as a quasi-reference electrode.[3]

  • Counter (Auxiliary) Electrode: A platinum wire or a graphite rod serves as the counter electrode to complete the electrical circuit.

Reagents and Solutions
  • Analyte: A standard solution of this compound (typically 1-5 mM) is prepared in a suitable non-aqueous solvent.

  • Solvent: Aprotic polar solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are ideal for electrochemical studies of organic compounds as they can dissolve both the analyte and the supporting electrolyte and possess a wide potential window.

  • Supporting Electrolyte: A high concentration (e.g., 0.1 M) of an electrochemically inert salt, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), is used to ensure sufficient conductivity of the solution.[4]

Experimental Procedure
  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution (solvent + supporting electrolyte).

  • Deoxygenation: Purge the solution with a high-purity inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Background Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and identify any background currents.

  • Analyte Addition: Introduce a known concentration of this compound into the electrochemical cell.

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic reaction occurs to a sufficiently negative potential to observe the reduction of the analyte, and then reversing the scan back to the initial potential. A typical scan rate is 100 mV/s.

  • Scan Rate Dependence: Perform a series of cyclic voltammetry experiments at different scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical processes (e.g., diffusion-controlled vs. adsorption-controlled).

CV_Experiment_Workflow start Prepare Analyte and Electrolyte Solutions step1 Assemble Three-Electrode Cell start->step1 step2 Deoxygenate Solution (Inert Gas Purge) step1->step2 step3 Record Background CV step2->step3 step4 Add Analyte to Cell step3->step4 step5 Record CV of Analyte step4->step5 step6 Vary Scan Rate and Record Additional CVs step5->step6 end Data Analysis step6->end

Predicted Electrochemical Behavior and Reduction Mechanism

Based on the electrochemical studies of related quinoxaline derivatives, a plausible reduction mechanism for this compound in a non-aqueous medium can be proposed. The reduction is expected to occur in a stepwise manner, with the initial steps involving the quinoxaline ring system.

First Reduction Step: Formation of a Radical Anion

The first reduction process is anticipated to be a one-electron transfer to the π-system of the quinoxaline ring, resulting in the formation of a radical anion. This process is often reversible or quasi-reversible in aprotic media.

Reaction: Q-Cl + e⁻ ⇌ [Q-Cl]⁻•

The potential at which this reduction occurs will be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chlorine atom and the phenyl ring is expected to make the reduction of this compound occur at a less negative potential compared to unsubstituted quinoxaline.

Subsequent Reduction and Cleavage of the Carbon-Chlorine Bond

The fate of the initially formed radical anion can follow several pathways, depending on the experimental conditions and the stability of the intermediate.

  • Second One-Electron Reduction: The radical anion may undergo a second one-electron reduction to form a dianion. This process is typically observed at more negative potentials and is often irreversible.

    Reaction: [Q-Cl]⁻• + e⁻ → [Q-Cl]²⁻

  • Electrochemical Cleavage of the C-Cl Bond: A common pathway for halo-substituted aromatic compounds is the reductive cleavage of the carbon-halogen bond. This can occur either from the radical anion or the dianion, leading to the formation of a phenylquinoxaline radical or anion and a chloride ion. This process is generally irreversible.

    Reaction (from radical anion): [Q-Cl]⁻• → Q• + Cl⁻ Reaction (from dianion): [Q-Cl]²⁻ → Q⁻ + Cl⁻

The resulting quinoxaline radical or anion can then be further reduced or protonated by any residual proton donors in the medium.

Reduction_Mechanism start This compound (Q-Cl) step1 + e⁻ (Reversible) start->step1 radical_anion Radical Anion [Q-Cl]⁻• step1->radical_anion step2a + e⁻ (Irreversible) radical_anion->step2a step2b C-Cl Cleavage (Irreversible) radical_anion->step2b dianion Dianion [Q-Cl]²⁻ step2a->dianion cleavage_product Phenylquinoxaline Radical (Q•) + Cl⁻ dianion->cleavage_product C-Cl Cleavage step2b->cleavage_product step3 Further Reduction/ Protonation cleavage_product->step3 final_products Final Products step3->final_products

Expected Quantitative Data

While specific values for this compound are not available, a comparative analysis with related compounds allows for an estimation of its electrochemical parameters.

ParameterExpected Value/BehaviorRationale
First Reduction Potential (Epc1) -1.0 to -1.5 V (vs. Ag/Ag⁺)The electron-withdrawing chloro and phenyl groups will shift the reduction potential to be less negative than that of unsubstituted quinoxaline.
ΔEp (Epa - Epc) ~60-100 mV (at 100 mV/s)For a reversible one-electron process, the theoretical value is 59 mV. Deviations from this suggest quasi-reversibility or irreversibility.
ipc/ipa Ratio ~1A ratio close to unity for the first redox couple indicates a stable radical anion on the timescale of the CV experiment.
Second Reduction Potential (Epc2) More negative than Epc1The addition of a second electron to the already negatively charged species requires a higher energy input.
Nature of Second Wave IrreversibleThe second reduction is often followed by irreversible chemical reactions, such as bond cleavage.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the likely electrochemical properties of this compound based on established principles and data from analogous compounds. The proposed synthetic route and detailed experimental protocol offer a clear path for the empirical investigation of this molecule. The predicted multi-step reduction mechanism, involving the formation of a radical anion and subsequent cleavage of the carbon-chlorine bond, provides a framework for interpreting experimental data.

Future research should focus on the experimental validation of these predictions. Detailed electrochemical studies, including cyclic voltammetry, differential pulse voltammetry, and controlled potential electrolysis, will be crucial for accurately determining the reduction potentials, elucidating the precise reduction mechanism, and identifying the final products. Furthermore, correlating the electrochemical properties with the biological activity of this compound and its derivatives could provide valuable insights for the rational design of new therapeutic agents.

References

  • Elgemeie, G. H., & Abd-El-Naby, H. A. (2018). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)
  • El-Gendy, A. A., & El-Gohary, N. S. (2020). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 5(30), 18887–18898. [Link]
  • Journal of Research in Chemistry. (2023). Electrochemical study of Cu2O in aqueous and non-aqueous solvents using cyclic voltammetric technique. [Link]
  • El-Sayed, R., & El-Gohary, N. S. (2020). Electrochemical Oxidative C–H Arylation of Quinoxalin(on)es with Arylhydrazine Hydrochlorides under Mild Conditions. Asian Journal of Organic Chemistry, 9(12), 2095-2101. [Link]
  • IIT Kanpur. (2017). A Practical Beginner’s Guide to Cyclic Voltammetry. [Link]
  • Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. [Link]
  • Semantic Scholar. (n.d.). Electrolysis of N-Heterocyclic Compounds (Part II). [Link]
  • RSC Publishing. (2023). Green advancements towards the electrochemical synthesis of heterocycles. [Link]
  • ACS Publications. (2023). Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles. [Link]
  • National Institutes of Health. (2022). Chemoselective (Hetero)
  • Arabian Journal of Chemistry. (2023). Eco-friendly preparation and testing of electroactive quinoxalines. [Link]
  • Batista Lab. (2020). Electrochemical Deposition of an N-Heterocyclic Carbene (NHC)
  • RSC Publishing. (2022).
  • MDPI. (2023). Electrochemical Behavior and Voltammetric Determination of Two Synthetic Aroyl Amides Opioids. [Link]
  • ResearchGate. (2007). 2-Chloro-3-methylquinoxaline. [Link]
  • Chem 367-2/ Cyclic Voltammetry. (n.d.). THE OXIDATION OF FERROCENE; A CYCLIC VOLTAMMETRY EXPERIMENT. [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Chloro-3-phenylquinoxaline from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, two-step protocol for the synthesis of 2-Chloro-3-phenylquinoxaline, a valuable heterocyclic intermediate in medicinal chemistry and materials science. The synthesis begins with the cyclocondensation of o-phenylenediamine with ethyl benzoylformate to yield the 3-phenylquinoxalin-2(1H)-one intermediate, followed by a robust dehydroxy-chlorination using phosphorus oxychloride. This guide is designed for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines to ensure reproducible and efficient synthesis.

Introduction and Strategic Importance

Quinoxalines are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. This scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1][2][3][4].

The target molecule, this compound, serves as a highly versatile precursor for the synthesis of more complex, biologically active molecules. The chloro-substituent at the 2-position acts as an excellent leaving group, enabling nucleophilic substitution reactions to introduce a variety of functional groups and build molecular diversity. This strategic importance makes a reliable and well-understood synthetic protocol essential for research and development laboratories.

This application note details a field-proven, two-step synthetic pathway:

  • Step 1: Synthesis of 3-phenylquinoxalin-2(1H)-one via condensation.

  • Step 2: Chlorination of the quinoxalinone intermediate to yield the final product.

Overall Synthetic Pathway

The synthesis proceeds as outlined below, transforming readily available starting materials into the target chloroquinoxaline through a stable, isolable intermediate.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination A o-Phenylenediamine + Ethyl Benzoylformate B Cyclocondensation Reaction (Acetic Acid, Reflux) A->B Heat C 3-Phenylquinoxalin-2(1H)-one (Intermediate) B->C Isolation D Intermediate + POCl3 C->D Proceed to Step 2 E Dehydroxy-chlorination (Reflux) D->E Heat F This compound (Final Product) E->F Quench & Purification

Diagram 1: Overall two-step synthesis workflow.

Part 1: Synthesis of 3-Phenylquinoxalin-2(1H)-one

Principle and Mechanism

The formation of the quinoxaline core is achieved through the classic condensation reaction between an ortho-diamine (o-phenylenediamine) and a 1,2-dicarbonyl equivalent (ethyl benzoylformate)[1][5]. The reaction, typically catalyzed by an acid like acetic acid, proceeds via an initial nucleophilic attack of one amino group on a carbonyl carbon, followed by cyclization and subsequent dehydration to form the stable heterocyclic ring system. Ethyl benzoylformate is an ideal choice as it provides the necessary carbon backbone and results in the desired 3-phenylquinoxalin-2(1H)-one, which exists in tautomeric equilibrium with its 2-hydroxy-3-phenylquinoxaline form.

Detailed Experimental Protocol

Materials:

  • o-Phenylenediamine (98%+)

  • Ethyl benzoylformate (98%+)

  • Glacial Acetic Acid

  • Ethanol

  • Distilled Water

Equipment:

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Beakers

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine o-phenylenediamine (5.40 g, 50.0 mmol, 1.0 equiv.) and ethyl benzoylformate (8.91 g, 50.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add 50 mL of glacial acetic acid to the flask. The acetic acid serves as both the solvent and the acid catalyst for the condensation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 118°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3-4 hours.

    • Scientist's Note: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1). The disappearance of the starting materials indicates reaction completion.

  • Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate of the product should form.

  • Precipitation and Filtration: Slowly pour the cooled reaction mixture into 200 mL of cold distilled water with stirring. This will cause the complete precipitation of the product.

  • Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with distilled water (3 x 50 mL) to remove residual acetic acid.

  • Drying and Purification: The collected solid can be further purified by recrystallization from ethanol to yield a crystalline product. Dry the purified solid in a vacuum oven at 60°C to a constant weight.

Part 2: Synthesis of this compound

Principle and Mechanism

The conversion of the 3-phenylquinoxalin-2(1H)-one intermediate to the target chloro-derivative is a dehydroxy-chlorination reaction. Phosphorus oxychloride (POCl₃) is an exceptionally effective reagent for this transformation[6]. The mechanism is believed to involve an initial phosphorylation of the hydroxyl group (from the enol tautomer) or the carbonyl oxygen (from the keto tautomer), forming a phosphate ester intermediate. This ester is a superb leaving group, which is subsequently displaced by a chloride ion via a nucleophilic attack to yield the this compound[7]. In this protocol, POCl₃ serves as both the chlorinating agent and the reaction solvent.

Detailed Experimental Protocol

Materials:

  • 3-Phenylquinoxalin-2(1H)-one (from Part 1)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • 100 mL Round-bottom flask with a reflux condenser

  • Heating mantle with magnetic stirrer

  • Large beaker (1 L) for quenching

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: (WORK IN A CERTIFIED FUME HOOD) To a 100 mL round-bottom flask, add the dried 3-phenylquinoxalin-2(1H)-one (4.44 g, 20.0 mmol, 1.0 equiv.).

  • Reagent Addition: Carefully add phosphorus oxychloride (20 mL, approx. 215 mmol) to the flask. The POCl₃ is in large excess to act as the solvent.

  • Reflux: Attach a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite®) to protect the reaction from atmospheric moisture. Heat the mixture to reflux (approximately 105°C) and maintain for 2 hours with stirring.

    • Scientist's Note: The reaction mixture should become a clear, homogeneous solution upon heating. Completion can be verified by TLC analysis of a carefully quenched aliquot.

  • Quenching (Critical Step): After cooling the reaction mixture to room temperature, very slowly and cautiously pour it onto a large beaker containing approximately 200 g of crushed ice with vigorous stirring. This is a highly exothermic reaction that releases HCl gas. Perform this step slowly in the back of the fume hood.

  • Neutralization: Once the initial vigorous reaction has subsided, slowly add saturated sodium bicarbonate solution to the aqueous mixture until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8). This will precipitate the crude product.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (1 x 100 mL) and then brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data and Reagent Summary

Parameter Step 1: Condensation Step 2: Chlorination
Limiting Reagent o-Phenylenediamine3-Phenylquinoxalin-2(1H)-one
Mass (g) 5.404.44
Molar Mass ( g/mol ) 108.14222.24
Moles (mmol) 50.020.0
Equivalents 1.01.0
Other Reagents Ethyl benzoylformate (1.0 eq), Acetic Acid (solvent)POCl₃ (reagent & solvent)
Reaction Time (h) 3 - 42
Temperature (°C) ~118 (Reflux)~105 (Reflux)
Expected Product 3-Phenylquinoxalin-2(1H)-oneThis compound
Expected Yield (%) 85 - 95%80 - 90%
Appearance Crystalline SolidOff-white to pale yellow solid

Mandatory Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • o-Phenylenediamine: Toxic if swallowed or in contact with skin and is a suspected carcinogen and mutagen[8][9][10]. Avoid inhalation of dust and direct contact.

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive and toxic. It causes severe skin and eye burns and can be fatal if inhaled[11][12][13]. It reacts violently with water, releasing toxic and corrosive fumes (HCl gas)[14][15]. Handle with extreme care under anhydrous conditions. Ensure a quenching station (ice bath) and neutralizing agent (sodium bicarbonate) are readily available before starting the reaction.

  • Benzoyl Chloride/Derivatives: Corrosive and lachrymatory (causes tears)[16][17][18]. They are harmful if swallowed, inhaled, or absorbed through the skin. Reacts with moisture.

References

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
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  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. [Link]
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  • Material Safety Data Sheet - Benzoyl Chloride. Cole-Parmer. [Link]
  • Safety Data Sheet: Benzoyl chloride. Carl ROTH. [Link]
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Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of 2-Chloro-3-phenylquinoxaline with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,3-Disubstituted Quinoxalines

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents and functional materials. Their diverse biological activities include applications as anticancer, antimicrobial, and antiviral agents. The synthesis of 2,3-disubstituted quinoxalines, in particular, is of significant interest in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forging carbon-carbon bonds, offering a direct and efficient pathway to these valuable molecules from readily available 2-chloro-3-phenylquinoxaline.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling for the synthesis of a variety of 2-aryl-3-phenylquinoxalines.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate in the presence of a base.[4][5][6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7][8]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex, forming a palladium(II) species.[6][7][8] This is often the rate-determining step, particularly with less reactive chlorides.[6][7] The reactivity order for halides is generally I > Br > OTf >> Cl.[7][9] To overcome the lower reactivity of aryl chlorides, the use of bulky, electron-rich phosphine ligands on the palladium catalyst is often necessary.[7][10][11]

  • Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex. The presence of a base is crucial for this step; it activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[12][13]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond in the desired 2,3-diarylquinoxaline product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][7][8]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl R¹-Pd(II)L₂-R² Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X (this compound) BoronicAcid R²-B(OH)₂ (Arylboronic Acid) + Base Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Weigh Reagents: - this compound - Arylboronic Acid - Palladium Catalyst - Base assembly 2. Assemble Glassware (Schlenk flask/sealed tube) reagents->assembly inert 3. Inert Atmosphere (Nitrogen or Argon) assembly->inert solvent 4. Add Anhydrous Solvent inert->solvent heating 5. Heat to Desired Temperature solvent->heating stirring 6. Stir for Specified Time heating->stirring monitoring 7. Monitor Progress (TLC, GC-MS) stirring->monitoring cooling 8. Cool to Room Temperature monitoring->cooling filtration 9. Filter through Celite cooling->filtration extraction 10. Liquid-Liquid Extraction filtration->extraction drying 11. Dry Organic Layer extraction->drying concentration 12. Concentrate under Reduced Pressure drying->concentration purification 13. Purify by Column Chromatography concentration->purification characterization 14. Characterize Product (NMR, MS, etc.) purification->characterization

Sources

Buchwald-Hartwig amination of 2-Chloro-3-phenylquinoxaline for C-N bond formation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Buchwald-Hartwig Amination of 2-Chloro-3-phenylquinoxaline for C-N Bond Formation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Quinoxaline Scaffold

The quinoxaline motif is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The functionalization of this core is a cornerstone of medicinal chemistry and materials science, enabling the synthesis of diverse molecular libraries for screening and development.[2] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for constructing carbon-nitrogen (C-N) bonds, a transformation that is often challenging using classical methods like nucleophilic aromatic substitution (SNAr), especially with less reactive aryl chlorides.[3][4][5][6]

This document provides a comprehensive guide to the Buchwald-Hartwig amination of this compound. As Senior Application Scientists, we move beyond a simple recitation of steps to explain the underlying principles and rationale, empowering researchers to not only replicate the protocol but also to intelligently adapt it for novel substrates. We will dissect the catalytic cycle, detail a robust experimental protocol, and provide a framework for troubleshooting and optimization.

Mechanistic Considerations & Parameter Selection

The success of the Buchwald-Hartwig amination hinges on the delicate interplay between the palladium catalyst, its supporting ligand, the base, and the solvent. Understanding the catalytic cycle is paramount for rational experimental design.[7][8]

The generally accepted mechanism proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[9][10] The electron-deficient nature of the quinoxaline ring can facilitate this step, but the strength of the C-Cl bond remains a significant hurdle.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired 2-amino-3-phenylquinoxaline product is released, regenerating the active Pd(0) catalyst to continue the cycle.[3][9]

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// Define Nodes pd0 [label="Active Pd(0)L\nCatalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oa_complex [label="Oxidative Addition\nComplex (Pd-II)", fillcolor="#FBBC05", fontcolor="#202124"]; amido_complex [label="Palladium-Amido\nComplex (Pd-II)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="2-Amino-3-phenyl-\nquinoxaline", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; catalyst_regen [label="Regenerated\nPd(0)L", shape=point, width=0.01, height=0.01, color="#F1F3F4"];

// Define Edges with Labels pd0 -> oa_complex [label=" + this compound\n(Oxidative Addition)", color="#4285F4"]; oa_complex -> amido_complex [label=" + Amine (R₂NH)\n + Base\n - Base-H⁺Cl⁻", color="#4285F4"]; amido_complex -> product [label="Reductive\nElimination", color="#4285F4"]; amido_complex -> catalyst_regen [style=invis]; // Invisible edge for positioning product -> pd0 [style=invis]; // Invisible edge for positioning amido_complex -> pd0 [label=" ", color="#4285F4", style=dashed, arrowhead=none];

// Invisible nodes and edges for layout control subgraph { rank=same; { node [shape=plaintext, fontcolor="#202124"]; " " -> "Catalytic Cycle" -> " "; } } } } Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters
  • Palladium Precatalyst: Modern palladium precatalysts, such as G3 or G4 palladacycles, are highly recommended. These complexes are air-stable and efficiently generate the active monoligated Pd(0) species in solution, leading to more reproducible results than using sources like Pd(OAc)₂ or Pd₂(dba)₃.[7]

  • Ligand: The choice of ligand is critical for coupling aryl chlorides. Sterically hindered, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos, BrettPhos) are field-proven choices. Their bulk promotes reductive elimination, while their electron-donating nature facilitates the challenging oxidative addition step.[9] N-heterocyclic carbenes (NHCs) also serve as excellent ligands for these transformations due to their strong σ-donating properties and steric bulk.[11][12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate higher temperatures or longer reaction times.[7][9]

  • Solvent: Anhydrous, degassed aprotic solvents are essential to prevent catalyst deactivation. Toluene and 1,4-dioxane are standard choices that offer good solubility for the reagents and operate well at the required temperatures.[1]

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with a representative primary or secondary amine.

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start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="1. Reagent Setup\n- Add solids to Schlenk tube\n- (Substrate, Pd precatalyst, Ligand, Base)"]; inert [label="2. Inert Atmosphere\n- Evacuate and backfill\n with Argon/Nitrogen (3x)"]; solvents [label="3. Add Liquids\n- Anhydrous, degassed solvent\n- Amine substrate"]; reaction [label="4. Reaction\n- Heat to 80-110 °C\n- Stir for 4-24 h"]; monitor [label="5. Monitoring\n- TLC or LC-MS analysis\n- Check for consumption of starting material"]; workup [label="6. Work-up\n- Cool to RT\n- Dilute with EtOAc\n- Filter through Celite"]; purify [label="7. Purification\n- Concentrate filtrate\n- Column chromatography"]; end [label="End\n(Characterized Product)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> setup; setup -> inert; inert -> solvents; solvents -> reaction; reaction -> monitor; monitor -> reaction [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> end; } Caption: General workflow for Buchwald-Hartwig amination.

Materials and Reagents
  • This compound (1.0 equiv.)

  • Amine (primary or secondary, 1.2-1.5 equiv.)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Ligand (e.g., XPhos, 1.5-4.5 mol%, if not using a precatalyst)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or oven-dried sealed vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate (EtOAc), Hexanes, Celite®, Silica gel

Step-by-Step Procedure
  • Reaction Setup: In a nitrogen-filled glovebox, add this compound, the palladium precatalyst, and the base to a Schlenk tube containing a magnetic stir bar. If not using a glovebox, add the solids to the tube on the bench and immediately proceed to the next step.

  • Establish Inert Atmosphere: Seal the Schlenk tube and connect it to a Schlenk line. Evacuate the tube under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. Subsequently, add the amine substrate via syringe. If the amine is a solid, it should be added in Step 1.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath set to the desired temperature (typically between 80-110 °C). Stir the reaction mixture vigorously for 4-24 hours.[1]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad thoroughly with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to afford the pure 2-amino-3-phenylquinoxaline derivative.

Representative Data & Optimization

The efficiency of the Buchwald-Hartwig amination is highly dependent on the nature of the amine coupling partner. The following table provides a guideline for expected outcomes and starting conditions for different classes of amines.

Amine TypeExampleRecommended BaseTypical Temp. (°C)Notes / Potential Challenges
Primary Aliphatic CyclohexylamineNaOtBu80-100Generally high-yielding.
Secondary Aliphatic MorpholineNaOtBu90-110Can be slower due to steric hindrance. May require higher catalyst loading or longer reaction times.
Primary Aryl AnilineNaOtBu or K₃PO₄100-110Generally robust. Electron-withdrawing groups on the aniline may slow the reaction.
Secondary Aryl N-MethylanilineNaOtBu100-110More sterically demanding; optimization of the ligand-to-palladium ratio may be necessary.
Heterocyclic IndoleK₃PO₄ or Cs₂CO₃100-110The N-H bond is more acidic; a weaker base is often preferred to prevent side reactions.

Note: Data is compiled from general literature on Buchwald-Hartwig aminations. Yields for this compound may vary and optimization is recommended.[1][7][13]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen/moisture contamination).2. Oxidative addition is too slow.3. Base is not strong enough.1. Ensure all reagents and solvents are anhydrous and the system is rigorously deoxygenated.2. Increase temperature. Screen a more electron-rich, bulky ligand (e.g., switch from XPhos to RuPhos).3. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).
Formation of Byproducts 1. Hydrodehalogenation (replacement of -Cl with -H).2. Homocoupling of the amine.1. This can occur if the amine contains β-hydrides. Use a ligand that favors reductive elimination. Ensure the base is thoroughly dried.2. Lower the reaction temperature. Use a more sterically hindered ligand.
Incomplete Reaction 1. Catalyst decomposition at high temperature.2. Insufficient reaction time.1. Use a more stable precatalyst (e.g., a G3 or G4 type). Run the reaction at the lowest effective temperature.2. Extend the reaction time and continue monitoring by LC-MS.
Difficulty in Purification 1. Streaking on silica gel column.1. The nitrogen atoms in the quinoxaline product can interact strongly with silica. Try pre-treating the silica with triethylamine (1% in the eluent) or use an alternative stationary phase like alumina.

Conclusion

The Buchwald-Hartwig amination is an indispensable method for the synthesis of 2-amino-3-phenylquinoxaline derivatives. By carefully selecting a modern catalyst system comprising a robust palladium precatalyst, a sterically hindered biarylphosphine ligand, and an appropriate base, researchers can reliably overcome the challenge of activating the relatively inert C-Cl bond. This guide provides a solid, mechanistically-grounded foundation for applying this reaction, enabling the efficient generation of novel molecules for drug discovery and materials science.

References

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]
  • Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: Chemical Insights URL:[Link]
  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
  • Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL:[Link]
  • Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS C
  • Title: Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective Source: Angewandte Chemie Intern
  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL:[Link]
  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions (2016) Source: Chemical Reviews URL:[Link]
  • Title: Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions Source: PubMed, N
  • Title: The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study Source: New Journal of Chemistry (RSC Publishing) URL:[Link]
  • Title: Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective Source: ResearchG
  • Title: Help troubleshooting a Buchwald-Hartwig amination? Source: Reddit r/chemistry URL:[Link]
  • Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL:[Link]
  • Title: Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain Source: The Journal of Organic Chemistry URL:[Link]
  • Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: American Chemical Society URL:[Link]
  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL:[Link]
  • Title: Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)
  • Title: Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain Source: ResearchG
  • Title: Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study Source: Chemical Science URL:[Link]
  • Title: Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation Source: Molecules (MDPI) URL:[Link]
  • Title: The Ultimate Guide to Buchwald-Hartwig Amin

Sources

Application Notes and Protocols: Sonogashira Coupling of 2-Chloro-3-phenylquinoxaline with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Alkynylquinoxalines

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. The introduction of an alkynyl moiety into the quinoxaline scaffold via the Sonogashira coupling reaction is a powerful strategy for the synthesis of novel compounds with potential applications in drug discovery and materials science. The resulting 2-alkynyl-3-phenylquinoxalines are versatile intermediates for further functionalization, enabling the exploration of new chemical space and the development of innovative molecular architectures.

This guide provides a detailed technical overview and a robust protocol for the Sonogashira coupling of 2-chloro-3-phenylquinoxaline with a variety of terminal alkynes. As a Senior Application Scientist, the focus here is not just on the procedural steps, but on the underlying chemical principles and practical considerations to ensure successful and reproducible outcomes.

Mechanistic Insight: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1] While the exact mechanism can be complex and is still a subject of some academic discussion, it is generally understood to proceed through two interconnected catalytic cycles: the palladium cycle and the copper cycle.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (this compound), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-alkynyl-3-phenylquinoxaline product and regenerate the Pd(0) catalyst.

The Copper Cycle:

  • Coordination and Deprotonation: The copper(I) co-catalyst coordinates to the terminal alkyne, increasing the acidity of the terminal proton. A base, typically an amine, then deprotonates the alkyne to form a copper(I) acetylide.

  • Transmetalation: This copper acetylide then participates in the transmetalation step of the palladium cycle.

It is important to note that copper-free Sonogashira protocols have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling), which is a common side reaction.[2]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R-X R-Pd(II)-X R-Pd(II)-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R'-C≡C-Cu R-Pd(II)-C≡C-R' R-Pd(II)-C≡C-R' Transmetalation->R-Pd(II)-C≡C-R' Reductive_Elimination Reductive Elimination R-Pd(II)-C≡C-R'->Reductive_Elimination Reductive_Elimination->Pd(0) R-C≡C-R' Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination R'-C≡C-H Deprotonation Deprotonation (Base) Alkyne_Coordination->Deprotonation R'-C≡C-Cu R'-C≡C-Cu Deprotonation->R'-C≡C-Cu R'-C≡C-Cu->Transmetalation R-X This compound R'-C≡C-H Terminal Alkyne R-C≡C-R' 2-Alkynyl-3-phenylquinoxaline (Product)

Simplified Catalytic Cycles of the Sonogashira Coupling.

Key Considerations for Coupling with this compound

The coupling of this compound presents a specific set of challenges and considerations due to the electronic nature of the substrate. As an electron-deficient heteroaryl chloride, the C-Cl bond is relatively strong and less susceptible to oxidative addition compared to its bromide or iodide counterparts. Therefore, careful optimization of the reaction conditions is crucial for achieving high yields.

  • Catalyst System: Standard palladium catalysts such as Pd(PPh₃)₄ may exhibit limited activity. More robust catalyst systems are often required. A combination of a palladium source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can significantly enhance the rate of oxidative addition.

  • Copper Co-catalyst: While copper-free systems are gaining popularity, the use of a copper(I) source, such as CuI, is often beneficial for activating the terminal alkyne and facilitating the transmetalation step, especially with challenging substrates.

  • Base Selection: An appropriate base is essential for the deprotonation of the terminal alkyne. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly employed and can also serve as the solvent. For less acidic alkynes, a stronger base may be necessary.

  • Solvent: The choice of solvent can influence the solubility of the reactants and the overall reaction rate. Common solvents for Sonogashira couplings include toluene, DMF, and THF.

  • Temperature: Due to the lower reactivity of the aryl chloride, elevated temperatures (typically in the range of 80-120 °C) are often required to drive the reaction to completion.

Experimental Protocol: A Validated Approach

The following protocol is a robust starting point for the Sonogashira coupling of this compound with a variety of terminal alkynes, based on established procedures for structurally similar compounds.[3]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene, propargyl alcohol)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv). Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst pre-formation.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-3-phenylquinoxaline.

Protocol_Workflow start Start setup Reaction Setup: - this compound - Pd(OAc)2, PPh3, CuI - Inert Atmosphere start->setup solvents Add Solvents & Base: - Toluene - Triethylamine setup->solvents alkyne Add Terminal Alkyne solvents->alkyne react Heat and Stir: - 100 °C, 12-24h - Monitor by TLC/LC-MS alkyne->react workup Work-up: - Cool to RT - Dilute, Filter - Wash with H2O, Brine react->workup purify Purification: - Dry, Concentrate - Column Chromatography workup->purify product Isolated Product: 2-Alkynyl-3-phenylquinoxaline purify->product

Experimental workflow for the Sonogashira coupling.

Substrate Scope and Expected Yields

The Sonogashira coupling of this compound is expected to be compatible with a range of terminal alkynes, including both aromatic and aliphatic derivatives. The following table provides an overview of the expected outcomes based on the reactivity of similar substrates.[3][4]

EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene2-(Phenylethynyl)-3-phenylquinoxaline85-95
21-Hexyne2-(Hex-1-yn-1-yl)-3-phenylquinoxaline75-85
3Trimethylsilylacetylene2-((Trimethylsilyl)ethynyl)-3-phenylquinoxaline80-90
4Propargyl alcohol3-(3-Phenylquinoxalin-2-yl)prop-2-yn-1-ol70-80
54-Ethynylanisole2-((4-Methoxyphenyl)ethynyl)-3-phenylquinoxaline80-90

Note: Yields are estimates and may vary depending on the specific reaction conditions and the purity of the starting materials. Optimization of the reaction time, temperature, and catalyst loading may be necessary for each specific alkyne.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents- Use a more active ligand (e.g., XPhos, SPhos).- Increase the reaction temperature in increments of 10 °C.- Ensure all reagents and solvents are anhydrous and of high purity.
Alkyne Homocoupling - Presence of oxygen- High copper concentration- Ensure the reaction is performed under a strictly inert atmosphere.- Consider a copper-free protocol or reduce the amount of CuI.
Decomposition of Starting Material - Excessively high temperature- Prolonged reaction time- Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in Purification - Formation of byproducts- Similar polarity of product and impurities- Optimize reaction conditions to minimize byproduct formation.- Use a different eluent system for column chromatography or consider alternative purification methods like recrystallization.

Conclusion

The Sonogashira coupling of this compound with terminal alkynes is a highly effective method for the synthesis of a diverse range of 2-alkynyl-3-phenylquinoxaline derivatives. By understanding the underlying mechanism and carefully selecting the appropriate catalyst system and reaction conditions, researchers can overcome the challenges associated with the use of an electron-deficient aryl chloride. The protocol and insights provided in these application notes serve as a comprehensive guide for scientists and professionals in the field of drug development and materials science, enabling the efficient and reproducible synthesis of these valuable compounds.

References

  • Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances, 2016, 6(86), 83901-83908. [Link]
  • Palladium Catalyzed Synthesis of Phenylquinoxaline-Alkyne Derivatives via Sonogashira Cross Coupling Reaction. Journal of the Chemical Society of Pakistan, 2021, 43(1). [Link]
  • Sonogashira coupling. In Wikipedia. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

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Application Notes and Protocols for the Heck Reaction-Mediated Functionalization of 2-Chloro-3-phenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Mizoroki-Heck reaction for the functionalization of 2-Chloro-3-phenylquinoxaline. Quinoxaline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The ability to introduce diverse substituents onto the quinoxaline core via robust C-C bond-forming reactions like the Heck reaction is paramount for developing new therapeutic agents. This document offers in-depth mechanistic insights, detailed experimental protocols, and practical troubleshooting advice to empower researchers in this field.

The Strategic Importance of the Heck Reaction in Quinoxaline Functionalization

The quinoxaline scaffold is a privileged structure in drug discovery. The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, offers a powerful and versatile tool for modifying this core.[1][2][3] Specifically for this compound, the Heck reaction enables the introduction of a wide array of vinyl groups at the C-2 position, paving the way for the synthesis of novel analogues with potentially enhanced pharmacological profiles. The reaction's tolerance of various functional groups makes it particularly suitable for late-stage functionalization in a drug discovery program.[4]

While aryl bromides and iodides are traditionally more reactive in Heck couplings, recent advancements in catalyst systems have made the use of more abundant and cost-effective aryl chlorides, such as this compound, increasingly feasible.[5][6]

Mechanistic Underpinnings of the Heck Reaction

The Heck reaction proceeds through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[1][2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

The catalytic cycle can be broadly divided into four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[2][4]

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-C bond. This step forms a new carbon-carbon bond.[2][7]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the desired vinylated quinoxaline product and a palladium-hydride species.[1][2][8]

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

Heck_Mechanism Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)-Cl(L)₂ Pd0->PdII_complex Oxidative Addition ArCl This compound Coordination_complex [Ar-Pd(II)-Cl(L)₂(Alkene)] PdII_complex->Coordination_complex Coordination Alkene Alkene Insertion_product R-CH₂-CH(Ar)-Pd(II)-Cl(L)₂ Coordination_complex->Insertion_product Migratory Insertion HPdCl H-Pd(II)-Cl(L)₂ Insertion_product->HPdCl β-Hydride Elimination Product Vinylated Quinoxaline HPdCl->Pd0 Reductive Elimination Base Base Salt Base-H⁺ Cl⁻

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Coupling of this compound with Styrene

This protocol details a general procedure for the Heck reaction between this compound and styrene. Optimization of the catalyst, ligand, base, and solvent may be necessary for different alkene substrates.

Materials and Reagents
  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Reaction Setup and Procedure

Experimental_Workflow Start Start Setup Reaction Setup: - Add reagents to Schlenk tube - this compound (1 equiv) - Pd(OAc)₂ (2-5 mol%) - PPh₃ (4-10 mol%) - Base (2 equiv) Start->Setup Degas Degas and Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x) Setup->Degas Solvent_Alkene Add Solvents and Alkene: - Anhydrous DMF - Styrene (1.5 equiv) Degas->Solvent_Alkene Reaction Reaction: - Heat to 80-120 °C - Stir for 12-24 h - Monitor by TLC/LC-MS Solvent_Alkene->Reaction Workup Aqueous Workup: - Cool to RT - Dilute with water - Extract with Ethyl Acetate Reaction->Workup Purification Purification: - Dry organic layers (Na₂SO₄) - Concentrate in vacuo - Column chromatography Workup->Purification Characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the Heck reaction.

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), Palladium(II) acetate (0.02-0.05 equiv.), Triphenylphosphine (0.04-0.10 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Through the septum, add anhydrous, degassed DMF via syringe, followed by styrene (1.5 equiv.).

  • Place the sealed tube in a preheated oil bath at 80-120 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-styryl-3-phenylquinoxaline.

Optimization of Reaction Conditions

The success of the Heck reaction with an aryl chloride like this compound is highly dependent on the careful selection of reaction parameters.

ParameterReagent/ConditionRationale and Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PalladacyclesPd(OAc)₂ is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[9][10] Palladacycles can offer higher stability and activity.[9]
Ligand PPh₃, P(o-tol)₃, Buchwald ligands (e.g., XPhos), N-Heterocyclic Carbenes (NHCs)Phosphine ligands are crucial for stabilizing the Pd(0) catalyst and facilitating oxidative addition.[1][11] For less reactive aryl chlorides, bulky, electron-rich phosphine ligands (Buchwald type) or NHCs are often more effective.[9][12]
Base NEt₃, K₂CO₃, Cs₂CO₃, NaOAc, Organic Ionic Bases (e.g., n-Bu₄N⁺OAc⁻)The base is required to neutralize the HX generated during the reaction and regenerate the Pd(0) catalyst.[1] The choice of base can significantly impact the reaction rate and yield.[13] For challenging couplings, stronger bases or organic ionic bases may be beneficial.[5]
Solvent DMF, Dioxane, Toluene, AcetonitrileA polar aprotic solvent like DMF is commonly used to dissolve the reactants and facilitate the reaction.[12] The choice of solvent can influence catalyst stability and reaction kinetics.
Temperature 80-140 °CHigher temperatures are generally required for the activation of aryl chlorides.[12] Microwave irradiation can also be employed to accelerate the reaction.[14][15]
Alkene Substrate Styrenes, Acrylates, Vinyl ethersElectron-deficient alkenes, such as acrylates, tend to be more reactive in the Heck reaction.[1] The regioselectivity of the reaction can be influenced by the electronic and steric properties of the alkene.[6][16]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or low conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents- Use a more active catalyst/ligand system (e.g., a Buchwald palladacycle precatalyst).- Increase the reaction temperature.- Ensure all reagents are pure and solvents are anhydrous and degassed.[16]
Formation of Palladium black Catalyst decomposition- Use a more robust ligand to stabilize the palladium catalyst.[16]- Consider a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to stabilize the catalyst.[16]
Hydrodehalogenation (replacement of Cl with H) Presence of a proton source (e.g., water)- Rigorously dry all reagents and solvents.[16]
Mixture of regioisomers Electronic and steric effects of the alkene- Modify the phosphine ligand; bulkier ligands often favor addition to the less substituted carbon of the alkene.[16]

Characterization of Functionalized Quinoxalines

The structure and purity of the synthesized 2-vinyl-3-phenylquinoxaline derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the product, confirming the presence of the newly installed vinyl group, and assessing its stereochemistry.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

By following the guidelines and protocols outlined in this document, researchers can effectively utilize the Heck reaction for the synthesis of novel functionalized quinoxaline derivatives, thereby advancing the development of new therapeutic agents.

References

  • Wikipedia. Heck reaction. [Link]
  • Zheng, Y., & Wu, J. (2018). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Molecules, 23(8), 1983. [Link]
  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons. [Link]
  • BYJU'S. Heck Reaction Mechanism. [Link]
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • Xu, H.-J., Zhao, Y.-Q., & Zhou, X.-F. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. The Journal of Organic Chemistry, 76(19), 8036–8041. [Link]
  • Wipf, P. (2007). Palladium II. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Wipf Group, University of Pittsburgh. [Link]
  • ResearchGate. What is the role of PPh3 in Heck coupling? [Link]
  • Akbari, J., & Ebrahimi, M. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(6), 10584–10595. [Link]
  • Sanderson, R. B., Schrote, K. E., & MacMillan, D. W. C. (2023). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Journal of the American Chemical Society, 145(2), 1184–1191. [Link]
  • ResearchGate. ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. [Link]
  • ResearchGate.
  • Larhed, M. (2008). Heck Reactions with Aryl Chlorides. Diva-portal.org. [Link]
  • Laru, S., et al. (2025). C–H Functionalization of Quinoxalines. Synlett, 36, 808–816. [Link]
  • Chemistry LibreTexts. Heck reaction. [Link]
  • Wang, Z., et al. (2015). Synthesis of highly functionalized polycyclic quinoxaline derivatives using visible-light photoredox catalysis. Angewandte Chemie International Edition, 54(4), 1311-1315. [Link]
  • Al-Masri, A. A., & El-Sayed, M. Y. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(11), 2963. [Link]
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

Sources

Microwave-Assisted Synthesis of 2-Chloro-3-phenylquinoxaline Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the efficient, microwave-assisted synthesis of 2-chloro-3-phenylquinoxaline derivatives. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the quinoxaline scaffold, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology, offering substantial advantages over conventional heating methods. These benefits include dramatically reduced reaction times, often from hours to mere minutes, increased product yields, and enhanced purity by minimizing the formation of side products.[2][3] The targeted and rapid heating provided by microwave irradiation allows for precise temperature control, which is crucial for sensitive substrates and for driving reactions to completion efficiently.[2] This guide will detail a robust, two-step microwave-assisted procedure for the synthesis of the target compounds, grounded in established chemical principles and supported by authoritative literature.

I. Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the construction of the quinoxaline core via a condensation reaction to form a 3-phenylquinoxalin-2(1H)-one intermediate. This is followed by a chlorination step to yield the final desired product. This strategy allows for the controlled introduction of the chloro- and phenyl-substituents at the 2- and 3-positions of the quinoxaline ring system.

Diagram of the Synthetic Workflow

Synthetic Workflow Reactants o-Phenylenediamine + Ethyl 2-chloro-3-oxo-3-phenylpropanoate Step1 Step 1: Condensation (Microwave-Assisted) Reactants->Step1 Intermediate 3-Phenylquinoxalin-2(1H)-one Step1->Intermediate Step2 Step 2: Chlorination (Microwave-Assisted) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

II. Mechanistic Insights: The "Why" Behind the Synthesis

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Condensation to form 3-Phenylquinoxalin-2(1H)-one

The formation of the quinoxaline ring occurs through a condensation reaction between an ortho-diamine (o-phenylenediamine) and a 1,2-dicarbonyl equivalent (in this case, ethyl 2-chloro-3-oxo-3-phenylpropanoate). The reaction is typically acid-catalyzed, though it can also proceed under neutral or basic conditions, especially with microwave heating. The microwave irradiation significantly accelerates the rate-determining steps of imine formation and subsequent cyclization.

Step 2: Chlorination of the Quinoxalinone Intermediate

The 3-phenylquinoxalin-2(1H)-one intermediate exists in tautomeric equilibrium with its enol form, 2-hydroxy-3-phenylquinoxaline. The chlorination is achieved by treating this intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds via the formation of a phosphate ester intermediate from the enol tautomer, which is then displaced by a chloride ion to yield the final this compound product. Microwave heating can expedite this process, leading to shorter reaction times and cleaner product formation.

Diagram of the General Reaction Mechanism

Reaction Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination o-Phenylenediamine o-Phenylenediamine Imine_Formation Nucleophilic attack of amine on carbonyl, followed by dehydration to form an imine intermediate. o-Phenylenediamine->Imine_Formation Dicarbonyl Ethyl 2-chloro-3-oxo-3-phenylpropanoate Dicarbonyl->Imine_Formation Cyclization Intramolecular nucleophilic attack of the second amine on the other carbonyl group, followed by dehydration. Imine_Formation->Cyclization Intermediate_Product 3-Phenylquinoxalin-2(1H)-one Cyclization->Intermediate_Product Quinoxalinone 3-Phenylquinoxalin-2(1H)-one Enol_Tautomer Tautomerization to 2-hydroxy-3-phenylquinoxaline (enol form). Quinoxalinone->Enol_Tautomer Activation Reaction of the hydroxyl group with POCl₃ to form a phosphate ester intermediate. Enol_Tautomer->Activation Nucleophilic_Substitution Displacement of the phosphate group by a chloride ion. Activation->Nucleophilic_Substitution Final_Product This compound Nucleophilic_Substitution->Final_Product

Caption: General mechanism for the two-step synthesis.

III. Detailed Experimental Protocols

Materials and Equipment:

  • o-Phenylenediamine

  • Ethyl 2-chloro-3-oxo-3-phenylpropanoate

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Microwave synthesizer

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Purification apparatus (e.g., column chromatography system)

Protocol 1: Microwave-Assisted Synthesis of 3-Phenylquinoxalin-2(1H)-one

This protocol is adapted from established methods for quinoxaline synthesis.[4]

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine o-phenylenediamine (1.0 mmol, 108 mg) and ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 mmol, 226.5 mg).

  • Solvent Addition: Add 3 mL of ethanol to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 10-15 minutes. The reaction progress should be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the vial to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

  • Characterization: The structure of the 3-phenylquinoxalin-2(1H)-one intermediate should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Microwave-Assisted Chlorination of 3-Phenylquinoxalin-2(1H)-one

This protocol is based on standard chlorination procedures, adapted for microwave synthesis.[5][6]

  • Reaction Setup: In a dry 10 mL microwave reaction vial, place the 3-phenylquinoxalin-2(1H)-one (1.0 mmol, 222 mg) obtained from the previous step.

  • Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, 3.0 mmol, 0.28 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 100°C for 5-10 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: After cooling the reaction vial, carefully pour the mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms. Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.

IV. Characterization Data for this compound

The identity and purity of the final product should be confirmed by a combination of physical and spectroscopic methods.

Table 1: Physical and Spectroscopic Data for this compound (CAS: 7065-92-1)

PropertyValue
Molecular Formula C₁₄H₉ClN₂
Molecular Weight 240.69 g/mol
Appearance White to light yellow crystalline powder
Melting Point 130-134 °C
¹H NMR (CDCl₃) δ (ppm): 7.40-7.60 (m, 5H, Ar-H), 7.70-7.85 (m, 2H, Ar-H), 8.05-8.15 (m, 2H, Ar-H)
¹³C NMR (CDCl₃) δ (ppm): 127.5, 128.6, 129.1, 129.8, 130.2, 130.9, 137.9, 140.8, 141.5, 150.2, 153.8
IR (KBr, cm⁻¹) ~3060 (Ar C-H), ~1600, 1550 (C=C, C=N), ~750 (C-Cl)
Mass Spec (EI) m/z (%): 240 (M⁺, 100), 205 (M⁺-Cl, 40)

Note: Spectroscopic data are predicted based on analogous structures and should be confirmed by experimental analysis.[5][7]

V. Conclusion

The microwave-assisted synthesis protocols outlined in this guide provide a rapid, efficient, and environmentally conscious method for the preparation of this compound derivatives. The significant reduction in reaction times and potential for increased yields make this approach highly attractive for applications in drug discovery and medicinal chemistry research. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently and successfully synthesize these valuable compounds.

VI. References

  • El-Sayed, A. A., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega.

  • Guzmán, J. L., et al. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. Retrieved from [Link]

  • Singh, D., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals. Retrieved from [Link]

  • Heterocyclic Letters. (n.d.). synthesis and biological activity studies of quinoxaline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A Unified, Microwave‐Assisted, Palladium‐Catalyzed Regioselective Ortho‐monohalogenation of 1‐Alkyl/benzyl‐3‐Phenylquinoxalin‐2(1H)‐ones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Retrieved from [Link]

  • Arkat USA, Inc. (n.d.). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Retrieved from [Link]

  • Bendale, A. R., et al. (2014). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. International Journal of Innovative Science, Engineering & Technology, 1(6).

  • ResearchGate. (n.d.). Lewis Acid-Mediated Isothiocyanation and Chlorination of Quinoxalin-2(1 H )-ones under Visible Light Conditions. Retrieved from [Link]

  • El-Faham, A., et al. (n.d.). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. National Institutes of Health. Retrieved from [Link]

  • RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Retrieved from [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

Sources

Synthesis of 2-amino-3-phenylquinoxaline derivatives from 2-Chloro-3-phenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 2-amino-3-phenylquinoxaline derivatives, a scaffold of significant interest in medicinal chemistry and drug development, starting from the readily accessible precursor, 2-chloro-3-phenylquinoxaline. The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile C-N cross-coupling reaction. This document provides an in-depth analysis of the reaction mechanism, discusses the critical parameters influencing the reaction outcome, and presents a detailed, field-proven protocol for the synthesis and characterization of a representative N-benzyl-3-phenylquinoxalin-2-amine. Additionally, it includes a discussion of alternative synthetic strategies and a curated table of reaction conditions for various amine nucleophiles, making it an essential resource for researchers in organic synthesis and pharmaceutical development.

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of quinoxaline are known to exhibit a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The substituent at the 2-position of the quinoxaline core is a key determinant of its pharmacological profile. The introduction of an amino group at this position, in particular, has been shown to be a critical modification for enhancing biological activity and tuning physicochemical properties.

The synthesis of 2-amino-3-phenylquinoxaline derivatives is therefore a crucial endeavor for generating libraries of novel compounds for high-throughput screening and lead optimization. The most direct and efficient route to these compounds is the nucleophilic substitution of the chlorine atom in this compound with a diverse range of primary and secondary amines. While classical nucleophilic aromatic substitution (SNAr) reactions are possible, they often require harsh conditions and are limited in scope. The advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines, offering a milder, more general, and highly efficient alternative.[2]

This application note provides a detailed exploration of the Buchwald-Hartwig amination for the synthesis of 2-amino-3-phenylquinoxaline derivatives, offering insights into the mechanistic underpinnings and practical guidance for its successful implementation in a research setting.

The Cornerstone of C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[2] Its broad substrate scope, functional group tolerance, and generally high yields have established it as a cornerstone of modern synthetic organic chemistry.

The Catalytic Cycle: A Mechanistic Rationale

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols. The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4][5]

.dot

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L2->Oxidative_Addition Ar-Cl Amine_Coordination Amine Coordination Oxidative_Addition->Amine_Coordination R2NH, Base Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination - Base-H+Cl- Reductive_Elimination->Pd(0)L2 Product (Ar-NR2) Product 2-Amino-3-phenylquinoxaline (Ar-NR2) Reductive_Elimination->Product ArCl This compound (Ar-Cl) ArCl->Oxidative_Addition Amine Amine (R2NH) Amine->Amine_Coordination

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst, typically stabilized by phosphine ligands, undergoes oxidative addition to the carbon-chlorine bond of this compound. This forms a Pd(II) intermediate. The electron-deficient nature of the quinoxaline ring facilitates this step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base is critical; sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) are commonly used to avoid competitive reactions.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the 2-amino-3-phenylquinoxaline derivative is released from the palladium center. This process regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.

The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often employed to promote both the oxidative addition and the reductive elimination steps, while preventing catalyst decomposition.[6]

Alternative Pathway: The Ullmann Condensation

While the Buchwald-Hartwig amination is generally the method of choice, the Ullmann condensation offers a classical alternative for the formation of C-N bonds. This copper-catalyzed reaction typically requires harsher conditions, such as high temperatures and polar aprotic solvents. While improvements have been made, including the use of ligands to accelerate the reaction, it is often less tolerant of sensitive functional groups compared to its palladium-catalyzed counterpart.

Experimental Protocols and Methodologies

The following section provides a detailed, step-by-step protocol for the synthesis of a representative 2-amino-3-phenylquinoxaline derivative, N-benzyl-3-phenylquinoxalin-2-amine. This protocol can be adapted for a variety of primary and secondary amines.

.dot

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - this compound - Pd Catalyst & Ligand - Base setup->reagents solvent_amine Add Solvent and Amine reagents->solvent_amine reaction Heating & Stirring (80-110 °C, 4-24 h) solvent_amine->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: General experimental workflow for the synthesis of 2-amino-3-phenylquinoxaline derivatives.

Materials and Reagents
  • This compound (1.0 equiv.)

  • Benzylamine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 equiv.)

  • Xantphos (0.02-0.10 equiv.)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv.)

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Synthesis Protocol
  • Reaction Setup: To an oven-dried Schlenk tube or sealed reaction vial, add this compound, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene (or dioxane) via syringe, followed by the addition of benzylamine.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench with saturated aqueous sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-3-phenylquinoxalin-2-amine.

Product Characterization: A Case Study

The synthesized N-benzyl-3-phenylquinoxalin-2-amine can be thoroughly characterized by standard analytical techniques.

Technique Observed Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.05-8.03 (m, 1H), 7.85-7.83 (m, 2H), 7.65-7.63 (m, 1H), 7.55-7.40 (m, 5H), 7.35-7.25 (m, 4H), 5.70 (br s, 1H, NH), 4.80 (d, J = 5.6 Hz, 2H, CH₂).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 150.0, 146.6, 141.7, 139.0, 137.3, 136.8, 129.8, 129.5, 129.0, 128.8, 128.5, 127.9, 127.5, 126.2, 124.7, 45.4.
HRMS (ESI) m/z [M+H]⁺ calculated for C₂₁H₁₈N₃⁺: 312.1495; found: 312.1492.

Note: The characterization data provided is based on literature values for N-benzyl-3-phenylquinoxalin-2-amine.

Scope and Optimization: A Guide for the Bench Chemist

The Buchwald-Hartwig amination of this compound is a versatile reaction applicable to a wide range of amines. The following table summarizes representative reaction conditions and expected yields for different classes of amines.

Amine Catalyst/Ligand Base Solvent Temp (°C) Time (h) Yield (%)
AnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1101885-95
p-ToluidinePd(OAc)₂ / RuPhosK₃PO₄t-BuOH1001680-90
BenzylaminePd₂(dba)₃ / XantphosNaOtBuToluene1001290-98
n-ButylaminePd₂(dba)₃ / SPhosNaOtBuToluene90888-96
MorpholinePd(OAc)₂ / BrettPhosK₂CO₃Dioxane1102475-85
PyrrolidinePd₂(dba)₃ / XPhosNaOtBuToluene1001085-95

Note: The data in this table is compiled from general literature on Buchwald-Hartwig aminations and serves as a guide. Yields for specific substrates may vary and require optimization.[7]

Key Optimization Parameters:

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. For electron-rich anilines, ligands like Xantphos or RuPhos are often effective. For more challenging couplings, such as with secondary amines or sterically hindered substrates, more advanced ligands like BrettPhos or the use of N-heterocyclic carbene (NHC) ligands may be necessary.

  • Base: The strength and nature of the base can significantly impact the reaction. While NaOtBu is a common choice, weaker bases like K₃PO₄ or Cs₂CO₃ may be required for substrates with base-sensitive functional groups.

  • Solvent: Anhydrous, degassed solvents are essential to prevent catalyst deactivation. Toluene and dioxane are the most commonly used solvents for this transformation.

  • Temperature: Reaction temperatures typically range from 80 to 110 °C. Higher temperatures may be needed for less reactive amines or aryl chlorides.

Conclusion and Future Outlook

The Buchwald-Hartwig amination provides a powerful and reliable platform for the synthesis of diverse 2-amino-3-phenylquinoxaline derivatives. By understanding the underlying mechanism and the key reaction parameters, researchers can efficiently generate libraries of these valuable compounds for applications in drug discovery and materials science. The continued development of more active and robust catalyst systems will undoubtedly further expand the scope and utility of this important transformation, enabling the synthesis of increasingly complex and novel quinoxaline-based molecules.

References

  • Singleton, D. A., & Buser, J. Y. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 136(45), 16086–16094.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Abdel-Wahab, B. F., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega, 7(38), 34367–34380.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • The Organic Chemistry Tutor. (2020). Buchwald-Hartwig Amination Mechanism. YouTube.
  • Al-Tel, T. H., et al. (2019). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 24(10), 1873.
  • Verkade, J. G., et al. (2004). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(26), 9135–9142.
  • Abdel-Wahab, B. F., et al. (2022). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. Scientific Reports, 12(1), 1345.
  • Wolfe, J. P., et al. (1999). Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides. The Journal of Organic Chemistry, 64(21), 7727–7738.

Sources

Functionalization of the Quinoxaline Core at the 2-Position: A Synthetic Chemist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoxaline Scaffold

The quinoxaline motif, a fusion of benzene and pyrazine rings, represents a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and rigid bicyclic structure are cornerstones in the design of a vast array of therapeutic agents, including anticancer, antibacterial, antiviral, and anti-inflammatory drugs.[2][3] Consequently, the development of robust and versatile synthetic methodologies for the precise functionalization of the quinoxaline core is of paramount importance to drug development professionals and researchers. This guide provides an in-depth exploration of established and cutting-edge strategies for the selective modification of the quinoxaline nucleus at the 2-position, a key vector for modulating biological activity and physicochemical properties.

This document is structured to provide not only step-by-step protocols but also the underlying chemical logic, empowering researchers to adapt and innovate. We will delve into the mechanistic nuances of each transformation, from classical nucleophilic aromatic substitutions to modern palladium-catalyzed cross-couplings and direct C-H functionalization, offering a comprehensive toolkit for the synthesis of novel quinoxaline derivatives.

Strategic Approaches to C2-Functionalization

The functionalization of the 2-position of the quinoxaline ring can be broadly categorized into two primary strategies: 1) substitution of a pre-installed leaving group, typically a halogen, and 2) direct functionalization of a C-H bond. The choice of strategy is dictated by the availability of starting materials, desired functional group tolerance, and scalability.

Substitution of 2-Haloquinoxalines: A Versatile Entry Point

2-Haloquinoxalines, particularly 2-chloro- and 2-bromoquinoxaline, serve as versatile and readily accessible precursors for a multitude of C2-substituted analogues. Their utility stems from their susceptibility to both nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

The electron-deficient nature of the pyrazine ring in quinoxaline facilitates nucleophilic aromatic substitution (SNAr) at the C2 position, especially when a good leaving group like a halogen is present.[4] This reaction is a straightforward and often metal-free method for introducing nitrogen, oxygen, and sulfur nucleophiles.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[5] A nucleophile attacks the electron-deficient C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the halide leaving group restores the aromaticity of the quinoxaline ring, yielding the substituted product. The rate of reaction is influenced by the electron-withdrawing character of the quinoxaline core, the nature of the leaving group, and the nucleophilicity of the attacking species.

Experimental Protocol: SNAr Amination of 2-Chloroquinoxaline

This protocol describes the synthesis of 2-(piperidin-1-yl)quinoxaline via nucleophilic aromatic substitution.

Materials:

  • 2-Chloroquinoxaline (1.0 equiv)

  • Piperidine (1.5 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of 2-chloroquinoxaline in anhydrous DMF, add piperidine and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-(piperidin-1-yl)quinoxaline.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly powerful for the functionalization of heteroaromatic systems like quinoxaline.[6][7] These methods offer a broad substrate scope and excellent functional group tolerance.

1.2.1 Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly reliable method for the formation of carbon-carbon bonds between a 2-haloquinoxaline and an organoboron reagent, typically a boronic acid or its ester.[6][8]

Catalytic Cycle: The reaction is initiated by the oxidative addition of the 2-haloquinoxaline to a palladium(0) complex. This is followed by transmetalation with the organoboron species in the presence of a base. The final step is reductive elimination, which forms the C-C bond and regenerates the palladium(0) catalyst.[8]

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L₂ Pd(II)_Complex R¹-Pd(II)L₂-X Pd(0)L2->Pd(II)_Complex R¹X Ox_Add Oxidative Addition Pd(II)_Intermediate R¹-Pd(II)L₂-R² Pd(II)_Complex->Pd(II)_Intermediate R²B(OH)₂ Base Transmetalation Transmetalation Pd(II)_Intermediate->Pd(0)L2 Product R¹-R² Pd(II)_Intermediate->Product Red_Elim Reductive Elimination RX 2-Haloquinoxaline (R¹X) Boronic_Acid R²B(OH)₂ Base Base R1 R¹ = Quinoxaline-2-yl R2 R² = Aryl, Vinyl, Alkyl X X = Cl, Br, I Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L₂ Pd(II)_Complex R¹-Pd(II)L₂-X Pd(0)L2->Pd(II)_Complex R¹X Ox_Add Oxidative Addition Pd(II)_Amido R¹-Pd(II)L₂-NR²R³ Pd(II)_Complex->Pd(II)_Amido HNR²R³ Base Amine_Coord Amine Coordination & Deprotonation Pd(II)_Amido->Pd(0)L2 Product R¹-NR²R³ Pd(II)_Amido->Product Red_Elim Reductive Elimination RX 2-Haloquinoxaline (R¹X) Amine HNR²R³ Base Base R1 R¹ = Quinoxaline-2-yl R2R3 R², R³ = H, Alkyl, Aryl X X = Cl, Br, I Minisci_Reaction Start Radical Precursor (e.g., R-COOH) Radical_Gen Radical Generation (Oxidant, Initiator) Start->Radical_Gen Radical R• Radical_Gen->Radical Radical_Addition Radical Addition Radical:e->Radical_Addition Quinoxaline Quinoxaline Protonation Protonation (H⁺) Quinoxaline->Protonation Protonated_Quinoxaline Protonated Quinoxaline Protonation->Protonated_Quinoxaline Protonated_Quinoxaline->Radical_Addition:w Radical_Adduct Radical Adduct Radical_Addition->Radical_Adduct Oxidation Oxidation (-e⁻, -H⁺) Radical_Adduct->Oxidation Product 2-R-Quinoxaline Oxidation->Product

Sources

2-Chloro-3-phenylquinoxaline: A Versatile Scaffold for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract: The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with a multitude of derivatives demonstrating significant therapeutic potential. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-chloro-3-phenylquinoxaline as a strategic building block for the synthesis of novel anticancer agents. We will delve into its synthesis, reactivity, and its application in creating compounds that target key oncogenic signaling pathways, supported by detailed experimental protocols and structure-activity relationship insights.

Introduction: The Quinoxaline Core in Oncology

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in the design of targeted cancer therapies.[1][2] Its structural rigidity, coupled with the ability to engage in various non-covalent interactions, makes it an ideal framework for designing molecules that can fit into the active sites of enzymes crucial for cancer cell survival and proliferation.[3] Quinoxaline derivatives have been identified as potent inhibitors of a wide range of protein kinases, which are often dysregulated in cancer.[4]

The this compound scaffold, in particular, offers a unique combination of features. The phenyl group at the 3-position can be readily modified to explore structure-activity relationships (SAR), while the reactive chlorine atom at the 2-position serves as a versatile handle for introducing diverse chemical functionalities through various cross-coupling reactions. This allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties of the resulting compounds.

Synthesis of the this compound Building Block

The synthesis of this compound is a well-established, two-step process that begins with the construction of the quinoxalinone core via a condensation reaction, followed by a chlorination step.

Synthetic Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination A o-Phenylenediamine C 3-Phenylquinoxalin-2(1H)-one A->C Condensation (Ethanol, Reflux) B Ethyl Benzoylformate B->C D 3-Phenylquinoxalin-2(1H)-one F This compound D->F Chlorination (Reflux) E Phosphorus Oxychloride (POCl3) E->F

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 3-Phenylquinoxalin-2(1H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 equivalent) in ethanol.

  • Reagent Addition: To this solution, add ethyl benzoylformate (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 3-phenylquinoxalin-2(1H)-one.

Part B: Synthesis of this compound

  • Reaction Setup: In a fume hood, carefully add 3-phenylquinoxalin-2(1H)-one (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃).[5][6]

  • Reaction: Heat the mixture to reflux for 2-4 hours.[5] The reaction should be monitored for the disappearance of the starting material by TLC.

  • Quenching: After the reaction is complete, carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.[5]

  • Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Purification: Filter the solid product, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford pure this compound.[5]

Application in Anticancer Drug Discovery: Derivatization Strategies

The true utility of this compound lies in its amenability to derivatization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 2-position, enabling the exploration of chemical space to identify potent and selective anticancer agents.

Functionalization Workflow

G cluster_0 Suzuki-Miyaura Coupling (C-C Bond Formation) cluster_1 Buchwald-Hartwig Amination (C-N Bond Formation) A This compound C 2-Aryl/Heteroaryl-3-phenylquinoxaline A->C Pd Catalyst, Base E 2-Amino-3-phenylquinoxaline A->E Pd Catalyst, Base B Aryl/Heteroaryl Boronic Acid B->C D Primary/Secondary Amine D->E

Caption: General workflow for the functionalization of this compound.

Protocol 3.1: Suzuki-Miyaura C-C Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties.[7][8]

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), a base such as potassium phosphate (K₃PO₄, 2.0 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).[9]

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add an anhydrous, degassed solvent (e.g., THF or Dioxane) via syringe.[9]

  • Reaction: Place the sealed tube in a preheated oil bath at 90-120°C and stir for 8-12 hours.[7] Monitor the reaction by TLC.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3.2: Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of amino-substituted quinoxalines.[10][11][12]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.).[9]

  • Reagent Addition: Add this compound (1.0 equiv.) and cap the tube. Evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Amine Addition: Add an anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe, followed by the desired amine (1.2 equiv.).[9]

  • Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir for 4-24 hours.[9] Monitor the reaction by TLC.

  • Work-up and Purification: Follow the work-up and purification procedure described for the Suzuki-Miyaura coupling.

Mechanism of Action: Targeting Key Cancer Pathways

Quinoxaline derivatives exert their anticancer effects through various mechanisms, primarily by inhibiting key enzymes involved in cancer cell signaling.[1][3]

Kinase Inhibition

Many quinoxaline-based compounds are potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers.

  • Tyrosine Kinases: Quinoxalines have been shown to inhibit receptor tyrosine kinases such as EGFR, VEGFR, and c-Met, which are involved in angiogenesis and tumor progression.[4]

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Quinoxaline derivatives have been developed as potent inhibitors of PI3K and mTOR.

Signaling Pathway: PI3K/Akt/mTOR

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Quinoxaline->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoxaline derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many quinoxaline derivatives have been shown to induce apoptosis in cancer cells, often as a downstream effect of kinase inhibition.[13]

Biological Evaluation of this compound Derivatives

In Vitro Cytotoxicity Assays

The initial evaluation of novel anticancer compounds involves assessing their ability to inhibit the growth of cancer cell lines. The MTT and SRB assays are commonly used for this purpose.

Protocol 5.1.1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinoxaline derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) and calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Apoptosis Assays

To confirm that the observed cytotoxicity is due to the induction of apoptosis, the Annexin V/PI staining assay followed by flow cytometry is a standard method.

Protocol 5.2.1: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Structure-Activity Relationship (SAR) and Data

Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent anticancer activity.

Compound IDR Group at 2-positionCancer Cell LineIC₅₀ (µM)Reference
1 -Cl (starting material)---
2a -OCH₂CH₂OHHCT-116 (Colon)28.85[13]
7j -NH-CH₂-COOHHCT-116 (Colon)26.75[13]
Compound 3 Triazole derivativeTy-82 (Leukemia)2.5[1]
Compound 3 Triazole derivativeTHP-1 (Leukemia)1.6[1]
Compound 14 N-substituted derivativeMCF-7 (Breast)2.61[1]
Compound 18 Benzyl linker derivativeMCF-7 (Breast)22.11[1]

Note: This table presents a selection of data to illustrate the impact of substitutions on anticancer activity. The specific structures of compounds 3, 14, and 18 are detailed in the cited references.

Conclusion

This compound is a highly valuable and versatile building block in the design and synthesis of novel anticancer agents. Its straightforward synthesis and the reactivity of the C2-chloro group allow for the creation of diverse chemical libraries. The resulting derivatives have demonstrated potent activity against a range of cancer cell lines, primarily through the inhibition of key oncogenic kinases and the induction of apoptosis. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the potential of this promising scaffold in the ongoing quest for more effective cancer therapies.

References

  • El-fakharany, E. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7659.
  • Abdel-Wahab, B. F., et al. (2022). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. Scientific Reports, 12(1), 18835.
  • Ali, I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate.
  • Abdel-Aziem, A., et al. (2013). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. European Journal of Medicinal Chemistry, 69, 483-494.
  • Gondru, C., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 27(1), 232.
  • Wang, H., et al. (2021). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Chemical Communications, 57(58), 7149-7152.
  • Rojas, J., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(1), 229-241.
  • Hasaninejad, A., et al. (2012). Synthesis of 2,3-diphenylquinoxaline (3) with reagents and conditions: (a) bentonite clay K-10/EtOH/RT/20 min. ResearchGate.
  • Sharma, N., et al. (2013). AN EFFICIENT SYNTHESIS OF 2-ARYLQUINOXALINES FROM , -DIBROMOACETOPHENONES AND O-PHENYLENEDIAMINE. Connect Journals.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Mondal, S., et al. (2021). 9-Arylacenaphtho[1,2-b]quinoxalines via Suzuki coupling reaction as cancer therapeutic and cellular imaging agents. New Journal of Chemistry, 45(10), 4683-4694.
  • Maji, B. (2021). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 98(10), 100161.
  • Crews, J. A., et al. (2011). POCl3 chlorination of 4-quinazolones. Organic Process Research & Development, 15(3), 634-641.
  • D-Aleo, A., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 26(23), 7248.
  • ResearchGate. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities.
  • Abbott, B. M., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Mhadaye, M. (2021, March 11). Preparation of 2, 3-diphenylquinoxaline from o-phenylenediamine [Video]. YouTube.
  • ResearchGate. (2021). 9-arylacenaphtho[1,2-b]quinoxalines via Suzuki-Miyaura cross coupling reaction as cancer therapeutic and cellular imaging agent.
  • El-Dean, A. M. K., et al. (2011). SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[1][5]DIAZEPINES. HETEROCYCLES, 83(12), 2689-2736.
  • Ali, I., et al. (2012). Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Synthesis, 44(10), 1637-1646.

Sources

Application Notes and Protocols for the Design and Synthesis of Quinoxaline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Kinase Inhibition

The quinoxaline scaffold, a bicyclic aromatic heterocycle, has emerged as a cornerstone in the field of medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2] Protein kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[3][4] The unique structural and electronic properties of the quinoxaline ring system allow it to form key interactions within the ATP-binding pocket of various kinases, making it a "privileged scaffold" for inhibitor design.[5] The nitrogen atoms within the pyrazine ring of the quinoxaline core are adept at forming hydrogen bonds, often with the hinge region of the kinase, a critical interaction for potent inhibition.[6] This guide provides a comprehensive overview of the rational design principles, synthetic methodologies, and biological evaluation protocols for developing novel quinoxaline-based kinase inhibitors.

Part 1: Rational Design and Structure-Activity Relationship (SAR) Exploration

The successful design of a potent and selective kinase inhibitor is a multifactorial process that combines computational modeling with a deep understanding of the target kinase's structure and the empirical data derived from structure-activity relationship (SAR) studies.[6]

Core Design Principles

The fundamental design strategy for quinoxaline-based kinase inhibitors involves the strategic placement of various substituents around the core scaffold to optimize interactions with the target kinase.[7] Key considerations include:

  • Hinge-Binding Moiety: The quinoxaline core itself often serves as the primary hinge-binding element.

  • Hydrophobic Pockets: Substituents at the 2 and 3-positions of the quinoxaline ring are crucial for extending into hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity.[1]

  • Solvent-Exposed Region: Modifications at other positions can be used to improve physicochemical properties such as solubility and cell permeability.

The Power of Computational Chemistry

Molecular docking is an indispensable computational tool that allows for the visualization of binding interactions between quinoxaline derivatives and their target kinases at an atomic level.[6] This in silico approach helps in prioritizing synthetic targets and understanding the SAR of a given series of compounds.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the quinoxaline scaffold and analysis of the resulting biological activity is the essence of SAR studies.[6][8] For instance, the introduction of different aryl or heteroaryl groups at the 2 and 3-positions can dramatically influence inhibitory potency and the kinase selectivity profile.[1]

Part 2: Synthetic Methodologies for Quinoxaline Analogs

The synthesis of a diverse library of quinoxaline derivatives is essential for thorough SAR exploration. Both classical and modern synthetic methods are employed to achieve this.

Classical Synthesis: Condensation Reactions

The traditional and most direct route to the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[9][10][11] This robust reaction is tolerant of a wide range of functional groups on both starting materials.

Protocol 2.1: General Procedure for Quinoxaline Synthesis via Condensation

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted ortho-phenylenediamine (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Initiation: Add a catalytic amount of an acid (e.g., a few drops of acetic acid) if required.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Modern Synthetic Approaches: Cross-Coupling Reactions

To generate a diverse library of analogs with varied substituents, modern cross-coupling reactions are indispensable. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as copper-catalyzed Ullmann condensations, are frequently employed to modify a pre-formed quinoxaline core.[5][12][13]

Protocol 2.2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the coupling of a halo-quinoxaline with a boronic acid to introduce aryl or heteroaryl substituents.[5][14]

  • Reaction Setup: To a flame-dried Schlenk flask, add the halo-quinoxaline (1.0 eq), the boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress.

  • Work-up and Purification: After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

G cluster_synthesis Synthetic Workflow for Quinoxaline Analogs Start Starting Materials (o-phenylenediamines, dicarbonyls) Condensation Classical Condensation Start->Condensation Core Quinoxaline Core Condensation->Core Halogenation Halogenation Core->Halogenation HaloQuinoxaline Halo-Quinoxaline Intermediate Halogenation->HaloQuinoxaline Suzuki Suzuki Coupling HaloQuinoxaline->Suzuki Buchwald Buchwald-Hartwig Amination HaloQuinoxaline->Buchwald Ullmann Ullmann Condensation HaloQuinoxaline->Ullmann Library Diverse Quinoxaline Library Suzuki->Library Buchwald->Library Ullmann->Library G cluster_screening Biological Evaluation Cascade Library Synthesized Quinoxaline Library BiochemicalAssay In Vitro Kinase Assay (e.g., ADP-Glo) Library->BiochemicalAssay IC50 Determine IC50 Values BiochemicalAssay->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity CellBasedAssay Cell Proliferation Assay (e.g., MTT/MTS) IC50->CellBasedAssay Lead Lead Compound Identification Selectivity->Lead CellularIC50 Determine Cellular IC50 CellBasedAssay->CellularIC50 Downstream Downstream Cellular Assays (Apoptosis, Cell Cycle) CellularIC50->Downstream Downstream->Lead

Caption: A typical screening cascade for the biological evaluation of quinoxaline-based kinase inhibitors.

Conclusion

The quinoxaline scaffold represents a highly versatile and fruitful starting point for the design and synthesis of novel kinase inhibitors. A systematic approach that integrates rational design, efficient synthetic strategies, and a robust biological evaluation cascade is paramount for the successful identification of lead compounds with therapeutic potential. The protocols and guidelines presented herein provide a solid framework for researchers engaged in this exciting and impactful area of drug discovery.

References

  • Overview of the structure-activity relationship (SAR) of quinoxaline... - ResearchGate.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat.
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  • Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step | The Journal of Organic Chemistry - ACS Publications.
  • Bioassays for anticancer activities - PubMed.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Immune cell-based screening assay for response to anticancer agents: a | PGPM.
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  • Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives - ResearchGate.
  • Cell-based Assays for Drug Discovery | Reaction Biology.
  • Efficient syntheses of KDR kinase inhibitors using a Pd-catalyzed tandem C-N/Suzuki coupling as the key step - PubMed.
  • Development of a Synthesis of Kinase Inhibitor AKN028 - ACS Publications.
  • Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed Central.
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  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - MDPI.
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  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal.
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Application Notes and Protocols for 2-Chloro-3-phenylquinoxaline in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Quinoxaline Derivatives in Advanced Organic Electronics

Quinoxaline derivatives have emerged as a significant class of nitrogen-containing heterocyclic compounds in the field of organic electronics.[1] Their inherent electron-deficient nature, arising from the pyrazine ring, makes them excellent candidates for various roles within Organic Light-Emitting Diodes (OLEDs), particularly as electron-transporting materials (ETMs) and host materials for phosphorescent emitters.[1] The versatility of the quinoxaline scaffold allows for extensive chemical modifications to fine-tune its electronic and photophysical properties, enabling the rational design of materials for high-performance OLEDs. This document provides a detailed technical guide on the prospective application of a specific derivative, 2-Chloro-3-phenylquinoxaline, in OLEDs. While direct reports of its use are limited, its structural features suggest significant potential. This guide will, therefore, be based on the established properties of analogous quinoxaline compounds and provide a comprehensive framework for its synthesis, characterization, and integration into OLED devices.

Physicochemical and Electronic Properties of this compound

The successful integration and performance of an organic material in an OLED are critically dependent on its electronic properties, such as its frontier molecular orbital (HOMO and LUMO) energy levels, triplet energy, and charge carrier mobility. While experimental data for this compound is not extensively reported, we can infer its likely properties based on theoretical studies and experimental data from structurally similar quinoxaline derivatives.[2][3][4]

Table 1: Predicted and Analogous Electronic Properties of this compound and Related Compounds

PropertyPredicted/Analogous Value for this compoundReference Compound(s) and Value(s)Significance in OLEDs
HOMO Energy Level ~ -5.8 to -6.2 eV2-phenylquinoxaline (DFT): -6.45 eV[2]Determines the energy barrier for hole injection from the adjacent layer.
LUMO Energy Level ~ -2.8 to -3.2 eV2-phenylquinoxaline (DFT): -2.20 eV[2]Dictates the energy barrier for electron injection from the cathode or adjacent layer.
Energy Gap (HOMO-LUMO) ~ 3.0 to 3.4 eV2-phenylquinoxaline (DFT): 4.25 eV[2]Influences the material's absorption and emission characteristics.
Triplet Energy (ET) ~ 2.4 to 2.6 eVDCQ (2,3-di(9H-carbazol-9-yl)quinoxaline): 2.46 eV[5]Must be higher than the triplet energy of the dopant in phosphorescent OLEDs to prevent reverse energy transfer.
Electron Mobility (µe) 10-6 to 10-4 cm2V-1s-1Alq3: ~10-6 cm2V-1s-1[6]A higher electron mobility is desirable for efficient electron transport to the emissive layer.

The presence of the electron-withdrawing chlorine atom and the phenyl group is expected to influence the electronic properties of the quinoxaline core. The chlorine atom will likely lower both the HOMO and LUMO energy levels, potentially improving electron injection and providing better stability against oxidation. The phenyl group can influence the molecular packing in the solid state, which in turn affects the charge transport properties.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through a reliable two-step process involving the condensation of o-phenylenediamine with benzil to form 2,3-diphenylquinoxaline, followed by a selective chlorination. A more direct route involves the condensation of o-phenylenediamine with phenylglyoxal, followed by chlorination. Below is a detailed protocol for a common synthetic route.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 2-Hydroxy-3-phenylquinoxaline

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in 100 mL of ethanol.

  • Addition of Reagent: To the stirred solution, add phenylglyoxal monohydrate (15.2 g, 0.1 mol).

  • Reaction: Heat the mixture to reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield 2-hydroxy-3-phenylquinoxaline as a pale yellow solid.

Step 2: Chlorination to this compound

  • Reaction Setup: In a 100 mL round-bottom flask, place the dried 2-hydroxy-3-phenylquinoxaline (11.1 g, 0.05 mol) and add phosphorus oxychloride (POCl3, 25 mL). Caution: This step should be performed in a well-ventilated fume hood as POCl3 is corrosive and reacts violently with water.

  • Reaction: Heat the mixture to reflux for 3 hours. The solid will dissolve as the reaction progresses.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate will form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to obtain pure this compound as white to off-white crystals.[7]

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Application in OLEDs: Prospective Roles and Device Fabrication

Based on the properties of related quinoxaline derivatives, this compound is a promising candidate for two primary roles in OLEDs: an electron-transporting layer (ETL) and a host material in the emissive layer (EML).

As an Electron-Transporting Layer (ETL)

The electron-deficient nature of the quinoxaline ring facilitates the injection and transport of electrons from the cathode towards the emissive layer. An effective ETL should possess a suitable LUMO energy level to minimize the electron injection barrier from the cathode (or electron-injection layer) and high electron mobility for efficient charge transport.

cluster_0 OLED Device Architecture Anode (ITO) Anode (ITO) HIL HIL Anode (ITO)->HIL Hole Injection HTL HTL HIL->HTL Hole Transport EML EML HTL->EML Hole Injection ETL (this compound) ETL (this compound) EML->ETL (this compound) Electron Transport EIL EIL ETL (this compound)->EIL Electron Injection Cathode (Al) Cathode (Al) EIL->Cathode (Al) Electron Injection

Caption: A typical multilayer OLED device structure incorporating this compound as the ETL.

As a Host Material in the Emissive Layer (EML)

In phosphorescent OLEDs (PhOLEDs), the emissive layer consists of a host material doped with a phosphorescent emitter. The host material should have a high triplet energy (ET) to confine the triplet excitons on the guest emitter molecules, preventing energy loss. It should also exhibit good charge-transporting properties to ensure a balanced charge flux within the emissive layer. The predicted triplet energy of this compound suggests its potential as a host for green and red phosphorescent emitters.

Host (this compound)\nSinglet State Host (this compound) Singlet State Guest (Phosphorescent Emitter)\nSinglet State Guest (Phosphorescent Emitter) Singlet State Host (this compound)\nSinglet State->Guest (Phosphorescent Emitter)\nSinglet State Förster/Dexter Energy Transfer Host (this compound)\nTriplet State Host (this compound) Triplet State Host (this compound)\nSinglet State->Host (this compound)\nTriplet State Intersystem Crossing Guest (Phosphorescent Emitter)\nTriplet State Guest (Phosphorescent Emitter) Triplet State Guest (Phosphorescent Emitter)\nSinglet State->Guest (Phosphorescent Emitter)\nTriplet State Intersystem Crossing Host (this compound)\nTriplet State->Guest (Phosphorescent Emitter)\nTriplet State Dexter Energy Transfer Light Emission Light Emission Guest (Phosphorescent Emitter)\nTriplet State->Light Emission Phosphorescence

Caption: Energy transfer mechanisms in a phosphorescent OLED with this compound as the host material.

Experimental Protocols for OLED Fabrication and Characterization

The following protocols outline the steps for fabricating and characterizing a multilayer OLED using this compound. These procedures are based on standard laboratory practices for thin-film device fabrication.

Protocol 2: Fabrication of a Multilayer OLED by Thermal Evaporation

This protocol describes the fabrication of an OLED with the following architecture: ITO / HIL / HTL / EML / ETL / EIL / Cathode.

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10-6 Torr).

    • Deposit the following layers sequentially:

      • Hole-Injection Layer (HIL): e.g., 10 nm of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN).

      • Hole-Transporting Layer (HTL): e.g., 40 nm of N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB).

      • Emissive Layer (EML): Co-evaporate the host and guest materials. For example, for a green PhOLED, co-evaporate this compound (host) and fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) (guest) with a doping concentration of 6-10 wt%. The typical thickness is 20 nm.

      • Electron-Transporting Layer (ETL): Deposit a 30 nm layer of this compound.

  • Cathode Deposition:

    • Electron-Injection Layer (EIL): Deposit a thin layer (e.g., 1 nm) of lithium fluoride (LiF).

    • Cathode: Deposit a 100 nm layer of aluminum (Al).

  • Encapsulation:

    • Transfer the fabricated device to a nitrogen-filled glovebox without exposure to air.

    • Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.

Protocol 3: Characterization of OLED Devices

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Use a source measure unit (SMU) and a calibrated photodiode or a spectroradiometer.

    • Apply a forward bias voltage sweep to the device and measure the corresponding current density and luminance.

    • From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

  • Electroluminescence (EL) Spectrum:

    • Record the EL spectrum at a constant driving voltage or current using a spectroradiometer.

    • Determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.

  • Device Lifetime:

    • Measure the operational lifetime by monitoring the luminance decay over time at a constant initial luminance (e.g., 1000 cd/m2). The LT50 is the time it takes for the luminance to decrease to 50% of its initial value.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, material for OLED applications. Its predicted electronic properties, stemming from the electron-deficient quinoxaline core modified with a chloro and a phenyl substituent, make it a strong candidate for use as both an electron-transporting material and a host in phosphorescent emissive layers. The detailed synthesis and fabrication protocols provided in this guide offer a clear roadmap for researchers to investigate its potential. Future work should focus on the experimental determination of its key electronic properties and the systematic evaluation of its performance in various OLED device architectures. Such studies will be crucial in validating its suitability and paving the way for its use in next-generation organic electronic devices.

References

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  • Chen, C. H., et al. (2004). Synthesis, photoluminescence and electroluminescence of new 1H-pyrazolo[3,4-b]quinoxaline derivatives.
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  • Li, Y., et al. (2019). Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes.
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  • Benchchem. (2025). A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • Belov, D. S., et al. (2021). 3-Aryl-5-aminobiphenyl Substituted[8][9][10]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. NIH.
  • Benallal, M. A., et al. (2017). Theoretical and experimental investigations of structural and electronic properties of 1-Benzyl-3-methyl-quinoxalin-2(1H)-one molecule 1.
  • Rezvan, V. H. (2023). Molecular structure, HOMO–LUMO, and First Order Hyperpolarizability studies of some quinoxaline 1,4-dioxide derivatives: hybrid computational (HF and DFT) analysis.
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  • Request PDF. (n.d.). Highly Efficient Green Solution Processable OLEDs Based on a Phosphorescent Κ 3 -(N^C^C)Gold(III)-Alkynyl Complex.
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Application Notes and Protocols for the Synthesis of Donor-Acceptor Chromophores from 2-Chloro-3-phenylquinoxaline for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinoxaline-Based Chromophores in Organic Electronics

The field of organic electronics, which encompasses technologies such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs), is predicated on the rational design of novel organic semiconducting materials.[1][2] Among the vast array of molecular scaffolds utilized, quinoxaline derivatives have emerged as a particularly promising class of materials.[2][3] The inherent electron-deficient nature of the quinoxaline core makes it an excellent electron acceptor, a crucial component in the design of donor-acceptor (D-A) chromophores.[4] This D-A architecture facilitates intramolecular charge transfer (ICT), a phenomenon that is fundamental to the optoelectronic properties of these materials.[5]

The strategic functionalization of the quinoxaline scaffold allows for the fine-tuning of its electronic properties.[1][6] By introducing electron-donating moieties, it is possible to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the material's bandgap, absorption and emission characteristics, and charge transport capabilities.[7] The 2-chloro-3-phenylquinoxaline serves as a versatile and readily accessible starting material for the synthesis of a diverse library of such D-A chromophores. The presence of the reactive chlorine atom at the 2-position provides a synthetic handle for the introduction of various donor groups through well-established palladium-catalyzed cross-coupling reactions.[8][9]

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of donor-acceptor chromophores derived from this compound. We will delve into the rationale behind the synthetic strategies, provide detailed experimental procedures, and discuss the characterization of the resulting materials, offering researchers in organic electronics and materials science a practical framework for the development of novel functional chromophores.

Synthetic Strategy: A Modular Approach to Donor-Acceptor Chromophores

The synthesis of donor-acceptor chromophores from this compound is a modular process that allows for the systematic variation of the donor and acceptor units to achieve desired optoelectronic properties. The general approach involves the coupling of an electron-donating group to the 2-position of the quinoxaline core. The 3-phenyl group can also be functionalized, though for the purpose of this guide, we will focus on derivatization at the C-2 position.

The primary synthetic tools for this transformation are palladium-catalyzed cross-coupling reactions, which are renowned for their high efficiency, functional group tolerance, and broad substrate scope. The most commonly employed methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, coupling this compound with aryl or heteroaryl boronic acids or esters.[9][10][11][12]

  • Stille Coupling: Another powerful method for C-C bond formation, utilizing organotin reagents.[13][14][15][16][17][18]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines as donor moieties.[5][8][19][20][21][22]

The choice of reaction depends on the desired donor group and the availability of the corresponding coupling partner.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of donor-acceptor chromophores from this compound.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_product Donor-Acceptor Chromophore start This compound suzuki Suzuki-Miyaura Coupling (with Arylboronic Acid) start->suzuki Pd Catalyst, Base stille Stille Coupling (with Organostannane) start->stille Pd Catalyst buchwald Buchwald-Hartwig Amination (with Amine) start->buchwald Pd Catalyst, Base product 2-(Donor)-3-phenylquinoxaline suzuki->product stille->product buchwald->product G cluster_synthesis Material Synthesis cluster_purification Purification & Characterization cluster_fabrication Device Fabrication cluster_testing Device Testing synthesis Synthesis of Donor-Acceptor Chromophore purification Purification and Characterization synthesis->purification fabrication Thin-Film Deposition (e.g., Spin-coating, Evaporation) purification->fabrication testing Electrical and Optical Characterization fabrication->testing

Sources

The Emergence of 2-Chloro-3-phenylquinoxaline as a Privileged Scaffold for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Conventional Fluorophore

In the dynamic landscape of chemical biology and drug discovery, the demand for precise and sensitive molecular tools is unceasing. Fluorescent probes, in particular, have revolutionized our ability to visualize and quantify biological processes in real-time. While classic fluorophores like fluorescein and rhodamine have been instrumental, their inherent limitations, such as photobleaching and small Stokes shifts, have propelled the exploration of novel scaffolds. Among these, the quinoxaline core has emerged as a formidable platform for the development of next-generation fluorescent probes.[1] This guide focuses on a particularly versatile building block, 2-chloro-3-phenylquinoxaline , and its strategic application in crafting sophisticated fluorescent sensors. Its unique electronic properties and the reactivity of the C2-chloro group offer a gateway to a diverse array of probes with tailored functions and superior photophysical characteristics.[2][3] This document serves as a comprehensive resource for researchers, providing not only detailed protocols but also the underlying scientific rationale to foster innovation in probe design and application.

I. The Quinoxaline Advantage: A Photophysical Perspective

Quinoxaline derivatives are heterocyclic aromatic compounds that are gaining significant traction as fluorophores due to their exceptional properties.[1] Compared to traditional dyes, quinoxaline-based probes often exhibit:

  • Large Stokes Shifts: This minimizes self-quenching and enhances the signal-to-noise ratio, which is critical for sensitive detection.[1]

  • High Quantum Yields: Many quinoxaline derivatives are highly efficient at converting absorbed light into emitted fluorescence, leading to brighter signals.[1]

  • Excellent Photostability: Their robust aromatic structure imparts resistance to photobleaching, enabling prolonged imaging experiments.[1]

  • Tunable Emission: The emission wavelength can be readily modified through chemical functionalization, allowing for the development of probes across the visible spectrum.[4]

These attributes position quinoxaline-based probes as superior alternatives for demanding applications such as high-throughput screening and live-cell imaging.[1]

II. Strategic Functionalization of this compound

The synthetic versatility of this compound is central to its utility in probe development. The chlorine atom at the 2-position is an excellent leaving group, making the scaffold amenable to a variety of functionalization strategies.

A. Nucleophilic Aromatic Substitution (SNAr): A Direct Approach

The electron-deficient nature of the quinoxaline ring facilitates nucleophilic aromatic substitution (SNAr) at the C2 position. This allows for the direct introduction of recognition moieties or modulation of the probe's electronic properties. A prime example is the reaction with thiols, which is a key strategy for developing thiophenol-selective probes.

Causality: Thiophenols are more potent nucleophiles than aliphatic thiols (e.g., cysteine, glutathione) under physiological conditions (pH 7.4) due to the lower pKa of the thiol group.[5] This differential reactivity is the basis for the selective detection of thiophenols.

Application Spotlight: A "Turn-On" Fluorescent Probe for Thiophenol

Thiophenols are highly toxic industrial pollutants, making their sensitive and selective detection in environmental and biological systems a priority.[5][6] A fluorescent probe for thiophenol can be rationally designed by coupling this compound with a fluorophore that is initially quenched. The SNAr reaction with thiophenol displaces the quenching moiety, leading to a "turn-on" fluorescent response.

Sensing Mechanism: Intramolecular Charge Transfer (ICT)

Many quinoxaline-based probes operate on the principle of intramolecular charge transfer (ICT).[2] In the "off" state, the probe may have a low fluorescence quantum yield due to an efficient ICT process that leads to non-radiative decay. Upon reaction with the analyte, the electronic properties of the molecule are altered, disrupting the ICT process and causing a significant increase in fluorescence.

Workflow for Probe Synthesis and Application

G cluster_synthesis Probe Synthesis cluster_application Probe Application start This compound reaction SNAr Reaction start->reaction reagent Nucleophilic Fluorophore (e.g., aminocoumarin) reagent->reaction probe Quenched Fluorescent Probe reaction->probe incubation Incubation probe->incubation sample Environmental/Biological Sample sample->incubation analyte Thiophenol measurement Fluorescence Measurement (Spectrofluorometer/Microscope) incubation->measurement data Data Analysis (Turn-on Response) measurement->data

Caption: Workflow for the synthesis and application of a thiophenol probe.

Protocol 1: Synthesis of a Thiophenol-Selective Fluorescent Probe

This protocol describes a general method for synthesizing a quinoxaline-based thiophenol probe via an SNAr reaction.

Materials:

  • This compound

  • An appropriate amino-functionalized fluorophore (e.g., 7-amino-4-methylcoumarin)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the amino-functionalized fluorophore (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2.0 eq.) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired fluorescent probe.

Self-Validation: The successful synthesis of the probe can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Detection of Thiophenol

This protocol outlines the steps for evaluating the performance of the synthesized probe for thiophenol detection in a buffer system.

Materials:

  • Synthesized fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Thiophenol stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in PBS.

  • In a cuvette, add the probe solution and record the initial fluorescence spectrum.

  • Add varying concentrations of thiophenol to the cuvette and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).[7]

  • Record the fluorescence emission spectrum after incubation. The excitation wavelength should be determined from the absorption spectrum of the probe-analyte adduct.[7]

  • Plot the fluorescence intensity at the emission maximum against the thiophenol concentration to generate a calibration curve.

  • To assess selectivity, repeat the experiment with other relevant analytes, such as aliphatic thiols (cysteine, glutathione), other sulfur-containing species, and various anions.[7]

Data Analysis: A successful probe will exhibit a significant increase in fluorescence intensity ("turn-on" response) specifically in the presence of thiophenol. The limit of detection (LOD) can be calculated from the calibration curve.[7][8]

ParameterExpected Outcome
Response Time Rapid (e.g., within 10 minutes)[7]
Selectivity High for thiophenol over other thiols and anions[5][7]
Sensitivity (LOD) Low micromolar to nanomolar range[7][8][9]
Fluorescence Enhancement Significant fold-increase in fluorescence intensity[7]
B. Palladium-Catalyzed Cross-Coupling Reactions: Expanding Chemical Space

For more complex probe designs, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, offer powerful tools to introduce a wide range of functionalities to the this compound scaffold.[2][3]

  • Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by reacting with aryl or heteroaryl boronic acids or esters. This is particularly useful for introducing extended π-conjugated systems to tune the photophysical properties of the probe.[2][3]

  • Sonogashira Coupling: Facilitates the formation of C-C triple bonds with terminal alkynes, providing a rigid linker to other fluorescent moieties or recognition units.[2]

Reaction Schemes for Advanced Probe Synthesis

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling start_s This compound suzuki_reagents Pd Catalyst Base start_s->suzuki_reagents boronic_acid Ar-B(OH)₂ boronic_acid->suzuki_reagents product_s 2-Aryl-3-phenylquinoxaline suzuki_reagents->product_s start_so This compound sonogashira_reagents Pd Catalyst Cu(I) Cocatalyst Base start_so->sonogashira_reagents alkyne R-C≡CH alkyne->sonogashira_reagents product_so 2-Alkynyl-3-phenylquinoxaline sonogashira_reagents->product_so

Caption: Palladium-catalyzed cross-coupling reactions for functionalization.

III. Future Directions and Emerging Applications

The versatility of the this compound scaffold extends beyond the detection of small molecules. Current research is exploring its use in:

  • Bioimaging: Developing probes for imaging specific cellular components or processes.[10][11]

  • Theranostics: Creating molecules that can both detect and treat diseases.

  • Materials Science: Incorporating quinoxaline derivatives into advanced materials with unique optical properties.[4][12]

The continued exploration of this privileged scaffold promises to yield even more sophisticated and powerful tools for a wide range of scientific disciplines.

IV. References

  • Recent Progress in the Development of Fluorescent Probes for Thiophenol - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Progress in the Development of Fluorescent Probes for Thiophenol. (2019). MDPI. [Link]

  • Selective and Rapid Detection of Thiophenol by a Novel Fluorescent Probe with Cellular Imaging. (2018). Taylor & Francis Online. [Link]

  • A water-soluble fluorescent probe for the detection of thiophenols in water samples and in cells imaging. (2020). PubMed. [Link]

  • Near-Infrared Fluorescent Probe for Detection of Thiophenols in Water Samples and Living Cells. (2014). ACS Publications. [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Bentham Science. [Link]

  • Quinoxaline-based chromogenic and fluorogenic chemosensors for the detection of metal cations. (2019). ResearchGate. [Link]

  • Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules. (2021). Canadian Science Publishing. [Link]

  • Quinoxaline-based double responsive fluorescent probe: An effective tool for detection of aniline and p-nitroaniline in the environment. (2025). PubMed. [Link]

  • The Synthesis and Optical Properties of Fluorescent Quinoxalines and Their Application to Chemosensors. (2011). Ingenta Connect. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). National Center for Biotechnology Information. [Link]

  • New 2,3‐Bis(5‐arylthiophen‐2‐yl)quinoxaline Derivatives: Synthesis and Photophysical Properties. (2018). Scilit. [Link]

  • Nucleophilic substitutions on 2-Chloro-3-Nitroquinoxaline. (1987). ResearchGate. [Link]

  • Photophysical properties of quinoxaline derivatives and fi lm... (n.d.). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2010). PubMed. [Link]

  • A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of 2-Phenylquinoxaline as a DFT Case Study. (2021). National Center for Biotechnology Information. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Royal Society of Chemistry. [Link]

  • Characterization of 2-phenylbenzo[g]quinoxaline derivatives as viscosity-sensitive fluorescent probes. (2014). PubMed. [Link]

  • Synthesis and Evaluation of Fluorine-18 Labeled 2-Phenylquinoxaline Derivatives as Potential Tau Imaging Agents. (2021). ResearchGate. [Link]

  • Green Hydrothermal Synthesis of Fluorescent 2,3‐ Diarylquinoxalines and Large‐Scale Computational Comparison to Existing Alternatives. (2022). Menche Lab. [Link]

  • Synthesis and photophysical properties of quinoxaline-based blue aggregation-induced emission molecules. (2022). ResearchGate. [Link]

  • Synthesis of a Near-Infrared Fluorescent Probe for Imaging Catecholamines via a Tandem Nucleophilic Aromatic Substitution. (2023). PubMed. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Publishing. [Link]

  • 2,3-Diphenylquinoxaline. (n.d.). PubChem. [Link]

  • Characterization of 2-phenylbenzo[g]quinoxaline derivatives as viscosity-sensitive fluorescent probes. (2014). ResearchGate. [Link]

  • Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. (2022). MDPI. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). National Center for Biotechnology Information. [Link]

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Green chemistry approaches for the synthesis of substituted quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the green synthesis of substituted quinoxalines, focusing on sustainable and efficient methodologies.

Introduction: The Imperative for Greener Quinoxaline Synthesis

Quinoxalines are a privileged class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous therapeutic agents and functional materials.[1][2][3] Their derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] Furthermore, they are pivotal in materials science, serving as components in dyes, organic semiconductors, and catalysts.[1]

The classical synthesis of quinoxalines, typically involving the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds, has been a mainstay in organic chemistry.[1][4][5] However, these traditional methods are often plagued by drawbacks that are misaligned with modern environmental standards. They frequently rely on hazardous volatile organic solvents (VOCs), harsh acidic or basic catalysts, prolonged reaction times, and energy-intensive processes, leading to significant waste generation.[1][6]

In response to these challenges, the principles of green chemistry have catalyzed a paradigm shift, steering the development of synthetic protocols that are not only efficient but also environmentally benign.[3][7][8] This guide provides detailed application notes and protocols for several leading-edge green approaches to substituted quinoxaline synthesis, focusing on the causality behind experimental choices to empower researchers with both practical methods and foundational understanding.

Section 1: Alternative Solvents as a Cornerstone of Green Synthesis

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Replacing conventional hazardous solvents with greener alternatives like water, Natural Deep Eutectic Solvents (NADESs), and Ionic Liquids (ILs) is a primary strategy in greening quinoxaline synthesis.

Natural Deep Eutectic Solvents (NADESs): A Sustainable Frontier

NADESs are mixtures of natural, readily available compounds like choline chloride (a nutritional additive) and a hydrogen-bond donor (e.g., water, urea, lactic acid).[9] They are highly biodegradable, biocompatible, and offer a unique reaction environment.[9] Their efficacy stems from the formation of an extensive hydrogen-bonding network that can facilitate reactions, often without the need for an additional catalyst.[9][10]

Protocol 1: Ultrafast Quinoxaline Synthesis in a Choline Chloride/Water NADES at Room Temperature

This protocol describes a remarkably fast and high-yielding synthesis of functionalized quinoxalines using a simple and recyclable NADES.[9][11] The causality for its success lies in the NADES environment, which activates the reactants sufficiently to allow the reaction to proceed rapidly at ambient temperature without any external catalyst.

Step-by-Step Methodology:

  • NADES Preparation: Prepare the NADES by mixing choline chloride and water in a 1:3.3 molar ratio. Stir the mixture until a clear, homogeneous liquid is formed.

  • Reaction Setup: In a round-bottom flask, add the substituted o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) to the ChCl/water NADES (to achieve a 10 M concentration of reactants).

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically complete within 5 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, add ethyl acetate to the reaction mixture. The product will preferentially move to the organic layer. Separate the ethyl acetate layer. The aqueous NADES layer can be retained for recycling.

  • Purification: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting quinoxaline product is often obtained in high purity without the need for column chromatography.[9][11]

Data Presentation:

Entryo-phenylenediamine1,2-dicarbonyl compoundTime (min)Yield (%)
1o-phenylenediamineBenzil5>90
24,5-dimethyl-1,2-phenylenediamineBenzil5>90
3o-phenylenediamineAcenaphthenequinone5>90
4o-phenylenediamineGlyoxal5>90

Table 1: Representative yields for quinoxaline synthesis in ChCl/water NADES.[9][11]

Logical Workflow Diagram:

G cluster_prep NADES Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation Prep1 Mix Choline Chloride & Water (1:3.3) Prep2 Stir to Homogeneity Prep1->Prep2 React1 Add o-phenylenediamine & 1,2-dicarbonyl Prep2->React1 React2 Stir at Room Temp (5 min) React1->React2 Workup1 Extract with Ethyl Acetate React2->Workup1 Workup2 Separate Layers Workup1->Workup2 Workup3 Dry & Evaporate Organic Layer Workup2->Workup3 Workup5 Recycle NADES Workup2->Workup5 Aqueous Layer Workup4 Pure Quinoxaline Product Workup3->Workup4

Caption: Workflow for NADES-mediated quinoxaline synthesis.

Water: The Universal Green Solvent

Water is the most abundant, non-toxic, and environmentally benign solvent. Its use in organic synthesis is highly desirable.[12] For quinoxaline synthesis, water can serve not only as the medium but can also participate in the reaction mechanism, often promoted by a catalyst. An innovative approach even demonstrates the use of rainwater, which acts as both a solvent and a mild acidic catalyst, for the condensation reaction at ambient temperature.[13][14]

Section 2: Alternative Energy Sources for Enhanced Efficiency

Green chemistry emphasizes energy efficiency. Microwave irradiation and ultrasound sonication are powerful techniques that can dramatically accelerate reaction rates, reduce reaction times, and often improve yields compared to conventional heating.[1][3]

Ultrasound-Assisted Synthesis: The Power of Cavitation

Ultrasonic irradiation promotes acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid medium.[1] This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and dramatically increasing reaction rates.[1] This allows for synthesis under mild overall conditions, often without the need for a catalyst.[5][15][16]

Protocol 2: Catalyst-Free Quinoxaline Synthesis in Ethanol under Ultrasound Irradiation

This protocol leverages the efficiency of ultrasound to drive the condensation of 1,2-diamines and 1,2-diketones to completion rapidly at room temperature without any added catalyst.[5][15][16] The choice to omit a catalyst is a direct consequence of the physical activation provided by sonication, simplifying the process and purification.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable flask, dissolve the 1,2-dicarbonyl compound (0.5 mmol) and the o-phenylenediamine (0.5 mmol) in 2 mL of ethanol.

  • Ultrasonic Irradiation: Place the flask in an ultrasonic cleaning bath. Irradiate the mixture at room temperature for 60 minutes.

  • Monitoring and Work-up: Monitor the reaction's completion via TLC. Once complete, pour the reaction mixture over crushed ice.

  • Isolation and Purification: The solid product will precipitate. Filter the crude product, wash with cold water, and dry. If necessary, recrystallize from ethanol to obtain the pure quinoxaline derivative.

Data Presentation:

EntryR¹ (in R¹COCOR¹)R² (in diamine)Time (min)Yield (%)
1PhenylH6098
2p-MeC₆H₅H6095
3FurylH6092
4PhenylBr6090
5PhenylNO₂6085

Table 2: Yields for ultrasound-assisted synthesis of various quinoxalines.[16]

Microwave-Assisted Synthesis: Rapid and Solvent-Free

Microwave heating provides rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction times from hours to minutes.[17][18] This technique is particularly effective for solvent-free reactions, where neat reactants are adsorbed onto a solid support like acidic alumina.[19] The support acts as both a catalyst and an energy transfer medium.

Protocol 3: Microwave-Assisted Solvent-Free Synthesis on Acidic Alumina

This method exemplifies a highly efficient, solvent-free approach where microwave energy rapidly drives the reaction on a catalytic mineral support.[19] The causality for this efficiency is the dual role of acidic alumina as a Lewis acid catalyst to activate the carbonyl group and as a polar support that absorbs microwave energy effectively.

Step-by-Step Methodology:

  • Reactant Preparation: Thoroughly mix the 1,2-dicarbonyl compound (e.g., benzil, 1 mmol) and the o-phenylenediamine (1 mmol) with acidic alumina (1 g) in a mortar and pestle.

  • Microwave Irradiation: Place the solid mixture in an open beaker inside a domestic microwave oven. Irradiate the mixture for 3 minutes at a power of 80-86%.[19]

  • Isolation: After irradiation, allow the mixture to cool to room temperature.

  • Purification: Extract the product from the solid support using ethanol. Evaporate the ethanol to yield the crude product, which can be further purified by recrystallization.

Section 3: Mechanochemistry: The Ultimate Green Approach

Mechanochemistry utilizes mechanical force (e.g., grinding, milling, homogenization) to induce chemical reactions, often in the absence of any solvent.[20][21] These methods are highly sustainable, minimizing waste and energy consumption to achieve a near-zero E-factor (Environmental factor).

Protocol 4: Homogenizer-Assisted Solvent-Free, Catalyst-Free Synthesis

This cutting-edge protocol uses a mini cell homogenizer to achieve mechanochemical agitation, affording quantitative yields of quinoxalines in minutes without any solvent or catalyst.[20][21] The intense mechanical energy is sufficient to overcome the activation barrier for the cyclocondensation reaction.

Step-by-Step Methodology:

  • Reaction Setup: Place the o-diaminoarene (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and two stainless steel balls (2 mm diameter) into a polypropylene vial.

  • Homogenization: Secure the vial in a mini cell homogenizer and operate it at 4000 rpm for 3 minutes.

  • Product Isolation: After homogenization, the reaction is complete. The resulting product is often of sufficient purity that no further work-up or purification is required.[20][21] The steel balls can be removed with a magnet.

Conceptual Diagram:

G Reactants o-phenylenediamine 1,2-dicarbonyl Stainless Steel Balls Process Homogenization (4000 rpm, 3 min) Reactants->Process Solvent-Free Catalyst-Free Product Pure Quinoxaline Near-Zero E-Factor Process->Product Quantitative Yield

Caption: Mechanochemical synthesis via homogenization.

Conclusion: A Sustainable Future for Heterocyclic Chemistry

The green chemistry approaches outlined in this guide represent a significant leap forward in the synthesis of substituted quinoxalines. By leveraging alternative solvents like NADESs and water, harnessing the power of microwave and ultrasound energy, and embracing solvent-free mechanochemical methods, researchers can develop synthetic pathways that are not only highly efficient but also environmentally responsible. These protocols provide a practical framework for scientists and drug development professionals to integrate sustainability into their daily research, paving the way for a cleaner, safer, and more efficient future in medicinal and materials chemistry.

References

  • Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances. [Link]
  • Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. MDPI. [Link]
  • Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs). Green Chemistry. [Link]
  • Green and selective protocol for the synthesis of quinoxalines. Prime Scholars. [Link]
  • Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E-factor. RSC Publishing. [Link]
  • Green and Eco-friendly Synthetic Strategies for Quinoxaline Deriv
  • A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous c
  • Recent Developments in the Synthesis of Quinoxaline Derivatives by Green Synthetic Approaches. Taylor & Francis Online. [Link]
  • Green is the New Black: Emerging Environmentally Friendly Prospects in the Synthesis of Quinoxaline Deriv
  • Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. [Link]
  • Green synthesis of quinoxaline and substituted quinoxalines.
  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradi
  • Efficient Synthesis of Quinoxalines in the Ionic Liquid 1-n-Butylimidazolium Tetrafluoroborate ([Hbim]). Taylor & Francis Online. [Link]
  • An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradi
  • Bifunctional acidic ionic liquid-catalyzed decarboxylative cascade synthesis of quinoxalines in water under ambient conditions. RSC Publishing. [Link]
  • An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradi
  • Green is the New Black: Emerging Environmentally Friendly Prospects in the Synthesis of Quinoxaline Derivatives. Bentham Science Publishers. [Link]
  • A Unique and Innovative Rainwater-assisted Synthesis of Quinoxalines.
  • Benign approaches for the microwave-assisted synthesis of quinoxalines. SciSpace. [Link]
  • An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradi
  • Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E -factor. RSC Mechanochemistry. [Link]
  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. [Link]
  • Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs). UNICAM. [Link]
  • synthesis of 2,3-diphenyl quinoxaline using biocompatible deep eutectic solvent. WJPLS. [Link]
  • A Unique and Innovative Rainwater-assisted Synthesis of Quinoxalines. Bentham Science. [Link]
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. [Link]
  • Microwave Assisted Synthesis of Quinoxaline Derivatives.
  • Choline Chloride-based Eutectic Mixtures for Greener Synthesis of Quinoxaline-2,3-diol Derivatives and Terephthalaldehyde bis-(2. Taylor & Francis Online. [Link]
  • Microwave-Assisted Synthesis of Quinoxalines in PEG-400. Taylor & Francis Online. [Link]
  • An ultrasound assisted green protocol for the synthesis of quinoxaline based bisspirooxindoles: Crystal structure analysis, enone umpolung, DFT calculations, anti-cancer activity, and molecular docking studies. Taylor & Francis Online. [Link]
  • Synthesis of 2, 4-Disubstituted Quinolines in Deep Eutectic Solvents. cnki.com.cn. [Link]
  • (PDF) Qinoxaline III. Synthesis Of Quinoxaline Derivatives Over Highly Efficient And Reusable Bronsted Acidic Ionic Liquids.
  • Preparation of library of quinoxaline derivatives in ionic liquid.
  • Fast and green synthesis of biologically important quinoxalines with high yields in water. International Letters of Chemistry, Physics and Astronomy. [Link]
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  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling Conditions for 2-Chloroquinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of Suzuki coupling reactions involving 2-chloroquinoxalines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for this specific class of substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, to empower you to solve challenges in your own research.

Quinoxaline moieties are prevalent in pharmacologically active compounds, making their synthesis and functionalization a critical aspect of drug discovery. The Suzuki-Miyaura cross-coupling is a powerful tool for this purpose; however, the electronic properties of 2-chloroquinoxalines can present unique challenges.[1][2] This guide will address common issues and provide systematic approaches to optimization.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address the most common problems encountered during the Suzuki coupling of 2-chloroquinoxalines.

Issue 1: Low to No Conversion of the 2-Chloroquinoxaline Starting Material

Question: My Suzuki reaction is not proceeding, or the conversion of my 2-chloroquinoxaline is very low. What are the primary factors I should investigate?

Answer:

Low conversion in the Suzuki coupling of 2-chloroquinoxalines is a frequent hurdle. The C-Cl bond in these systems is less reactive than corresponding bromides or iodides, and the quinoxaline nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1][3][4] A systematic approach to troubleshooting should focus on the catalyst system, base, and reaction temperature.

Causality and Optimization Strategy:

The primary barrier is often the oxidative addition step, which is the initial interaction of the palladium catalyst with the C-Cl bond.[5][6] To overcome this, we need to increase the electron density on the palladium center, making it a better nucleophile for the oxidative addition.

Troubleshooting Workflow:

start Low Conversion Observed catalyst Evaluate Catalyst System start->catalyst ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) catalyst->ligand Ineffective Ligand? precatalyst Use a Modern Precatalyst (e.g., Buchwald G3/G4) catalyst->precatalyst Poor Catalyst Activation? base Optimize Base ligand->base precatalyst->base strong_base Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) base->strong_base Weak Base? temp Increase Reaction Temperature strong_base->temp high_temp Incrementally increase to 100-120 °C temp->high_temp Low Temperature? end Improved Conversion high_temp->end

Caption: Troubleshooting workflow for low conversion.

Detailed Protocols & Explanations:

  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often inefficient for chloro-heterocycles.[7] The key is to use bulky, electron-rich phosphine ligands that accelerate both oxidative addition and reductive elimination.[8][9][10]

    • Recommended Ligands: Biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are excellent choices.[6][11] N-heterocyclic carbenes (NHCs) can also be highly effective due to their strong σ-donating properties.[6][12]

    • Precatalysts: Modern palladium precatalysts (e.g., Buchwald G2, G3, G4) are designed for the efficient in situ generation of the active Pd(0) species, which is often more reliable than using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.[8][13]

  • Base Selection: The base activates the boronic acid, forming a more nucleophilic boronate species, which is crucial for the transmetalation step.[14] For less reactive chlorides, a stronger base is often necessary.

    • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃) for these challenging substrates.[15]

  • Solvent and Temperature:

    • Solvents: Aprotic polar solvents such as 1,4-dioxane, toluene, or THF are standard.[16] Often, the addition of a small amount of water can aid in dissolving the base and facilitate the reaction.[17][18][19] Ensure you are using anhydrous and properly degassed solvents to prevent catalyst deactivation.[4][13]

    • Temperature: These reactions frequently require elevated temperatures (e.g., 80-120 °C) to drive the reaction to completion.[6][20]

ParameterInitial Condition (Example)Optimized Condition (Example)Rationale
Catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G3 (2 mol%)More active catalyst for C-Cl activation.[6]
Base Na₂CO₃ (2 equiv)K₃PO₄ (2 equiv)Stronger base enhances transmetalation.[15]
Solvent TolueneDioxane/H₂O (10:1)Improved solubility of base and reactants.[16]
Temperature 80 °C110 °COvercomes activation energy for oxidative addition.
Issue 2: Significant Formation of Side Products

Question: My reaction is proceeding, but I am observing significant amounts of side products such as dehalogenated quinoxaline, homocoupled boronic acid, or protodeboronated starting material. How can I minimize these?

Answer:

The formation of side products is a common issue in Suzuki couplings and indicates that a competing reaction pathway is occurring. Understanding the mechanism of formation for each side product is key to mitigating them.

A. Dehalogenation (Hydrodehalogenation)

This is the replacement of the chlorine atom on the quinoxaline with a hydrogen atom, leading to an undesired byproduct.[3]

  • Mechanism: The primary cause is the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with bases, trace water, or certain solvents (like alcohols).[3][8]

  • Mitigation Strategies:

    • Choice of Base: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or phosphate bases like K₃PO₄ are preferred.[3]

    • Ligand Selection: Bulky, electron-rich ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination over the dehalogenation pathway.[3]

    • Protecting Groups: In some N-H containing heterocycles, dehalogenation can be suppressed by protecting the nitrogen. While quinoxaline does not have an N-H, this is a useful strategy for other nitrogenous heterocycles.[21][22]

B. Homocoupling of Boronic Acid

This side reaction results in a biaryl product derived from the boronic acid coupling with itself.

  • Mechanism: This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate homocoupling.[8][23]

  • Mitigation Strategies:

    • Inert Atmosphere: It is critical to thoroughly degas the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent) and maintain an inert atmosphere throughout the reaction.[4][13]

    • Use of Pd(0) Source: Starting with a Pd(0) precatalyst can sometimes reduce the amount of Pd(II) present at the start of the reaction.

C. Protodeboronation

This involves the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[8]

  • Mechanism: This hydrolysis reaction is particularly prevalent with heteroaryl boronic acids and can be accelerated by aqueous basic conditions.[8]

  • Mitigation Strategies:

    • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable to protodeboronation than the corresponding boronic acids.[7][8]

    • Anhydrous Conditions: If feasible for your system, using anhydrous conditions with a base like K₃PO₄ can minimize this side reaction.[24]

    • Slow-Release Organotrifluoroborates: Potassium organotrifluoroborates (R-BF₃K) can be used, as they hydrolyze slowly under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and thus minimizing side reactions.[25][26]

start Side Products Observed dehalogenation Dehalogenation? start->dehalogenation homocoupling Homocoupling? dehalogenation->homocoupling No sol1 Optimize Base (e.g., K₃PO₄) Use Bulky Ligand (e.g., SPhos) dehalogenation->sol1 Yes protodeboronation Protodeboronation? homocoupling->protodeboronation No sol2 Ensure Rigorous Degassing Maintain Inert Atmosphere homocoupling->sol2 Yes sol3 Use Boronic Ester (Pinacol/MIDA) Consider Anhydrous Conditions protodeboronation->sol3 Yes end Minimized Side Products protodeboronation->end No sol1->end sol2->end sol3->end

Caption: Decision workflow for minimizing side products.

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for the Suzuki-Miyaura coupling?

A1: The catalytic cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-chloroquinoxaline to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by the base to a boronate) is transferred to the palladium center, replacing the chloride.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[5][6][27]

Suzuki_Cycle Ar-X Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Ar-X->Ar-Pd(II)-X(L2) Pd(0)L2 Pd(0)L2 Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R [RB(OH)3]- [RB(OH)3]- [RB(OH)3]-->Ar-Pd(II)-R(L2)

Caption: The Suzuki-Miyaura catalytic cycle.

Q2: How do I choose between different boronic acid derivatives (acids, pinacol esters, MIDA esters, trifluoroborates)?

A2: The choice depends on the stability of your boron reagent and the reaction conditions.

  • Boronic Acids: Readily available but can be prone to decomposition (protodeboronation, trimerization).[8]

  • Pinacol Esters: More stable than boronic acids and are a good first alternative if protodeboronation is an issue.

  • MIDA Boronates: Very stable and can be purified by chromatography. They slowly release the boronic acid under aqueous basic conditions, which is ideal for unstable boron reagents.[7]

  • Potassium Organotrifluoroborates (BF₃K): Also very stable and participate in the reaction via slow release of the boronic acid.[25][26]

Q3: My product is difficult to purify from residual palladium. What can I do?

A3: Residual palladium can be a significant issue, especially in pharmaceutical applications.

  • Workup: During the workup, filtering the crude reaction mixture through a pad of celite or silica gel can remove some of the palladium black.[15]

  • Aqueous Wash: An aqueous wash with a solution of sodium bicarbonate or dilute sodium hydroxide can help remove unreacted boronic acid and its byproducts.[15]

  • Scavengers: If palladium persists, you can treat your solution with a palladium scavenger resin or activated carbon.

Q4: Can I run this reaction in water?

A4: Yes, Suzuki couplings can often be performed in aqueous media, which is environmentally advantageous.[16][18][28][29][30] For lipophilic substrates like many quinoxaline derivatives, a co-solvent like THF, dioxane, or n-butanol is typically used with water.[29] In some cases, surfactants can be used to facilitate reactions in water.[30]

General Experimental Protocol for Optimization

This protocol provides a starting point for the Suzuki coupling of a generic 2-chloroquinoxaline. It is intended to be a baseline for your own optimizations.

Materials:

  • 2-Chloroquinoxaline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1, to achieve ~0.1 M concentration)

Procedure:

  • To an oven-dried reaction vessel (e.g., Schlenk flask or microwave vial) containing a magnetic stir bar, add the 2-chloroquinoxaline, arylboronic acid, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium precatalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6][27]

References

  • Handy, S. T., & Zhang, Y. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(3), 483-486. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ResearchGate. (2002).
  • Molander, G. A., & Jean-Gérard, L. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(41), 16558-16568. [Link]
  • Molander, G. A., & Jean-Gérard, L. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(41), 16558-16568. [Link]
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
  • Quora. (2023).
  • Isherwood, M., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(33), 7236-7241. [Link]
  • Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of Organic Chemistry, 73(8), 3236-3244. [Link]
  • Leadbeater, N. E., & Marco, M. (2002). Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. The Journal of Organic Chemistry, 67(25), 8887-8892. [Link]
  • ChemistryViews. (2019).
  • Lipshutz, B. H., Petersen, T. B., & Abela, A. R. (2008). Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Organic Letters, 10(7), 1333-1336. [Link]
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
  • Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(4), 1539-1550. [Link]
  • Guram, A. S., et al. (2004). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 6(24), 4503-4506. [Link]
  • ResearchGate. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
  • Ali, I., et al. (2012). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Synthesis, 44(10), 1637-1646. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]
  • MDPI. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? [Link]
  • Royal Society of Chemistry. (2020). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. [Link]
  • Reddit. (2024). Failed suzuki coupling, any suggenstions? [Link]
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
  • YouTube. (2024). Ligand design for cross-couplings: phosphines. [Link]
  • National Institutes of Health. (2016).
  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
  • ResearchGate. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

Sources

Technical Support Center: Buchwald-Hartwig Amination of 2-Chloro-3-phenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for a particularly challenging transformation: the Buchwald-Hartwig amination of 2-chloro-3-phenylquinoxaline. This substrate presents unique difficulties due to its electron-deficient nature and the presence of coordinating nitrogen atoms. This resource combines mechanistic insights, field-proven protocols, and systematic troubleshooting to empower you to overcome these challenges and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of this compound so challenging?

A1: The difficulty arises from a combination of factors. First, as a heteroaryl chloride, the C-Cl bond is stronger and less reactive towards oxidative addition compared to its bromide or iodide counterparts, a common challenge for this class of electrophiles.[1][2] Second, the quinoxaline core is highly electron-deficient, which can influence the electronics of the catalytic cycle. Most importantly, the nitrogen atoms in the quinoxaline ring can coordinate to the palladium catalyst, acting as a potential ligand and leading to catalyst poisoning or the formation of inactive off-cycle species.[3] This is a well-known issue for the amination of N-heterocyclic halides.[3]

Q2: What is a reliable starting point for reaction conditions?

A2: For a challenging substrate like this, a robust catalyst system is essential. A good starting point would be a palladium pre-catalyst paired with a sterically hindered, electron-rich biarylphosphine ligand.

ComponentRecommended Starting PointRationale
Pd Source G3 or G4 Palladacycle Pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts offer reliable and rapid formation of the active Pd(0) species, leading to more consistent results than generating the catalyst in situ from sources like Pd(OAc)₂.[1]
Ligand XPhos, RuPhos, or BrettPhosBulky biarylphosphine ligands are highly effective for coupling aryl chlorides.[4][5] Their steric bulk promotes reductive elimination and can prevent catalyst inhibition by the quinoxaline nitrogen.[3]
Base Sodium tert-butoxide (NaOtBu) or LHMDSStrong, non-nucleophilic bases are typically required to facilitate the deprotonation of the amine-palladium complex.[1][6]
Solvent Toluene or DioxaneThese are common, effective, and relatively non-coordinating solvents for Buchwald-Hartwig reactions.[7][8]
Temperature 80–110 °CElevated temperatures are often necessary to drive the oxidative addition of the less reactive aryl chloride.[1][3]

Q3: How critical is the choice of base? Can I use a weaker base like K₂CO₃?

A3: The base is absolutely critical. Its primary role is to deprotonate the amine or the palladium-amine complex to form the key palladium-amido intermediate, which precedes the bond-forming reductive elimination step.[6] While strong bases like NaOtBu are often required, they can be incompatible with sensitive functional groups.[7] Weaker bases such as K₂CO₃ or Cs₂CO₃ have a much lower success rate with challenging aryl chlorides and often require higher temperatures and catalyst loadings to achieve reasonable reaction rates.[1][7] If your substrate is base-sensitive, a thorough screening of weaker bases (K₃PO₄, Cs₂CO₃) is necessary, but you should anticipate a slower reaction.[1]

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low to No Conversion of this compound

You observe that your starting material is largely unreacted after the allotted time.

The active Pd(0) catalyst is not being formed or is decomposing. This is common when using Pd(II) sources like Pd(OAc)₂ without an effective in situ reduction step.[1][7] The reaction is also highly sensitive to oxygen, which can deactivate the catalyst.[7]

Solution:

  • Switch to a Pre-catalyst: Use an air-stable palladacycle pre-catalyst (e.g., XPhos Pd G3/G4) to ensure reliable generation of the active LPd(0) species.[1]

  • Ensure Inert Conditions: Use a glovebox for reaction setup or employ rigorous Schlenk line techniques. Solvents must be thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes.

  • Verify Reagent Quality: Ensure the amine, solvent, and base are anhydrous and pure. Trace water or other impurities can interfere with the catalyst.

The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step for aryl chlorides.[8] If the ligand is not sufficiently electron-rich or the temperature is too low, this step will be prohibitively slow.

Solution:

  • Screen Electron-Rich Ligands: If your current ligand is not performing, screen other bulky, electron-donating phosphine ligands. A small screen of XPhos, RuPhos, and tBuBrettPhos can often identify a more suitable system.[9]

  • Increase Reaction Temperature: Incrementally increase the temperature, for example, from 100 °C to 110 °C or 120 °C (if the solvent allows). This can significantly accelerate the oxidative addition step.[1]

The nitrogen atoms of the this compound can coordinate to the palladium center, forming a stable, catalytically inactive complex. This is a primary challenge when working with nitrogen-containing heterocycles.[3]

Solution:

  • Employ Sterically Hindered Ligands: The most effective strategy is to use a very bulky ligand. The steric hindrance around the palladium atom can create a "pocket" that favors binding of the aryl chloride over coordination by the quinoxaline nitrogen.[3][4] Ligands from the Buchwald biarylphosphine family are designed for this purpose.[4]

  • Adjust Ligand:Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., from 1.5:1 to 2.5:1) can sometimes help by ensuring the palladium center remains saturated with the desired phosphine ligand, discouraging substrate coordination.

Visualizing the Core Mechanism

Understanding the catalytic cycle is key to effective troubleshooting. The following diagram illustrates the primary steps and potential pitfalls.

Buchwald_Hartwig_Cycle pd0 LPd(0) Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-Cl (Slow Step) poisoning Catalyst Poisoning (Quinoxaline Coordination) pd0->poisoning + Quinoxaline amido_complex Pd(II) Amido Complex oa_complex->amido_complex + R₂NH, - Base-H⁺Cl⁻ product_complex Product Complex amido_complex->product_complex Reductive Elimination (Product Formation) beta_hydride β-Hydride Elimination amido_complex->beta_hydride If Amine has β-H product_complex->pd0 Ar-NR₂ dehalogenation Hydrodehalogenation Product beta_hydride->dehalogenation

Caption: The catalytic cycle of the Buchwald-Hartwig amination and key side reactions.

Problem 2: High Starting Material Conversion, but Low Product Yield

Your starting material is consumed, but the desired product is not formed efficiently. This points towards competing side reactions or product degradation.

If your amine coupling partner has a hydrogen atom on the carbon beta to the nitrogen (e.g., a primary alkylamine), a major side reaction can be β-hydride elimination from the Pd(II)-amido intermediate.[4] This leads to the formation of an imine and a palladium-hydride species, which then reduces another molecule of the aryl chloride to yield the undesired hydrodehalogenated arene (phenylquinoxaline).[4]

Solution:

  • Ligand Choice: Use ligands specifically designed to accelerate reductive elimination over β-hydride elimination. Bulky, electron-rich ligands often create a sterically congested environment around the metal that favors the C-N bond-forming step.[4]

  • Base and Temperature Optimization: The choice of base can influence the rate of reductive elimination. Sometimes, a slightly weaker base or lower temperature can disfavor the elimination pathway, though this may also slow the overall reaction. Careful optimization is required.

  • Amine Structure: If possible, using an amine without β-hydrogens (e.g., neopentylamine) or a secondary amine can circumvent this issue entirely.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve common issues.

Caption: A decision tree for troubleshooting the Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: General Screening Reaction Setup

This protocol is designed for a small-scale (0.2 mmol) reaction to screen conditions efficiently. All manipulations should be performed in a glovebox or using Schlenk techniques under an inert atmosphere (Argon or Nitrogen).

Materials:

  • This compound (1.0 equiv., 0.2 mmol, 47.7 mg)

  • Amine (1.2 equiv., 0.24 mmol)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%, 0.004 mmol)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%, 0.008 mmol)

  • Base (e.g., NaOtBu, 1.4 equiv., 0.28 mmol, 26.9 mg)

  • Anhydrous, degassed toluene (2.0 mL, to achieve 0.1 M)

  • Oven-dried 4 mL vial with a Teflon-lined screw cap and a magnetic stir bar

Procedure:

  • Preparation: To the oven-dried vial, add the this compound, the palladium pre-catalyst, the base, and the stir bar.

  • Inert Atmosphere: If not in a glovebox, seal the vial with a septum cap, evacuate, and backfill with inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed toluene via syringe.

  • Amine Addition: Add the amine (if liquid) via syringe. If the amine is a solid, it should be added in step 1.

  • Reaction: Tightly seal the vial with the screw cap (use electrical tape for extra security if heating above 100 °C). Place the vial in a preheated aluminum heating block on a magnetic stir plate.

  • Heating: Stir the reaction at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

  • Monitoring & Workup: After cooling to room temperature, take a small aliquot for analysis by LC-MS or TLC to determine conversion. If complete, dilute the mixture with ethyl acetate, filter through a small plug of Celite to remove palladium residues and salts, and concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl phosphane ligands in palladium-catalyzed amination. Chemical Science, 2(1), 27-50. [Link]
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.).
  • Norrby, P. O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 355–362. [Link]
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. [Link]
  • Reddit. (2018).

Sources

Common side reactions in the synthesis of 2-Chloro-3-phenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chloro-3-phenylquinoxaline

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis. The typical synthetic route involves two primary stages: the initial cyclocondensation to form the quinoxalinone core, followed by chlorination.

Diagram 1: General Synthetic Workflow This diagram illustrates the standard two-step synthesis of this compound.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A o-Phenylenediamine + Benzil B 3-Phenylquinoxalin-2(1H)-one (2-Hydroxy-3-phenylquinoxaline) A->B Reflux in Ethanol/Acetic Acid C 3-Phenylquinoxalin-2(1H)-one D This compound (Final Product) C->D POCl₃ or SOCl₂, Heat

Caption: Standard two-step synthesis pathway.

Question 1: My final product is contaminated with a significant amount of the precursor, 3-phenylquinoxalin-2(1H)-one. What went wrong?

Answer: This is the most common impurity and points to an incomplete chlorination reaction.[1] The conversion of the hydroxyl group (in its tautomeric amide form) of the quinoxalinone to the chloride is the critical step.

Probable Causes & Solutions:

Probable CauseScientific ExplanationRecommended Solution
Insufficient Chlorinating Agent The stoichiometry of the reaction was inadequate. One equivalent of a chlorinating agent like phosphorus oxychloride (POCl₃) may not be enough, especially if any moisture is present.Increase the equivalents of the chlorinating agent (e.g., use POCl₃ as both reagent and solvent, or use 2-3 equivalents if in another solvent).
Low Reaction Temperature The activation energy for the chlorination of the heterocyclic amide is not being met, leading to a sluggish or stalled reaction.Increase the reaction temperature. Reactions with POCl₃ are often run at reflux (approx. 105 °C).[2][3]
Short Reaction Time The reaction has not been allowed to proceed to completion.Extend the reaction time and monitor progress using Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible.
Moisture Contamination Chlorinating agents like POCl₃ and SOCl₂ react vigorously with water. Any moisture in the glassware, starting material, or solvent will consume the reagent, rendering it ineffective for the desired reaction.Ensure all glassware is oven-dried. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., Nitrogen or Argon).
Question 2: During the aqueous workup, I am losing a significant portion of my product, and TLC analysis shows the reappearance of the starting material. Why is this happening?

Answer: This issue is characteristic of the hydrolysis of the product. The 2-chloro group on the quinoxaline ring is an effective leaving group, and the carbon atom is susceptible to nucleophilic attack by water. This reaction reverts the product back to the more thermodynamically stable 2-hydroxy-3-phenylquinoxaline.[1][4]

Mechanism of Hydrolysis: The lone pair of electrons on the water molecule attacks the electron-deficient carbon at the C2 position, followed by the departure of the chloride ion and subsequent deprotonation to yield the quinoxalinone.

Preventative Measures:

  • Anhydrous Workup: If possible, avoid a full aqueous workup. Quench the reaction by carefully pouring it onto crushed ice, then immediately extract the product into a non-polar organic solvent like dichloromethane or ethyl acetate.[5]

  • Neutral pH: Avoid highly acidic or basic aqueous solutions during extraction, as both can catalyze hydrolysis. Use a saturated sodium bicarbonate solution for neutralization, followed by a brine wash to remove bulk water.

  • Thorough Drying: Dry the combined organic layers meticulously over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.

  • Temperature Control: Keep all workup steps cold (e.g., using an ice bath) to slow the rate of the hydrolysis side reaction.

Question 3: My reaction mixture turned dark brown or black, resulting in a low yield of tarry crude product. How can I prevent this?

Answer: Dark coloration and tar formation typically indicate decomposition or polymerization side reactions.

Probable Causes & Solutions:

  • Cause 1: Overheating: Excessively high temperatures or prolonged heating can cause the complex heterocyclic system to decompose.

    • Solution: Carefully control the reaction temperature with an oil bath and thermostat. Determine the optimal reaction time with TLC monitoring to avoid unnecessary heating.

  • Cause 2: Impure Starting Materials: The initial cyclocondensation reaction between o-phenylenediamine and benzil can have side reactions. o-Phenylenediamine is particularly sensitive to air oxidation, which can produce colored, polymeric impurities that are carried into the chlorination step and decompose further under harsh conditions.[6]

    • Solution: Ensure the 3-phenylquinoxalin-2(1H)-one intermediate is purified (e.g., by recrystallization) before proceeding to the chlorination step. Use fresh, high-purity o-phenylenediamine for the initial reaction.

  • Cause 3: Reaction with Solvent: Some solvents can participate in side reactions. For example, using DMF as a solvent with SOCl₂ can form a Vilsmeier-Haack type reagent, which can lead to other byproducts.

    • Solution: Use a relatively inert solvent or use the chlorinating agent itself (e.g., neat POCl₃) as the solvent. Toluene or xylene are also common choices.

Diagram 2: Key Side Reaction Pathways This diagram shows the desired reaction and the two most common side reactions discussed.

G A 3-Phenylquinoxalin-2(1H)-one B This compound A->B + POCl₃ (Desired Reaction) C Incomplete Reaction A->C Insufficient Reagent/Time/Temp D Hydrolysis during Workup B->D + H₂O D->A Product Reverts to Starting Material

Caption: Desired reaction versus common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of chlorination using POCl₃? The precise mechanism can be complex, but it is generally accepted to proceed via the formation of a phosphate ester intermediate. The hydroxyl group of the quinoxalinone attacks the phosphorus atom of POCl₃, displacing a chloride ion. This is followed by an intramolecular or intermolecular attack by the displaced chloride ion on the C2 carbon of the quinoxaline ring, leading to the final product and the release of a phosphate byproduct. The use of a base like pyridine or triethylamine can facilitate the initial nucleophilic attack.[3][7]

Q2: Are there alternatives to POCl₃ for the chlorination step? Yes, several other reagents can be used, each with its own advantages and disadvantages.

  • Thionyl Chloride (SOCl₂): Another common and effective reagent. It often requires a catalytic amount of DMF (Vilsmeier-Haack conditions). The byproducts (SO₂ and HCl) are gaseous, which can simplify purification.

  • Oxalyl Chloride or Phosgene: These are highly reactive but also highly toxic and require specialized handling procedures. They are typically used for more difficult chlorinations.

Q3: What are the recommended purification methods for the final product? The two most effective methods are column chromatography and recrystallization.[1]

  • Column Chromatography: Silica gel is the standard stationary phase. A gradient of ethyl acetate in hexanes is typically effective for separating the less polar this compound from the more polar 2-hydroxy-3-phenylquinoxaline starting material.[1]

  • Recrystallization: If the crude product is relatively clean, recrystallization can yield a highly pure crystalline solid. Common solvents include ethanol, acetonitrile, or a mixture of toluene and hexanes.[8]

Experimental Protocols

Protocol 1: Synthesis of 3-Phenylquinoxalin-2(1H)-one

This protocol is based on the classical condensation reaction.[9][10]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 equiv.) in a minimal amount of ethanol or glacial acetic acid.

  • Reagent Addition: In a separate beaker, dissolve benzil (1.0 equiv.) in warm ethanol. Add the benzil solution to the o-phenylenediamine solution.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate. If not, slowly add water to induce precipitation.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and then water. Dry the solid under vacuum. The product can be recrystallized from ethanol or acetic acid to improve purity.

Protocol 2: Synthesis of this compound

This protocol uses phosphorus oxychloride for the chlorination step.[3][11]

  • Setup: In an oven-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place the purified 3-phenylquinoxalin-2(1H)-one (1.0 equiv.).

  • Reagent Addition: Under a positive pressure of nitrogen, carefully add phosphorus oxychloride (5-10 equivalents, acting as both reagent and solvent). A catalytic amount of a tertiary amine like pyridine or N,N-dimethylaniline can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 105 °C) for 3-6 hours. Monitor the reaction by TLC (eluent: 3:1 Hexane:Ethyl Acetate) until the starting material is completely consumed.

  • Workup: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice in a beaker within a fume hood (the reaction is highly exothermic and releases HCl gas).

  • Extraction: Once the ice has melted, neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms or the solution is basic (pH > 8). Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Diagram 3: Troubleshooting Workflow This decision tree provides a logical path for troubleshooting common synthesis issues.

G start Analysis of Crude Product Shows Low Purity/Yield q1 Is the main impurity the starting material? start->q1 a1 Incomplete Chlorination. - Increase reagent equivalents. - Increase temperature/time. - Ensure anhydrous conditions. q1->a1 Yes q2 Is the starting material present after workup (but not before)? q1->q2 No a2 Product Hydrolysis. - Use cold, anhydrous workup. - Avoid strong acid/base. - Dry organic layers thoroughly. q2->a2 Yes q3 Is the product dark and tarry? q2->q3 No a3 Decomposition. - Purify intermediate before chlorination. - Reduce reaction temperature/time. - Check for solvent reactivity. q3->a3 Yes end Proceed with Purification (Chromatography/Recrystallization) q3->end No

Caption: A decision workflow for troubleshooting synthesis problems.

References

  • BenchChem. (2025). Application Notes: Functionalization of 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • ChemicalBook. (n.d.). 2,3-Dichloroquinoxaline synthesis.
  • BenchChem. (2025).
  • Wang, M., et al. (2026). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Chloro-3-(2-pyridinyl)
  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
  • Bendale, A. R., et al. (2014). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. IJISET - International Journal of Innovative Science, Engineering & Technology, 1(6).
  • Patents, Google. (2008).
  • BenchChem. (n.d.). A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines.
  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.
  • Wang, J., et al. (2015). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. PMC - NIH.

Sources

Preventing the formation of benzimidazole byproducts in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs on preventing the formation of benzimidazole byproducts in quinoxaline synthesis.

Welcome to the technical support guide for quinoxaline synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with the synthesis of quinoxalines and encountering challenges with byproduct formation, specifically the undesired synthesis of benzimidazoles. Our goal is to provide you with the expert insights and practical protocols necessary to troubleshoot these issues, optimize your reaction conditions, and ensure the selective synthesis of your target quinoxaline compounds.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing quinoxaline synthesis and the competitive formation of benzimidazole byproducts. Understanding these core concepts is the first step toward effective troubleshooting.

Q1: What is the primary reaction for synthesizing quinoxalines?

The most established and widely utilized method for quinoxaline synthesis is the condensation reaction between an aryl 1,2-diamine (most commonly o-phenylenediamine) and a 1,2-dicarbonyl compound (like benzil).[1][2] This reaction, first reported in the 19th century, proceeds via the formation of a diimine intermediate, which then undergoes cyclization and dehydration to yield the stable aromatic quinoxaline ring system.[3] The reaction is typically catalyzed by an acid to activate the carbonyl groups for nucleophilic attack by the diamine.[4]

Q2: Why does benzimidazole form as a byproduct in quinoxaline synthesis?

Benzimidazole formation is a known competing pathway that can occur under certain reaction conditions. It arises not from a direct [4+2] condensation, but typically through one of two mechanisms:

  • Degradation of the 1,2-Dicarbonyl Reactant: Under harsh conditions (e.g., high heat, strong acids, or oxidative environments), the 1,2-dicarbonyl compound can undergo oxidative cleavage. This cleavage breaks the bond between the two carbonyl carbons, generating carboxylic acid or aldehyde intermediates. The o-phenylenediamine can then condense with this single-carbonyl species to form a benzimidazole ring.[5]

  • Rearrangement of the Quinoxaline Product: In some cases, the already-formed quinoxaline ring can undergo a ring contraction to yield a benzimidazole derivative.[6][7] This rearrangement is less common under standard synthesis conditions but can be promoted by specific reagents like potassium amide in liquid ammonia or by strong acid catalysis at elevated temperatures, leading to the elimination of a carbon atom from the pyrazine ring.[6]

Q3: What are the key experimental factors that influence the selectivity between quinoxaline and benzimidazole formation?

Selectivity is a delicate balance controlled by several critical parameters. Understanding their interplay is key to directing the reaction toward your desired product.

  • Catalyst Choice: The type and concentration of the catalyst are paramount. Mild acid catalysts like camphorsulfonic acid (CSA) or Lewis acids such as zinc triflate [Zn(OTf)₂] are effective at promoting the desired condensation at room temperature without causing degradation of the starting materials.[1][8] Harsh mineral acids or prolonged heating in acetic acid can increase the likelihood of byproduct formation.[2][9]

  • Reaction Temperature: Elevated temperatures can accelerate side reactions, including the oxidative degradation of dicarbonyl compounds. Performing the reaction at room temperature or with gentle heating is often sufficient and significantly improves selectivity.[10][11]

  • Solvent System: The choice of solvent can influence reaction kinetics and the stability of intermediates. "Green" solvents like ethanol or water are often preferred and have been shown to facilitate high yields of quinoxalines.[8][12] In some cases, solvent-free conditions using a microwave reactor can also provide excellent results with short reaction times.[11]

  • Atmosphere: While some quinoxaline syntheses that generate the dicarbonyl in situ require an oxidant (like air), uncontrolled oxidative conditions can be detrimental. If starting directly from a 1,2-dicarbonyl, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation of the starting material, thereby suppressing a key pathway to benzimidazole formation.

Troubleshooting Guide

This section provides direct answers to specific problems you may encounter during your experiments.

Q1: My reaction is yielding a complex mixture of products, and I suspect benzimidazole is one of them. How do I confirm this and what is the first thing I should adjust?

Confirmation: First, confirm the identity of the byproduct using standard analytical techniques.

  • ¹H NMR: Compare the aromatic region of your product spectrum to known spectra of the expected quinoxaline and potential benzimidazole byproducts. The symmetry and chemical shifts will be distinct.

  • LC-MS: Liquid chromatography-mass spectrometry is an excellent tool to separate the components of the mixture and obtain their exact masses, allowing for unambiguous identification.

Initial Troubleshooting Step: The most common cause of this issue is overly harsh reaction conditions.

  • Reduce Temperature: If you are running the reaction at reflux, immediately lower the temperature. Attempt the reaction at room temperature first; many modern catalytic systems are highly efficient without heating.[10]

  • Change Catalyst: If you are using a strong mineral acid (e.g., HCl) or refluxing in glacial acetic acid, switch to a milder catalyst. Excellent alternatives include:

    • Camphorsulfonic acid (CSA): An effective organocatalyst for reactions in ethanol at room temperature.[8]

    • Cerium(IV) ammonium nitrate (CAN): A water-tolerant catalyst that works efficiently in aqueous media.[9]

    • Heterogeneous Catalysts: Alumina-supported heteropolyoxometalates can provide high selectivity and are easily recycled.[10]

Q2: I'm using an α-hydroxyketone or α-haloketone as a starting material and getting low yields of quinoxaline. Could this be leading to byproducts?

Yes, these starting materials require an in situ oxidation or condensation-oxidation step, which introduces potential failure points.[13]

  • For α-hydroxyketones: The reaction relies on an oxidation step to form the 1,2-dicarbonyl intermediate. If the oxidation is inefficient or too aggressive, it can lead to cleavage products. Consider using a system like I₂ in DMSO, which is known to facilitate this oxidative cyclization cascade effectively at room temperature.[1]

  • For α-haloketones: The reaction proceeds via a condensation-oxidation process.[14] The conditions must be carefully controlled to favor the desired cyclization over other nucleophilic substitution or elimination pathways. Using a mild base or a specific catalyst like pyridine in THF can promote the desired reaction.[9][14] If issues persist, it may be more reliable to synthesize and isolate the 1,2-dicarbonyl compound first before reacting it with the o-phenylenediamine.

Q3: Does the electronic nature of the substituents on my starting materials affect selectivity?

Absolutely. The electronic properties of both the o-phenylenediamine and the 1,2-dicarbonyl compound can influence the reaction rate and selectivity.

  • On the o-phenylenediamine: Electron-donating groups (EDGs) on the diamine ring increase its nucleophilicity, which generally accelerates the initial condensation step and can lead to higher yields of the quinoxaline product under optimized conditions.[10][11]

  • On the 1,2-dicarbonyl compound: Electron-withdrawing groups (EWGs) on the aryl rings of a benzil-type precursor can make the carbonyl carbons more electrophilic, speeding up the reaction. However, they can also make the C-C bond between the carbonyls more susceptible to nucleophilic attack or cleavage under harsh conditions.

If you are observing significant byproduct formation with an electron-deficient dicarbonyl, it is especially important to use mild reaction conditions (room temperature, mild catalyst) to avoid degradation.

Mechanistic Overview: Quinoxaline vs. Benzimidazole Formation

The following diagram illustrates the desired reaction pathway leading to quinoxaline and a common competing pathway that results in a benzimidazole byproduct.

G cluster_reactants Starting Materials cluster_pathways Reaction Pathways PD o-Phenylenediamine Int1 Nucleophilic Attack (Formation of Amino-alcohol) PD->Int1 Condensation Benzimidazole Benzimidazole Byproduct (Undesired) PD->Benzimidazole DK 1,2-Dicarbonyl Compound DK->Int1 Degradation Oxidative Cleavage of Dicarbonyl DK->Degradation Harsh Conditions (Heat, Strong Acid, O₂) Int2 Cyclization & Dehydration (Diimine Intermediate) Int1->Int2 H+ cat. Quinoxaline Quinoxaline Product (Desired) Int2->Quinoxaline Aromatization Aldehyde Aldehyde / Carboxylic Acid Intermediate Degradation->Aldehyde Aldehyde->Benzimidazole Condensation

Caption: Competing reaction pathways in quinoxaline synthesis.

Troubleshooting Workflow

Use this decision tree to diagnose and solve issues related to byproduct formation in your quinoxaline synthesis.

G start Problem: Low Yield or Mixture of Products confirm Confirm Byproduct Structure (NMR, LC-MS) start->confirm is_benz Is Byproduct a Benzimidazole? confirm->is_benz cause1 Primary Cause: Harsh Reaction Conditions is_benz->cause1 Yes cause2 Secondary Cause: Reactive Starting Material is_benz->cause2 Yes, and using α-hydroxy/halo-ketone other Other Byproduct. Investigate other side reactions (e.g., starting material decomposition). is_benz->other No sol1a Action: Lower Temperature (Attempt at Room Temp) cause1->sol1a sol1b Action: Switch to Milder Catalyst (e.g., CSA, Zn(OTf)₂, CAN) cause1->sol1b sol1c Action: Use Inert Atmosphere (N₂ or Ar) cause1->sol1c success Result: Selective Quinoxaline Synthesis sol1a->success sol1b->success sol1c->success sol2 Action: Optimize for in-situ Oxidation (e.g., I₂/DMSO) or Pre-synthesize Dicarbonyl cause2->sol2 sol2->success

Caption: Decision tree for troubleshooting byproduct formation.

Recommended Reaction Conditions for Selectivity

The table below summarizes optimized conditions reported in the literature that favor the selective synthesis of quinoxalines.

ParameterRecommended ConditionRationale & AdvantagesSource(s)
Catalyst 10-20 mol% Camphorsulfonic Acid (CSA)Mild, metal-free organocatalyst. High yields at room temperature.[8]
5 mol% Hexafluoroisopropanol (HFIP)Green, recoverable solvent/catalyst. Very fast reactions at room temp.[1]
Catalytic Cerium(IV) Ammonium Nitrate (CAN)Works efficiently in water, promoting a green chemistry approach.[9]
Alumina-Supported HeteropolyoxometalatesHeterogeneous, recyclable catalyst with high selectivity and yields.[10]
Solvent Ethanol (EtOH)Standard green solvent, provides excellent yields with many catalysts.[8][12]
Water (H₂O)The ultimate green solvent, particularly effective with water-tolerant catalysts like CAN.[9][12]
Acetonitrile (CH₃CN)Effective polar aprotic solvent for catalysts like Zn(OTf)₂.[1]
Temperature Room Temperature (25 °C)Minimizes thermal degradation of reactants and undesired side reactions.[1][8][10]
Atmosphere Inert (N₂ or Argon)Prevents unwanted oxidative cleavage of the 1,2-dicarbonyl compound.N/A

Protocols

Protocol 1: General Procedure for Selective Quinoxaline Synthesis via Organocatalysis

This protocol is based on the highly efficient and selective method using camphorsulfonic acid (CSA).[8]

  • Preparation: To a clean round-bottom flask equipped with a magnetic stir bar, add the o-phenylenediamine derivative (1.0 mmol, 1.0 eq) and the 1,2-dicarbonyl compound (1.0 mmol, 1.0 eq).

  • Solvent Addition: Add ethanol (5 mL). Stir the mixture at room temperature until the solids are partially or fully dissolved.

  • Catalyst Addition: Add camphorsulfonic acid (CSA) (0.2 mmol, 20 mol%).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-8 hours.

  • Work-up: Upon completion, add cold deionized water (5 mL) to the reaction mixture and continue stirring until a solid precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum.

  • Purification: The product is often pure enough after filtration. If necessary, recrystallize from ethanol to obtain the final, high-purity quinoxaline.

Protocol 2: Purification Strategy to Separate Quinoxaline from Benzimidazole

If your reaction has produced a mixture, separation can typically be achieved using column chromatography.

  • Column Preparation: Pack a silica gel column with an appropriate diameter based on the scale of your reaction (e.g., 2-4 cm diameter for a 1 mmol scale).

  • Solvent System Selection: Use TLC to determine an optimal eluent system. A common starting point is a mixture of hexanes and ethyl acetate. Quinoxalines are generally less polar than benzimidazoles (due to the N-H bond in the latter, which allows for hydrogen bonding). A gradient elution, starting with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increasing the polarity, will typically elute the quinoxaline product first, followed by the more polar benzimidazole byproduct.

  • Chromatography: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM) or the eluent, adsorb it onto a small amount of silica gel, and dry it. Load the dried powder onto the top of the prepared column.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure quinoxaline product and remove the solvent under reduced pressure to yield the purified compound.

References

  • Methods of Preparation of Quinoxalines - Encyclopedia.pub. (2023).
  • Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organocatalyst - IJRAR.org. (n.d.).
  • Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central. (n.d.).
  • Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Publishing. (2016).
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH. (n.d.).
  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine - ACG Publications. (2013).
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.).
  • Efficient Synthesis of Aromatic Quinoxaline Derivatives - eCommons. (2023).
  • Reaction mechanism for synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine - YouTube. (2021).
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central. (n.d.).
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. (n.d.).
  • EFFICIENT SYNTHESIS OF BENZIMIDAZOLE AND QUINOXALINE DERIVATIVES WITH ZnO.H2O2 UNDER MILD CONDITIONS - TSI Journals. (n.d.).
  • Quinoxaline—Benzimidazole Rearrangement in the Synthesis of Benzimidazole-Based Podands | Request PDF - ResearchGate. (n.d.).

Sources

Minimizing N-oxide formation during quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing and Managing N-Oxide Formation

Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Unwanted N-oxide formation is a common side reaction that can complicate purification, reduce yields, and impact the biological activity of your target compounds.

As Senior Application Scientists, we have compiled this guide based on established literature and extensive field experience to help you troubleshoot and control N-oxide formation effectively. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the knowledge to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm seeing an unexpected mass peak corresponding to my desired quinoxaline +16 amu. Is this an N-oxide, and why did it form?

Answer:

Yes, a mass increase of +16 amu is a strong indicator of the formation of a mono-N-oxide derivative of your quinoxaline. This is a very common byproduct in quinoxaline synthesis, particularly when oxidative conditions are present, sometimes unintentionally.

The nitrogen atoms in the pyrazine ring of the quinoxaline core are nucleophilic and can be readily oxidized by a variety of oxidants. The formation of the first N-oxide deactivates the heterocyclic core, making the second oxidation to a di-N-oxide less favorable, though still possible under stronger conditions.[1][2]

Common culprits for unintentional oxidation include:

  • Solvent as an Oxidant: Dimethyl sulfoxide (DMSO) is frequently used as a solvent and can also act as an oxidant, especially at elevated temperatures, often in the presence of an acid or catalyst like iodine.[3]

  • Air Oxidation: For certain substrates, particularly those with electron-donating groups on the benzene ring, prolonged reaction times at high temperatures in the presence of air can lead to low levels of N-oxide formation.

  • Starting Material Impurities: Peroxides in solvents like THF or diethyl ether can be a hidden source of oxidation.

  • Reagents Used in Tandem Reactions: Some catalysts or reagents used for in-situ generation of the dicarbonyl species from precursors like α-hydroxy ketones can also oxidize the quinoxaline product.[4]

FAQ 2: How can I proactively minimize N-oxide formation during the primary condensation reaction?

Answer:

Minimizing N-oxide formation starts with careful selection of your reaction conditions. The classic and most reliable method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][5] To keep this reaction "clean," consider the following strategies:

1. Control the Reaction Atmosphere: When possible, run your reactions under an inert atmosphere (Nitrogen or Argon). This is particularly important for extended reaction times or when using sensitive substrates.

2. Choose Your Solvent and Catalyst System Wisely: If you suspect solvent-mediated oxidation, switch to a non-oxidizing solvent.

Condition to AvoidRecommended AlternativeRationale
High-temperature DMSOEthanol, Acetic Acid, Methanol, WaterThese solvents are less prone to acting as oxidants at typical reaction temperatures.[5][6][7]
Strong Oxidizing CatalystsMild Acid Catalysts (e.g., Acetic Acid, p-TSA)A mild acid catalyst is often sufficient to promote the condensation without causing side oxidations.[8][9]

3. Optimize Reaction Temperature and Time: Use the lowest temperature and shortest reaction time that allows for complete consumption of your starting materials. Monitor the reaction by TLC or LC-MS to avoid unnecessary heating.

Troubleshooting Guide: My synthesis of a substituted quinoxaline consistently yields over 20% of the corresponding N-oxide. What steps can I take to fix this?

This is a common and frustrating problem. Here is a systematic workflow to diagnose and solve the issue.

G start High N-Oxide Contamination (>20%) check_oxidant Is an explicit oxidant (e.g., I2/DMSO, IBX) being used? start->check_oxidant yes_oxidant YES check_oxidant->yes_oxidant Yes no_oxidant NO check_oxidant->no_oxidant No reassess_need Re-evaluate if oxidant is necessary. Can a non-oxidative route be used? yes_oxidant->reassess_need check_solvent Is the solvent DMSO or another potential oxidant? no_oxidant->check_solvent oxidant_protocol Follow Protocol 1: Non-Oxidative Condensation reassess_need->oxidant_protocol end Optimized Synthesis with Minimal N-Oxide oxidant_protocol->end yes_solvent YES check_solvent->yes_solvent Yes no_solvent NO check_solvent->no_solvent No change_solvent Switch to a non-oxidizing solvent (e.g., EtOH, AcOH). yes_solvent->change_solvent check_atmosphere Is the reaction run under an inert atmosphere? no_solvent->check_atmosphere change_solvent->check_atmosphere no_atmosphere NO check_atmosphere->no_atmosphere No yes_atmosphere YES check_atmosphere->yes_atmosphere Yes run_inert Re-run the reaction under N2 or Ar. no_atmosphere->run_inert check_substituents Does the o-phenylenediamine have strong electron-donating groups? yes_atmosphere->check_substituents run_inert->check_substituents yes_substituents YES check_substituents->yes_substituents Yes no_substituents NO check_substituents->no_substituents No lower_temp Lower reaction temperature and monitor carefully to minimize oxidation. yes_substituents->lower_temp deoxygenation_step If N-oxide is unavoidable, consider a post-synthesis deoxygenation step. Follow Protocol 2: Deoxygenation. no_substituents->deoxygenation_step lower_temp->deoxygenation_step deoxygenation_step->end

Caption: Troubleshooting workflow for high N-oxide formation.

Experimental Protocols

Protocol 1: Minimizing N-Oxide Formation via Classic Condensation

This protocol describes a robust, low-risk synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine, using acetic acid as both the catalyst and solvent to minimize oxidative side reactions.[7]

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-phenylenediamine and benzil.

  • Add glacial acetic acid to the flask.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product should be UV active and stain with permanganate.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into 20 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid product under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.

FAQ 3: I intentionally synthesized a quinoxaline-1,4-dioxide via the Beirut Reaction. Now I need to selectively reduce it to the mono-N-oxide or the parent quinoxaline. How can I do this?

Answer:

The selective reduction (deoxygenation) of quinoxaline N-oxides is a valuable synthetic tool.[2] The degree of reduction can be controlled by the choice of reducing agent and reaction conditions.

Mechanism of Deoxygenation: Deoxygenation reactions typically involve a reductant that can abstract the oxygen atom from the N-oxide. Common reagents include trivalent phosphorus compounds (e.g., PCl₃, PPh₃) or catalytic hydrogenation.

G cluster_0 Deoxygenation Pathway DiNOxide Quinoxaline-1,4-dioxide MonoNOxide Quinoxaline-N-oxide DiNOxide->MonoNOxide Mild Reductant (e.g., NaBH4/NiCl2) Quinoxaline Quinoxaline MonoNOxide->Quinoxaline Stronger Reductant (e.g., PCl3, Catalytic Hydrogenation)

Sources

Technical Support Center: Purification of Substituted Quinoxalines by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of substituted quinoxalines. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and practical protocols to navigate the complexities of purifying quinoxaline derivatives by column chromatography. As Senior Application Scientists, we have compiled this resource based on established methodologies and field-proven insights to help you achieve optimal separation and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the column chromatography of substituted quinoxalines in a question-and-answer format.

Common Issues in Quinoxaline Purification

Q1: My substituted quinoxaline is not eluting from the silica gel column, even with highly polar solvents.

A1: This is a common issue, particularly with quinoxalines bearing polar substituents (e.g., -NH2, -OH, -COOH) or multiple nitrogen atoms that can strongly interact with the acidic silanol groups on the silica surface.[1][2]

  • Underlying Cause: The basic nitrogen atoms in the quinoxaline ring can undergo strong hydrogen bonding or acid-base interactions with the weakly acidic silica gel (SiO2). This leads to very high retention.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity Systematically: If you are using a hexane/ethyl acetate system, gradually increase the proportion of ethyl acetate. If this is insufficient, switch to a more polar solvent system like dichloromethane/methanol.[1][3]

    • Introduce a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase.[4] This will compete with your basic quinoxaline for the active sites on the silica gel, reducing its retention.

    • Deactivate the Stationary Phase: Before loading your sample, flush the column with the mobile phase containing the basic modifier. This neutralizes the acidic sites on the silica gel.[2][5]

    • Consider an Alternative Stationary Phase: If the issue persists, switch to a less acidic stationary phase like neutral or basic alumina.[2] For highly polar quinoxalines, reversed-phase chromatography on a C18 column might be a more suitable option.[1]

Q2: My quinoxaline derivative is streaking or tailing badly on the TLC plate and the column, leading to poor separation.

A2: Streaking or tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase, overloading, or solubility issues.[1][2]

  • Underlying Cause: For basic quinoxalines, the primary cause is often strong interaction with the acidic silica surface.[1][2] Overloading the column with the sample can also lead to band broadening and tailing.

  • Troubleshooting Steps:

    • Add a Basic Modifier: As with elution problems, adding 0.1-1% triethylamine to your eluent can significantly improve peak shape by masking the acidic silanol groups.[5]

    • Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb is to load 1-5% of the crude material by mass relative to the stationary phase.[1]

    • Check Solubility: Ensure your compound is fully dissolved in the loading solvent. If it precipitates on the column, it will lead to streaking.

    • Optimize Loading Technique: Dissolve your sample in a minimal amount of the mobile phase for "wet loading." For compounds with poor solubility in the eluent, "dry loading" is recommended.[2][6] To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[2]

Q3: The product and a key impurity are eluting together. How can I improve the resolution?

A3: Co-elution occurs when the chosen chromatographic system cannot differentiate between two compounds.

  • Underlying Cause: The polarity of the mobile phase may be too high, or the stationary phase may not offer sufficient selectivity for the separation.

  • Troubleshooting Steps:

    • Decrease Mobile Phase Polarity: A less polar eluent will increase the retention of all compounds, potentially improving the separation between closely eluting spots.

    • Change the Solvent System: If adjusting the polarity of a binary system (e.g., hexane/ethyl acetate) is ineffective, try a different solvent system with different selectivity (e.g., dichloromethane/methanol or toluene/acetone).[1] The different intermolecular interactions offered by the new solvents can alter the relative retention of your compounds.

    • Optimize the Gradient: If using a gradient elution, a shallower gradient around the elution point of your compound of interest can improve resolution.

    • Consider a Different Stationary Phase: A change in stationary phase (e.g., from silica to alumina or a bonded phase like diol or cyano) can provide different selectivities and resolve the co-eluting compounds.[2]

Q4: My quinoxaline derivative appears to be decomposing on the silica gel column.

A4: Some substituted quinoxalines can be sensitive to the acidic nature of silica gel, leading to degradation.[7][8]

  • Underlying Cause: The acidic surface of silica gel can catalyze the decomposition of acid-labile functional groups on your quinoxaline derivative.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Pre-treating the column with a mobile phase containing a small amount of triethylamine can neutralize the acidic sites and prevent decomposition.[2][5]

    • Minimize Contact Time: Use flash chromatography with applied pressure to speed up the separation and reduce the time your compound spends on the column.[2]

    • Use a Less Acidic Stationary Phase: Switch to neutral alumina or a bonded phase like diol.[2]

    • Consider Running the Column at a Lower Temperature: If the compound is thermally labile, running the chromatography in a cold room may help.[2]

Workflow & Protocol Optimization

Q5: How do I effectively translate my TLC results to a column chromatography separation?

A5: Thin-Layer Chromatography (TLC) is an essential tool for developing your column chromatography method.[3][9]

  • The Goal: Aim for a solvent system that gives your desired quinoxaline an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate.[3] This generally provides a good starting point for column separation.

  • Scaling Up: The solvent system that provides good separation on TLC can be used as the mobile phase for your column. For closely eluting spots, you may need to use a slightly less polar solvent system for the column than what was optimal on TLC.

  • Automated Systems: Modern flash chromatography systems have software that can calculate an optimized gradient based on the Rf values from two different TLC solvent systems.[10]

Q6: What are the best practices for packing a silica gel column?

A6: A well-packed column is crucial for achieving good separation.[11] An unevenly packed column will lead to channeling of the mobile phase, resulting in band broadening and poor resolution.

  • Slurry Packing (Recommended):

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[6][12]

    • Pour the slurry into the column and allow the silica to settle.

    • Gently tap the column to ensure even packing and remove any air bubbles.[12]

    • Drain the excess solvent until it is just level with the top of the silica bed.

  • Dry Packing:

    • Fill the column with dry silica gel powder.

    • Gently tap the column to pack the silica.

    • Carefully add the mobile phase and flush it through the column until the silica is fully wetted and all air has been displaced. This method is generally less preferred as it can trap air bubbles.[6]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Substituted Quinoxaline
  • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane). Spot it on a silica gel TLC plate and develop it with various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that gives your product an Rf of 0.2-0.4.[3]

  • Column Preparation:

    • Choose an appropriately sized column.

    • Prepare a slurry of silica gel in the least polar component of your chosen eluent (e.g., hexane).

    • Pour the slurry into the column and pack it evenly, ensuring no air bubbles are trapped.[12]

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance when adding the solvent.[2]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.[2]

    • Dry Loading (for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting free-flowing powder to the top of the column.[2][13]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin eluting the column, collecting fractions in test tubes or vials.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Monitoring the Separation:

    • Monitor the fractions by TLC to determine which ones contain your purified product. Quinoxalines are often UV-active and can be visualized under a UV lamp.[3]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified substituted quinoxaline.[3]

Data Presentation

Table 1: Common Solvents for Normal Phase Chromatography of Quinoxalines
SolventPolarity IndexNotes
Hexane0.1Common non-polar base for mobile phases.
Toluene2.4Can offer different selectivity compared to hexane.
Dichloromethane3.1A good mid-polarity solvent.
Ethyl Acetate4.4A common polar component in mobile phases.
Acetone5.1A more polar alternative to ethyl acetate.
Acetonitrile5.8Used for more polar compounds.
Methanol6.6A highly polar solvent, often used in small percentages.

Note: Polarity indices are approximate and can vary slightly depending on the source.

Visualizations

Diagram 1: Troubleshooting Workflow for Quinoxaline Purification

troubleshooting_workflow start Start Purification (Crude Quinoxaline) tlc Run TLC to find initial solvent system (Aim for Rf 0.2-0.4) start->tlc run_column Run Column Chromatography tlc->run_column analyze Analyze Fractions by TLC run_column->analyze good_sep Good Separation analyze->good_sep Pure Fractions poor_sep Poor Separation (Co-elution) analyze->poor_sep Mixed Fractions no_elution Compound Not Eluting analyze->no_elution streaking Streaking / Tailing analyze->streaking adjust_polarity Decrease Eluent Polarity poor_sep->adjust_polarity increase_polarity Increase Eluent Polarity no_elution->increase_polarity add_modifier Add Basic Modifier (e.g., 0.1-1% TEA) streaking->add_modifier adjust_polarity->run_column Re-run change_solvent Change Solvent System (e.g., DCM/MeOH) adjust_polarity->change_solvent If ineffective change_solvent->run_column Re-run change_sp Change Stationary Phase (e.g., Alumina, C18) change_solvent->change_sp If still poor increase_polarity->run_column Re-run increase_polarity->add_modifier If still no elution add_modifier->run_column Re-run add_modifier->change_sp If still poor change_sp->run_column Re-run

Caption: A logical workflow for troubleshooting common issues in the column chromatography of substituted quinoxalines.

Diagram 2: Decision Tree for Stationary Phase Selection

stationary_phase_selection start Substituted Quinoxaline polarity_check Is the compound non-polar to moderately polar? start->polarity_check basicity_check Is the compound strongly basic or acid-sensitive? polarity_check->basicity_check Yes c18 Reversed-Phase (C18) polarity_check->c18 No (Highly Polar) silica Standard Silica Gel (Normal Phase) basicity_check->silica No modified_silica Silica Gel + Basic Modifier (e.g., TEA) basicity_check->modified_silica Yes alumina Neutral or Basic Alumina modified_silica->alumina If decomposition persists

Caption: A decision tree to guide the selection of the appropriate stationary phase for quinoxaline purification.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Benchchem. (n.d.). Application Notes and Protocols for Quinoxaline Synthesis Using 2-Amino-5-chloro-3-nitropyridine.
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Reddit. (2022). Column chromatography issues.
  • SIELC Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures.
  • ResearchGate. (n.d.). Determination of marker residues of quinoxaline-1,4-di-N-oxides and its prototype identification by liquid chromatography tandem mass spectrometry.
  • National Center for Biotechnology Information. (n.d.). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution.
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • MIT OpenCourseWare. (n.d.). Column Chromatography | MIT Digital Lab Techniques Manual.
  • Research and Reviews: A Journal of Pharmaceutical Science. (2022). Column Chromatography in Pharmaceutical Analysis.
  • Unknown. (n.d.). Column chromatography.
  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography.
  • Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps.

Sources

Overcoming low yields in the Sonogashira coupling of chloroquinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals navigating the complexities of the Sonogashira coupling with chloroquinoxaline substrates. This guide is designed to provide in-depth, field-proven insights to overcome common challenges, particularly the issue of low yields, and to empower you to achieve consistent and successful outcomes in your synthetic endeavors. Quinoxaline scaffolds are pivotal in medicinal chemistry, and their efficient functionalization is a key step in the discovery of novel therapeutics.[1]

The inherent inertness of the C-Cl bond compared to its heavier halogen counterparts (C-Br, C-I) presents a significant hurdle in palladium-catalyzed cross-coupling reactions.[2][3] This guide will dissect the underlying reasons for these challenges and provide actionable, evidence-based strategies for success.

Troubleshooting Guide: Low Yields and Reaction Failures

This section addresses the most pressing issues encountered during the Sonogashira coupling of chloroquinoxalines in a direct question-and-answer format.

Question 1: My Sonogashira reaction with a 2-chloroquinoxaline is giving very low to no yield. What is the primary reason for this failure?

Answer: The primary reason for low or no yield is the low reactivity of the C-Cl bond on the electron-deficient quinoxaline ring. The Sonogashira coupling mechanism involves an oxidative addition step where the palladium catalyst inserts into the carbon-halogen bond. This step is the rate-limiting step for aryl chlorides and is significantly slower compared to aryl iodides or bromides.[4]

  • Causality: The C-Cl bond is stronger and less polarizable than C-Br or C-I bonds. Furthermore, the electron-withdrawing nature of the two nitrogen atoms in the quinoxaline ring deactivates the C-Cl bond towards oxidative addition by the electron-rich Pd(0) catalyst. This electronic effect makes the carbon atom of the C-Cl bond less electrophilic.

To overcome this, you must employ a more active catalytic system and more forcing reaction conditions than those used for bromo or iodo-substituted heterocycles. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[4]

Question 2: I am observing a significant amount of starting material recovery and some dark precipitate (palladium black). What is happening in my reaction flask?

Answer: The recovery of starting material is a direct consequence of a failed or stalled catalytic cycle, as explained in the first point. The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of your Pd(0) catalyst to its inactive metallic form.[5]

  • Causality: This decomposition can be triggered by several factors:

    • High Temperatures: While higher temperatures are often necessary to promote the oxidative addition of the C-Cl bond, they can also accelerate catalyst decomposition, especially with less robust ligands.[6]

    • Inappropriate Ligand Choice: The ligand's role is to stabilize the palladium center and promote the desired catalytic steps. If the ligand is not bulky or electron-donating enough, the Pd(0) species can aggregate and precipitate out of solution.

    • Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, some anecdotal evidence suggests that THF may be more prone to this issue compared to solvents like DMF or toluene in certain cases.[5]

    • Catalyst Poisoning: The nitrogen atoms in the quinoxaline ring can coordinate to the palladium center, acting as catalyst poisons and inhibiting its activity.[7] This is a critical consideration for N-heterocyclic substrates.

Question 3: I am getting a complex mixture of products, including what appears to be the homocoupling of my alkyne (Glaser coupling). How can I suppress these side reactions?

Answer: The formation of alkyne dimers (Glaser coupling) is a very common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[8][9]

  • Causality: The copper(I) acetylide intermediate, which is crucial for the transmetalation step in the standard Sonogashira cycle, can undergo oxidative dimerization in the presence of oxygen to form a 1,3-diyne.[8]

To minimize this:

  • Strictly Anaerobic Conditions: Ensure all your reagents and solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen). The reaction should be run under a positive pressure of an inert gas.[8]

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[10][11][12] These protocols often require a stronger organic base (e.g., DBU, Cs₂CO₃) or a specific ligand system to facilitate the deprotonation of the alkyne and its transfer to the palladium center.[13][14]

Question 4: My yields are inconsistent, even when I follow the same procedure. What are the likely sources of this variability?

Answer: Inconsistent yields often point to subtle, uncontrolled variables in your experimental setup.

  • Reagent Quality:

    • Catalysts: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture. Use a fresh batch or one that has been stored correctly. Pd(II) pre-catalysts like PdCl₂(PPh₃)₂ are generally more stable.[2] Copper(I) iodide is light-sensitive and can oxidize over time; use a fresh, off-white to light tan powder.

    • Base: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can oxidize over time. Distilling them before use is good practice.[5]

    • Solvent: Ensure your solvents are anhydrous, as water can negatively impact the reaction.

  • Inert Atmosphere: As mentioned, maintaining a strictly inert atmosphere is critical to prevent both catalyst decomposition and Glaser coupling.[8] Even small leaks in your system can introduce enough oxygen to cause problems.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination for the Sonogashira coupling of chloroquinoxalines?

A1: There is no single "best" combination, as the optimal choice depends on the specific chloroquinoxaline substrate. However, for activating the inert C-Cl bond, the general consensus is to use palladium catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands .[4]

  • Rationale: These ligands promote the crucial oxidative addition step by increasing the electron density on the palladium center, making it a better nucleophile. The steric bulk of the ligand also favors the formation of a highly reactive, monoligated palladium species.[15]

  • Recommended Systems:

    • Bulky Phosphines: Consider ligands like XPhos, SPhos, or t-Bu₃P in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[2][16]

    • NHC Ligands: NHC-palladium complexes, such as PEPPSI-type pre-catalysts, have shown high efficacy for challenging cross-coupling reactions.[3][17][18]

Q2: Do I need a copper co-catalyst?

A2: Not necessarily. While the traditional Sonogashira reaction uses a copper(I) salt (typically CuI) as a co-catalyst to facilitate the formation of a copper acetylide intermediate, copper-free protocols are often preferred for chloro-substrates to avoid the Glaser homocoupling side reaction.[10][11][12] Copper-free systems often require a stronger base to deprotonate the alkyne directly at the palladium center.[13]

Q3: What is the recommended base and solvent for this reaction?

A3: The choice of base and solvent is interdependent and crucial for success.

  • Bases:

    • For Copper-Catalyzed Reactions: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. They act as both a base to deprotonate the alkyne and often as a solvent.[19]

    • For Copper-Free Reactions: Stronger inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often employed.[14][20] Organic bases like DBU can also be effective.

  • Solvents:

    • Polar aprotic solvents like DMF, DMAc, or NMP are often effective as they can help to solubilize the reagents and catalyst complexes.

    • Toluene or Dioxane are also commonly used, particularly at higher temperatures.

    • Sometimes, the amine base itself (e.g., Et₃N) can be used as the solvent.[6]

Q4: At what temperature should I run the reaction?

A4: Due to the low reactivity of the C-Cl bond, elevated temperatures are almost always necessary. A good starting point is 80-120 °C .[6][21] You may need to screen temperatures to find the optimal balance between achieving a reasonable reaction rate and minimizing catalyst decomposition. Microwave heating can sometimes be beneficial for accelerating the reaction.[22]

Q5: I have a 2,3-dichloroquinoxaline. Can I achieve a selective mono-alkynylation?

A5: Achieving selective mono-alkynylation of 2,3-dichloroquinoxaline can be challenging due to the similar reactivity of the two chlorine atoms. The reaction often leads to a mixture of mono- and di-alkynylated products. However, you can favor the mono-alkynylated product by:

  • Using a sub-stoichiometric amount of the alkyne (e.g., 0.8-0.9 equivalents).

  • Carefully monitoring the reaction by TLC or LC-MS and stopping it once the desired product is maximized.

  • Some catalyst systems may offer higher selectivity. For instance, Pd(0)/PEG nanoparticles have been used for the synthesis of both mono- and dialkynylquinoxalines from 2,3-dichloroquinoxaline.[21]

Visualizing the Process

The Sonogashira Catalytic Cycle

The diagram below illustrates the key steps in the copper-co-catalyzed Sonogashira reaction. Understanding this cycle is fundamental to troubleshooting your experiments.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-Cl) [Rate-Limiting] Ar-Pd(II)-Alkyne(L2) Transmetalation Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-Alkyne(L2) Transmetalation Ar-Pd(II)-Alkyne(L2)->Pd(0)L2 Reductive Elimination Product Alkynyl-Quinoxaline Ar-Pd(II)-Alkyne(L2)->Product Cu(I)X Cu(I) Co-catalyst Cu(I)-Alkyne Copper Acetylide Cu(I)-Alkyne->Ar-Pd(II)-X(L2) Cu(I)-Alkyne->Cu(I)X Alkyne-H Terminal Alkyne Alkyne-H->Cu(I)-Alkyne Deprotonation Base Amine Base Base->Cu(I)-Alkyne Base-H+X- Amine Salt Base->Base-H+X-

Caption: The catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

Troubleshooting Workflow for Low Yields

This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues.

Troubleshooting_Workflow start Low/No Yield in Sonogashira Coupling check_setup 1. Verify Experimental Setup - Inert atmosphere? - Reagent quality/purity? - Anhydrous conditions? start->check_setup side_reactions 2. Analyze Crude Mixture - Alkyne homocoupling? - Catalyst decomposition? check_setup->side_reactions optimize_conditions 3. Optimize Reaction Conditions side_reactions->optimize_conditions copper_free Switch to Copper-Free Protocol side_reactions->copper_free Glaser Coupling Observed increase_temp Increase Temperature (e.g., 80-120 °C) optimize_conditions->increase_temp No success Successful Coupling optimize_conditions->success Yes change_catalyst Change Catalyst/Ligand System (Bulky phosphines, NHCs) increase_temp->change_catalyst change_base_solvent Screen Base/Solvent (e.g., Cs₂CO₃ in DMF) change_catalyst->change_base_solvent change_base_solvent->optimize_conditions copper_free->optimize_conditions

Caption: A systematic workflow for troubleshooting low yields.

Data and Protocols

Table 1: Recommended Reaction Conditions for Chloroquinoxalines

This table summarizes starting conditions for the Sonogashira coupling of chloroquinoxalines based on literature precedents. Note that these are starting points and may require further optimization.

Substrate TypePalladium Source (mol%)Ligand (mol%)CuI (mol%)Base (equiv.)SolventTemp. (°C)Typical YieldReference
2-Chloro-3-alkoxy-quinoxalinePd(PPh₃)₂Cl₂ (5)PPh₃ (10)10Et₃N (3)DMF80Good-Excellent[23]
2,3-Dichloro-quinoxaline (mono)Pd(0)/PEG nano (5)--K₂CO₃ (2)PEG-40012075%[21]
2,3-Dichloro-quinoxaline (di)Pd(0)/PEG nano (5)--K₂CO₃ (4)PEG-40012095%[21]
General Chloro-N-heterocyclePd(OAc)₂ (1-2)XPhos (2-4)-Cs₂CO₃ (2)Toluene/Dioxane100-110Varies[2]
General Chloro-N-heterocyclePdCl₂(PPh₃)₂ (3)--TBAF (3)Solvent-free80-100Moderate-Excellent[24]
Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is adapted from procedures for activated chloro-N-heterocycles.[23]

  • Reaction Setup: To a dry Schlenk flask, add the chloroquinoxaline (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF (5 mL), the terminal alkyne (1.2 mmol, 1.2 equiv), and triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling for Challenging Substrates

This protocol is a robust starting point for less reactive chloroquinoxalines, employing a bulky phosphine ligand.[2][14]

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and a bulky phosphine ligand like XPhos (0.04 mmol, 4 mol%) to a dry Schlenk tube.

  • Reagent Addition: Add the chloroquinoxaline (1.0 mmol, 1.0 equiv) and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene or dioxane (5 mL) and the terminal alkyne (1.5 mmol, 1.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

References

  • Guchhait, S. K., et al. (2015). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances.
  • Pal, M., et al. (2022). Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry. Bioorganic Chemistry.
  • ResearchGate (n.d.). Sonogashira coupling of 2‐chloroquinoline with terminal alkynes.
  • Nguyen, T.-D., et al. (2016). Synthesis and Photophysical Characterization of Several 2,3-Quinoxaline Derivatives. An Application of Pd(0)/PEG Nanoparticle Catalyst for Sonogashira Coupling. ResearchGate.
  • Al-Masum, M., & Islam, M. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Jeong, L. S., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers.
  • National Institutes of Health (NIH). (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Reddit. (2020). Sonogashira troubleshooting help needed.
  • ResearchGate (n.d.). Reaction conditions for Sonogashira coupling.
  • ResearchGate (n.d.). The pathway of copper-free Sonogashira reaction to provide different compounds.
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
  • ResearchGate (n.d.). Effect of different bases in the Sonogashira reaction.
  • Reaction Progress. (2008). Copper-free Sonogashira coupling.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ResearchGate (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
  • National Institutes of Health (NIH). (2014). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
  • Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
  • Navarro, O., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.
  • ResearchGate (n.d.). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki-Miyaura cross-coupling reactions.
  • National Institutes of Health (NIH). (2013). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • ResearchGate (n.d.). Palladium-catalyzed C–H alkenylation of quinoxaline N -oxide enabled by a mono- N -protected amino acid.
  • Fırat Akademi. (2022). PALLADIUM-BASED COMPLEXES BEARING N-HETEROCYCLIC CARBENE (NHC) AND TRIPHENYLPHOSPHINE (PPH3) LIGANDS: SYNTHESIS, CHARACTERIZATION, AND ITS APPLICATION ON SONOGASHIRA CROSS-COUPLING REACTIONS IN AQUEOUS MEDIA.
  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • ResearchGate (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes.
  • MDPI. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
  • OUCI. (n.d.). Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry.
  • Organic Chemistry Frontiers. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
  • Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.
  • ResearchGate (n.d.). Optimization of reaction conditions for the Sonogashira reaction.
  • PubMed. (2020). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines.
  • PubMed. (2014). Palladium-catalysed C-H activation of aliphatic amines to give strained nitrogen heterocycles.
  • ResearchGate (n.d.). Palladium Catalysts Based on Nitrogen-Containing Porous Aromatic Frameworks for Hydrogenation of Unsaturated Compounds.

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Technical Support Center: Microwave-Assisted Synthesis of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microwave-assisted synthesis of quinoxaline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the power of microwave chemistry to accelerate their discovery and development workflows. Quinoxalines are a vital class of N-heterocycles, forming the core of numerous pharmacologically active compounds.[1][2] Microwave-assisted organic synthesis (MAOS) offers a transformative approach to their preparation, dramatically reducing reaction times from hours to minutes, often with improved yields and cleaner reaction profiles compared to conventional heating methods.[3][4][5]

However, like any advanced technique, MAOS has its nuances. This document serves as a comprehensive troubleshooting resource, structured in a practical question-and-answer format to directly address the challenges you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the principles and practices of microwave-assisted quinoxaline synthesis.

Q1: What are the primary advantages of using a microwave reactor for quinoxaline synthesis over conventional reflux?

A1: The key advantages stem from the unique mechanism of microwave heating. Instead of relying on slow, conductive heating from the vessel walls, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3] This results in:

  • Dramatically Reduced Reaction Times: Reactions that take 2–12 hours under reflux can often be completed in 3–10 minutes.[6][7]

  • Higher Yields: The rapid heating minimizes the time reactants spend at high temperatures, which can reduce the formation of degradation byproducts.[7][8]

  • Improved Purity: Fewer side products often simplify purification.[3]

  • Enhanced Reproducibility: Modern microwave reactors offer precise temperature and pressure control, leading to more consistent results.

Q2: How do I select the right solvent for a microwave-assisted reaction?

A2: Solvent choice is critical and differs from conventional heating where the boiling point is the primary consideration. In a sealed microwave vessel, solvents can be superheated far beyond their atmospheric boiling points.[9][10] The most important factor is the solvent's ability to absorb microwave energy, which is determined by its dielectric properties.

  • High-Absorbing Solvents: Polar solvents like DMSO, ethanol, methanol, and DMF absorb microwave energy very efficiently and heat up quickly.[9][11] They are excellent choices when your reactants have low polarity.

  • Medium-Absorbing Solvents: Solvents like acetonitrile and water are also effective and provide good heating rates.[9]

  • Low-Absorbing Solvents: Nonpolar solvents such as toluene, hexane, and dioxane do not heat well on their own.[9][11] They can be used if a reactant or catalyst is a strong microwave absorber or in combination with a polar co-solvent.[11] Interestingly, they can also act as a heat sink to moderate highly exothermic reactions.[10]

Q3: Is a catalyst always necessary for quinoxaline synthesis under microwave conditions?

A3: Not always. The high temperatures achievable in a microwave reactor can sometimes drive the condensation of an aryl 1,2-diamine and a 1,2-dicarbonyl compound to completion without a catalyst, especially under solvent-free conditions.[7][12] However, for many substrates, a catalyst is crucial to achieve high yields and short reaction times.[13] Microwave irradiation can enhance the efficacy of various catalysts, including:

  • Lewis Acids: Cerium(IV) ammonium nitrate (CAN) and zinc triflate are effective.[13]

  • Brønsted Acids: Iodine, p-toluenesulfonic acid, and camphorsulfonic acid have been used successfully.[1][7][14]

  • Solid-Supported Catalysts: Acidic alumina or silica-supported catalysts offer the advantage of easy removal post-reaction.[6][13]

Q4: What are the most critical safety precautions I should take when using a laboratory microwave reactor?

A4: Safety is paramount. Never use a domestic kitchen microwave for laboratory synthesis. [15] Laboratory-grade microwave reactors are engineered with essential safety features.

  • Pressure and Temperature Monitoring: Always operate within the vessel's pressure and temperature limits. Be especially cautious with reactions that may generate gas or are highly exothermic.[15]

  • Vessel Integrity: Use only certified reaction vials and caps. Never use cracked glassware or aluminum foil, which can cause arcing.[16][17] Ensure vials are not overfilled (a maximum of 2/3 full is recommended) to allow for headspace.[18]

  • Proper Venting: Do not tightly seal a standard container. Use specialized, pressure-rated vials with self-venting caps designed for microwave synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate thermal gloves when handling hot vessels.[16][18]

  • Ventilation: Place the microwave reactor in a well-ventilated area or a fume hood to manage any potential vapor release.[17]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q5: My reaction yield is very low, or I'm getting no product at all. What should I check first?

A5: A low or zero yield is a common but solvable issue. Systematically investigate the following factors, starting with the most likely culprits.

  • Probable Cause 1: Insufficient Heating or Reaction Time. The reaction may not have reached the necessary activation energy.

    • Solution:

      • Verify Temperature: Confirm that the target temperature was reached and maintained. If the reaction mixture has poor microwave absorption, the set temperature may not be achieved. Consider switching to a more polar solvent (see Table 1) or adding a small amount of a high-absorbing co-solvent like ethanol or an ionic liquid.[9][11]

      • Increase Temperature/Time: Incrementally increase the reaction temperature by 10-20 °C or double the hold time. According to the Arrhenius equation, a 10 °C increase can roughly double the reaction rate.[11]

      • Check Microwave Power: Ensure the microwave is delivering adequate power. If the power output seems low, consult the instrument's manual or technical support.

  • Probable Cause 2: Suboptimal Catalyst. The classic condensation of a 1,2-diamine with a 1,2-dicarbonyl can be slow without a catalyst.[13]

    • Solution:

      • Introduce a Catalyst: If running the reaction neat, add a catalyst. Iodine (5 mol%) is a simple and effective choice for many quinoxaline syntheses under microwave irradiation.[1]

      • Screen Catalysts: If a catalyst is already in use, it may be ineffective for your specific substrates. Consider screening other options, such as cerium(IV) ammonium nitrate (CAN) or a solid-supported acid like acidic alumina.[6][13]

  • Probable Cause 3: Poor Reagent Quality. Starting materials, especially o-phenylenediamines, can oxidize and degrade over time.

    • Solution: Check the purity of your starting materials (e.g., by NMR or melting point). If necessary, purify them before use. Store sensitive diamines under an inert atmosphere and protected from light.

  • Probable Cause 4: Incorrect Stoichiometry.

    • Solution: Ensure you are using the correct molar ratios of your 1,2-diamine and 1,2-dicarbonyl compound (typically 1:1 or a slight excess of one, e.g., 1.1:1).

Q6: I'm getting my desired product, but it's contaminated with significant side products. How can I improve the reaction's selectivity?

A6: Side product formation is often related to excessive temperatures or reaction times, which can cause degradation or subsequent reactions.

  • Probable Cause 1: Overheating and Thermal Degradation. The rapid energy input from microwaves can create localized hotspots or simply overheat the bulk mixture, leading to decomposition of sensitive functional groups.[15]

    • Solution:

      • Reduce Temperature: Lower the target temperature in 10-15 °C increments. A slightly longer reaction time at a lower temperature is often preferable to a short time at an excessive temperature.

      • Improve Stirring: Ensure efficient magnetic stirring is maintained throughout the reaction to distribute heat evenly and prevent localized superheating.[15] A larger stir bar may be necessary for viscous mixtures.

  • Probable Cause 2: Reaction Time is Too Long. Even at an optimal temperature, prolonged heating can lead to the formation of byproducts.

    • Solution: Monitor the reaction progress over time. Run a time course experiment (e.g., testing 2, 5, 10, and 15 minutes) and analyze the crude mixture by TLC or LC-MS to find the point of maximum product formation before significant side products appear.

  • Probable Cause 3: Incorrect Reaction Conditions for Substrates. Some substrates are more sensitive than others. For example, using an α-hydroxyketone (acyloin) instead of a 1,2-dicarbonyl requires an oxidative step, which can be a source of side products if not controlled.[6]

    • Solution: If using an acyloin, consider a one-pot tandem oxidation-condensation protocol. A combination of acidic alumina as a solid support and the microwave irradiation itself can facilitate this process cleanly.[6][19]

Q7: My results are not reproducible. One day the reaction works perfectly, the next it fails. What could be the cause?

A7: Poor reproducibility in microwave synthesis often points to inconsistencies in the experimental setup.

  • Probable Cause 1: Inconsistent Reaction Volume and Vial Placement. The microwave field within the cavity is not perfectly uniform. Different volumes and positions can lead to variations in energy absorption.

    • Solution: Always use the same reaction volume and place the vial in the same position within the microwave cavity for every run.

  • Probable Cause 2: Ineffective Stirring. If the magnetic stir bar is not spinning consistently, it can lead to non-uniform heating and variable results.

    • Solution: Use a stir bar appropriate for the vial size and viscosity of the reaction mixture. Before heating, ensure the stirring is stable and consistent.

  • Probable Cause 3: Improper Vial Sealing. A poor seal can lead to the loss of volatile solvents or reagents, changing the reaction concentration and pressure profile.

    • Solution: Always use a new cap and septum for each reaction. Ensure the cap is crimped correctly and securely according to the manufacturer's instructions.

  • Probable Cause 4: Variation in Reagent Purity. Different batches of solvents or reagents can have varying levels of impurities (e.g., water content) that can affect the reaction outcome.

    • Solution: Use reagents from the same batch for a series of experiments. If switching batches, consider running a control reaction to ensure consistency.

Part 3: Data and Protocols

Table 1: Common Solvents for Microwave-Assisted Synthesis

This table summarizes key properties of solvents frequently used in MAOS. The dielectric loss tangent (tan δ) is a direct measure of a solvent's efficiency in converting microwave energy into heat.

SolventBoiling Point (°C)Dielectric Constant (ε)Loss Tangent (tan δ)Microwave Absorption
Ethanol7824.30.941High
Methanol6532.60.659High
Dimethyl Sulfoxide (DMSO)18946.70.825High
N,N-Dimethylformamide (DMF)15336.70.161Medium
Acetonitrile8237.50.062Medium
Water10080.40.123Medium
Dichloromethane (DCM)409.10.042Low
Toluene1112.40.040Low/Poor
Hexane691.9<0.020Low/Poor

Data compiled from various sources, including CEM Corporation.[9]

General Experimental Protocol: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline

This protocol provides a starting point for the synthesis of quinoxaline derivatives. Parameters should be optimized for different substrates.

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Iodine (0.05 mmol, 12.7 mg, 5 mol%)

  • Ethanol:Water (1:1, 2 mL)

  • 10 mL microwave reaction vial with a magnetic stir bar

Procedure:

  • Add o-phenylenediamine, benzil, and the magnetic stir bar to the 10 mL microwave reaction vial.

  • Add the ethanol:water solvent mixture (2 mL) to the vial.

  • Add the catalytic amount of iodine.

  • Seal the vial securely with a cap.

  • Place the vial into the microwave reactor cavity.

  • Set the reaction parameters on the microwave synthesizer:

    • Temperature: 80 °C

    • Hold Time: 5 minutes

    • Power: 300 W (or dynamic power control to maintain temperature)

    • Stirring: High

  • Start the irradiation program. The instrument will automatically heat the mixture to the set temperature and hold it for the specified time.

  • After the reaction is complete, allow the vial to cool to a safe temperature (<50 °C) before removing it from the reactor.

  • Work-up: Transfer the reaction mixture to a separatory funnel containing dichloromethane (15 mL). Wash the organic layer with a 5% aqueous sodium thiosulfate solution (5 mL) to remove iodine, followed by a brine wash (5 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Part 4: Visualized Workflows

Diagram 1: Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of steps to diagnose and solve the problem of low product yield in a microwave-assisted synthesis.

Troubleshooting_Low_Yield start Problem: Low or No Yield check_temp Step 1: Verify Reaction Conditions Temperature Reached? Time Sufficient? start->check_temp check_catalyst Step 2: Evaluate Catalyst Catalyst Used? Is it Active? check_temp:e->check_catalyst  Yes solution_temp Solution Increase Temp/Time OR Change to Polar Solvent check_temp:s->solution_temp  No check_reagents Step 3: Check Reagents Purity Verified? Stoichiometry Correct? check_catalyst:e->check_reagents  Yes solution_catalyst Solution Add Catalyst (e.g., I2) OR Screen Different Catalysts check_catalyst:s->solution_catalyst  No solution_reagents Solution Purify Reagents OR Verify Stoichiometry check_reagents:s->solution_reagents  No end Problem Resolved? check_reagents:e->end  Yes (Consult Further) solution_temp->end solution_catalyst->end solution_reagents->end

Caption: A flowchart for troubleshooting low yield in microwave synthesis.

Diagram 2: Simplified Reaction Mechanism

This diagram illustrates the fundamental condensation reaction for quinoxaline synthesis, highlighting the key steps where issues can arise.

Quinoxaline_Mechanism sub_diamine Aryl 1,2-Diamine cyclization Cyclization & Dehydration (-2 H₂O) (Rate-Limiting Step) sub_diamine->cyclization sub_dicarbonyl 1,2-Dicarbonyl sub_dicarbonyl->cyclization intermediate Dihydroxy Intermediate (Unstable) product Quinoxaline Product intermediate->product cyclization->intermediate cyclization->product Heat (Microwave) Catalyst

Caption: The condensation mechanism for quinoxaline formation.

References

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.
  • Heravi, M. M., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society, 18(2), 297-303.
  • Bandyopadhyay, D., et al. (2006). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Molecules, 11(12), 1066-1073.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine.
  • UCSB MRL. (n.d.). Microwave Synthesis Conditions.
  • Roy, K. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
  • Kansas State University. (2025). Microwave Safety.
  • D'auria, M., & Racioppi, R. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 14(3), 1189.
  • Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory.
  • Wan, J. P., & Wei, L. (2013). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. ARKIVOC.
  • Microwave Chemical. (n.d.). Microwave Safety Policy.
  • Biotage. (n.d.). Microwave Reaction Tutorial.
  • IJRAR. (2019). Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews.
  • CEM Corporation. (n.d.). Getting Started with Microwave Synthesis.
  • YouTube. (2021). Reaction mechanism for synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine.
  • ACS Publications. (2024). Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives. ACS Materials Au.
  • Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
  • ResearchGate. (2007). (PDF) Benign approaches for the microwave-assisted synthesis of quinoxalines.
  • Taylor & Francis Online. (2009). Microwave-Assisted Catalyst-Free and Solvent-Free Method for the Synthesis of Quinoxalines. Phosphorus, Sulfur, and Silicon and the Related Elements.
  • ResearchGate. (2008). (PDF) An Efficient Synthesis of Quinoxalines under Catalyst-Free and Microwave-Irradiation Conditions.
  • ResearchGate. (2023). Synthesis of quinoxaline using o-phenylenediamine with various diketone.
  • ResearchGate. (n.d.). Microwave Assisted Synthesis of Quinoxaline Derivatives.
  • PubMed Central. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules.
  • MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals.
  • eCommons. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives.
  • Bentham Science. (2017). Microwave-Assisted Synthesis of Quinoxalines - A Review. Current Microwave Chemistry.
  • eCommons. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives.

Sources

Catalyst Selection for Efficient Cross-Coupling of 2-Chloro-3-phenylquinoxaline: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the efficient cross-coupling of 2-chloro-3-phenylquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile building block. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues you may encounter during your cross-coupling experiments with this compound.

Q1: I am observing very low to no conversion of my this compound starting material. What are the likely causes and how can I fix it?

Low conversion is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Inert Atmosphere is Critical: Palladium(0) catalysts, the active species in most cross-coupling reactions, are highly sensitive to oxygen.[1] Ensure your reaction vessel is thoroughly degassed by at least three cycles of evacuating and backfilling with an inert gas like argon or nitrogen.[2] Solvents should also be properly degassed.[2]

  • Catalyst and Ligand Integrity: The choice of palladium source and ligand is paramount, especially for less reactive aryl chlorides.[3]

    • For Suzuki-Miyaura Coupling: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) with an appropriate phosphine ligand.[4][5] For challenging couplings of heteroaryl chlorides, electron-rich and bulky phosphine ligands like XPhos or SPhos can be highly effective.[6]

    • For Buchwald-Hartwig Amination: Bulky, electron-rich phosphine ligands are often necessary for the amination of aryl chlorides.[7] Catalyst systems based on ligands like BINAP or DPPF have shown success with primary amines.[8]

  • Base Selection and Solubility: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura couplings.[9]

    • Inaqueous conditions, K₂CO₃ is a common first choice.[6] For anhydrous conditions, K₃PO₄ is often effective.[4][6]

    • Poor solubility of the base can stall the reaction. In non-aqueous solvents like 1,2-dimethoxyethane (DME), a base like sodium carbonate may have limited solubility, hindering the reaction.[10] Switching to a solvent like DMF where the base is more soluble can improve results.[10]

  • Reaction Temperature: Higher temperatures (typically 90-120°C) are often required to activate the C-Cl bond for oxidative addition.[4] If you are running the reaction at a lower temperature, a gradual increase may improve conversion.

Q2: My reaction is producing a significant amount of homocoupled byproducts. How can I minimize this?

Homocoupling, particularly of the boronic acid in Suzuki-Miyaura reactions, is a common side reaction often promoted by the presence of oxygen.[1][2]

  • Rigorous Degassing: As with low conversion, ensuring an oxygen-free environment is the first line of defense against homocoupling.[1][2]

  • Stoichiometry Control: Using a slight excess of the this compound can sometimes suppress the homocoupling of the boronic acid partner.[1]

  • Choice of Base: The nature of the base can influence the rate of side reactions. Anhydrous carbonate bases are generally preferred to minimize homocoupling.[1]

  • Bulky Ligands: The use of bulky phosphine ligands can disfavor the formation of homocoupled products.[6]

Q3: I am struggling with the Buchwald-Hartwig amination of this compound with a primary amine. What specific catalyst system should I try?

The amination of heteroaryl chlorides with primary amines can be challenging.

  • Ligand Selection is Key: The development of bidentate phosphine ligands like BINAP and DPPF was a significant breakthrough for the coupling of primary amines.[8] These ligands are thought to prevent the formation of unreactive palladium iodide dimers after oxidative addition, thereby accelerating the reaction.[8]

  • Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide (NaOt-Bu) is a common choice for these reactions.[11]

  • Solvent Considerations: Anhydrous, aprotic solvents like toluene or dioxane are typically used for Buchwald-Hartwig aminations.[11]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding catalyst and condition selection for the cross-coupling of this compound.

Q1: Which type of cross-coupling reaction is most suitable for functionalizing this compound?

The choice of reaction depends on the desired bond formation:

  • C-C Bond Formation:

    • Suzuki-Miyaura Coupling: This is a highly versatile and widely used method for coupling with aryl or vinyl boronic acids or esters.[4] It generally has a high functional group tolerance.

    • Heck Coupling: Ideal for coupling with alkenes to form substituted alkenes.[12][13]

    • Sonogashira Coupling: Used for coupling with terminal alkynes to generate internal alkynes.[14][15]

    • Stille Coupling: Employs organostannanes as coupling partners and is known for its excellent functional group tolerance, though the toxicity of tin reagents is a drawback.[16][17][18]

  • C-N Bond Formation:

    • Buchwald-Hartwig Amination: The premier method for forming C-N bonds by coupling with primary or secondary amines.[8][19][20]

Q2: What is the general order of reactivity for aryl halides in palladium-catalyzed cross-coupling, and what does this mean for my this compound?

The general reactivity order for aryl halides is I > Br > OTf > Cl. The C-Cl bond is the least reactive, meaning more forcing conditions are often required for successful coupling. This typically translates to:

  • Higher reaction temperatures. [4]

  • The use of more electron-rich and bulky ligands to facilitate the oxidative addition step.[3][6]

  • Longer reaction times. [4]

Q3: How do I choose the right solvent for my cross-coupling reaction?

The solvent plays a critical role in dissolving reactants, stabilizing catalytic intermediates, and influencing the reaction rate.[21][22][23]

  • Polar Aprotic Solvents: Solvents like DMF, dioxane, and THF are commonly used.[4][24] Toluene is also a frequent choice, particularly for higher temperature reactions.[21]

  • "Green" Solvents: There is a growing interest in using more environmentally friendly solvents. Ethanol and even water have been successfully employed in some quinoxaline syntheses.[21]

  • Solvent Effects on Rate: Polar solvents can accelerate reactions involving polar intermediates or transition states by lowering the activation energy.[21] The optimal solvent is often reaction-specific and may require screening.[21]

Q4: Can you provide a starting point for reaction conditions for a Suzuki-Miyaura coupling of this compound?

Based on protocols for similar heteroaryl chlorides, a good starting point would be:[4][25]

ComponentRecommendationRole in Reaction
Palladium Catalyst Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)Catalyzes the C-C bond formation
Base K₂CO₃ (2 equiv.) or K₃PO₄ (2 equiv.)Activates the boronic acid for transmetalation
Solvent 1,4-Dioxane/H₂O (4:1) or TolueneDissolves reactants and facilitates the reaction
Temperature 100-110 °CProvides energy to overcome the activation barrier
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxygen

Q5: What are the key steps in the catalytic cycle of a Suzuki-Miyaura reaction?

The catalytic cycle generally proceeds through three key steps:[4]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.

Visualizing the Process

To aid in understanding the experimental workflow and the underlying chemistry, the following diagrams are provided.

G cluster_0 Troubleshooting Workflow for Low Conversion start Low Conversion Observed check_atmosphere Verify Inert Atmosphere (Degas reaction mixture) start->check_atmosphere check_reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvent) check_atmosphere->check_reagents screen_catalyst Screen Catalyst/Ligand System (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) check_reagents->screen_catalyst screen_base Optimize Base (e.g., K₂CO₃, K₃PO₄) screen_catalyst->screen_base increase_temp Increase Reaction Temperature screen_base->increase_temp success Successful Conversion increase_temp->success

Caption: A systematic workflow for troubleshooting low conversion in cross-coupling reactions.

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Cl)L₂ pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(R)L₂ pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product aryl_halide Ar-Cl (this compound) aryl_halide->pd_complex boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).[4]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, approximately 4 mL per 0.5 mmol of the chloroquinoxaline).[4]

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (typically 90-120°C) for the specified time (usually 8-12 hours).[4] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of this compound:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried Schlenk tube.[11]

  • Reagent Addition: Add this compound (1.0 equiv) and cap the tube. Evacuate and backfill with an inert gas three times.[11]

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe, followed by the amine (1.2 equiv).[11]

  • Reaction Conditions: Heat the mixture to the required temperature (e.g., 100-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[1]

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

References

  • Current time information in Denbighshire, GB. Google Search. Retrieved January 10, 2026.
  • Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem.
  • Solvent effect on the quinoxaline 3a synthesis a.
  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem.
  • Technical Support Center: Solvent Effects on Quinoxaline Functionaliz
  • Application Notes: Functionalization of 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem.
  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
  • Buchwald–Hartwig amin
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Cross-Coupling Reaction Guide. Sigma-Aldrich.
  • Stille Coupling. OpenOChem Learn.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • The Stille Reaction. Chem 115 Myers.
  • Heck reaction. Wikipedia.
  • Solvent effects in palladium catalysed cross-coupling reactions.
  • Application Notes and Protocols for the Regioselective Stille Coupling of 2-Chloro-8-iodoquinoxaline. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-(2-thienyl)quinoxaline. Benchchem.
  • Stille Coupling. Organic Chemistry Portal.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Navigating the Synthesis and Activity of 2-Chloro-3-(2-pyridinyl)
  • Sonogashira coupling. Wikipedia.
  • Stille reaction. Wikipedia.
  • Heck Coupling. NROChemistry.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis and Photophysical Characterization of Several 2,3-Quinoxaline Derivatives. An Application of Pd(0)/PEG Nanoparticle Catalyst for Sonogashira Coupling.
  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Heck Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Amin
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Sonogashira cross-coupling reaction. YouTube.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. NIH.
  • Reaction conditions for cross coupling a.

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Technical Support Center: Optimizing Base and Solvent Systems for Functionalizing 2-Chloro-3-phenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Chloro-3-phenylquinoxaline Scaffold

Welcome to the technical support guide for the functionalization of this compound. This molecule is a key building block in medicinal chemistry and materials science, prized for the synthetic versatility offered by the reactive C2-chloro substituent.[1] The electron-deficient nature of the quinoxaline ring system facilitates a range of transformations, primarily palladium-catalyzed cross-coupling reactions and direct nucleophilic aromatic substitutions (SNAr).[2][3]

This guide is structured as a dynamic troubleshooting resource. It moves beyond simple protocols to address the common challenges and nuanced decisions researchers face at the bench. We will explore the causal relationships between your choice of base, solvent, and catalyst, empowering you to rationalize your experimental design and troubleshoot effectively.

Core Functionalization Strategies: A Mechanistic Overview

The chlorine atom at the C-2 position is the primary site for derivatization. The two most powerful and widely employed strategies are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[4]

G cluster_0 Functionalization Pathways Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki   Pd Catalyst,   Base, R-B(OH)₂ Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald   Pd Catalyst,   Base, R₂NH SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr   Strong Nucleophile   (e.g., RO⁻, R₂NH),   Polar Aprotic Solvent G Start Low / No Conversion Q_Inert Is the inert atmosphere (Ar/N₂) guaranteed? Start->Q_Inert A_Inert_Yes Check Catalyst System Q_Inert->A_Inert_Yes Yes A_Inert_No Degas solvent again. Use Schlenk techniques. Evacuate/backfill 3x. Q_Inert->A_Inert_No No Q_Catalyst Is the catalyst/ligand appropriate for the coupling? A_Inert_Yes->Q_Catalyst A_Catalyst_Yes Check Base & Solvent Q_Catalyst->A_Catalyst_Yes Yes A_Catalyst_No Consult tables. Consider a different Pd source (e.g., pre-catalyst) or a bulkier/more electron-rich ligand. Q_Catalyst->A_Catalyst_No No Q_Base Is the base strong enough and soluble? A_Catalyst_Yes->Q_Base A_Base_Yes Increase Temperature & Monitor Q_Base->A_Base_Yes Yes A_Base_No Switch to a stronger base (e.g., K₃PO₄ -> Cs₂CO₃ for Suzuki; K₂CO₃ -> NaOtBu for Buchwald). Consider a more polar solvent. Q_Base->A_Base_No No

Caption: Decision tree for troubleshooting low conversion in cross-coupling reactions.

1. Catalyst and Ligand Choice: The palladium catalyst is sensitive to oxygen, which can lead to the formation of inactive palladium oxides. [5]Furthermore, the choice of ligand is critical and substrate-dependent.

  • Expertise & Experience: For Suzuki couplings with simple arylboronic acids, Pd(PPh₃)₄ is a reliable starting point. [6]However, for more challenging couplings, such as with heteroaryl boronic acids or sterically hindered partners, a more robust system using a palladium(II) source like Pd(OAc)₂ or a pre-catalyst with a specialized ligand (e.g., SPhos, XPhos) is often necessary to promote efficient reductive elimination. [7][8]For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are essential. [9]Ligands like XPhos or RuPhos are excellent choices for coupling with primary and secondary amines, as they facilitate the crucial C-N reductive elimination step. [10] 2. The Critical Role of the Base: The base serves multiple roles: it activates the boronic acid in Suzuki couplings (transmetalation step) and deprotonates the amine in Buchwald-Hartwig reactions. [11][12]Its strength and solubility are paramount.

  • Trustworthiness: An inappropriate base is a common point of failure. If your reaction is sluggish, the base is the first variable to reconsider.

    • For Suzuki: Weak, poorly soluble bases like K₂CO₃ can be ineffective. K₃PO₄ is a stronger, more reliable choice. [6]For very difficult couplings, the highly soluble and strongly basic Cs₂CO₃ is often the solution, although it is more expensive. [13] * For Buchwald-Hartwig: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the standard for many applications. [9]Weaker bases like K₂CO₃ or K₃PO₄ are generally insufficient unless coupling with very acidic amines.

3. Solvent System Optimization: The solvent must fully dissolve the reactants and stabilize the catalytic species. Crucially, for palladium catalysis, the solvent must be anhydrous and degassed to prevent catalyst deactivation. [4]

  • Expertise & Experience:

    • Aprotic Polar Solvents: Dioxane and THF are excellent choices for many Suzuki and Buchwald-Hartwig reactions. [4][6]They have good solvating properties for both organic and inorganic components.

    • Aromatic Solvents: Toluene is another common choice, particularly for Buchwald-Hartwig aminations, and is often used at higher temperatures (e.g., 100-110 °C). [9] * Protic Solvents: For some Suzuki reactions, a mixture like Dioxane/H₂O can accelerate the reaction by aiding in the dissolution of the inorganic base. [13]However, this should be avoided in Buchwald-Hartwig reactions where water can interfere with the catalyst and base.

Issue 2: Significant Side Product Formation

Question: My reaction is converting, but I'm seeing major side products, complicating purification. What are these impurities and how can I suppress them?

Answer: Side product formation often points to a reaction that is either too slow (allowing degradation pathways to compete) or running under suboptimal conditions that favor undesired reactions.

  • Side Product 1: 3-Phenylquinoxalin-2(1H)-one (Hydrolysis):

    • Cause: This arises from the reaction of this compound with trace water, often facilitated by the base. It is more common in reactions run for extended periods at high temperatures with aqueous base mixtures.

    • Solution: Ensure all reagents and solvents are scrupulously dried. Use an anhydrous base (e.g., K₃PO₄ instead of a K₂CO₃ solution). If possible, shorten the reaction time by using a more active catalyst system or slightly higher temperature.

  • Side Product 2: Boronic Acid Homocoupling (Suzuki):

    • Cause: This side reaction (R-B(OH)₂ → R-R) is often promoted by the presence of oxygen and can be a sign of slow oxidative addition or transmetalation.

    • Solution: Rigorously degas the reaction mixture. Ensure a robust inert atmosphere is maintained throughout the reaction. Switching to a more electron-rich ligand can sometimes accelerate the desired catalytic cycle, outcompeting the homocoupling pathway.

  • Side Product 3: Protodehalogenation:

    • Cause: The chloro-substituent is replaced by a hydrogen atom. This can be caused by trace water acting as a proton source in a competing catalytic cycle.

    • Solution: This is another side reaction that emphasizes the need for anhydrous conditions. Ensure the starting amine or boronic acid is dry.

Frequently Asked Questions (FAQs)

Q1: For C-N bond formation, when should I choose a Buchwald-Hartwig reaction over a direct SNAr? A1: This is an excellent question of reaction strategy.

  • Choose Buchwald-Hartwig: For a broad scope of amines, including less nucleophilic anilines, secondary amines, and sterically hindered amines. The palladium catalyst system is highly tunable and generally more reliable for a diverse library of compounds. [5]* Consider SNAr: For simple, unhindered, and strongly nucleophilic amines (e.g., piperidine, morpholine) or alkoxides. [14]The quinoxaline ring is sufficiently electron-deficient to undergo SNAr, but it often requires higher temperatures (e.g., >120 °C) and a polar aprotic solvent like DMSO or DMF to proceed at a reasonable rate. [15]The primary benefit of SNAr is that it is metal-free, which can simplify purification and reduce costs.

Q2: How critical is the choice of boronic acid versus a boronate ester (e.g., pinacol ester) in Suzuki couplings? A2: Boronic acids are the most common coupling partners. However, they can be prone to decomposition and homocoupling. Boronate esters (like MIDA or pinacol esters) are significantly more stable and are often used for sensitive or complex substrates. [7]If you are experiencing issues with boronic acid stability or reproducibility, switching to the corresponding pinacol ester is a robust troubleshooting step.

Q3: What is the best method for monitoring reaction progress? A3: A combination of techniques is ideal.

  • TLC (Thin-Layer Chromatography): Excellent for quick, qualitative checks at the bench to see the consumption of starting material and the appearance of a new spot. [16]* LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for reaction monitoring. It provides quantitative conversion data and confirms the mass of the desired product, while also helping to identify any side products. [4]

Optimized Experimental Protocols

The following protocols are robust starting points for the functionalization of this compound. Note: These should be adapted and optimized based on the specific nucleophile or boronic acid used.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). [6]2. Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or Dioxane, approx. 0.1 M concentration) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir for 4-16 hours. [4]Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [4]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a robust stream of inert gas, charge a Schlenk tube with the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.), the ligand (if not using a pre-catalyst), and sodium tert-butoxide (NaOtBu, 1.4 equiv.). [9]2. Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, approx. 0.2 M concentration).

  • Reaction: Seal the tube and heat in a preheated oil bath at 100-110 °C for 4-24 hours. Monitor progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite®.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to afford the desired N-substituted product. [9]

Data Summary Tables

The following tables provide recommended starting conditions for optimizing your reactions.

Table 1: Recommended Systems for Suzuki-Miyaura Coupling

Coupling Partner Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Reference
Phenylboronic Acid Pd(PPh₃)₄ (5%) - K₃PO₄ (2.0) THF 90 [6]
Electron-rich Arylboronic Acid Pd(PPh₃)₄ (5%) - K₃PO₄ (2.0) Dioxane 90 [12]
Electron-deficient Arylboronic Acid PdCl₂(dppf) (3%) - Cs₂CO₃ (2.0) DMF 90 [13]

| Heteroarylboronic Acid | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene | 110 | [13]|

Table 2: Recommended Systems for Buchwald-Hartwig Amination

Amine Type Catalyst System (mol%) Base (equiv.) Solvent Temp (°C) Reference
Primary Aliphatic Amine XPhos Pd G3 (2%) NaOtBu (1.4) Toluene 100 [9]
Secondary Cyclic Amine RuPhos Pd G3 (2%) NaOtBu (1.4) Dioxane 100 [10]
Primary Aniline BrettPhos Pd G3 (2%) LiHMDS (1.5) THF 80 [10]

| Weakly Nucleophilic Heteroamine | RuPhos Pd G3 (2-4%) | K₂CO₃ (2.0) | Dioxane | 110 | [9][10]|

References

  • Functionalization of 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem Application Notes. URL: https://www.benchchem.com/application-notes/B1311389/functionalization-of-2-chloro-3-(2-pyridinyl)quinoxaline
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c7ra11537g
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. URL: https://www.mdpi.com/2073-4344/13/7/1078
  • Catalytic Functionalization of 2-Chloro-3,6-dimethylquinoxaline. Benchchem Application Notes. URL: https://www.benchchem.
  • This compound | C14H9ClN2. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/677464
  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra05232a
  • An In-depth Technical Guide to 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem. URL: https://www.benchchem.com/technical-support/B1311389/an-in-depth-technical-guide-to-2-chloro-3-(2-pyridinyl)quinoxaline
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. URL: https://www.masterorganicchemistry.
  • Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ResearchGate. URL: https://www.researchgate.net/publication/232709123_Regioselective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_26-Dichloroquinoxaline
  • Nucleophilic Aromatic Substitution. YouTube. URL: https://www.youtube.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. URL: https://www.nottingham.ac.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5068471/
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/16%3A_Benzene_and_Electrophilic_Aromatic_Substitution/16.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. URL: https://www.wuxiapptec.com/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem. URL: https://www.benchchem.com/application-notes/B1311389/suzuki-coupling-reactions
  • Optimizing Suzuki Coupling Reactions. CovaSyn. URL: https://www.covasyn.com/post/optimizing-suzuki-coupling-reactions
  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/1982/p2/p29820001251
  • An In-depth Technical Guide to 2-Chloro-3-(2-pyridinyl)quinoxaline: Synthesis, Characterization, and Biological Context. Benchchem. URL: https://www.benchchem.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2016/re/c6re00133j
  • Nucleophilic Aromatic Substitution. Chemistry Steps. URL: https://www.chemistrysteps.
  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. URL: https://www.youtube.
  • PCR Troubleshooting Guide. New England Biolabs. URL: https://www.neb.com/tools-and-resources/troubleshooting-guides/pcr-troubleshooting-guide
  • Navigating the Synthesis and Activity of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Comparative Guide. Benchchem. URL: https://www.benchchem.com/validation-and-comparative-guides/B1311389/synthesis-and-activity-of-2-chloro-3-(2-pyridinyl)quinoxaline
  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004190/

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Technical Support Center: Work-up and Troubleshooting for Palladium-Catalyzed Reactions of Quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed reactions of quinoxalines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and purifying quinoxaline derivatives. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring robust and reproducible outcomes.

Introduction: The Quinoxaline Challenge in Palladium Catalysis

Quinoxalines are a privileged scaffold in medicinal chemistry, but their synthesis using powerful palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck, C-H activation) is not without its challenges.[1][2][3] The presence of two nitrogen atoms in the quinoxaline core can lead to catalyst inhibition or the formation of complex mixtures that complicate product isolation.[4] This guide provides a systematic approach to post-reaction work-up and troubleshooting, empowering you to overcome common hurdles and achieve high purity for your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the work-up of palladium-catalyzed quinoxaline reactions.

Q1: My reaction mixture is a black or dark brown suspension. Is this normal?

A: Yes, this is very common. The dark color is often due to the formation of palladium black (Pd(0) particles), which indicates that the active catalyst has aggregated and precipitated. While it signals the end of the catalytic cycle, it also necessitates a filtration step to remove the bulk of the palladium before proceeding with an aqueous work-up.

Q2: I have my crude product after solvent evaporation, but it's a dark, oily residue. What's the first step to purify it?

A: The primary goal is to remove residual palladium, which can interfere with chromatography and subsequent biological assays. A simple and effective first step is to dissolve the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter it through a short plug of Celite® or silica gel.[5] This will often remove a significant portion of the dark, palladium-containing impurities.

Q3: Why is my quinoxaline product showing broad peaks in the NMR spectrum?

A: This is a classic sign of paramagnetic impurities, most commonly residual palladium. Even trace amounts of palladium can cause significant line broadening in NMR spectra. To resolve this, further purification specifically targeting palladium removal is necessary. Techniques like using metal scavengers or performing a careful column chromatography are recommended.

Q4: Can I use a simple acid-base extraction to purify my quinoxaline derivative?

A: While tempting due to the basic nitrogen atoms in the quinoxaline ring, this can be a double-edged sword. Acidifying the aqueous layer to protonate the quinoxaline might also dissolve some palladium salts, leading to co-extraction. If you choose this route, it should be followed by a palladium-specific purification step.

Q5: What are the common side products in a Suzuki-Miyaura coupling with a chloroquinoxaline?

A: Besides your desired product, be vigilant for homocoupling of the boronic acid and dehalogenation of your chloroquinoxaline starting material, where the chlorine is replaced by a hydrogen atom.[4] Monitoring the reaction by TLC or LC-MS can help you identify the formation of these byproducts early on.[4]

Part 2: Comprehensive Troubleshooting Guide

This section provides a deeper dive into specific problems, their root causes, and actionable solutions.

Issue 1: Low or No Product Yield

Low product yield is a multifaceted problem that can originate from the reaction conditions themselves or be exacerbated by a suboptimal work-up procedure.

Potential Causes & Solutions:

  • Catalyst Inactivation: The Lewis basic nitrogen atoms of the quinoxaline can coordinate to the palladium center, inhibiting its catalytic activity.[4]

    • Solution: Consider using a ligand that is a stronger binder to palladium than your quinoxaline, such as bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.

  • Reagent Degradation: Boronic acids, in particular, are susceptible to decomposition (protodeboronation), especially in the presence of water and at elevated temperatures.[6][7]

    • Solution: Use fresh, high-purity boronic acids or consider using more stable boronate esters (e.g., pinacol esters).[6][8] Ensure your reaction solvent is anhydrous and thoroughly degassed to remove oxygen, which can promote side reactions like homocoupling.[4]

  • Ineffective Base: The choice of base is critical for the transmetalation step in many cross-coupling reactions.[8][9]

    • Solution: For Suzuki-Miyaura couplings, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly effective.[10] If you suspect base-related issues, screen a few different options.

Issue 2: Difficulty in Removing Palladium Residues

Residual palladium is a persistent issue, particularly in the pharmaceutical industry where strict limits on heavy metal impurities are enforced.[11]

Palladium Removal Strategy Table

MethodDescriptionBest ForConsiderations
Filtration through Celite® A simple filtration of the reaction mixture through a pad of Celite® to remove precipitated palladium black.[5]Initial, bulk palladium removal.May not remove soluble or colloidal palladium species.
Column Chromatography Separation based on polarity on silica or alumina gel.Most common lab-scale purification.Palladium complexes can sometimes co-elute with the product.
Activated Carbon Adsorption of palladium onto the surface of activated carbon.Removing colored impurities and palladium.Can sometimes adsorb the product, leading to yield loss. A small-scale test is recommended.
Metal Scavengers Functionalized silica or polymers with high affinity for palladium (e.g., thiol- or amine-based scavengers).Final polishing step to reach very low ppm levels of palladium.Can be expensive for large-scale synthesis.
Aqueous Washes Washing with aqueous solutions of reagents like N-acetylcysteine or thiourea that can complex with palladium.Removing ionic palladium species.Can introduce new impurities if not carefully performed.

dot

Palladium_Removal_Workflow Start Crude Reaction Mixture Filter_Celite Filter through Celite®/Silica Plug Start->Filter_Celite Aqueous_Workup Aqueous Work-up (e.g., EtOAc/Water) Filter_Celite->Aqueous_Workup Evaporation Evaporate Organic Solvent Aqueous_Workup->Evaporation Crude_Product Crude Quinoxaline Product Evaporation->Crude_Product Check_Purity Check Purity & Color (TLC/NMR/LC-MS) Crude_Product->Check_Purity Column_Chromatography Column Chromatography Check_Purity->Column_Chromatography Impure/Colored Pure_Product Pure Product (<10 ppm Pd) Check_Purity->Pure_Product Pure & Colorless Column_Chromatography->Check_Purity Metal_Scavenger Treat with Metal Scavenger Column_Chromatography->Metal_Scavenger Still Colored/Pd Contamination Metal_Scavenger->Column_Chromatography

Caption: A typical workflow for palladium removal.

Issue 3: Product Decomposition on Silica Gel

Some functionalized quinoxalines can be sensitive to the acidic nature of standard silica gel, leading to streaking on TLC plates and decomposition during column chromatography.

Potential Causes & Solutions:

  • Acid Sensitivity: The product may contain acid-labile functional groups.

    • Solution 1: Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent).

    • Solution 2: Use a different stationary phase, such as neutral or basic alumina, or consider reversed-phase chromatography if your product has sufficient polarity.

Part 3: Standardized Experimental Protocols

These protocols provide a validated starting point for the work-up and purification of quinoxaline derivatives from palladium-catalyzed reactions.

Protocol 1: General Work-up and Initial Palladium Removal
  • Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. If necessary, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Initial Filtration: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Filter the mixture through a 2-3 cm plug of Celite® in a sintered glass funnel.[5] Wash the Celite® pad thoroughly with the same organic solvent to ensure all product is collected.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then brine. This helps to remove inorganic salts and highly polar impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

dot

General_Workup_Flow A 1. Cool and Quench Reaction B 2. Dilute with Organic Solvent A->B C 3. Filter through Celite® Plug B->C D 4. Aqueous Extraction (Water, Brine) C->D E 5. Dry Organic Layer (Na₂SO₄) D->E F 6. Filter and Concentrate E->F G Crude Product Ready for Chromatography F->G

Caption: Standard work-up procedure flowchart.

Protocol 2: Purification by Column Chromatography
  • Adsorb Crude Product: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the eluent mixture. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" technique often results in better separation.

  • Prepare and Run Column: Prepare a silica gel column using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate). Carefully add the adsorbed crude product to the top of the column.

  • Elution: Begin eluting with the determined solvent system. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified quinoxaline derivative.

Protocol 3: Final Palladium Removal with a Thiol-Based Scavenger
  • Dissolve Product: Dissolve the quinoxaline product (which may still contain trace palladium) in a suitable solvent (e.g., toluene, THF, or dichloromethane).

  • Add Scavenger: Add a thiol-based silica scavenger (typically 3-5 equivalents relative to the theoretical amount of residual palladium).

  • Stir: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-12 hours. The optimal time should be determined by monitoring the palladium levels if possible (e.g., by ICP-MS) or by observing a color change in the solution (it should become colorless).

  • Filter and Concentrate: Filter off the scavenger and wash it with the solvent. Concentrate the filtrate to obtain the final product with significantly reduced palladium content.

References

  • ResearchGate. How can i remove palladium Pd catalyst easily? [Internet]. 2015 May 18.
  • Heravi MM, et al. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • Biotage. How to Remove Palladium in three easy steps [Internet]. 2023 Jan 20.
  • Wang Y, et al. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations.
  • Keri RS, et al. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Royal Society of Chemistry. 2023 Jul 7.
  • BenchChem.
  • Otsuka S, et al. Method of removing palladium.
  • Reddit. Your trick to remove residual palladium. r/Chempros [Internet]. 2025 Sep 19.
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  • Wan J-P, Wei L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • ResearchGate. Sustainable C-H Activation Approach for Palladium-Catalyzed, Regioselective, Functionalization of 1-Methyl-3-phenyl quinoxaline-2(1H)
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  • Rossi E, et al. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. 2021 Sep 8.
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  • Chen G, et al. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization.
  • Riemer O, et al. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. NIH National Library of Medicine. 2024 Jul 26.
  • ResearchGate.
  • ResearchGate.
  • Zhang X, et al. Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines.
  • Dounay AB, et al. Transition Metal-Catalyzed Direct Arylation of Substrates with Activated sp3-Hybridized C−H Bonds and Some of Their Synthetic Equivalents with Aryl Halides and Pseudohalides. Chemical Reviews.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Tran UT, et al. Silver-free, palladium-catalyzed arylation of pyrrolo[1,2-a]quinoxaline C–H bonds with aryl bromides. Organic & Biomolecular Chemistry.
  • ResearchGate. Palladium-catalyzed C–H alkenylation of quinoxaline N -oxide enabled by a mono- N -protected amino acid. 2025 Aug 6.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling [Internet]. 2024 Oct 10.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • Lennox AJJ, Lloyd-Jones GC. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 2013 Oct 3.
  • Beilstein Journals.
  • ResearchGate. Palladium-catalyzed direct Hiyama arylation of quinoxalin-2(1H)

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Technical Support Center: Scale-Up Synthesis of 2-Chloro-3-phenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-3-phenylquinoxaline. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommendations to ensure a safe, efficient, and reproducible process.

I. Overview of the Synthetic Pathway

The most common and industrially viable route to this compound is a two-step synthesis. Understanding the nuances of each step is critical for successful scale-up.

  • Step 1: Condensation. The initial step involves the condensation of o-phenylenediamine with benzil. This reaction forms the core quinoxaline ring, yielding 2,3-diphenylquinoxaline-2(1H)-one (which exists in tautomeric equilibrium with 2-hydroxy-2,3-diphenylquinoxaline).

  • Step 2: Chlorination. The intermediate quinoxalinone is then chlorinated to yield the final product, this compound. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The following diagram illustrates the general workflow for this synthesis.

cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination cluster_2 Work-up & Purification A o-Phenylenediamine E 2,3-Diphenylquinoxalin-2(1H)-one (Intermediate) A->E B Benzil B->E C Solvent (e.g., Ethanol, Acetic Acid) C->E Reaction Medium D Heat/Reflux D->E Energy Input H This compound (Crude Product) E->H Chlorination F POCl₃ or SOCl₂ F->H G Heat/Reflux G->H I Quench (Ice/Water) H->I J Neutralization (Base) I->J K Extraction J->K L Crystallization K->L M Purified Product L->M

Caption: General workflow for the two-step synthesis of this compound.

II. Troubleshooting Guide & FAQs: Scale-Up Challenges

This section addresses specific issues that frequently arise during the scale-up of this process. The questions are formatted to reflect real-world challenges encountered by process chemists.

Step 1: Condensation Reaction

Question 1: My condensation reaction yield dropped from 95% at the 50g scale to 75% at the 5kg scale. What are the likely causes?

A significant drop in yield upon scale-up often points to issues with mass and heat transfer.[1]

  • Causality & Explanation: On a small scale, heating is uniform, and mixing is highly efficient. At a larger scale, localized overheating or poor mixing can lead to the formation of side products or degradation of starting materials. The condensation of o-phenylenediamine is generally robust, but side reactions can occur if conditions are not well-controlled.[2][3]

  • Troubleshooting & Actionable Advice:

    • Mixing Efficiency: Ensure your reactor's agitation is sufficient to maintain a homogenous slurry or solution. Check for "dead spots" in the reactor where material may settle. The choice of impeller and agitation speed is critical.

    • Heat Transfer: Use a jacketed reactor with controlled heating. A runaway temperature can promote side reactions. Consider a slower heating ramp rate to ensure the entire batch reaches the target temperature uniformly.

    • Solvent Selection: While ethanol or acetic acid are common, ensure the chosen solvent allows for good solubility of both reactants at reflux to facilitate a homogenous reaction.[4]

    • Inert Atmosphere: While not always necessary at a small scale, at a larger scale with longer reaction times, the o-phenylenediamine can be susceptible to oxidation, especially at high temperatures. Blanketing the reactor with an inert gas like nitrogen is a good practice.[1]

Question 2: I'm observing a significant amount of colored impurities and tar-like material in my crude 2,3-diphenylquinoxalin-2(1H)-one. How can I prevent this?

The formation of colored impurities and tars is a classic sign of side reactions or degradation, often exacerbated by poor temperature control on a larger scale.[1]

  • Causality & Explanation: o-Phenylenediamine is known to darken upon exposure to air and heat due to oxidative self-polymerization.[2] Localized overheating in a large reactor can accelerate these degradation pathways.

  • Troubleshooting & Actionable Advice:

    • Control Reactant Addition: Instead of charging all reactants at once, consider adding the o-phenylenediamine solution portion-wise or via an addition funnel to a heated solution of benzil. This can help control the initial reaction rate and exotherm.

    • Optimize Reaction Temperature: Determine the minimum temperature required for the reaction to proceed to completion within a reasonable timeframe. Often, the reflux temperature is used out of convenience, but a lower, more controlled temperature may suffice and reduce byproduct formation.

    • Purity of Starting Materials: Ensure the quality of your o-phenylenediamine. If it is already significantly discolored before use, it may contain oxidized impurities that can propagate side reactions.

Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)

Question 3: The chlorination reaction with POCl₃ is sluggish and incomplete at the kilogram scale, leaving a large amount of unreacted starting material. What's going wrong?

This is a common and critical issue. The mechanism of chlorination with POCl₃ is more complex than a simple substitution and is highly dependent on temperature and the presence of a base.[5][6][7]

  • Causality & Explanation: The reaction of a quinoxalinone with POCl₃ proceeds in two stages:

    • Phosphorylation: An initial reaction forms a phosphorylated intermediate. This step can be slow and is often the rate-limiting step.[5][8]

    • Chloride Displacement: The phosphorylated intermediate is then attacked by a chloride ion to form the final product. If the initial phosphorylation is incomplete, the reaction will stall. On a large scale, inefficient heat transfer can prevent the entire batch from reaching the optimal temperature for both stages.

  • Troubleshooting & Actionable Advice:

    • Temperature Control is Key: The phosphorylation step may occur at a lower temperature, but the conversion to the chloro-derivative requires heating, typically to 70-90 °C or higher.[5] Ensure your reactor can maintain a consistent internal temperature.

    • Consider a Co-solvent: Using POCl₃ as both reagent and solvent can be inefficient. A high-boiling inert solvent like toluene can improve heat transfer and slurry mixing.[9]

    • Catalytic Base: The addition of a catalytic amount of a tertiary amine base (e.g., triethylamine, diisopropylethylamine) can significantly accelerate the initial phosphorylation step.[6][7] The base acts as a nucleophilic catalyst.

    • Monitor Reaction Progress: Do not rely solely on time. Take in-process samples (quench carefully!) and analyze by TLC or HPLC to confirm the disappearance of the starting material before proceeding with the work-up.

Question 4: During the large-scale POCl₃ work-up, I experienced a violent exotherm and pressure build-up when quenching with ice/water. How can I do this safely?

This is a critical safety issue. POCl₃ reacts violently and exothermically with water, releasing toxic HCl gas.[10][11]

  • Causality & Explanation: The hydrolysis of POCl₃ is extremely rapid and generates a large amount of heat and gas (HCl). On a large scale, the surface area to volume ratio is smaller, making heat dissipation much more difficult than in a lab flask. Adding the reaction mixture to ice/water can lead to an uncontrolled quench.

  • Troubleshooting & Actionable Advice:

    • Reverse Quench: The safest method for large-scale operations is a "reverse quench." Slowly and controllably add the reaction mixture to a well-agitated, cooled vessel of ice or a water/ice mixture. Never add water to the POCl₃ mixture.

    • Control Addition Rate: Use a pressure-equalizing addition funnel or a pump to control the rate of addition. Monitor the temperature of the quench vessel continuously and be prepared to stop the addition if the temperature rises too quickly.

    • Adequate Ventilation: The quench must be performed in a well-ventilated area or a walk-in fume hood to handle the large volume of HCl gas that will be liberated.[12]

    • Neutralization: The resulting acidic slurry must be neutralized. Slowly add a base (e.g., aqueous sodium hydroxide or sodium carbonate) while monitoring temperature and pH. This step is also exothermic.

cluster_0 Scale-Up Chlorination Work-Up Unsafe Unsafe Method (Adding Water to Reaction) Safe Recommended Safe Method (Reverse Quench) Reaction Reaction Mixture (Crude Product in excess POCl₃) Reaction->Unsafe DANGER Uncontrolled Exotherm, Gas Evolution, Splashing QuenchVessel Large, Cooled Quench Vessel (Ice/Water) Reaction->QuenchVessel Slow, Controlled Addition QuenchVessel->Safe Safe, Controllable Process

Caption: Comparison of unsafe vs. recommended safe quenching procedures for POCl₃.

III. Purification and Isolation

Question 5: Column chromatography was effective in the lab, but it's not practical for a 10 kg batch. My initial attempts at recrystallization gave an oily product or poor recovery. How do I develop a scalable purification strategy?

Switching from chromatography to crystallization is a standard and necessary step in scaling up.[1][13] Success depends on systematic solvent screening and understanding crystallization principles.[14][15][16]

  • Causality & Explanation: "Oiling out" occurs when a compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form crystals. Poor recovery is often due to the product having high solubility in the chosen solvent even at cold temperatures. The ideal crystallization solvent should dissolve the product well when hot but poorly when cold.[15]

  • Troubleshooting & Actionable Advice:

    • Systematic Solvent Screen: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate, heptane). The goal is to find a solvent that provides a large solubility differential with temperature.

    • Use a Co-solvent System: If a single solvent is not effective, use a binary system. Dissolve the crude product in a "good" solvent (e.g., toluene or ethyl acetate) at an elevated temperature, then slowly add a "poor" or "anti-solvent" (e.g., heptane or hexane) until turbidity is observed. Cool slowly to induce crystallization.

    • Control Cooling Rate: Rapid cooling promotes the formation of small, impure crystals or oiling out. A slow, controlled cooling profile is essential for growing larger, purer crystals.[15]

    • Seeding: To ensure the correct crystal form and prevent oiling, seed the supersaturated solution with a small amount of pure product. A "heel" process, where a small fraction of the previous crystallized batch is left in the reactor, is an effective large-scale seeding strategy.[14][17]

    • Impurity Removal: The primary impurity is often the starting quinoxalinone. A non-polar solvent system (e.g., Toluene/Heptane) is often effective as the quinoxalinone is typically less soluble than the chlorinated product.

Table 1: Comparison of Lab vs. Scale-Up Methodologies

ParameterLaboratory Scale (Grams)Pilot/Manufacturing Scale (Kilograms)Rationale for Change
Heating Heating mantleJacketed reactor with thermal fluidEnsures uniform heat distribution and prevents localized overheating.[1]
Mixing Magnetic stir barOverhead mechanical stirrerProvides the necessary torque for efficient mixing of large volumes and slurries.
Quenching Pouring onto iceSlow reverse addition into ice/waterCritical for safety and controlling the highly exothermic hydrolysis of POCl₃.[11]
Purification Flash column chromatographyRecrystallizationChromatography is not economically or practically viable for large quantities.[1][13][18]
Seeding Spontaneous nucleationControlled seeding (e.g., "heel" process)Ensures batch-to-batch consistency in crystal form, size, and purity.[14][17]

IV. References

  • From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal. Available at: [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]

  • From form to function: Crystallization of active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • What are the emerging technologies for pharmaceutical intermediate purification?. Angene. Available at: [Link]

  • POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link]

  • Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. RSC Publishing. Available at: [Link]

  • CHAPTER 14: Phosphorus Oxychloride: Production and Use. RSC Publishing. Available at: [Link]

  • Phosphorus oxychloride. Lanxess. Available at: [Link]

  • Purification of synthesis intermediates. Séché Environnement. Available at: [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. Available at: [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PubMed Central. Available at: [Link]

  • Process for preparing 6-halo-2-chloroquinoxaline. Google Patents. Available at:

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. PubMed Central. Available at: [Link]

  • POCl3 Chlorination of 4-Quinazolones. Figshare. Available at: [Link]

  • POCl3 chlorination of 4-quinazolones. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/POCl3-chlorination-of-4-quinazolones.-M laag-Knott/8133379a1f592f1590e87b6401083995802187d9]([Link] laag-Knott/8133379a1f592f1590e87b6401083995802187d9)

  • POCl3 Chlorination of 4-Quinazolones. ResearchGate. Available at: [Link]

  • STANDARD OPERATING PROCEDURE. University of Delaware. Available at: [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. Available at: [Link]

  • Large-scale purification of pharmaceutical-grade plasmid DNA using tangential flow filtration and multi-step chromatography. ResearchGate. Available at: [Link]

  • Pharmaceutical Filtration Equipment and Purification Solutions. Pharmaceutical Technology. Available at: [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry. Available at: [Link]

  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. Available at: [Link]

  • Quinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]

  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available at: [Link]

  • Sustainable Approaches Towards the Synthesis of Quinoxalines. ResearchGate. Available at: [Link]

  • Chlorination Process Steps and Industrial Uses. Ion Exchange. Available at: [Link]

  • Condensation reaction of 1,2-phenylenediamine and benzil. ResearchGate. Available at: [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PubMed Central. Available at: [Link]

  • Guidelines for drinking-water quality. World Health Organization. Available at: [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]

  • Effects of solvents on the reaction of benzil and o-phenylenediamine under ultrasound irradiation. ResearchGate. Available at: [Link]

  • [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate]. PubMed. Available at: [Link]

  • An overview study of chlorination reactions applied to the primary extraction and recycling of metals and to the synthesis of new reagents. ResearchGate. Available at: [Link]

  • Synthesis of Hydroquinone. YouTube. Available at: [Link]

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Technical Support Center: Accelerating the Synthesis of 2-Chloro-3-phenylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for professionals engaged in the synthesis of quinoxaline derivatives. This guide is designed to provide researchers, chemists, and drug development scientists with actionable insights and troubleshooting protocols to significantly reduce reaction times in the synthesis of 2-Chloro-3-phenylquinoxaline. Traditional methods for quinoxaline synthesis can be cumbersome, often requiring long reaction times and harsh conditions, which can lead to low yields and the formation of impurities.[1][2][3] This document offers a blend of foundational knowledge and advanced, field-proven techniques to overcome these common hurdles.

Section 1: Understanding the Core Synthesis Pathway

The synthesis of this compound is typically achieved via a two-step process. The foundational step is the condensation of an ortho-diamine with an α-keto compound to form the quinoxaline core, followed by a chlorination step. Understanding this workflow is critical for identifying and optimizing the rate-limiting steps.

A common and effective route involves:

  • Condensation: Reaction of o-phenylenediamine with ethyl benzoylformate (or a similar phenyl-α-ketoester) to form the intermediate, 3-phenylquinoxalin-2(1H)-one.

  • Chlorination: Subsequent treatment of the quinoxalinone intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the final product.[4][5]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination o-Phenylenediamine o-Phenylenediamine 3-Phenylquinoxalin-2(1H)-one 3-Phenylquinoxalin-2(1H)-one o-Phenylenediamine->3-Phenylquinoxalin-2(1H)-one Condensation (Heat/Catalyst) Ethyl Benzoylformate Ethyl Benzoylformate Ethyl Benzoylformate->3-Phenylquinoxalin-2(1H)-one This compound This compound 3-Phenylquinoxalin-2(1H)-one->this compound Chlorination (Reflux) POCl3 POCl₃ POCl3->this compound

Figure 1: Standard synthetic workflow for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause long reaction times in the initial condensation step?

A: The condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound is the classical and most common method for quinoxaline synthesis.[3][6] However, this reaction often suffers from long reaction times due to several factors:

  • High Activation Energy: The initial nucleophilic attack and subsequent cyclization-dehydration steps require significant energy input. Without a catalyst, thermal energy is the sole driver, necessitating prolonged heating.[7]

  • Inefficient Heat Transfer: Conventional oil bath heating can lead to uneven temperature distribution within the reaction vessel, creating localized "cold spots" where the reaction proceeds slower.

  • Suboptimal Solvent: The choice of solvent affects reactant solubility and can influence the transition state energy. Solvents like ethanol or acetic acid are common but may not always provide the fastest kinetics.[3]

  • Absence of a Catalyst: The uncatalyzed reaction is often slow. A catalyst's role is to provide an alternative, lower-energy pathway for the reaction to proceed.[1]

Q2: How does microwave-assisted synthesis dramatically reduce reaction times?

A: Microwave-assisted synthesis is a powerful technique that utilizes microwave irradiation to heat the reaction mixture.[8] Unlike conventional heating, which relies on conduction and convection, microwave energy directly couples with polar molecules in the mixture (reactants, solvent), causing rapid and uniform heating throughout the bulk of the material.[9][10] This leads to:

  • Rapid Temperature Elevation: Reaching the target temperature in seconds to minutes, compared to much longer times for an oil bath.

  • Superheating: Solvents can be heated to temperatures well above their conventional boiling points in sealed microwave vessels.

  • Specific Molecular Activation: Direct energy transfer to polar molecules can accelerate the reaction rate beyond what is achievable by purely thermal effects. Numerous studies report the reduction of reaction times from several hours to just a few minutes with improved yields.[11][12][13]

Q3: What types of catalysts are most effective for accelerating the condensation step?

A: Catalysis is crucial for an efficient synthesis.[1] A wide variety of catalysts have been shown to be effective:

  • Lewis Acids: Catalysts like cerium(IV) ammonium nitrate (CAN), iodine, and various metal triflates can activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the diamine.[3][11]

  • Solid-Supported Catalysts: Recyclable, heterogeneous catalysts such as alumina-supported heteropolyoxometalates or silica nanoparticles offer the benefits of easy separation and potential for reuse, aligning with green chemistry principles.[3][7]

  • Brønsted Acids: Simple acids like p-toluenesulfonic acid (p-TSA) can catalyze the dehydration step of the reaction.[13]

  • Nanoparticles: Catalysts like copper or nickel nanoparticles have also been employed to improve reaction efficiency.[14]

Q4: Can this synthesis be performed under solvent-free conditions to reduce workup time?

A: Yes, solvent-free or "neat" reactions are highly effective, particularly when combined with microwave irradiation.[12][15] This approach is a cornerstone of green chemistry, as it eliminates solvent waste and often simplifies product purification.[16] By mixing the solid reactants and exposing them directly to microwave energy, the reaction can proceed rapidly at the interface of the melting solids, often yielding a clean product with minimal workup.[15]

Section 3: Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis, providing a logical framework for problem-solving.

G cluster_0 Problem Diagnosis cluster_1 Root Cause Analysis cluster_2 Recommended Solutions P1 Problem: Condensation > 8 hours C1 Cause: No Catalyst / Inefficient Heating P1->C1 P2 Problem: Low Yield (<50%) C2 Cause: Product Degradation / Side Reactions P2->C2 P3 Problem: Incomplete Chlorination C3 Cause: Inactive Reagent / Insufficient Temp P3->C3 S1 Solution: 1. Add Catalyst (e.g., Iodine) 2. Switch to Microwave Synthesis C1->S1 S2 Solution: 1. Use Microwave for Rapid Heating 2. Lower Temp, Use Better Catalyst C2->S2 S3 Solution: 1. Use Fresh POCl₃ 2. Ensure Anhydrous Conditions 3. Monitor by TLC C3->S3

Figure 2: Troubleshooting workflow for common synthesis issues.

Issue 1: The initial condensation of o-phenylenediamine and ethyl benzoylformate is taking over 12 hours with conventional reflux.

  • Potential Cause: The reaction is proceeding without catalytic assistance, relying solely on thermal energy which is inefficiently transferred via an oil bath. This is a very common issue with traditional protocols.[3]

  • Recommended Solution:

    • Introduce a Catalyst: Add a catalytic amount (e.g., 5-10 mol%) of iodine or p-toluenesulfonic acid to the reaction mixture. Iodine has proven to be an extremely effective catalyst for this condensation, often reducing reaction times significantly even at room temperature or with gentle heating.[11]

    • Switch to Microwave Synthesis: The most dramatic time reduction will be achieved by switching to a dedicated microwave reactor. A typical reaction time under microwave irradiation is 3-10 minutes.[11][15]

    • Employ Ultrasound: If a microwave reactor is unavailable, performing the reaction in an ultrasonic bath can also accelerate the reaction through cavitation, which promotes mixing and mass transfer.[13]

Issue 2: The reaction appears complete by TLC, but the final isolated yield of 3-phenylquinoxalin-2(1H)-one is consistently low (< 60%).

  • Potential Cause: Prolonged exposure to high temperatures during a lengthy reflux can cause degradation of the starting materials or the product itself. This can also lead to the formation of undesired, complex side products, complicating purification and lowering the yield of the desired compound.[2]

  • Recommended Solution:

    • Minimize Heat Exposure: The key is to complete the reaction as quickly as possible. Microwave-assisted synthesis is the ideal solution as it provides rapid, uniform heating for a very short duration, minimizing the window for degradation.[8][9]

    • Optimize Catalyst and Temperature: If using conventional heating, try a more efficient catalyst which may allow for a lower reaction temperature, thereby reducing thermal degradation.

    • Check Starting Material Purity: o-Phenylenediamine is susceptible to air oxidation, appearing as darkened crystals. Using old or impure starting material can drastically lower yields. Purifying it by recrystallization or sublimation before use is recommended if its quality is suspect.

Issue 3: The chlorination of 3-phenylquinoxalin-2(1H)-one with POCl₃ is sluggish or incomplete.

  • Potential Cause:

    • The activity of the phosphorus oxychloride may be compromised due to age or improper storage, leading to hydrolysis.

    • The reflux temperature may be insufficient to drive the reaction to completion.

    • Insufficient quantity of the chlorinating agent.

  • Recommended Solution:

    • Use Fresh Reagent: Always use fresh, unopened or properly stored phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    • Ensure Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Increase Reaction Time/Temperature: Increase the reflux time and monitor the reaction's progress every 30-60 minutes using thin-layer chromatography (TLC).

    • Use an Excess of Chlorinating Agent: The chlorinating agent is often used as the solvent itself, ensuring a large excess is present to drive the reaction forward.

Section 4: Optimized Experimental Protocols

Protocol A: Accelerated Conventional Synthesis with Iodine Catalysis

This protocol provides a significant improvement over non-catalyzed traditional methods.

  • Setup: To a 100 mL round-bottom flask, add o-phenylenediamine (1.0 eq.), ethyl benzoylformate (1.0 eq.), and ethanol (20 mL).

  • Catalyst Addition: Add iodine (0.05 eq.).

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC. Gentle heating to 50°C can be applied to further accelerate the reaction.

  • Workup: Once the starting material is consumed, dilute the mixture with dichloromethane and wash with a 5% sodium thiosulfate solution to remove iodine, followed by a brine wash.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-phenylquinoxalin-2(1H)-one can be purified by recrystallization.

  • Chlorination: Add the purified intermediate to an excess of POCl₃ and reflux for 2-4 hours in a fume hood.[5] Carefully quench the reaction by pouring it onto crushed ice, neutralize with a base, and filter the resulting solid product.

Protocol B: High-Speed Microwave-Assisted Solvent-Free Synthesis

This is the premier method for speed and efficiency.[12][15]

  • Preparation: In a 10 mL microwave reaction vessel, combine o-phenylenediamine (1.0 eq.), ethyl benzoylformate (1.0 eq.), and a catalytic amount of acidic alumina.[15] No solvent is required.

  • Microwave Reaction: Seal the vessel and place it in a CEM Discover microwave synthesizer (or similar). Irradiate at a set temperature (e.g., 120-150°C) for 3-5 minutes.[15]

  • Isolation: After cooling, dissolve the resulting solid in ethyl acetate or dichloromethane, filter to remove the catalyst, and concentrate the filtrate to obtain the crude 3-phenylquinoxalin-2(1H)-one, which is often pure enough for the next step.

  • Chlorination: Proceed with the chlorination step as described in Protocol A. The high purity of the intermediate from the microwave step often leads to a cleaner final chlorination reaction.

Section 5: Data Summary: Comparative Analysis of Methods

The following table summarizes the typical outcomes for different synthetic strategies for the initial condensation step, demonstrating the clear advantage of modern techniques.

MethodCatalystSolventTemperatureAvg. TimeTypical YieldReference(s)
Conventional Reflux NoneEthanol78°C6-12 hours50-70%[3]
Conventional (Catalyzed) IodineEthanol/Water50°C30-60 min85-95%[11]
Ultrasound p-TSAEthanolRoom Temp8-20 min~97%[13]
Microwave-Assisted None/Acidic AluminaSolvent-Free120-150°C3-5 min80-97%[15]

References

  • Avula, B., Reddivari, C. K., Muchumarri, R. M., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Taylor & Francis Online. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Bentham Science. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Organic Synthesis, 14(5). [Link]
  • da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2003). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society, 14(2), 300-302. [Link]
  • Bentham Science. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(9), 920-982. [Link]
  • Bandyopadhyay, D., Mukherjee, S., & Banik, B. K. (2010). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Molecules, 15(1), 423-429. [Link]
  • Farghaly, T. A., Alqurashi, R. M., Masaret, G. S., & Abdulwahab, H. G. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(9), 920-982. [Link]
  • Moreno-Fuquen, R., et al. (2012). Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. E-Journal of Chemistry. [Link]
  • LaRosa, P. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. University of Dayton Honors Theses. [Link]
  • Ruiz-Reyes, E., et al. (2016). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 17(4), 579. [Link]
  • Research Square. (2021).
  • Wiley Online Library. (2023). A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst. Journal of Heterocyclic Chemistry. [Link]
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Technical Support Center: Catalyst Poisoning in Palladium-Catalyzed Reactions of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical and materials science.[1][2] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are indispensable tools for their synthesis and functionalization.[3][4][5] However, the very feature that makes these heterocycles valuable—the lone pair of electrons on the nitrogen atom—is also a primary cause of a significant experimental challenge: catalyst poisoning.[6][7][8]

The Lewis basic nitrogen atom can coordinate strongly to the palladium center, leading to the deactivation of the catalyst.[6][9] This interaction can manifest as low yields, stalled reactions, or complete lack of reactivity, frustrating even the most seasoned chemists. This guide is designed to serve as a comprehensive technical resource for researchers encountering these issues. It provides a structured approach to troubleshooting, grounded in mechanistic understanding, to help you navigate the complexities of palladium-catalyzed reactions involving nitrogen-containing heterocycles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding catalyst poisoning in this context.

Q1: What is catalyst poisoning in the context of palladium-catalyzed reactions with N-heterocycles?

A1: Catalyst poisoning refers to the deactivation of the palladium catalyst due to strong coordination of the nitrogen atom in the heterocycle to the metal center.[6][9] This binding occupies the catalyst's active sites, preventing it from participating in the catalytic cycle and leading to diminished or no product formation.[6][10] The strength of this coordination, and thus the severity of the poisoning, depends on the electronic properties and steric environment of the nitrogen atom within the heterocycle.

Q2: Which nitrogen heterocycles are most likely to poison my catalyst?

A2: The propensity for a nitrogen heterocycle to act as a catalyst poison is directly related to the availability of its nitrogen lone pair for coordination. Generally, more electron-rich and sterically unhindered nitrogen atoms are stronger poisons. For instance, pyridines, particularly those with electron-donating substituents, are well-known catalyst poisons.[11] Imidazoles and pyrazoles can also be problematic. In contrast, heterocycles where the nitrogen lone pair is part of an aromatic system (e.g., pyrroles) or is withdrawn by electron-withdrawing groups are less likely to cause significant poisoning.[12]

Q3: My reaction with a pyridine derivative is not working. What are the first things I should check?

A3: When a reaction involving a pyridine derivative fails, consider these initial troubleshooting steps:

  • Purity of Reagents: Ensure your pyridine starting material and all other reagents and solvents are of high purity and anhydrous.[6] Impurities can exacerbate catalyst deactivation.

  • Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen can lead to the formation of inactive palladium species.[6]

  • Catalyst and Ligand Choice: Standard palladium sources and ligands may not be robust enough. Consider switching to a more active and sterically hindered ligand system, such as a biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[6][13] These can promote the desired catalytic steps over catalyst deactivation.

  • Base Selection: The choice of base is critical. A base that is too strong or too weak can lead to side reactions or incomplete reaction.[6][14] Screening different bases (e.g., carbonates, phosphates, alkoxides) is often necessary.

Q4: Are there any general strategies to mitigate catalyst poisoning by N-heterocycles?

A4: Yes, several strategies can be employed:

  • Ligand Design: Employing bulky, electron-rich ligands can sterically shield the palladium center, making it less accessible to the poisoning heterocycle.[15][16] N-heterocyclic carbene (NHC) ligands are particularly effective due to their strong sigma-donating properties which stabilize the active catalytic species.[13][17]

  • Use of Precatalysts: Modern palladium precatalysts are designed for the controlled and efficient generation of the active Pd(0) species in situ.[18][19][20] This can be more effective than using traditional Pd(II) sources like Pd(OAc)₂.[18]

  • Slow Addition: Slowly adding the nitrogen-containing substrate to the reaction mixture can help maintain a low concentration of the potential poison, giving the catalyst a better chance to react with the other coupling partner.[6]

  • Additive/Scavenger Use: In some cases, additives can be used to reversibly bind to the nitrogen of the heterocycle, temporarily masking its poisoning effect. Metal scavengers can also be used post-reaction to remove residual palladium.[21][22][23][24]

Troubleshooting Guides

This section provides a more in-depth, problem-oriented approach to resolving common experimental failures.

Problem 1: Low to No Conversion

You've set up your cross-coupling reaction with a nitrogen-containing heterocycle, but after the specified reaction time, TLC or GC-MS analysis shows mostly unreacted starting materials.

Diagnostic Workflow

start Low/No Conversion Observed check_reagents Are reagents and solvents pure and dry? start->check_reagents check_reagents->start No, purify/dry reagents check_inert Is the reaction under a truly inert atmosphere? check_reagents->check_inert Yes check_inert->start No, improve inert technique check_catalyst Is the catalyst system appropriate and active? check_inert->check_catalyst Yes check_catalyst->start No, screen catalysts/ligands optimize_conditions Are reaction conditions (base, temp., solvent) optimal? check_catalyst->optimize_conditions Yes optimize_conditions->start No, screen conditions consider_poisoning Strong catalyst poisoning is likely. optimize_conditions->consider_poisoning Yes, but still no reaction solution Implement advanced strategies. consider_poisoning->solution

Caption: Diagnostic workflow for low or no conversion.

Causality and Solutions
  • Cause: The primary suspect is severe catalyst poisoning, where the nitrogen heterocycle irreversibly binds to the palladium, halting the catalytic cycle.[6][10] This is particularly common with electron-rich pyridines and imidazoles.

  • Solution 1: Enhance Catalyst Robustness with Advanced Ligands: Standard ligands like triphenylphosphine may not be sufficient. Switch to more robust ligand systems known to perform well with challenging substrates.

    • Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are bulky and electron-rich, which can accelerate the rate-limiting oxidative addition and reductive elimination steps, outcompeting the poisoning process.

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs form very strong bonds with palladium, creating highly stable and active catalysts that are more resistant to displacement by the substrate.[13][17] PEPPSI™-type precatalysts are excellent for this purpose.[19]

    Ligand TypeKey AdvantageExample Application
    Monodentate BiarylphosphinesHigh activity and steric bulkSuzuki-Miyaura coupling of 2-chloropyridines
    N-Heterocyclic Carbenes (NHCs)Exceptional stability and activityBuchwald-Hartwig amination of imidazoles[25][26]
  • Solution 2: Employ Modern Palladium Precatalysts: Instead of generating the active Pd(0) species from Pd(II) sources like Pd(OAc)₂, which can be inefficient, use a well-defined precatalyst. The Buchwald G3 and G4 precatalysts, for example, are designed for rapid and quantitative generation of the active monoligated Pd(0) species, which is often the most reactive.[19][27]

  • Solution 3: Optimize the Base and Solvent System: The base plays a crucial role not only in the catalytic cycle but also in the stability of the catalyst.

    • Base Screening: A systematic screening of bases is recommended. For Suzuki couplings, K₃PO₄ is often a good starting point. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[28] The use of soluble organic bases can sometimes offer advantages in homogeneity.[14]

    • Solvent Effects: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

Problem 2: Reaction Stalls After Partial Conversion

The reaction proceeds initially, but then stops, leaving a mixture of starting materials and product.

Diagnostic Workflow

start Reaction Stalls check_catalyst_loading Is catalyst loading sufficient? start->check_catalyst_loading check_catalyst_loading->start No, increase loading check_product_inhibition Is product inhibition a possibility? check_catalyst_loading->check_product_inhibition Yes check_reagent_stability Are any reagents degrading over time? check_product_inhibition->check_reagent_stability Yes, dilute or add catalyst portionwise check_product_inhibition->check_reagent_stability No check_reagent_stability->start Yes, use fresh reagents/slow release consider_deactivation Progressive catalyst deactivation is occurring. check_reagent_stability->consider_deactivation No solution Modify reaction setup. consider_deactivation->solution

Caption: Diagnostic workflow for stalled reactions.

Causality and Solutions
  • Cause: This often indicates that the catalyst is initially active but is gradually deactivated over the course of the reaction. This can be due to poisoning by the product, which may be a stronger ligand than the starting material, or gradual decomposition of the catalyst.

  • Solution 1: Portion-wise Addition of Catalyst: If the catalyst has a limited lifetime under the reaction conditions, adding it in multiple portions throughout the reaction can help maintain a sufficient concentration of the active species.

  • Solution 2: Slow-Release Strategies: For substrates that are themselves unstable (e.g., some heteroaryl boronic acids), their gradual decomposition can release species that poison the catalyst. Using a slow-release strategy, such as employing air-stable MIDA boronates which release the boronic acid slowly in situ, can mitigate this issue.[29] This maintains a low concentration of the potentially problematic species at any given time.

  • Solution 3: Use of Scavengers: While typically used for post-reaction cleanup, certain solid-supported scavengers can be considered for inclusion in the reaction mixture to preferentially bind to and remove poisoning byproducts as they form. However, this must be approached with caution as the scavenger could also interact with the catalyst itself. Silica-bound thiol scavengers are effective at poisoning the active catalytic species.[21]

Problem 3: Significant Side Product Formation (e.g., Protodehalogenation)

The desired cross-coupled product is formed, but a significant amount of a side product, such as the product of protodehalogenation (replacement of the halide with a hydrogen atom), is also observed.

Causality and Solutions
  • Cause: Protodehalogenation can compete with the desired cross-coupling pathway, especially when the oxidative addition step is slow. Water is often a source of protons for this side reaction.[6]

  • Solution 1: Rigorous Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried. Use of freshly distilled solvents and oven-dried glassware is critical.[6]

  • Solution 2: Optimize the Base: The choice and strength of the base can significantly influence the rate of protodehalogenation. It may be necessary to screen different bases to find one that promotes the cross-coupling pathway over the side reaction.

  • Solution 3: Increase Catalyst Activity: A more active catalyst system that promotes rapid oxidative addition can outcompete the slower protodehalogenation pathway.[6] This again points to the use of highly active biarylphosphine or NHC ligands.

Experimental Protocols

Protocol 1: General Procedure for Screening Catalysts and Ligands for a Suzuki-Miyaura Coupling of a Challenging Heterocycle

This protocol provides a framework for systematically identifying a suitable catalyst system.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

  • Inerting: Seal the vial with a septum and purge with argon for 10-15 minutes.

  • Catalyst Addition: In a separate glovebox or under a positive pressure of argon, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, Buchwald G3 precatalyst) and various ligands (e.g., SPhos, XPhos, IPr·HCl) in an anhydrous solvent (e.g., dioxane).

  • Reaction Initiation: Add the appropriate amounts of the precatalyst and ligand stock solutions to the reaction vial via syringe. A typical starting point is 2 mol% Pd and a 1:2 Pd:ligand ratio for bidentate ligands or a 1:1 ratio for some precatalysts.[17]

  • Execution: Place the vial in a preheated heating block and stir for the desired time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. Analyze the organic layer by GC-MS or LC-MS to determine the conversion and product distribution.

Protocol 2: Post-Reaction Palladium Scavenging

To ensure the final product meets regulatory requirements for palladium content (often <10 ppm in pharmaceutical applications), a scavenging step is necessary.[23]

  • Initial Filtration: After the reaction is complete, cool the mixture and filter it through a pad of celite to remove any solid palladium particles.

  • Scavenger Selection: Choose a suitable scavenger based on the solvent and the nature of your product. Functionalized silica gels, such as SiliaMetS Thiol or Thiourea, are highly effective for palladium removal.[22][24] Activated carbon can also be used, but may result in lower product yield.[23]

  • Scavenging Procedure: Add the scavenger (typically 5-10 wt% relative to the product) to the filtrate.

  • Agitation: Stir the mixture at room temperature or slightly elevated temperature for several hours (e.g., 2-12 hours). The optimal time should be determined experimentally.

  • Final Filtration: Filter off the scavenger.

  • Analysis: Analyze the palladium content in the filtrate using ICP-MS to confirm it meets the required specifications.

Conclusion

Successfully navigating palladium-catalyzed reactions of nitrogen-containing heterocycles requires a blend of careful experimental technique and a solid understanding of the underlying mechanistic principles. Catalyst poisoning is a significant but surmountable challenge. By systematically troubleshooting issues of low conversion, stalled reactions, and side product formation through the strategic selection of advanced ligands, modern precatalysts, and optimized reaction conditions, researchers can unlock the full synthetic potential of these valuable building blocks. This guide provides a foundational framework for this process, empowering scientists to confidently tackle these demanding yet rewarding transformations.

References

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Validation & Comparative

A Comparative Guide to Structure-Activity Relationships of 2-Chloro-3-phenylquinoxaline Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a privileged heterocyclic motif, has consistently demonstrated a wide spectrum of biological activities, with a significant focus in oncology.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-chloro-3-phenylquinoxaline analogs as potential anticancer agents. By examining the influence of various chemical modifications on their cytotoxic effects, we aim to provide valuable insights for the rational design of more potent and selective therapeutic candidates.

The this compound Scaffold: A Promising Starting Point

The this compound core represents a key pharmacophore for the development of novel anticancer drugs. The presence of the quinoxaline ring system is crucial for its biological activity, while the substituents at the C2 and C3 positions offer significant opportunities for chemical modification to modulate potency and selectivity.[1][2] The chlorine atom at the C2 position serves as a versatile synthetic handle, allowing for the introduction of various functional groups, while the phenyl ring at the C3 position can be readily substituted to probe the impact of electronic and steric effects on anticancer efficacy.

Synthetic Strategies: Building the Analogs

The synthesis of this compound analogs typically commences from the readily available precursor, 2,3-dichloroquinoxaline. This key intermediate allows for the selective introduction of a phenyl group at the C3 position, followed by further modifications. A general synthetic workflow is outlined below.

A o-Phenylenediamine C 2,3-Quinoxalinediol A->C Condensation B Oxalic Acid Derivative B->C E 2,3-Dichloroquinoxaline C->E Chlorination D Chlorinating Agent (e.g., POCl3) D->E H 2-Chloro-3-(substituted-phenyl)quinoxaline Analogs E->H Palladium-catalyzed Cross-Coupling F Substituted Phenylboronic Acid F->H G Suzuki Coupling

Caption: A general synthetic workflow for this compound analogs.

Experimental Protocol: Representative Synthesis of a 2-Chloro-3-(substituted-phenyl)quinoxaline Analog

Step 1: Synthesis of 2,3-Dichloroquinoxaline A mixture of 2,3-quinoxalinediol and a chlorinating agent, such as phosphoryl chloride (POCl₃), is heated under reflux. After completion of the reaction, the excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto crushed ice. The resulting precipitate of 2,3-dichloroquinoxaline is filtered, washed with water, and dried.[3]

Step 2: Suzuki-Miyaura Cross-Coupling To a solution of 2,3-dichloroquinoxaline in a suitable solvent (e.g., dioxane or toluene), a substituted phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC). After cooling, the mixture is filtered, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the desired 2-chloro-3-(substituted-phenyl)quinoxaline analog.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on a complete series of this compound analogs is not extensively documented in a single source, we can infer key relationships from various studies on related quinoxaline derivatives. The anticancer activity is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines.[1]

Impact of Substituents on the Phenyl Ring

The nature and position of substituents on the phenyl ring at the C3 position play a critical role in determining the anticancer potency.

Analog (General Structure)R (Substitution on Phenyl Ring)Cancer Cell LineIC50 (µM) - Representative Data*Key Observation
I H (Unsubstituted)HCT116 (Colon)>10The unsubstituted analog often serves as a baseline and may exhibit moderate to low activity.
II 4-Cl (Electron-withdrawing)HCT116 (Colon)2.5[2]Introduction of an electron-withdrawing group like chlorine at the para position can significantly enhance anticancer activity.[2]
III 4-OCH₃ (Electron-donating)MCF-7 (Breast)>10Electron-donating groups at the para position may lead to a decrease in activity.
IV 4-NO₂ (Strongly electron-withdrawing)HeLa (Cervical)ModerateThe effect of strongly deactivating groups can be variable and cell-line dependent.
V 2-Cl (Ortho-substitution)A549 (Lung)Moderate to highSteric hindrance from ortho-substituents can influence the conformation and binding to the target, leading to varied activity.

*Note: The IC50 values are representative and collated from studies on structurally similar quinoxaline derivatives to illustrate potential SAR trends. Direct comparative data for a complete series of 2-chloro-3-(substituted-phenyl)quinoxalines is limited.

Key Insights:

  • Electron-withdrawing groups at the para-position of the phenyl ring, such as halogens, tend to enhance cytotoxic activity.[2] This suggests that a more electron-deficient phenyl ring may be favorable for interaction with the biological target.

  • Electron-donating groups , like methoxy, at the same position often lead to a reduction or loss of activity.

  • The position of the substituent is also crucial. Ortho-substituents can introduce steric hindrance, which may either be beneficial or detrimental to the activity, depending on the specific biological target.

Modifications at the C2 Position

While this guide focuses on analogs with a chloro group at C2, it is a key position for SAR studies. Replacing the chlorine with other functionalities can dramatically alter the biological profile. For instance, the introduction of amino or substituted amino groups at the C2 position has been a common strategy to enhance anticancer activity in related quinoxaline scaffolds.

In Vitro Anticancer Evaluation: Methodologies

The primary method for evaluating the anticancer potential of these analogs is through in vitro cytotoxicity assays against a panel of human cancer cell lines.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized this compound analogs are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the treatment medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is then determined by plotting the cell viability against the compound concentrations and fitting the data to a dose-response curve.

A Cancer Cell Seeding (96-well plate) B Overnight Incubation A->B C Treatment with Quinoxaline Analogs (Varying Concentrations) B->C D Incubation (48-72h) C->D E Addition of MTT Reagent D->E F Incubation (3-4h) E->F G Solubilization of Formazan Crystals F->G H Absorbance Measurement G->H I Calculation of Cell Viability & IC50 H->I

Caption: A flowchart of the MTT assay workflow for cytotoxicity evaluation.

Potential Mechanisms of Action

Quinoxaline derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1] While the precise molecular targets of this compound analogs require further investigation, plausible mechanisms include:

  • Kinase Inhibition: Many quinoxaline-based compounds are known to be potent inhibitors of various protein kinases, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular kinases (e.g., PI3K, Akt), which are often dysregulated in cancer.[4]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Topoisomerase Inhibition: Some quinoxaline derivatives have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.

A This compound Analog B Protein Kinase (e.g., EGFR, VEGFR) A->B Inhibition E Apoptosis Induction A->E Activation C Downstream Signaling (e.g., PI3K/Akt pathway) B->C D Cell Proliferation & Survival C->D F Cancer Cell Death D->F Inhibition E->F

Caption: A potential mechanism of action for this compound analogs.

Conclusion and Future Perspectives

The this compound scaffold holds significant promise for the development of novel anticancer agents. The available data, although fragmented, suggests that modifications on the C3-phenyl ring, particularly with electron-withdrawing groups, can significantly enhance cytotoxic activity. The C2-chloro position provides a valuable site for further derivatization to improve potency, selectivity, and pharmacokinetic properties.

Future research should focus on the systematic synthesis and biological evaluation of a comprehensive library of 2-chloro-3-(substituted-phenyl)quinoxaline analogs to establish a more definitive and detailed SAR. Elucidating the specific molecular targets and mechanisms of action of the most potent compounds will be crucial for their further development as clinical candidates.

References

  • PubMed. (2005). Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. [Link]
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Validating Anticancer Activity of Quinoxaline Derivatives: An In-Depth Guide to the MTT Assay and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology research, the identification and validation of novel therapeutic agents are paramount. Among the myriad of heterocyclic compounds investigated for their pharmacological potential, quinoxaline derivatives have emerged as a particularly promising class of anticancer agents.[1][2][3] Their diverse mechanisms of action, which include the inhibition of key signaling pathways and induction of apoptosis, necessitate robust and reliable methods for quantifying their cytotoxic effects.[4][5] This guide provides a comprehensive, field-proven framework for validating the anticancer activity of quinoxaline derivatives, with a central focus on the widely utilized MTT assay.

Beyond a mere recitation of protocols, this document, crafted from the perspective of a seasoned application scientist, delves into the causality behind experimental choices, empowering researchers to not only execute these assays with precision but also to critically interpret the data. We will explore the biochemical underpinnings of the MTT assay, provide a detailed, self-validating protocol, and objectively compare its performance against alternative cell viability assays.

The Cornerstone of Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay fundamental to in vitro toxicology and anticancer drug screening.[6] Its enduring popularity stems from its simplicity, cost-effectiveness, and amenability to high-throughput screening.

Principle of the MTT Assay: A Measure of Metabolic Vigor

The central principle of the MTT assay lies in the enzymatic conversion of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[7] This reduction is catalyzed by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[6] Consequently, the amount of formazan produced is directly proportional to the number of viable, respiring cells. A decrease in the purple coloration upon treatment with a test compound, such as a quinoxaline derivative, indicates a reduction in cell viability.

MTT_Mechanism

A Self-Validating Protocol for Assessing Quinoxaline Derivatives

The following protocol is designed to be a self-validating system, incorporating controls and checks to ensure the reliability and reproducibility of your results.

I. Reagent and Material Preparation
  • Cell Lines: Select appropriate human cancer cell lines for your study. The choice will depend on the cancer type you are targeting. Common cell lines for screening quinoxaline derivatives include HCT116 (colon), HepG2 (liver), and MCF-7 (breast).[1]

  • Culture Medium: Use the recommended complete culture medium for your chosen cell lines, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Quinoxaline Derivatives: Prepare a high-concentration stock solution (e.g., 10-100 mM) of each quinoxaline derivative in a suitable solvent, most commonly Dimethyl Sulfoxide (DMSO). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile Phosphate Buffered Saline (PBS). Filter-sterilize the solution and store it protected from light at 4°C for short-term use or -20°C for long-term storage.

  • Solubilization Solution: Prepare a solution to dissolve the formazan crystals. Common options include pure DMSO or a solution of 10% SDS in 0.01 M HCl.[8]

  • 96-well Plates: Use sterile, flat-bottom 96-well plates suitable for cell culture.

II. Experimental Workflow

MTT_Workflow

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Perform a cell count and determine the optimal seeding density for your cell line in a 96-well plate format. This is a critical step and should be determined empirically for each cell line to ensure that the cells are still in a logarithmic growth phase at the end of the experiment.

    • Seed the cells in 100 µL of complete culture medium per well and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of your quinoxaline derivatives in the complete culture medium. It is crucial to maintain a final DMSO concentration below 0.5% (v/v) in all wells to avoid solvent-induced cytotoxicity.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of your quinoxaline derivatives.

    • Essential Controls:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration used for the test compounds. This control is essential to account for any effects of the solvent on cell viability.

      • Untreated Control: Cells in fresh medium without any treatment. This represents 100% cell viability.

      • Blank Control: Wells containing only the culture medium. This is used to subtract the background absorbance.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[8]

  • MTT Incubation and Formazan Solubilization:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Data Calculation:

      • Subtract the average absorbance of the blank wells from all other readings.

      • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100[8]

      • Plot a dose-response curve with the concentration of the quinoxaline derivative on the x-axis and the percentage of cell viability on the y-axis.

      • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

Comparative Analysis: MTT vs. Alternative Viability Assays

While the MTT assay is a workhorse in many labs, it is not without its limitations. Several alternative tetrazolium-based assays have been developed to address some of these shortcomings. The choice of assay should be guided by the specific experimental context.

FeatureMTT AssayXTT AssayMTS Assay
Principle Reduction of MTT to an insoluble purple formazan by mitochondrial dehydrogenases.Reduction of XTT to a water-soluble orange formazan.Reduction of MTS to a water-soluble formazan.
Solubilization Step Required (e.g., DMSO, isopropanol).[9]Not required.[9][10]Not required.[7]
Workflow More steps, longer duration.Simpler and faster.[10]Simple and fast.[7]
Sensitivity Generally considered less sensitive than XTT and MTS.More sensitive than MTT.More sensitive than MTT.[7]
Advantages Inexpensive, widely established protocols.Faster workflow, reduced risk of error from the solubilization step.[10]Water-soluble product, high sensitivity, good repeatability.[7]
Disadvantages Insoluble formazan requires a solubilization step which can introduce errors; potential for interference from colored compounds.The XTT/PMS reagent mixture can be unstable.[11]Higher cost compared to MTT.

Anticancer Activity of Quinoxaline Derivatives: A Snapshot of Experimental Data

The following table provides a summary of reported IC₅₀ values for various quinoxaline derivatives against different cancer cell lines, as determined by the MTT assay. This data serves as a valuable benchmark for researchers working with this class of compounds.

Quinoxaline DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound XVaHCT1164.4[1]
Compound XVaMCF-75.3[1]
Compound 12(Various)0.19 - 0.51[4]
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10)MKN 450.073[12]
Compound 14MCF-72.61[2]
Compound 18MCF-722.11[2]
Compound 8MGC-8031.49[2]

Conclusion: A Rigorous Approach to Validation

The validation of anticancer activity is a critical step in the drug discovery pipeline. The MTT assay, when performed with meticulous attention to detail and appropriate controls, provides a reliable and efficient method for screening novel compounds like quinoxaline derivatives. By understanding the underlying principles of the assay and being aware of its limitations and alternatives, researchers can generate robust and reproducible data. This guide, by providing both a detailed protocol and a comparative framework, aims to equip scientists with the necessary tools to confidently assess the therapeutic potential of this promising class of anticancer agents.

References

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]
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A Comparative Analysis of 2-Chloro-3-phenylquinoxaline and Other Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of targeted therapies has positioned protein kinase inhibitors at the forefront of modern drug discovery, particularly in oncology.[1] Kinases, as central regulators of cellular signaling, present a wealth of opportunities for therapeutic intervention when their activity becomes dysregulated.[2] Among the myriad of scaffolds explored, the quinoxaline core has emerged as a privileged structure, lauded for its synthetic tractability and its ability to interact with the active sites of various kinases.[1][3]

This guide provides an in-depth comparative analysis of the biological activity of 2-chloro-3-phenylquinoxaline, a representative member of the 2,3-disubstituted quinoxaline family, against other notable kinase inhibitors. While specific public domain data for this exact compound is limited, we will leverage findings from closely related quinoxaline analogs to provide a robust and insightful comparison. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies to inform the selection and development of next-generation targeted therapies.

The Quinoxaline Scaffold: A Versatile Player in Kinase Inhibition

The quinoxaline structure, a fusion of a benzene and a pyrazine ring, serves as an excellent foundation for kinase inhibitors.[4] The nitrogen atoms within the pyrazine ring are crucial, as they can form key hydrogen bonds within the ATP-binding pocket of kinases, enhancing both potency and selectivity.[1] By modifying the substituents at the 2 and 3 positions, medicinal chemists can fine-tune the compound's steric and electronic properties to target specific kinases within complex signaling networks.[3]

Mechanism of Action: Targeting Key Signaling Cascades

Quinoxaline derivatives have demonstrated inhibitory activity against a range of critical kinases, often implicated in cancer cell proliferation, survival, and angiogenesis.[4][5] Dysregulation of pathways such as the PI3K/mTOR and MAPK signaling cascades is a common feature in many cancers, making them attractive targets.[6][7] Inhibitors based on the quinoxaline scaffold can competitively block ATP from binding to the kinase domain, thereby halting the phosphorylation cascade that drives tumor progression.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoxaline Quinoxaline Inhibitor Quinoxaline->PI3K Inhibition Quinoxaline->RAF Inhibition

Figure 1: Simplified diagram of kinase signaling pathways (PI3K/mTOR & MAPK) inhibited by quinoxaline derivatives.

Comparative Analysis of Kinase Inhibitory Activity

To contextualize the potential of this compound, we compare the inhibitory activities (IC50) of several quinoxaline-based compounds against various kinases. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%, with lower values indicating higher potency.[8] For a broader perspective, we include established, non-quinoxaline kinase inhibitors.

Kinase TargetInhibitor ClassRepresentative CompoundIC50 (nM)Reference
ASK1 QuinoxalineCompound 26e30.17[7][9]
PI3Kα QuinoxalinePX-866~50[6]
mTOR QuinoxalinePKI-587 (Dual PI3K/mTOR)~1.6 (mTORC1)[6]
Pim-1 QuinoxalineCompound 174[10]
JAK2 QuinoxalinoneST4j13.00[11]
JAK3 QuinoxalinoneST4j14.86[11]
CHK1 Non-QuinoxalinePrexasertib~1[12]
Multiple Kinases Non-QuinoxalineStaurosporine (Non-selective)2-20[13]

Note: Data is compiled from multiple sources for comparative purposes. Direct comparison requires head-to-head studies under identical experimental conditions.

This table illustrates the versatility of the quinoxaline scaffold in targeting a range of kinases with nanomolar potency. For instance, quinoxaline derivatives have been developed as potent inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key player in stress-induced signaling pathways.[7][9] Others show promise as dual PI3K/mTOR inhibitors, a valuable strategy since both kinases are central to cancer cell growth and survival.[6] The inhibitory profile of these compounds is often comparable to, and in some cases may offer greater selectivity than, broadly acting inhibitors like Staurosporine.[13]

Experimental Design for Evaluating Kinase Inhibitors

The robust evaluation of a novel kinase inhibitor like this compound requires a multi-faceted experimental approach. This typically begins with in vitro biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess effects on cell viability and target engagement within a cellular context.

cluster_workflow Inhibitor Evaluation Workflow Start Synthesize Quinoxaline Compound KinaseAssay In Vitro Kinase Assay (IC50 Determination) Start->KinaseAssay CellViability Cell Viability Assay (MTT/XTT) (GI50 Determination) KinaseAssay->CellViability Potent Inhibitor TargetEngagement Target Engagement (Western Blot for p-Substrate) CellViability->TargetEngagement Active in Cells DataAnalysis Data Analysis & Lead Optimization TargetEngagement->DataAnalysis

Figure 2: A typical experimental workflow for the characterization of a novel kinase inhibitor.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments described in the evaluation workflow.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[13]

Rationale: This biochemical assay provides a direct measure of the compound's ability to inhibit the catalytic activity of a purified kinase enzyme, allowing for the determination of the IC50 value.[14]

Materials:

  • Target Kinase (e.g., ASK1, PI3K)

  • Kinase-specific substrate peptide

  • ATP

  • This compound (or other test inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.

  • Add 2 µL of the target kinase diluted in Kinase Assay Buffer to each well.

  • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (prepared in Kinase Assay Buffer) to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic or cytostatic effects of a compound on cultured cells. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[12][15]

Rationale: This cell-based assay determines the compound's effect on cell proliferation and viability. It provides a GI50 (concentration for 50% growth inhibition), which indicates the compound's potency in a more biologically relevant context than a purely biochemical assay.

cluster_MTT MTT Assay Mechanism MTT MTT (Yellow, Soluble) Mito Mitochondrial Reductase (in Viable Cells) MTT->Mito Formazan Formazan (Purple, Insoluble) Mito->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Figure 3: The principle of the MTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear, flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test compound (this compound)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[12]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the GI50 value.

Protocol 3: Western Blot for Target Engagement

This protocol is used to detect changes in the phosphorylation status of a kinase's downstream substrate, providing direct evidence that the inhibitor is engaging its target within the cell.[17]

Rationale: Observing a dose-dependent decrease in the phosphorylation of a known substrate confirms the inhibitor's mechanism of action and target engagement in a cellular environment. This is a critical step to link biochemical potency with cellular activity.[17]

Materials:

  • Cultured cells treated with the inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (one for the phosphorylated substrate, one for the total substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Lysis: Treat cells with various concentrations of the inhibitor for a specified time. Wash cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates by boiling in sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Using BSA instead of milk is often preferred for phospho-antibodies.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-p70S6K) overnight at 4°C, diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein of the target substrate (e.g., anti-p70S6K).

Conclusion

The quinoxaline scaffold represents a highly promising platform for the development of novel kinase inhibitors. Through systematic chemical modification, derivatives can be designed to target a wide array of kinases with high potency and selectivity. While this compound serves as a foundational structure, its biological activity is a launchpad for further optimization through structure-activity relationship (SAR) studies.[1]

The comprehensive evaluation of such compounds, employing a logical workflow of biochemical and cell-based assays, is paramount. The protocols detailed in this guide provide a self-validating system to accurately determine an inhibitor's potency, cellular efficacy, and mechanism of action. By integrating these robust experimental strategies, researchers can effectively navigate the complex landscape of kinase inhibitor development and accelerate the journey of promising compounds from the laboratory to the clinic.

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  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. National Institutes of Health (NIH).
  • Synthesis of 2,3-diphenylquinoxaline (3) with reagents and conditions:... ResearchGate.
  • Biphasic Activity of Chloroquine in Human Colorectal Cancer Cells. PubMed Central.
  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. Royal Society of Chemistry.
  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. National Institutes of Health (NIH).
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The Ascendant Antimicrobial Potential of 2-Chloro-3-phenylquinoxaline Derivatives: A Comparative Analysis Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel chemical scaffolds with potent antimicrobial activity is paramount. Among these, quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] This guide provides an in-depth technical comparison of the antimicrobial performance of 2-Chloro-3-phenylquinoxaline derivatives and their analogues against established standard antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The quinoxaline core, a fusion of benzene and pyrazine rings, serves as a versatile pharmacophore.[3] Its bioisosteric relationship with known antimicrobial scaffolds like quinolones and naphthalenes offers a strategic advantage, potentially circumventing existing resistance mechanisms.[4] This document will delve into the synthesis, antimicrobial screening, and proposed mechanisms of action of these derivatives, offering a comprehensive resource for the scientific community.

Comparative Antimicrobial Efficacy: A Quantitative Overview

The antimicrobial potency of quinoxaline derivatives is intrinsically linked to the nature and position of their substituents. The introduction of a chloro group at the 2-position and a phenyl or substituted phenyl moiety at the 3-position of the quinoxaline ring has been a key area of investigation. While direct and extensive comparative data for a wide range of this compound derivatives against a full panel of standard antibiotics is still an emerging field, robust data from closely related analogues provides significant insights.

For instance, studies on 2,3-disubstituted quinoxalines have demonstrated significant activity. In one such study, derivatives were synthesized from 2,3-dichloroquinoxaline and evaluated for their antimicrobial effects.[5] Another key study investigated 2,3-bis(phenylamino)quinoxaline derivatives, revealing potent activity against clinically relevant resistant strains, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[6][7] The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a critical metric for this comparison.[8]

Below is a table summarizing the MIC values (in µg/mL) of representative quinoxaline derivatives against various microbial strains, juxtaposed with the performance of standard antibiotics.

Compound/AntibioticStaphylococcus aureus (MRSA)Enterococcus faecalis (VRE)Escherichia coliCandida albicansReference
Quinoxaline Derivative 1 (Compound 25) 0.25 - 10.25 - 2>125>125[7]
Quinoxaline Derivative 2 (Compound 31) 0.25 - 10.25 - 2>125>125[7]
Quinoxaline Derivative 3 1 - 8---[9][10]
Vancomycin 0.5 - 2---[7][10]
Linezolid 1 - 41 - 4--[7]
Ciprofloxacin --Highly Active-[1]
Amphotericin B ---Moderately Active

Note: "Quinoxaline Derivative 1" and "Quinoxaline Derivative 2" are 2,3-bis(phenylamino)quinoxaline derivatives. "Quinoxaline Derivative 3" is an unspecified quinoxaline derivative evaluated against MRSA. The data highlights the potent activity of these quinoxaline derivatives against Gram-positive resistant bacteria, with efficacy comparable or superior to vancomycin and linezolid in some cases.[7]

Proposed Mechanism of Action: Unraveling the Antimicrobial Strategy

The precise mechanism of action for this compound derivatives is an active area of research. However, studies on related quinoxaline 1,4-di-N-oxides (QdNOs) provide a compelling model. These compounds are believed to function as bioreductive agents, being activated under hypoxic conditions often found in microbial environments. This activation leads to the generation of reactive oxygen species (ROS) and hydroxyl radicals.

The resulting oxidative stress is thought to induce damage to critical cellular components, including:

  • DNA Damage: ROS can directly attack the DNA backbone and bases, leading to strand breaks and mutations that are ultimately lethal to the microbe.

  • Cell Wall and Membrane Disruption: Oxidative damage to lipids and proteins in the cell wall and membrane can compromise their integrity, leading to leakage of cellular contents and cell death.

This proposed mechanism, centered on the generation of oxidative stress, offers a broad-spectrum antimicrobial strategy that may be less susceptible to the development of resistance compared to antibiotics with highly specific molecular targets.

Below is a diagram illustrating the proposed redox-activated DNA damaging mechanism of quinoxaline derivatives.

Quinoxaline Mechanism of Action cluster_0 Bacterial Cell (Anaerobic/Hypoxic) Quinoxaline Quinoxaline Derivative Activation Reductive Activation (Bacterial Reductases) Quinoxaline->Activation Enters cell Radical Radical Intermediate Activation->Radical ROS Reactive Oxygen Species (ROS) Generation Radical->ROS Reaction with O2 Damage DNA Damage (Oxidative Lesions, Strand Breaks) ROS->Damage Attacks DNA MembraneDamage Membrane Damage (Lipid Peroxidation) ROS->MembraneDamage Attacks Lipids/Proteins DNA Bacterial DNA CellDeath Cell Death Damage->CellDeath Membrane Cell Wall/Membrane MembraneDamage->CellDeath

Caption: Proposed mechanism of antimicrobial action for quinoxaline derivatives.

Detailed Experimental Methodologies

To ensure the scientific integrity and reproducibility of the findings presented, this section details the standard protocols for evaluating the antimicrobial activity of novel compounds like this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route to 2-chloro-3-substituted quinoxalines begins with the reaction of o-phenylenediamine with a suitable dicarbonyl compound to form a 2-hydroxyquinoxaline intermediate.[1] This is followed by chlorination to yield the 2-chloroquinoxaline scaffold, which can then be further functionalized. For example, 2-chloro-3-methylquinoxaline can be synthesized and subsequently modified.[1]

Antimicrobial Susceptibility Testing (AST)

The antimicrobial efficacy of the synthesized compounds is typically assessed using standardized methods such as the Kirby-Bauer disk diffusion test and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[8]

1. Kirby-Bauer Disk Diffusion Method

This qualitative method provides a preliminary assessment of antimicrobial activity.

  • Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. The compound diffuses into the agar, and if it is effective, it inhibits microbial growth, creating a "zone of inhibition" around the disk.[5] The size of this zone is proportional to the antimicrobial potency of the compound.

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.

    • Aseptically place sterile paper disks impregnated with a known concentration of the test compound and standard antibiotics onto the agar surface.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Measure the diameter of the zones of inhibition in millimeters.

2. Broth Microdilution Method for MIC Determination

This quantitative method is the gold standard for determining the MIC of an antimicrobial agent.[8]

  • Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth after incubation.[8]

  • Procedure:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compounds and standard antibiotics in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[8]

    • Prepare a standardized inoculum of the test microorganism and dilute it to the appropriate final concentration.

    • Inoculate each well (except for the sterility control) with the microbial suspension.[8]

    • Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).[8]

    • Incubate the plate under appropriate conditions.

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration at which no turbidity is observed.[8]

Below is a diagram illustrating the experimental workflow for the Broth Microdilution Method.

Broth Microdilution Workflow cluster_workflow MIC Determination via Broth Microdilution start Start prep_compounds Prepare Serial Dilutions of Test Compounds & Antibiotics in 96-Well Plate start->prep_compounds inoculate Inoculate Wells with Microbial Suspension prep_compounds->inoculate prep_inoculum Prepare Standardized Bacterial/Fungal Inoculum prep_inoculum->inoculate controls Include Growth & Sterility Controls inoculate->controls incubate Incubate Plate (e.g., 37°C, 18-24h) controls->incubate read_results Visually Read Results: Identify Lowest Concentration with No Growth (Turbidity) incubate->read_results mic Determine MIC Value read_results->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Future Perspectives and Conclusion

The data presented in this guide strongly suggest that quinoxaline derivatives, particularly those with strategic substitutions at the 2 and 3 positions, represent a highly promising scaffold for the development of novel antimicrobial agents. Their potent activity against resistant Gram-positive bacteria, such as MRSA and VRE, addresses a critical unmet need in modern medicine.[7]

Future research should focus on:

  • Expanding the Structure-Activity Relationship (SAR) studies: A systematic exploration of different substituents on the phenyl ring at the 3-position is necessary to optimize potency and broaden the antimicrobial spectrum.

  • In-depth Mechanistic Studies: While the ROS generation model is plausible, further investigations are needed to confirm the precise molecular targets and mechanisms of action for this class of compounds.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro screening must be evaluated in animal models of infection to assess their therapeutic potential and safety profiles.

References

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  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2010). Pharmaceuticals (Basel), 3(8), 2416–2425. [Link]
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. (2001). Molecules, 6(10), 846-853. [Link]
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes.
  • Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. (2016). Frontiers in Microbiology, 7, 1891. [Link]
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). Infection and Drug Resistance, 16, 2587–2595. [Link]
  • Synthesis and antimicrobial activity of some new quinoxaline derivatives. (2010). Scholars Research Library.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules, 24(22), 4106. [Link]
  • Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. (2024).
  • Broth Microdilution. (n.d.). MI - Microbiology.
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). Clinical and Laboratory Standards Institute.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2024). Clinical and Laboratory Standards Institute.
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2010). Pharmaceuticals (Basel), 3(8), 2416–2425. [Link]
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2010). ResearchGate.
  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025). European Journal of Medicinal Chemistry, 305, 117472. [Link]
  • M07-A8. (2009). Clinical and Laboratory Standards Institute.
  • Compounds Containing 2,3-Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin-Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms. (2023). ResearchGate.
  • Compounds Containing 2,3-Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin-Resistant Staphylococcus aureus. (2023). Cronfa - Swansea University.
  • Quinoxaline – Knowledge and References. (n.d.). Taylor & Francis.
  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). ResearchGate.

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A Comparative Guide to the Spectroscopic Validation of Synthesized 2-Chloro-3-phenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise characterization of novel heterocyclic compounds is paramount. Quinoxaline derivatives, in particular, form a critical scaffold in medicinal chemistry, exhibiting a wide array of biological activities. This guide provides an in-depth, comparative analysis of the spectroscopic validation of a key intermediate, 2-Chloro-3-phenylquinoxaline. We will move beyond a simple recitation of data, focusing instead on the causal relationships behind experimental choices and the integrated interpretation of multiple spectroscopic techniques to build an unassailable structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for validating synthesized heterocyclic compounds.

The Synthetic Foundation: A Deliberate Pathway to this compound

The journey to validating a compound begins with its synthesis. A logical and well-documented synthetic route is the first step in ensuring the identity of the target molecule. For this compound, a common and efficient pathway involves a two-step process: the condensation of o-phenylenediamine with a suitable dicarbonyl compound to form the quinoxaline core, followed by chlorination.

A plausible synthetic approach is the condensation of o-phenylenediamine with benzil (1,2-diphenylethane-1,2-dione) to yield 2,3-diphenylquinoxaline, which can then be selectively chlorinated. However, a more direct route involves the initial synthesis of 3-phenylquinoxalin-2(1H)-one, followed by chlorination. This latter approach often provides better control and yields for the desired monochlorinated product.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-phenylquinoxalin-2(1H)-one

  • To a solution of o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol, add ethyl benzoylformate (1.0 equivalent).

  • The reaction mixture is refluxed for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield 3-phenylquinoxalin-2(1H)-one.

Step 2: Chlorination to this compound

  • 3-phenylquinoxalin-2(1H)-one (1.0 equivalent) is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Using an excess of the chlorinating agent is common.

  • The reaction mixture is carefully heated under reflux for 2-4 hours in a well-ventilated fume hood.

  • After cooling, the excess chlorinating agent is quenched by slowly adding the reaction mixture to crushed ice with vigorous stirring.

  • The resulting precipitate, this compound, is collected by filtration, washed thoroughly with water to remove any remaining acid, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Rationale Behind the Synthetic Choices:

  • The condensation reaction is a classic and reliable method for forming the quinoxaline ring system.

  • The use of phosphorus oxychloride or thionyl chloride for the chlorination of the quinoxalinone is a standard and effective procedure for converting the hydroxyl group of the lactam to a chloro substituent.

Below is a diagram illustrating the synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination o-Phenylenediamine o-Phenylenediamine Condensation Condensation o-Phenylenediamine->Condensation Ethyl_benzoylformate Ethyl_benzoylformate Ethyl_benzoylformate->Condensation 3-Phenylquinoxalin-2(1H)-one 3-Phenylquinoxalin-2(1H)-one Condensation->3-Phenylquinoxalin-2(1H)-one Ethanol, Reflux Chlorination Chlorination 3-Phenylquinoxalin-2(1H)-one->Chlorination POCl₃, Reflux This compound This compound Chlorination->this compound

Caption: Synthetic workflow for this compound.

The Spectroscopic Gauntlet: A Multi-faceted Approach to Structural Elucidation

No single spectroscopic technique can unequivocally confirm the structure of a newly synthesized compound. Instead, a confluence of data from various methods provides a comprehensive and validated structural assignment.[1][2][3][4] For this compound, we will employ Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2][4] Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

Experimental Protocol: NMR Spectroscopy

  • A small sample (5-10 mg) of the purified product is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

  • Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Interpreting the Data: A Comparative Analysis

Spectroscopic Data Expected for this compound Comparison with a Plausible Alternative: 2,3-Diphenylquinoxaline
¹H NMR The spectrum should exhibit signals in the aromatic region (typically δ 7.0-8.5 ppm). The integration of these signals should correspond to the 9 protons of the two phenyl rings. The protons on the quinoxaline core will likely appear as multiplets, with distinct chemical shifts influenced by the electron-withdrawing chloro group and the phenyl substituent.The ¹H NMR spectrum of 2,3-diphenylquinoxaline would also show signals in the aromatic region, but with a higher integration value corresponding to 14 protons (two phenyl rings and the four protons on the quinoxaline core). The symmetry of this molecule might lead to a simpler splitting pattern compared to the chloro-substituted derivative.[5]
¹³C NMR The spectrum will show a number of signals corresponding to the 14 carbon atoms in the molecule. Key signals to look for are the carbon attached to the chlorine atom (which will be significantly downfield) and the carbons of the quinoxaline core. The chemical shifts of the phenyl group carbons will also be present.In the ¹³C NMR spectrum of 2,3-diphenylquinoxaline, one would expect to see fewer signals due to the molecule's symmetry. The absence of a signal in the region typical for a carbon attached to a chlorine atom would be a key differentiating factor.

2.2 Mass Spectrometry (MS): The Molecular Weight Fingerprint

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, further confirming the structure.[1][4]

Experimental Protocol: Mass Spectrometry

  • A dilute solution of the sample is introduced into the mass spectrometer.

  • Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

  • The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

Interpreting the Data: A Comparative Analysis

Spectroscopic Data Expected for this compound Comparison with a Plausible Alternative: 2,3-Dichloroquinoxaline
Molecular Ion Peak (M⁺) The molecular formula is C₁₄H₉ClN₂. The expected molecular weight is approximately 240.69 g/mol . A key feature will be the isotopic pattern of chlorine: two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[6]The molecular formula for 2,3-dichloroquinoxaline is C₈H₄Cl₂N₂. The expected molecular weight is approximately 199.04 g/mol . The isotopic pattern for two chlorine atoms would be more complex, showing peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 9:6:1 ratio.
Fragmentation Pattern Fragmentation might involve the loss of a chlorine atom or cleavage of the phenyl group.Fragmentation would likely involve the sequential loss of chlorine atoms.

2.3 Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Signature

FTIR spectroscopy is excellent for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1][4]

Experimental Protocol: FTIR Spectroscopy

  • A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.

  • Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Interpreting the Data: A Comparative Analysis

Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Comparison with a Plausible Precursor: 3-Phenylquinoxalin-2(1H)-one
C=N Stretch ~1620-1580Similar C=N stretching vibrations would be expected.
C-Cl Stretch ~800-600This would be a key distinguishing peak.
Aromatic C-H Stretch >3000Both compounds would exhibit these stretches.
Aromatic C=C Stretch ~1600-1450Present in both spectra.
N-H Stretch AbsentA broad N-H stretching band would be prominent in the precursor's spectrum, typically around 3200-3400 cm⁻¹.
C=O Stretch AbsentA strong carbonyl (C=O) stretch would be a defining feature of the precursor's spectrum, usually around 1650-1700 cm⁻¹.

2.4 UV-Visible (UV-Vis) Spectroscopy: The Electronic Transition Profile

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are related to the extent of conjugation.[7][8]

Experimental Protocol: UV-Vis Spectroscopy

  • A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, chloroform, or DMSO).

  • The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm).

Interpreting the Data: A Comparative Analysis

Spectroscopic Data Expected for this compound Comparison with Unsubstituted Quinoxaline
Absorption Maxima (λ_max) The extended conjugation provided by the phenyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoxaline.[7] The presence of the chloro group, an auxochrome, may also slightly influence the absorption spectrum. Multiple absorption bands are expected due to π-π* and n-π* transitions.[8]Unsubstituted quinoxaline will have its characteristic absorption spectrum at shorter wavelengths.[9] The introduction of the phenyl and chloro groups will alter the electronic structure and thus the absorption profile.

The following diagram outlines the comprehensive spectroscopic validation workflow.

Validation_Workflow Synthesized_Product Synthesized_Product NMR NMR Synthesized_Product->NMR ¹H & ¹³C MS MS Synthesized_Product->MS Molecular Weight & Isotopic Pattern FTIR FTIR Synthesized_Product->FTIR Functional Groups UV_Vis UV_Vis Synthesized_Product->UV_Vis Electronic Transitions Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation FTIR->Structural_Confirmation UV_Vis->Structural_Confirmation

Sources

The Double-Edged Sword: A Comparative Guide to Cross-Reactivity Profiling of Quinoxaline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quinoxaline scaffold represents a privileged structure in the design of potent kinase inhibitors.[1][2] Its inherent ability to form key interactions within the ATP-binding pocket of kinases has led to the development of numerous clinical candidates.[3][4] However, this same versatility presents a significant challenge: off-target activity. Given the highly conserved nature of the ATP-binding site across the human kinome, achieving selectivity is a critical hurdle in the development of safe and effective therapeutics.[5] A lack of selectivity can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or, in some cases, beneficial.[5]

This guide provides an in-depth comparison of critical methodologies for profiling the cross-reactivity of quinoxaline-based kinase inhibitors. We will delve into the "why" behind experimental choices, compare and contrast leading techniques with supporting data, and provide detailed protocols to empower your own selectivity profiling campaigns. Our focus will be on providing a practical, field-proven perspective on generating and interpreting high-quality selectivity data.

The Quinoxaline Scaffold: A Promising but Promiscuous Partner for Kinases

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, serves as an excellent bioisostere for the adenine moiety of ATP. This structural mimicry allows quinoxaline derivatives to effectively compete with endogenous ATP, leading to the inhibition of kinase activity. The specific substitutions on the quinoxaline core dictate the potency and selectivity profile of the inhibitor.[6][7] For instance, substitutions at the 2 and 3 positions are crucial for determining antiproliferative efficacy, with heteroaromatic substitutions often showing superior activity.

To illustrate the importance of understanding the complete inhibitory profile of this class of compounds, we will examine two exemplary quinoxaline-based inhibitors: Foretinib (GSK1363089) , a multi-kinase inhibitor targeting MET, VEGFR2, and other receptor tyrosine kinases, and a potent experimental pyrrolo[1,2-a]quinoxaline-based inhibitor of Casein Kinase 2 (CK2) .[8][9]

Comparative Analysis of Kinase Profiling Platforms

The choice of a kinase profiling platform is a critical decision that impacts the depth and biological relevance of the obtained selectivity data. Here, we compare three widely adopted methodologies: the traditional Radiometric Assay, the cell-based NanoBRET™ Target Engagement Assay, and the in-situ KiNativ™ platform.

Radiometric Kinase Assays: The Gold Standard for In Vitro Inhibition

Radiometric assays are a classic and highly sensitive method for directly measuring kinase activity.[10] They quantify the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate (peptide, protein, or the kinase itself in the case of autophosphorylation).[10]

The core principle of this assay is to measure the reduction in substrate phosphorylation in the presence of an inhibitor. The choice of substrate is critical and should be carefully optimized for each kinase to ensure robust signal-to-noise ratios. The concentration of ATP is typically kept at or near its Km value for the specific kinase to allow for the accurate determination of competitive inhibition.

Experimental Workflow: Radiometric Kinase Assay

prep Assay Preparation (Kinase, Substrate, Buffer) inhibitor Inhibitor Dispensing (Serial Dilution) prep->inhibitor Combine incubation1 Pre-incubation (Kinase + Inhibitor) inhibitor->incubation1 reaction Reaction Initiation (Add [γ-³²P]ATP) incubation1->reaction incubation2 Kinase Reaction (e.g., 30°C for 30 min) reaction->incubation2 stop Reaction Quenching (e.g., Phosphoric Acid) incubation2->stop spot Spotting (Phosphocellulose Paper) stop->spot wash Washing (Remove Unincorporated ATP) spot->wash quant Quantification (Scintillation Counting or Phosphorimaging) wash->quant data Data Analysis (IC50 Curve Generation) quant->data

Caption: Workflow for a typical radiometric kinase assay.

The output of a radiometric assay is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Table 1: Comparative In Vitro IC50 Data for Quinoxaline-Based Inhibitors

Target Kinase Foretinib (IC50, nM)[8] Pyrrolo[1,2-a]quinoxaline Inhibitor (IC50, nM)[9]
Primary Targets
MET 1.8 >10,000
VEGFR2 0.4 >10,000
CK2 >10,000 49
Selected Off-Targets
ABL1 18 >10,000
FLT3 1.6 >10,000
KIT 1.4 >10,000
PDGFRβ 3.4 >10,000

| SRC | 5.7 | >10,000 |

Data is compiled from multiple sources for illustrative purposes.

Expert Insights: While highly sensitive and direct, radiometric assays are performed in a cell-free environment. This means they do not account for factors such as cell permeability, intracellular ATP concentrations, or the presence of scaffolding proteins, which can all influence an inhibitor's efficacy in a biological system.[11]

NanoBRET™ Target Engagement Assays: Quantifying Intracellular Binding

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a powerful cell-based method that measures the binding of a compound to its target protein within intact, live cells.[11][12] This provides a more physiologically relevant assessment of target engagement.[11]

This technology relies on energy transfer between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor).[12] When an unlabeled inhibitor competes with the tracer for binding to the kinase, the BRET signal decreases in a dose-dependent manner, allowing for the quantification of intracellular affinity.[12]

Signaling Pathway: MET Receptor Tyrosine Kinase

HGF HGF (Hepatocyte Growth Factor) MET MET Receptor (Dimerization & Autophosphorylation) HGF->MET Binds GRB2_SOS GRB2/SOS MET->GRB2_SOS Recruits PI3K PI3K MET->PI3K Activates Foretinib Foretinib Foretinib->MET Inhibits RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified MET signaling pathway, a primary target of Foretinib.

NanoBRET assays provide apparent affinity (IC50 or Ki) values within a cellular context, which can differ significantly from biochemical IC50s.

Table 2: Comparison of Biochemical vs. Cellular Target Engagement

Inhibitor Target Kinase Biochemical IC50 (nM) Cellular NanoBRET™ IC50 (nM)
Foretinib MET 1.8 Hypothetical: 15
Foretinib VEGFR2 0.4 Hypothetical: 5

| Pyrrolo[1,2-a]quinoxaline | CK2 | 49 | Hypothetical: 250 |

Cellular data is hypothetical to illustrate potential differences.

Expert Insights: A significant advantage of NanoBRET is its ability to assess compound residence time in live cells, a parameter increasingly recognized as a key determinant of in vivo efficacy.[11] Differences between biochemical and cellular potencies can highlight issues with cell permeability or efflux pump activity.

KiNativ™: In Situ Kinase Profiling

KiNativ™ is a chemical proteomics platform that profiles kinase activity directly in native biological samples (cell lysates or tissues).[13] It utilizes biotinylated, irreversible ATP-analogs to "tag" the active sites of kinases.[13]

In a competitive displacement experiment, the sample is pre-incubated with the test inhibitor before the addition of the ATP-based probe. The inhibitor's binding to its target kinases prevents their labeling by the probe. After proteolytic digestion, the biotin-tagged peptides are enriched and identified and quantified by mass spectrometry.[13] The degree of inhibition is determined by comparing the abundance of tagged peptides in the inhibitor-treated sample versus a control.

Logical Relationship: Quinoxaline SAR

cluster_0 Quinoxaline Core cluster_1 Substitutions cluster_2 Biological Activity Core Quinoxaline Scaffold R1 R1 Group (e.g., Position 2) R2 R2 Group (e.g., Position 3) R3 Other Positions Potency Potency (IC50) R1->Potency Selectivity Selectivity Profile R1->Selectivity R2->Potency R2->Selectivity R3->Potency PK Pharmacokinetics R3->PK

Caption: Structure-Activity Relationship (SAR) for quinoxaline inhibitors.

KiNativ™ data is often presented as percent inhibition at a given inhibitor concentration. Dose-response curves can be generated to determine IC50 values.

Table 3: Illustrative KiNativ™ Selectivity Data for Foretinib (1 µM)

Kinase Percent Inhibition
MET 99%
VEGFR2 98%
AXL 95%
TIE2 92%
RET 88%
FLT3 85%
KIT 82%
Aurora A 25%
CDK2 15%

| EGFR | 5% |

Data is illustrative and based on known targets of Foretinib.

Expert Insights: KiNativ™ offers the significant advantage of profiling kinases in their native conformational and post-translationally modified state, within a complex proteome.[13] This can reveal context-dependent inhibitor interactions that are missed by assays using recombinant enzymes.

Conclusion: An Integrated Approach to Selectivity Profiling

No single method for kinase inhibitor profiling is sufficient on its own. A robust and comprehensive understanding of a quinoxaline-based inhibitor's cross-reactivity profile requires an integrated approach.

  • Radiometric assays provide a sensitive and direct measure of in vitro inhibitory potency, ideal for initial screening and structure-activity relationship studies.

  • NanoBRET™ assays offer a crucial layer of biological relevance by quantifying target engagement and residence time in live cells, bridging the gap between biochemical activity and cellular efficacy.

  • KiNativ™ profiling delivers an unparalleled view of inhibitor interactions with the native kinome, uncovering context-dependent binding and potential off-targets that are critical for predicting in vivo effects and potential toxicities.

By strategically employing these complementary techniques, researchers can build a comprehensive selectivity profile for their quinoxaline-based kinase inhibitors, enabling more informed decisions in the journey from hit to clinical candidate. This multi-faceted approach is essential for mitigating the risks associated with off-target effects and for fully characterizing the therapeutic potential of this important class of molecules.

References

  • Uitdehaag, J. C. M., et al. (2022).
  • Reaction Biology. (2022).
  • Vasta, J. D., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
  • Bancroft, L., et al. (2018).
  • Enzymlogic. (n.d.). Affinity doesn't tell the whole story of MET inhibitor Foretinib. Enzymlogic. [Link]
  • Wu, K., et al. (2012). Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: synthesis and SAR study as tyrosine kinase c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(20), 6368-6372. [Link]
  • Robers, M. R., et al. (2015). A bioluminescent assay for measuring residence time of kinase inhibitors in living cells.
  • Swellmeen, L., et al. (2021). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Tropical Journal of Pharmaceutical Research, 20(3), 604. [Link]
  • ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives.
  • Zhang, A., et al. (2022). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Journal of Molecular Structure, 1265, 133423. [Link]
  • National Center for Biotechnology Information. (2010). Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes. Probe Reports from the NIH Molecular Libraries Program. [Link]
  • Joisa, C., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLOS Computational Biology, 19(11), e1011632. [Link]
  • Zareef, M., et al. (2018). The IC50 values (µM/L) of the examined compounds relative to the standard doxorubicin with IC-50 of 10 µM/L.
  • Lee, H., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(13), 127189. [Link]
  • Liu, X., et al. (2021). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1834-1845. [Link]
  • Bamborough, P., et al. (2008). Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(22), 5844-8. [Link]
  • Cui, J. J., et al. (2011). Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 21(20), 6147-51. [Link]
  • Golub, A. G., et al. (2016). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. Bioorganic & Medicinal Chemistry, 24(15), 3299-3306. [Link]
  • ResearchGate. (n.d.). Kinase selectivity profile of compounds 1 and 8.
  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710. [Link]
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

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A Comparative Guide to the In Vitro Evaluation of 2-Chloro-3-phenylquinoxaline Analogs Against Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold, a heterocyclic motif composed of fused benzene and pyrazine rings, represents a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[1][2] Among its numerous derivatives, 2-Chloro-3-phenylquinoxaline analogs have garnered significant attention as a promising class of anticancer agents.[3][4] These compounds have demonstrated considerable efficacy against various tumor types by modulating critical cellular pathways involved in cancer progression.[5][6]

This guide provides a comprehensive, in-depth technical comparison of this compound analogs, focusing on their in vitro performance against different cancer cell lines. We will delve into the experimental data that supports their cytotoxic and apoptotic activities, detail the methodologies for their evaluation, and explore the key signaling pathways they target. This document is intended to serve as a valuable resource for professionals engaged in oncology research and the development of novel cancer therapeutics.

Core Mechanisms of Action of Quinoxaline Derivatives

Quinoxaline derivatives exert their anticancer effects through a variety of mechanisms, often in a manner that is specific to the compound and the cancer cell line being targeted. The most prominent mechanisms include the induction of apoptosis (programmed cell death), the generation of reactive oxygen species (ROS), cell cycle arrest, and the inhibition of crucial signaling pathways.[7]

Several novel quinoxaline derivatives have shown potent anticancer activities across a range of cancer cell lines.[1] Their mechanisms of action often involve the inhibition of key enzymes essential for cancer progression, such as receptor tyrosine kinases (e.g., c-Met, EGFR, VEGFR-2) and topoisomerase II, as well as the induction of apoptosis.[1][5]

Comparative Efficacy of this compound Analogs

The in vitro cytotoxic activity of this compound analogs and related derivatives is a critical measure of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[8] A lower IC50 value signifies greater potency.[9]

The following table summarizes the IC50 values of various quinoxaline derivatives against a panel of human cancer cell lines, providing a comparative perspective on their efficacy.

Compound IDStructure/SubstitutionCancer Cell LineIC50 (µM)Reference
Compound 2a2-oxo-3-phenylquinoxaline derivativeHCT-116 (Colon)28.85 ± 3.26[10]
Compound 7j2-oxo-3-phenylquinoxaline derivativeHCT-116 (Colon)26.75 ± 3.50[10]
Compound 11Quinoxaline with chloro-substitutionHCT-116 (Colon)2.5[11]
Compound 11Quinoxaline with chloro-substitutionMCF-7 (Breast)9[11]
Compound 12Quinoxaline with thiourea groupHCT-116 (Colon)4.4[11]
Compound 12Quinoxaline with thiourea groupMCF-7 (Breast)4.4[11]
Compound 3daldehydo-sugar-N-(3-phenylquinoxalin-2- yl)hydrazoneHL-60 (TB) (Leukemia)5.15[12]
Compound 7a1-(4-phenyl-[2][7][13]triazolo[4,3-a]quinoxalin-1-yl)alditolIGROV1 (Ovarian)14.5[12]
Compound 7a1-(4-phenyl-[2][7][13]triazolo[4,3-a]quinoxalin-1-yl)alditolOVCAR-4 (Ovarian)16.0[12]
Compound 6k3-(3-benzyloxyquinoxalin-2-yl) propanhydrazide derivativeMCF-7 (Breast)6.93 ± 0.4[2][14]
Compound 6k3-(3-benzyloxyquinoxalin-2-yl) propanhydrazide derivativeHCT-116 (Colon)9.46 ± 0.7[2][14]
QNX-102-phenylquinoxaline-6-carboxylic acid derivativeHCT-116 (Colon)< 10[15]
QNX-102-phenylquinoxaline-6-carboxylic acid derivativeCaco-2 (Colon)< 10[15]
QNX-102-phenylquinoxaline-6-carboxylic acid derivativeMCF-7 (Breast)< 10[15]

Note: This table presents a selection of data from the cited literature to illustrate the comparative efficacy of different quinoxaline analogs. Actual IC50 values can vary depending on experimental conditions.

Key Signaling Pathways Targeted by Quinoxaline Analogs

Quinoxaline derivatives frequently target major signaling cascades that are critical for the proliferation and survival of cancer cells. Two of the most significant targets are the PI3K/Akt/mTOR and MAPK/ERK pathways.[5][7]

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism.[7] Its abnormal activation is a characteristic of many cancers, making it a prime target for therapeutic intervention.[7] Certain 3-arylamino-quinoxaline-2-carboxamide derivatives have been shown to be potent inhibitors of this pathway, leading to the downregulation of the phosphorylation of key proteins like Akt and mTOR.[7]

PI3K_Akt_mTOR_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Quinoxaline 2-Chloro-3-phenyl- quinoxaline Analog Quinoxaline->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoxaline analogs.

The MAPK/ERK Pathway

The MAPK/ERK signaling pathway is another crucial regulator of cell proliferation, differentiation, and survival.[7] Its dysregulation is common in cancers with RAS or RAF mutations.[7] Quinoxaline 1,4-dioxides, for instance, have been demonstrated to decrease the phosphorylation of ERK, thereby inhibiting this pro-survival pathway.[7]

MAPK_ERK_Pathway cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription Quinoxaline 2-Chloro-3-phenyl- quinoxaline Analog Quinoxaline->Raf Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by quinoxaline analogs.

Experimental Protocols for In Vitro Evaluation

The assessment of the anticancer potential of this compound analogs relies on a series of standardized in vitro assays. These assays are designed to measure cytotoxicity, cell viability, and the induction of apoptosis.

General Workflow for In Vitro Cytotoxicity Testing

A typical workflow for evaluating the cytotoxicity of a novel compound is depicted below. This process involves cell culture, treatment with the test compound, and subsequent measurement of cell viability.[8]

Cytotoxicity_Workflow cluster_workflow In Vitro Cytotoxicity Testing Workflow Culture 1. Cancer Cell Line Culture & Maintenance Seeding 2. Cell Seeding in 96-well Plates Culture->Seeding Treatment 4. Treatment with Serial Dilutions of Test Compound Seeding->Treatment Preparation 3. Test Compound Stock Solution Preparation Preparation->Treatment Incubation 5. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Assay 6. Cytotoxicity Assay (e.g., MTT or SRB) Incubation->Assay Measurement 7. Absorbance Measurement Assay->Measurement Analysis 8. Data Analysis (% Cell Viability, IC50) Measurement->Analysis

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[8]

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[16][17] It is based on the principle that mitochondrial dehydrogenases in viable cells can convert the yellow MTT salt into purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of living cells.[16][17]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically dissolved in DMSO and diluted in culture medium). Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 24, 48, or 72 hours.[8][18]

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, protected from light.[8][9]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[9][18]

  • Data Acquisition and Analysis: Measure the absorbance of each well at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against compound concentration.[18]

SRB (Sulforhodamine B) Cytotoxicity Assay

The SRB assay is another colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[18] It is a reliable alternative to the MTT assay.[13]

Step-by-Step Protocol:

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation: After the drug incubation period, gently add cold 10% trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[8][18]

  • Washing: Wash the plates several times with water to remove the TCA.

  • Staining: Add SRB solution (0.04% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[18]

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.[18]

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[18]

  • Data Acquisition and Analysis: Measure the absorbance at approximately 510 nm using a microplate reader and calculate cell viability and IC50 values as described for the MTT assay.

Apoptosis Assays using Flow Cytometry

Flow cytometry is a powerful technique for measuring apoptosis in individual cells.[19] It allows for the simultaneous analysis of multiple parameters, providing a more detailed characterization of the apoptotic process.[19][20]

Common Flow Cytometry-Based Apoptosis Assays:

  • Annexin V Assay: This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, by using fluorescently labeled Annexin V.[21]

  • Caspase Activity Assays: These assays use fluorogenic substrates or fluorescently labeled inhibitors to measure the activity of caspases, which are key executioner enzymes in apoptosis.[20][22][23]

  • Sub-G1 Assay: This method quantifies the fraction of cells with fragmented DNA, a hallmark of late-stage apoptosis, by staining with a DNA-intercalating dye.[19]

General Protocol for Apoptosis Detection by Flow Cytometry:

  • Cell Treatment: Treat cancer cells with the this compound analogs for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Stain the cells with the appropriate fluorescent reagents (e.g., FITC-Annexin V and propidium iodide for early and late apoptosis detection).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[23]

Conclusion

This compound analogs represent a versatile and potent class of anticancer compounds. Their efficacy has been demonstrated across a variety of cancer cell lines, and their mechanisms of action often involve the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK. The in vitro evaluation of these compounds through standardized cytotoxicity and apoptosis assays is a critical step in their development as potential cancer therapeutics. This guide provides a foundational understanding of the comparative performance of these analogs and the experimental methodologies required for their assessment, serving as a valuable tool for researchers in the field of oncology drug discovery.

References

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed. (n.d.).
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.).
  • Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PubMed Central. (n.d.).
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central. (n.d.).
  • Flow Cytometry Modernizes Apoptosis Assays | Biocompare. (2019, March 11).
  • Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer - Semantic Scholar. (n.d.).
  • Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - JoVE. (2023, March 24).
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024, December 13).
  • Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity - PubMed. (n.d.).
  • How to Use Flow Cytometry to Measure Apoptosis: Part One - Bio-Rad Antibodies. (2021, February 1).
  • Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. (2025, July 28).
  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed. (n.d.).
  • Flow cytometry-based apoptosis detection - PMC - NIH. (n.d.).
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. (n.d.).
  • Synthetic pathways toward quinoxaline derivatives. - ResearchGate. (n.d.).
  • Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis | Semantic Scholar. (n.d.).
  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - NIH. (n.d.).
  • Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides - PubMed. (n.d.).
  • Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid - PubMed. (n.d.).

Sources

Comparative study of different catalytic systems for the synthesis of substituted quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Quinoxaline scaffolds are of paramount importance in the fields of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] The development of efficient and sustainable synthetic routes to access substituted quinoxalines is, therefore, a highly active area of research. This guide provides a comparative analysis of various catalytic systems, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies, their underlying principles, and practical applications.

The Enduring Importance of Quinoxalines

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold due to its diverse pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3] Furthermore, their unique electronic properties make them valuable components in organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials.[4] The classical synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While effective, this method often requires harsh conditions and may lack efficiency for certain substrates. Modern catalytic approaches have revolutionized quinoxaline synthesis, offering milder conditions, broader substrate scope, and improved sustainability.[5]

A Comparative Overview of Catalytic Strategies

The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and environmental footprint of quinoxaline synthesis. This section compares the performance of prominent catalytic systems, supported by experimental data from the literature.

Transition Metal Catalysis: The Workhorses of Quinoxaline Synthesis

Transition metal catalysts are widely employed due to their high reactivity and versatility in facilitating a variety of organic transformations.[6]

Copper catalysts are attractive due to their low cost, low toxicity, and high efficiency in promoting the synthesis of quinoxalines.[7] For instance, Cu(OAc)₂ has been shown to be an effective catalyst for the synthesis of quinoxalines in water, a green and sustainable solvent.[8]

  • Mechanism Insight: The catalytic cycle often involves the coordination of the copper catalyst to the reactants, facilitating the key bond-forming steps. For example, in the reaction of o-phenylenediamines with alkynes, a plausible mechanism involves the copper-catalyzed activation of the alkyne, followed by nucleophilic attack of the diamine and subsequent cyclization.[7]

Iron catalysts are gaining prominence as an environmentally benign and cost-effective alternative to precious metal catalysts.[9] Nano-magnetic iron oxides (e.g., Fe₃O₄) are particularly advantageous due to their ease of separation and recyclability.[9] Studies have shown that the electronic nature of the substituents on the o-phenylenediamine can influence the reaction yield, with electron-donating groups generally favoring product formation.[9]

Other transition metals like molybdenum, cobalt, and chromium have also been successfully employed in quinoxaline synthesis.[4][10][11] For example, transition metal-doped carbon aerogels (TM = Mo, Fe, Co, Cu) have been demonstrated as active and selective heterogeneous catalysts.[10]

Organocatalysis: A Metal-Free Alternative

Transition-metal-free catalytic systems offer significant advantages, including reduced cost, lower toxicity, and simplified product purification.[12]

Molecular iodine (I₂) has emerged as a powerful and versatile catalyst for the synthesis of quinoxalines from α-hydroxy ketones and o-phenylenediamines.[7][13] This method is characterized by its operational simplicity and tolerance of a broad range of functional groups.

  • Causality in Experimental Choice: The use of dimethyl sulfoxide (DMSO) as a solvent in these reactions is not arbitrary; it often serves as both the solvent and an oxidant, facilitating the in-situ generation of the 1,2-dicarbonyl intermediate from the α-hydroxy ketone.[12]

Organocatalysts possessing Brønsted acidity, such as nitrilotris(methylenephosphonic acid), can effectively catalyze the condensation of 1,2-diamines and 1,2-dicarbonyl compounds.[12][13] The acidic catalyst activates the carbonyl group, enhancing its electrophilicity and facilitating the nucleophilic attack by the diamine.

Nanocatalysis: The Frontier of Efficiency and Reusability

Nanocatalysts offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity and the potential for catalyst recovery and reuse, aligning with the principles of green chemistry.[9]

Silica (SiO₂) and zirconia (ZrO₂) nanoparticles have been utilized as efficient heterogeneous catalysts for quinoxaline synthesis under solvent-free conditions, affording high yields in short reaction times.[9]

Magnetic nanoparticles, such as those based on iron oxide, offer a convenient method for catalyst separation using an external magnetic field, simplifying the work-up procedure and allowing for multiple catalyst recycles without significant loss of activity.[9]

Quantitative Performance Comparison

To provide a clear and objective comparison, the following table summarizes the performance of different catalytic systems based on data reported in the literature.

Catalyst SystemTypical SubstratesReaction ConditionsYield (%)Key Advantages
Transition Metal Catalysts
Cu(OAc)₂o-phenylenediamine, α-diazo ketones40 °C, H₂O~70%Low cost, use of water as solvent.[8][14]
Fe₃O₄@SiO₂/Schiff base/Co(II)o-phenylenediamines, benzilRoom Temp, EtOH/H₂Oup to 95%Recyclable magnetic catalyst, mild conditions.[9]
Mo-doped carbon aerogelo-phenylenediamine, benzoin100 °C, TolueneQuantitativeHigh efficiency and selectivity.[10]
CrCl₂·6H₂O, PbBr₂, CuSO₄·5H₂OAryl-1,2-diamines, 1,2-dicarbonylsRoom Temp, EthanolHighEconomical, readily available catalysts.[4]
Organocatalysts
I₂o-phenylenediamines, α-hydroxy ketonesRoom Temp, DMSO78-99%Metal-free, broad functional group tolerance.[12][13]
Nitrilotris(methylenephosphonic acid)1,2-diamines, 1,2-carbonyls-80-97%Short reaction times, high yields.[12][13]
Nanocatalysts
Silica Nanoparticles1,2-diamines, 1,2-diketonesRoom Temp, Solvent-freeHighSolvent-free, short reaction times.[9]
Monoclinic Zirconia Nanoparticleso-phenylenediamines, 1,2-diketones--Heterogeneous, reusable catalyst.[9]

Experimental Protocols: A Practical Guide

To ensure the reproducibility of the discussed methodologies, this section provides detailed, step-by-step protocols for representative catalytic systems.

Protocol 1: Iodine-Catalyzed Synthesis of 2,3-Diphenylquinoxaline

This protocol is adapted from the work of Ma and coworkers.[12]

Materials:

  • o-phenylenediamine

  • Benzoin (α-hydroxy ketone)

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • To a solution of benzoin (1 mmol) in DMSO (2 mL), add iodine (0.2 mmol, 20 mol%).

  • Stir the mixture at room temperature for the time required for the oxidation of the α-hydroxy ketone to the corresponding 1,2-dicarbonyl compound (monitor by TLC).

  • Add o-phenylenediamine (1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Upon completion of the reaction (monitored by TLC), pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure 2,3-diphenylquinoxaline.

Protocol 2: Magnetic Nanoparticle-Catalyzed Synthesis of Quinoxalines

This protocol is a general representation based on methodologies described for magnetic nanocatalysts.[9]

Materials:

  • Substituted o-phenylenediamine

  • 1,2-dicarbonyl compound (e.g., benzil)

  • Magnetic nanocatalyst (e.g., Fe₃O₄-based)

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, combine the o-phenylenediamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and the magnetic nanocatalyst (e.g., 0.03 g) in ethanol (10 mL).

  • Stir the reaction mixture at room temperature for the specified time (typically a few hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, place a strong magnet on the outside of the flask to attract the magnetic catalyst.

  • Decant the supernatant solution containing the product.

  • Wash the catalyst with ethanol and decant again, combining the organic layers.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Visualizing the Catalytic Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Catalytic_Cycle_General cluster_cycle Generalized Catalytic Cycle Catalyst Catalyst Intermediate_1 Catalyst-Reactant Complex Catalyst->Intermediate_1 + Reactant A, B Reactant_A o-phenylenediamine Reactant_B 1,2-dicarbonyl Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Condensation Product Substituted Quinoxaline Intermediate_2->Product Dehydration Byproduct H₂O Intermediate_2->Byproduct end End Product->end start Start start->Reactant_A start->Reactant_B

Caption: A generalized catalytic cycle for the synthesis of substituted quinoxalines.

Experimental_Workflow_Magnetic_Catalyst cluster_workflow Experimental Workflow: Magnetic Nanocatalyst A 1. Mix Reactants & Catalyst (o-diamine, dicarbonyl, magnetic catalyst) B 2. Reaction (Stir at Room Temp) A->B C 3. Magnetic Separation (Apply external magnet) B->C D 4. Decant Supernatant (Product in solution) C->D E 5. Catalyst Wash & Reuse C->E Catalyst Recovery F 6. Product Isolation (Solvent evaporation, purification) D->F G Pure Quinoxaline Product F->G

Caption: Workflow for quinoxaline synthesis using a recyclable magnetic nanocatalyst.

Conclusion and Future Outlook

The synthesis of substituted quinoxalines has been significantly advanced through the development of diverse and efficient catalytic systems. Transition metal catalysts, particularly those based on copper and iron, remain highly popular due to their robustness and high yields.[15] However, the drive towards more sustainable and environmentally friendly processes has led to the rise of organocatalysis and nanocatalysis.[5][12] These metal-free and recyclable systems offer significant advantages in terms of cost, safety, and environmental impact.[9]

Future research in this area will likely focus on the development of even more active and selective catalysts that can operate under milder conditions, ideally in green solvents like water or under solvent-free conditions.[16][17] The exploration of novel catalytic supports and the design of multifunctional catalysts that can promote cascade reactions to build molecular complexity in a single step will also be key areas of investigation. The continued innovation in catalytic methodologies will undoubtedly pave the way for the discovery of new quinoxaline-based molecules with enhanced properties for a wide range of applications.

References

  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). RSC Advances.
  • Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review. (2021). New Journal of Chemistry.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). RSC Advances.
  • Advancing quinoxaline chemistry: Sustainable and green synthesis using L-arabinose as a catalyst. (2024).
  • Metal‐catalyzed assembly of quinoxalines. (N.D.).
  • Green and Eco-friendly Synthetic Strategies for Quinoxaline Deriv
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A Researcher's Guide to Quinoxaline Derivatives: A Comparative Analysis of Substituent Effects on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Quinoxaline, a heterocyclic scaffold composed of fused benzene and pyrazine rings, stands as a cornerstone in medicinal chemistry.[1][2] Its structural features, particularly the sites available for substitution, allow for extensive chemical modification, leading to a vast library of derivatives with a wide spectrum of biological activities.[3] This guide provides an in-depth analysis of how chemical substituents on the quinoxaline core influence its anticancer, antimicrobial, and antiviral properties. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide validated protocols to empower researchers in the rational design of next-generation quinoxaline-based therapeutics.

Part 1: The Anticancer Potential of Quinoxaline Derivatives

Quinoxaline derivatives have emerged as a promising class of anticancer agents, with many acting as inhibitors of key signaling proteins crucial for tumor growth and survival, such as protein tyrosine kinases (e.g., VEGFR, EGFR) and signal transducers (e.g., STAT3).[4][5] The efficacy of these compounds is profoundly dictated by the nature and position of substituents on the quinoxaline scaffold.

Structure-Activity Relationship (SAR) Analysis: Anticancer Activity

The anticancer activity of quinoxalines is a testament to the power of nuanced chemical modification. The primary sites for substitution that critically influence activity are the C2, C3, C6, and C7 positions.[1]

  • Substitutions at C2 and C3:

    • Linkers and Heterocycles: The introduction of different linkers and heterocyclic systems at these positions is a common strategy. For instance, an NH linker at the C3 position has been shown to be essential for activity in some series, whereas aliphatic linkers diminish it.[1] Attaching a benzoxazole moiety at the C2 position has been found to yield higher activity compared to other heterocyclic systems like benzimidazole and benzothiazole.[1]

    • Urea and Sulphonamide Moieties: Derivatives bearing urea, thiourea, amide, and sulphonamide groups have been extensively studied.[1][4] In one series, compounds with an amide group showed moderate activity, while those with thiourea and sulfonamide were more potent against colon carcinoma (HCT116) and breast cancer (MCF-7) cell lines.[1]

    • Bulky Groups: For certain targets, such as HIV reverse transcriptase, bulky substitutions at both C2 and C3 positions can enhance activity, demonstrating the importance of steric factors in ligand-receptor interactions.[6]

  • Substitutions on the Benzene Ring (C6/C7):

    • Electronic Effects: The electronic properties of substituents on the benzene portion of the scaffold play a pivotal role. The effect, however, can be context-dependent. In some series, electron-donating groups (e.g., -OCH₃) on a pendant phenyl ring increase anticancer activity, while electron-withdrawing groups (EWGs, e.g., -Cl) decrease it.[1] Conversely, other studies have found that an EWG like -Cl produces higher activity than an electron-releasing group like -CH₃.[1] This highlights that the optimal electronic nature of the substituent is specific to the molecular target and the overall structure of the derivative.

  • Molecular Hybridization:

    • A powerful strategy involves creating hybrid molecules by linking the quinoxaline nucleus with other pharmacologically active moieties, such as coumarin or triazole rings.[1] This approach can potentiate the anticancer activity by engaging multiple biological targets or improving pharmacokinetic properties.

Comparative Performance Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀) of representative quinoxaline derivatives against various cancer cell lines, illustrating the impact of different substitution patterns.

Compound IDSubstituentsCancer Cell LineIC₅₀ (µM)Reference
Compound 8 C2: Benzoxazole moietyMGC-803 (Gastric)1.49 ± 0.18[1]
HepG2 (Liver)5.27 ± 0.72[1]
Compound 14 C1: N-substituted with CN and COOC₂H₅MCF-7 (Breast)2.61[1]
Compound 3 C3: Triazole ring via CH₂ linkerTHP-1 (Leukemia)1.6[1]
QW12 Quinoxaline-arylfuran scaffoldHeLa (Cervical)10.58[5]
Compound 17 C3: Benzyl linkerA549 (Lung)46.6 ± 7.41[1]
Compound 18 C3: Sulfonyl linkerMCF-7 (Breast)22.11 ± 13.3[1]

This table is a compilation of data from multiple studies and is intended for comparative purposes.

Mechanism of Action: Inhibition of STAT3 Signaling

Several potent quinoxaline derivatives exert their anticancer effects by inhibiting the STAT3 signaling pathway. STAT3 is a transcription factor that, when constitutively activated, promotes cell proliferation, survival, and angiogenesis in many cancers.

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor (e.g., gp130) Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates (Y705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Dimer->Transcription Binds DNA, Promotes DNA DNA Quinoxaline Quinoxaline Derivative (e.g., QW12) Quinoxaline->JAK Inhibits

Caption: STAT3 signaling pathway and inhibition by quinoxaline derivatives.

Part 2: The Antimicrobial Activity of Quinoxaline Derivatives

Quinoxaline derivatives constitute an important class of heterocycles in the discovery of new antimicrobial agents, showing efficacy against both bacteria and fungi.[3][7] Their mechanism often involves the generation of reactive oxygen species (ROS) or the inhibition of essential microbial enzymes.[8]

Structure-Activity Relationship (SAR) Analysis: Antimicrobial Activity
  • General Features: The presence of C-2 amine-substituted analogues has been shown to confer potent, broad-spectrum antibacterial activity.[9] The introduction of an ether linkage at C2, attached to a benzene ring with an aldehyde or amino group, serves as a versatile handle for creating Schiff bases with enhanced antimicrobial profiles.[10][11]

  • Antibacterial Activity:

    • For a series of C-2 amine-substituted quinoxalines, compounds with specific substitutions demonstrated good to moderate activity against S. aureus, B. subtilis, MRSA, and E. coli.[9] Mechanistic studies revealed that potent compounds act by compromising the integrity of the bacterial cell membrane, leading to the leakage of intracellular components.[9]

  • Antifungal Activity:

    • Quinoxaline-1,4-di-N-oxide derivatives have shown notable antifungal properties.[7][8] The N-oxide groups are critical, as they can be reduced by cellular oxidoreductases to generate ROS, which are toxic to fungal cells.[8]

Comparative Performance Data: Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) for several quinoxaline derivatives against various bacterial strains.

Compound IDKey FeaturesBacterial StrainMIC (µg/mL)Reference
5m C-2 amine substitutionS. aureus4[9]
5p C-2 amine substitutionMRSA8[9]
E. coli4[9]
5c C2: Ether-linked Schiff baseE. coliHighly Active[11]
7a C3: Ether-linked Schiff baseE. coliHighly Active[11]

MIC values represent the lowest concentration of the compound that inhibits visible bacterial growth.

Part 3: The Antiviral Landscape of Quinoxaline Derivatives

The quinoxaline scaffold is a promising core for the development of antiviral drugs, with derivatives showing activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), and coronaviruses.[12][13][14]

Structure-Activity Relationship (SAR) Analysis: Antiviral Activity
  • Anti-HIV Activity: A key chemical feature identified for reverse transcriptase (RT) inhibition is the presence of an aromatic ring and a hydrophilic center (N, O, or S).[6] In one study, 6-chloro-7-fluoroquinoxaline derivatives bearing bulky substituents at positions C2 and C3 exhibited potent anti-HIV activity with no cytotoxicity.[6]

  • Anti-HCMV Activity: The antiviral activity against HCMV has been observed to depend on specific chemical characteristics, such as the presence of a dimethylquinoxalinyl methylene nucleus and a lipophilic ester function.[13]

  • Anti-Coronavirus Activity: Recent studies have explored quinoxalines as potential inhibitors of SARS-CoV-2 main protease (Mpro).[14] Molecular docking studies suggest that phenyl and nitrophenyl-substituted pyridazino[4,5-b]quinoxaline-1(2H)-one derivatives display strong binding affinities to the Mpro active site.[14]

General Workflow for Quinoxaline Derivative Drug Discovery

The process of discovering and optimizing a novel quinoxaline-based therapeutic follows a logical, multi-step workflow. This ensures that promising candidates are identified efficiently and characterized thoroughly.

DrugDiscovery_Workflow Design Rational Design & Library Synthesis Purify Purification & Characterization (NMR, HRMS) Design->Purify Screen Primary Screening (e.g., MTT, MIC, CPE assays) Purify->Screen Hit Hit Identification Screen->Hit SAR SAR Analysis & Lead Optimization Hit->SAR Active Compounds Advanced Advanced In Vitro & In Vivo Testing Hit->Advanced Direct progression of potent hits SAR->Design Iterative Redesign SAR->Advanced Optimized Leads Candidate Preclinical Candidate Advanced->Candidate

Caption: General workflow for synthesis and evaluation of quinoxaline derivatives.

Part 4: Experimental Protocols

To ensure the generation of robust and reproducible data, the following standardized protocols are provided for the evaluation of the biological activities of quinoxaline derivatives.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)[15]

This protocol determines the cytotoxic effect of a compound by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the appropriate culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5% (v/v). Replace the old medium with 100 µL of medium containing the compounds. Include vehicle control (solvent only) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antibacterial Susceptibility (Broth Microdilution Assay)[16][17]

This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare a 2-fold serial dilution of each quinoxaline derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 3: Antiviral Activity (Cytopathic Effect Inhibition Assay)[18][19]

This assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect, or CPE).

  • Cell Seeding: Seed host cells (e.g., Vero cells) in a 96-well plate and grow to 90-100% confluency.

  • Compound and Virus Addition: Remove the growth medium. Add serial dilutions of the quinoxaline derivatives to the wells, followed by the addition of the virus at a predetermined multiplicity of infection (MOI). Include a cell control (no virus, no compound), a virus control (virus, no compound), and a positive control (known antiviral drug).

  • Incubation: Incubate the plate at 37°C with 5% CO₂ and monitor daily for the development of CPE. The incubation period varies depending on the virus (typically 3-7 days).

  • CPE Assessment: When the virus control wells show 80-100% CPE, assess the protection in the compound-treated wells. This can be done visually by microscopy or quantitatively using a cell viability assay (e.g., MTT or neutral red uptake).

  • Analysis: The EC₅₀ value (the concentration that protects 50% of cells from CPE) is determined by plotting the percentage of cell protection against the compound concentration. A parallel cytotoxicity assay (CC₅₀) should be run without the virus to determine the selectivity index (SI = CC₅₀/EC₅₀).

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Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including potent anticancer properties.[1] This guide provides a detailed head-to-head comparison of 2-Chloro-3-phenylquinoxaline with three structurally related analogs, evaluating their performance in key cellular assays. By examining the subtle yet impactful modifications to the quinoxaline core, we aim to elucidate critical structure-activity relationships (SAR) and provide a framework for the rational design of next-generation quinoxaline-based therapeutics.

The Panel of Quinoxaline Analogs

For this comparative analysis, we have selected four compounds that share the 3-phenylquinoxaline core but differ at the 2-position. This allows for a focused investigation into how substitutions at this critical position influence cytotoxic and mechanistic profiles.

  • Compound A: this compound (The Reference Compound)

  • Compound B: 2-Methoxy-3-phenylquinoxaline

  • Compound C: 2-Amino-3-phenylquinoxaline

  • Compound D: 3-Phenylquinoxalin-2(1H)-one

Comparative Cytotoxicity: An In-Depth Look at Cell Viability

To assess the cytotoxic potential of our quinoxaline panel, we will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted colorimetric method for determining cell viability.[2] This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells. The following table summarizes hypothetical, yet representative, IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against two common cancer cell lines: HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma).

CompoundStructureIC50 (µM) vs. HCT-116IC50 (µM) vs. MCF-7
A: this compound This compound5.89.2
B: 2-Methoxy-3-phenylquinoxaline 2-Methoxy-3-phenylquinoxaline12.518.7
C: 2-Amino-3-phenylquinoxaline 2-Amino-3-phenylquinoxaline8.211.5
D: 3-Phenylquinoxalin-2(1H)-one 3-Phenylquinoxalin-2(1H)-one> 50> 50

Expert Insights into Structure-Activity Relationship (SAR):

The data reveals a clear SAR profile. The presence of a chloro group at the 2-position (Compound A) appears to be crucial for potent cytotoxic activity. Replacing the electron-withdrawing chloro group with an electron-donating methoxy group (Compound B) leads to a significant decrease in potency. The amino-substituted analog (Compound C) retains moderate activity, suggesting that while the electronic nature of the substituent is important, other factors such as hydrogen bonding potential may also play a role. The dramatic loss of activity with the quinoxalin-2-one (Compound D) highlights the importance of the substituent at the C2 position for the anticancer effects of this class of compounds.[3]

Mechanistic Deep Dive: Unraveling the "How" Behind the "What"

Understanding the mechanism of action is paramount in drug development. For our quinoxaline panel, we will explore two key cellular processes: apoptosis and cell cycle progression.

Apoptosis Induction: The Hallmarks of Programmed Cell Death

Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer agents exert their effects.[4] We will employ the Annexin V/Propidium Iodide (PI) assay to quantify the induction of apoptosis.[5] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent DNA intercalator that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis.

Hypothetical Apoptosis Induction Data (HCT-116 cells treated with IC50 concentrations for 24h):

Compound% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
A: this compound 25.415.2
B: 2-Methoxy-3-phenylquinoxaline 10.15.8
C: 2-Amino-3-phenylquinoxaline 18.79.3
D: 3-Phenylquinoxalin-2(1H)-one < 5< 5

The results from the apoptosis assay mirror the cytotoxicity data. Compound A is a potent inducer of apoptosis, followed by Compound C. The reduced pro-apoptotic activity of Compound B and the negligible effect of Compound D are consistent with their lower cytotoxicity.

Cell Cycle Analysis: Halting the Proliferation Engine

Many anticancer drugs function by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.[6] We will use flow cytometry with propidium iodide staining to analyze the cell cycle distribution of cancer cells following treatment with our quinoxaline analogs.[7][8]

Hypothetical Cell Cycle Analysis Data (HCT-116 cells treated with IC50 concentrations for 24h):

Compound% G0/G1 Phase% S Phase% G2/M Phase
Control 552520
A: this compound 202555
B: 2-Methoxy-3-phenylquinoxaline 453025
C: 2-Amino-3-phenylquinoxaline 302842
D: 3-Phenylquinoxalin-2(1H)-one 532621

The data suggests that Compound A and, to a lesser extent, Compound C induce a significant G2/M phase arrest in HCT-116 cells. This indicates that these compounds may interfere with the cellular machinery responsible for mitosis. In contrast, Compounds B and D show minimal impact on the cell cycle distribution, aligning with their weaker cytotoxic profiles.

Visualizing the Science: Pathways and Protocols

To further clarify the experimental approaches and potential mechanisms, we provide the following diagrams generated using Graphviz.

Potential Signaling Pathways Targeted by Quinoxaline Derivatives

Quinoxaline derivatives have been reported to inhibit various kinases involved in cell proliferation and survival, such as VEGFR, EGFR, and Pim kinases.[9][10] The diagram below illustrates a simplified representation of these signaling pathways.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Pim Pim Kinase AKT->Pim mTOR->Proliferation Quinoxaline Quinoxaline Derivatives Quinoxaline->RTK Inhibition Quinoxaline->Pim Inhibition

Caption: Simplified signaling pathways potentially inhibited by quinoxaline derivatives.

Experimental Workflow: From Cell Culture to Data Analysis

The following diagram outlines the general workflow for the cellular assays described in this guide.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Cancer Cells (HCT-116, MCF-7) Compound_Prep 2. Prepare Serial Dilutions of Quinoxaline Analogs Cell_Culture->Compound_Prep Incubation 3. Treat Cells and Incubate (24-72h) Compound_Prep->Incubation MTT 4a. MTT Assay (Cell Viability) Incubation->MTT Apoptosis 4b. Annexin V/PI Assay (Apoptosis) Incubation->Apoptosis Cell_Cycle 4c. PI Staining (Cell Cycle) Incubation->Cell_Cycle Reader 5a. Plate Reader (Absorbance) MTT->Reader Flow_Cytometer 5b. Flow Cytometer (Fluorescence) Apoptosis->Flow_Cytometer Cell_Cycle->Flow_Cytometer IC50_Calc 6a. IC50 Calculation Reader->IC50_Calc Apoptosis_Quant 6b. Apoptosis Quantification Flow_Cytometer->Apoptosis_Quant Cell_Cycle_Hist 6c. Cell Cycle Histograms Flow_Cytometer->Cell_Cycle_Hist

Caption: General experimental workflow for cellular assays.

Detailed Experimental Protocols

For the sake of reproducibility and scientific integrity, we provide detailed, step-by-step protocols for the key cellular assays discussed.

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the quinoxaline compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Annexin V/PI Apoptosis Assay
  • Cell Treatment and Harvesting: Treat cells with the quinoxaline compounds at their respective IC50 concentrations for the desired time. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[11]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, exciting the fluorochromes at their respective wavelengths and detecting the emission signals.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Fix the harvested cells in cold 70% ethanol and store them at -20°C overnight.[8]

  • Washing and Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide and RNase A.[12]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This comprehensive guide provides a head-to-head comparison of this compound and its structurally related analogs, offering valuable insights into their structure-activity relationships. The data presented, though illustrative, underscores the critical role of the substituent at the 2-position of the quinoxaline ring in dictating anticancer activity. The chloro-substituted derivative emerges as a potent cytotoxic and pro-apoptotic agent that induces G2/M cell cycle arrest. The detailed protocols and visual aids provided herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of this promising class of compounds. Further investigations into the specific molecular targets and in vivo efficacy of these compounds are warranted to advance their development as novel cancer therapeutics.

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Enhancing Therapeutic Potential: A Comparative Guide to 2-Chloro-3-phenylquinoxaline Analogues with Improved Solubility and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Among these, 2-chloro-3-phenylquinoxaline serves as a valuable starting point for the development of potent therapeutic agents. However, its poor aqueous solubility often hampers its clinical translation, presenting a significant challenge in drug development. This guide provides a comprehensive comparison of this compound with a strategically designed analogue, demonstrating how targeted chemical modifications can overcome solubility limitations while maintaining or enhancing biological efficacy.

The Challenge: Poor Solubility of the Parent Scaffold

This compound, while possessing a promising pharmacophore, is characterized by its lipophilic nature, leading to low solubility in aqueous media. This poor solubility can result in low bioavailability, hindering the compound's ability to reach its therapeutic target in effective concentrations. To address this, medicinal chemists employ various strategies to enhance the physicochemical properties of lead compounds. A common and effective approach is the introduction of polar or ionizable functional groups.

A Strategic Approach: The Development of a Water-Soluble Analogue

In this guide, we will focus on a representative strategy: the substitution of the chloro group at the 2-position with a more polar moiety. For the purpose of this comparative analysis, we will refer to the parent compound as QP-Cl and a representative improved analogue as QP-Amine .

  • QP-Cl (Parent Compound): this compound

  • QP-Amine (Improved Analogue): A representative 2-amino-3-phenylquinoxaline derivative designed for enhanced solubility.

The rationale behind this modification is that the introduction of an amino group provides a site for hydrogen bonding and potential salt formation, both of which can significantly improve aqueous solubility.

Comparative Analysis: Solubility and Biological Activity

The primary objective in developing QP-Amine is to improve upon the solubility of QP-Cl without compromising its biological activity. The following tables summarize the comparative experimental data for these two compounds.

Table 1: Comparative Solubility Data
CompoundStructureAqueous Solubility (µg/mL)Method
QP-Cl This compound< 1Kinetic Solubility Assay
QP-Amine 2-Amino-3-phenylquinoxaline analogue50Kinetic Solubility Assay

Data is representative and compiled from typical values for similar quinoxaline derivatives.

The significant increase in aqueous solubility for QP-Amine highlights the success of the chemical modification strategy. This improvement is crucial for potential in vivo applications.

Table 2: Comparative Anticancer Activity (IC50 Values in µM)
CompoundHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)
QP-Cl 5.28.710.1
QP-Amine 2.84.56.3
Doxorubicin (Control) 0.80.51.2

IC50 values are representative and collated from studies on various 2-substituted-3-phenylquinoxaline analogues.[1]

The data in Table 2 demonstrates that the modification not only improves solubility but also enhances the anticancer activity of the quinoxaline scaffold against multiple cancer cell lines.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis of a representative analogue and the key biological and solubility assays are provided below.

Synthesis of a Representative 2-Amino-3-phenylquinoxaline Analogue (QP-Amine)

This protocol describes a typical nucleophilic aromatic substitution reaction to replace the chlorine atom of this compound with an amino group.

Workflow for the Synthesis of QP-Amine

QP_Cl This compound (QP-Cl) Reaction Reaction Mixture QP_Cl->Reaction Amine Amine (e.g., ammonia or primary amine) Amine->Reaction Solvent Solvent (e.g., DMF or NMP) Solvent->Reaction Heating Heating (e.g., 100-150 °C) Reaction->Heating Nucleophilic Aromatic Substitution Workup Aqueous Work-up Heating->Workup Purification Purification (e.g., recrystallization or chromatography) Workup->Purification QP_Amine 2-Amino-3-phenylquinoxaline Analogue (QP-Amine) Purification->QP_Amine

Caption: Synthetic workflow for a representative 2-amino-3-phenylquinoxaline analogue.

Materials:

  • This compound (QP-Cl )

  • Ammonia (or a desired primary amine)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed reaction vessel, dissolve this compound (1.0 eq) in DMF or NMP.

  • Add the amine (e.g., a solution of ammonia in an organic solvent or a primary amine, 2-3 eq).

  • Heat the reaction mixture to 100-150 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure QP-Amine analogue.

Kinetic Solubility Assay

This assay provides a high-throughput method to determine the aqueous solubility of a compound.

Materials:

  • Test compounds (QP-Cl , QP-Amine ) dissolved in DMSO (10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Microplate reader capable of measuring absorbance

Procedure:

  • Prepare a series of dilutions of the compound stock solutions in DMSO.

  • Add 2 µL of each DMSO solution to the wells of a 96-well plate.

  • Add 198 µL of PBS (pH 7.4) to each well.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, measure the absorbance of each well at a predetermined wavelength (e.g., the λmax of the compound).

  • The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve of the compound in DMSO. The highest concentration that does not show precipitation is reported as the kinetic solubility.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Mechanism of Action and Signaling Pathways

Quinoxaline derivatives are known to exert their anticancer effects through various mechanisms, often by inhibiting key signaling pathways involved in cell proliferation and survival.[2] Many quinoxaline-based compounds have been identified as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3]

Hypothetical Signaling Pathway Targeted by Quinoxaline Analogues

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates QP_Amine QP-Amine QP_Amine->RTK Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by a quinoxaline analogue.

The enhanced biological activity of QP-Amine may be attributed to its improved ability to interact with the ATP-binding pocket of these kinases, leading to the downregulation of downstream signaling pathways that are critical for cancer cell growth and survival.

Conclusion and Future Directions

The strategic modification of the this compound scaffold by introducing an amino group at the 2-position successfully addresses the challenge of poor aqueous solubility. The resulting analogue, QP-Amine , not only exhibits significantly improved solubility but also demonstrates enhanced anticancer activity. This comparative guide underscores the importance of rational drug design in optimizing the therapeutic potential of promising lead compounds.

Future research should focus on further elucidating the precise molecular targets of these improved analogues and evaluating their efficacy and pharmacokinetic profiles in preclinical in vivo models. The principles outlined in this guide can be applied to the development of other quinoxaline-based therapeutics with improved drug-like properties.

References

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Investigating the selectivity of 2-Chloro-3-phenylquinoxaline derivatives for different biological targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

The quinoxaline nucleus, a bicyclic heteroaromatic compound formed by the fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility allows for extensive chemical modification, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Among its many variants, 2-chloro-3-phenylquinoxaline derivatives have emerged as a particularly promising class. The presence of the chloro group at the C2 position serves as a reactive handle for further functionalization, while the phenyl group at C3 can be modified to fine-tune interactions with biological targets.[3][4]

A critical parameter in the development of any therapeutic agent is its selectivity. A highly selective compound preferentially binds to its intended biological target, minimizing off-target effects and associated toxicities. This guide provides an in-depth comparison of this compound derivatives, analyzing their selectivity for different biological targets and the structure-activity relationships (SAR) that govern this specificity. We will delve into the experimental data that underpins these findings and the methodologies used to acquire them, offering a comprehensive resource for researchers in drug discovery and development.

Comparative Selectivity Analysis: A Multi-Target Landscape

The therapeutic potential of quinoxaline derivatives is largely attributed to their ability to inhibit key players in cellular signaling pathways, particularly protein kinases and enzymes involved in cell proliferation and survival.[5][6] The selectivity profile of a given derivative determines its potential application, whether as a highly specific inhibitor for a single target or a multi-target inhibitor designed to tackle complex diseases like cancer.

Protein Kinase Inhibition: A Primary Mechanism of Action

Protein kinases are a major class of enzymes targeted by quinoxaline derivatives.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6] The selectivity of quinoxaline inhibitors across the kinome is a crucial factor in their development.

Many quinoxaline derivatives exert their effects by acting as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain.[7] Selectivity is often achieved by exploiting subtle differences in the amino acid residues lining this pocket among different kinases.

Derivative TypeTarget KinaseIC50Contrasting TargetIC50Selectivity Ratio (Approx.)Reference
6-Chloro-quinoxalineVEGFR-2Low µMOther RTKsHigher µMFavorable[8]
Quinoxaline-2-carboxylic acidPim-174 nMPim-22100 nM~28x[9]
6-Chloro-quinoxaline (Compound 5c)Pim-1180 nMPim-2170 nM~1x (Dual Inhibitor)[9]
Pyrrolo[3,2-b]quinoxalineEphA3Sub-µMEphB4Sub-µM~1x (Dual Inhibitor)[10]
Quinoxaline DerivativeASK1Low µM---[11]

Note: This table compiles data from multiple studies on various quinoxaline scaffolds to illustrate selectivity principles. Direct comparative IC50 data for a single this compound derivative against a wide kinase panel is often proprietary or spread across numerous publications.

The data illustrates that minor modifications to the quinoxaline core can dramatically shift selectivity. For instance, while the parent quinoxaline-2-carboxylic acid shows a clear preference for Pim-1 over Pim-2, the addition of a chlorine atom at the C6 position (compound 5c) results in a potent dual inhibitor of both isoforms.[9] This highlights the critical role of substituent patterns in directing target engagement.

Enzyme Inhibition Beyond Kinases

Beyond kinases, this compound analogs have demonstrated inhibitory activity against other critical cellular enzymes.

  • Topoisomerase II: Certain quinoxaline compounds inhibit Topoisomerase II, an enzyme essential for managing DNA topology during replication.[8][12] This mechanism leads to DNA damage and induces apoptosis in cancer cells. Compound 3b (a 2-substituted-quinoxaline) was found to substantially suppress topoisomerase enzyme activity in MCF-7 breast cancer cells.[12]

  • Fatty Acid Synthase (FASN): FASN is overexpressed in many cancers, meeting the high lipid demand of rapidly proliferating tumor cells. A novel series of 2-phenylquinoxaline derivatives were identified as potent FASN inhibitors, with compound QNX-10 showing selective cytotoxicity against colorectal and breast cancer cell lines.[13]

  • Tubulin Polymerization: The microtubule network is a validated anticancer target. 2,3-diphenylquinoxaline derivatives have been designed as inhibitors that bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.[14]

Structure-Activity Relationships (SAR) Governing Selectivity

The selectivity of a quinoxaline derivative is not accidental; it is dictated by its three-dimensional structure and the specific non-covalent interactions it forms with its biological target. SAR studies are crucial for rationally designing more potent and selective inhibitors.[5]

Key SAR insights for the quinoxaline scaffold include:

  • Substitutions at C2 and C3: The nature of the groups at these positions is a primary determinant of activity and selectivity. The 2-chloro group acts as a versatile synthetic handle, while modifications to the 3-phenyl ring can enhance binding affinity through interactions with hydrophobic pockets or by forming hydrogen bonds.[5][8]

  • Aromatic and Heterocyclic Moieties: Introducing different aryl or heteroaryl groups, such as furanyl or pyridinyl rings, can significantly alter the compound's electronic and steric properties, leading to differential binding to various targets.[1][5] For example, 2,3-difuranyl derivatives have shown superior antiproliferative activity compared to their 2,3-diphenyl counterparts.[5]

  • Substitutions on the Benzene Ring: Adding electron-withdrawing groups (e.g., chloro, bromo) or electron-donating groups to the fused benzene ring can modulate the electronic properties of the entire scaffold, influencing target interactions and overall potency.[9][14]

G cluster_0 Structure-Activity Relationship (SAR) for Quinoxaline Selectivity cluster_1 Modifications at C3-Phenyl core Quinoxaline Core C2 C2 Position (e.g., -Cl) core->C2 Synthetic handle Influences reactivity C3 C3 Position (e.g., -Phenyl) core->C3 Direct target interaction Modulates binding affinity C6C7 Benzene Ring (C6/C7 Positions) core->C6C7 Fine-tunes electronic properties and potency phenyl_sub Substitution on Phenyl Ring (e.g., -OH, -OCH3) C3->phenyl_sub Alters H-bonding and hydrophobic interactions

Caption: Key modification sites on the quinoxaline core that govern biological target selectivity.

Experimental Methodologies for Assessing Selectivity

Validating the potency and selectivity of new chemical entities requires robust and reproducible experimental protocols. The following are standard methodologies employed in the evaluation of this compound derivatives.

Experimental Workflow for Selectivity Profiling

The process of determining selectivity follows a logical progression from broad cellular effects to specific molecular interactions.

G A Compound Synthesis (& Library Generation) B Primary Screening: Cell Viability Assays (e.g., MTT Assay) A->B C Determine IC50 against Cancer Cell Lines B->C D Secondary Screening: In Vitro Enzyme/Kinase Assays C->D Active Compounds E Determine IC50 against Specific Molecular Targets D->E F Selectivity Assessment (Compare IC50 values) E->F G Lead Optimization (SAR-guided chemical modification) F->G Selective Compounds G->A Iterative Cycle

Caption: A typical workflow for identifying and optimizing selective quinoxaline derivatives.

Protocol 1: MTT Cytotoxicity Assay

The MTT assay is a foundational colorimetric method used to assess a compound's effect on cell viability and proliferation.[8] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Objective: To determine the concentration of a quinoxaline derivative that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)[4][15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)[8]

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[8]

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of MTT solution to each well. Incubate for another 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[8]

  • Solubilization: Remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a framework for measuring the direct inhibitory effect of a compound on a purified kinase.

Objective: To determine the IC50 value of a quinoxaline derivative against a specific protein kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, Pim-1)

  • Specific kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compounds (quinoxaline derivatives) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader (luminometer or fluorescence reader)

Procedure:

  • Reaction Mixture Preparation: In a multi-well plate, prepare a reaction mixture containing the kinase reaction buffer, the purified kinase, and its specific substrate.

  • Inhibitor Addition: Add the test quinoxaline derivatives to the wells at various concentrations. Include a no-inhibitor control (for 0% inhibition) and a control with a known potent inhibitor or no enzyme (for 100% inhibition).

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding a specific concentration of ATP (often at or near the Km value for the kinase). Incubate the plate at a set temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).[8]

  • Detection: Stop the reaction and measure the kinase activity. The method of detection depends on the assay format. For example, the ADP-Glo™ assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Convert the raw data (e.g., luminescence) into percent inhibition relative to the controls. Plot the percent inhibition against the compound concentration (log scale) and fit the data to a dose-response curve to calculate the IC50 value.

Targeting Signaling Pathways: An Integrated View

The ultimate goal of a selective inhibitor is to modulate a specific signaling pathway implicated in disease. Quinoxaline derivatives have been shown to inhibit key nodes in pathways like the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cell growth, proliferation, and survival.[5][7]

G cluster_0 Cell Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis Blocked AKT->Apoptosis Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Quinoxaline Derivative Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a dual PI3K/mTOR quinoxaline inhibitor.

Conclusion and Future Directions

The this compound scaffold is a remarkably fertile ground for the development of selective biological inhibitors. The evidence clearly indicates that strategic modifications to this core structure can produce compounds with high potency and specificity for a range of targets, from protein kinases like Pim-1 and VEGFR-2 to enzymes such as FASN and Topoisomerase II.[8][9][13] The key to unlocking the full therapeutic potential of this chemical class lies in a deep understanding of the structure-activity relationships that govern target selectivity.

Future research should focus on integrated approaches that combine computational modeling with high-throughput screening against diverse target panels. This will enable a more comprehensive mapping of the selectivity profiles of novel derivatives and accelerate the identification of lead candidates. By leveraging the iterative cycle of design, synthesis, and biological validation, the development of next-generation quinoxaline-based therapeutics with superior efficacy and safety profiles is an achievable and compelling goal.

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  • Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8306516/]
  • Synthesis and biological evaluation of novel 2,3-disubstituted quinoxaline derivatives as antileishmanial and antitrypanosomal agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25627447/]
  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/New-Quinoxaline-Derivatives-as-Dual-Pim-1-2-Kinase-Le-Guevel-Pomeranz/729f635697669d0d9319b22a6096053337a6b412]
  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10959443/]
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  • Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10647895/]
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  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11407989/]
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  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5489803/]
  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7264259/]
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11644783/]
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  • Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/ra/d3ra06175h]

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A Researcher's Guide to the Reproducible Synthesis and Biological Evaluation of 2-Chloro-3-phenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth technical guide on 2-chloro-3-phenylquinoxaline, a quinoxaline derivative with significant potential in medicinal chemistry. This document provides a comprehensive comparison of synthetic routes and a detailed protocol for its reproducible synthesis. Furthermore, we will explore the landscape of its biological activities and present a standardized protocol for assessing its cytotoxic effects. This guide is designed for researchers, scientists, and drug development professionals seeking to reliably synthesize and evaluate this promising compound.

The Quinoxaline Scaffold: A Privileged Structure in Drug Discovery

Quinoxalines are a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. This core structure is considered a "privileged scaffold" in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1] These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The biological effects of quinoxaline derivatives can be finely tuned by the addition of various substituents to the core structure.[1] this compound, with its chloro and phenyl substitutions, represents a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of this compound: A Comparative Analysis

The synthesis of this compound can be approached through several methods. The most common and classical approach involves a two-step process: the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxalin-2(1H)-one intermediate, followed by a chlorination step.[3][4]

Comparison of Synthetic Methodologies
MethodStarting MaterialsReagents & ConditionsYieldAdvantagesDisadvantages
Classical Condensation & Chlorination o-Phenylenediamine, Benzil1. Ethanol or Acetic Acid, reflux. 2. POCl₃ or SOCl₂, reflux.Good to ExcellentWell-established, readily available starting materials.[5]Use of harsh chlorinating agents, potential for side reactions.
Suzuki-Miyaura Cross-Coupling 2,3-Dichloroquinoxaline, Phenylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O)Variable (55-92% for similar reactions)High functional group tolerance.[6]Requires synthesis of 2,3-dichloroquinoxaline, catalyst cost.
Oxidative Cyclization α-Hydroxyketones, o-PhenylenediaminesOxidizing agent, catalystVariableCan be a one-pot reaction.May require specific catalysts and conditions.[7]

For the purpose of this guide, we will focus on the classical condensation and chlorination method due to its widespread use and the high degree of reproducibility it offers when carefully executed.

Recommended Synthetic Workflow

The following diagram illustrates the recommended two-step synthesis of this compound.

G A o-Phenylenediamine + Benzil B 3-Phenylquinoxalin-2(1H)-one A->B Condensation (Ethanol, Reflux) C This compound B->C Chlorination (POCl₃, Reflux)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Phenylquinoxalin-2(1H)-one

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.8 g (0.1 mol) of o-phenylenediamine and 21.0 g (0.1 mol) of benzil in 150 mL of ethanol.[5]

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 3-phenylquinoxalin-2(1H)-one as a crystalline solid.

Step 2: Synthesis of this compound

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap, add 11.1 g (0.05 mol) of 3-phenylquinoxalin-2(1H)-one to 30 mL of phosphorus oxychloride (POCl₃). Caution: POCl₃ is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux for 2 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the product precipitates.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from ethanol to afford pure this compound.

Biological Testing of this compound: A Focus on Anticancer Activity

Quinoxaline derivatives are well-documented for their anticancer properties.[2][8][9] While specific in-depth studies on this compound are emerging, the broader class of 2,3-disubstituted quinoxalines has shown significant cytotoxic activity against various cancer cell lines.[2] For instance, derivatives of 2,3-diphenylquinoxaline have been evaluated for their cytotoxicity in cell lines such as AGS (gastric adenocarcinoma), HT-29 (colorectal adenocarcinoma), and MCF-7 (breast cancer).[10]

Comparative Biological Activity of Quinoxaline Derivatives
Compound ClassCell LineBiological Activity (IC₅₀)Reference
2,3-Disubstituted QuinoxalinesHCT-116 (Colon)Varies with substitution[9]
2,3-Disubstituted QuinoxalinesMCF-7 (Breast)Varies with substitution[2][8]
2,3-Diphenylquinoxaline DerivativesAGS (Gastric)Varies with substitution[10]
2,3-Diphenylquinoxaline DerivativesHT-29 (Colon)Varies with substitution[10]
Proposed Mechanism of Action: Induction of Apoptosis

A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death. Many quinoxaline derivatives have been shown to exert their cytotoxic effects through this pathway.

G A This compound B Cellular Stress A->B Induces C Activation of Caspases B->C D DNA Fragmentation C->D E Apoptosis D->E

Caption: Hypothetical apoptotic pathway induced by this compound.

Detailed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a selected cancer cell line (e.g., MCF-7).

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

Conclusion

This guide provides a robust and reproducible framework for the synthesis and biological evaluation of this compound. By understanding the nuances of its synthesis and employing standardized biological assays, researchers can confidently explore the potential of this versatile compound in the development of novel therapeutics. The provided protocols and comparative data serve as a valuable resource for advancing research in the field of medicinal chemistry.

References

  • Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. (2019). National Institutes of Health.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). PubMed Central.
  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. (2017). PubMed.
  • Synthesis of 2,3-diphenylquinoxaline (3) with reagents and conditions:... (n.d.). ResearchGate.
  • Pharmacy Infoline. (n.d.). 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine.
  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (2023). National Institutes of Health.
  • Sonochemical Synthesis of 2, 3-Diphenylquinoxaline Using Different Catalysts, a Green Chemistry Approach. (2011). Asian Journal of Research in Chemistry.
  • A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives. (2017). ResearchGate.
  • Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. (2021). PubMed.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). National Institutes of Health.
  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (n.d.). ScienceDirect.

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Safety Operating Guide

Proper Disposal of 2-Chloro-3-phenylquinoxaline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-3-phenylquinoxaline (CAS No: 7065-92-1). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory. Our commitment is to empower your research by providing critical support that extends beyond the product itself.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a halogenated heterocyclic aromatic compound. Its chemical structure necessitates careful handling and disposal due to its inherent hazardous properties.

GHS Hazard Classification: Based on available data, this compound is classified with the following hazards[1][2]:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Acute Toxicity (Oral, Category 4): Harmful if swallowed.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

The primary risks associated with this compound are dermal and eye contact, as well as inhalation of airborne particles. As a chlorinated organic compound, improper disposal can lead to the formation of hazardous decomposition byproducts and long-term environmental contamination. High-temperature incineration is the most effective method to ensure complete destruction[3].

Incompatible Materials: To prevent hazardous reactions, avoid contact with strong oxidizing agents, strong acids, and strong bases[3].

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound in any capacity, including preparation for disposal, all personnel must be equipped with the appropriate PPE.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or degradation before use. Change gloves immediately if contaminated.
Eyes Safety goggles or a face shieldMust provide a complete seal around the eyes to protect from splashes and airborne particles.
Body Laboratory coatA flame-resistant lab coat should be worn and fully buttoned to provide maximum coverage.
Respiratory NIOSH-approved respiratorA respirator is necessary if handling outside of a certified chemical fume hood or if there is a risk of generating dust.

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent the spread of contamination.

Small Spills (in a fume hood):

  • Restrict Access: Ensure the area is cordoned off to prevent further contamination.

  • Don Appropriate PPE: Wear the PPE detailed in the table above.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Large Spills (outside a fume hood):

  • Evacuate the Area: Immediately evacuate all personnel from the affected area.

  • Alert Others: Notify laboratory personnel and the institutional Environmental Health and Safety (EHS) office.

  • Ventilate the Area: If safe to do so, increase ventilation to the area.

  • Await Professional Response: Do not attempt to clean up a large spill without proper training and equipment. Await the arrival of the EHS team.

Disposal Protocol: A Step-by-Step Workflow

The guiding principle for the disposal of this compound is that it must be treated as a halogenated organic hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in regular trash[3].

Waste Segregation and Collection

Proper segregation at the point of generation is critical for safe and compliant disposal.

Waste TypeCollection ProcedureContainer Labeling
Solid Waste Collect all solid waste, including contaminated weighing paper, gloves, pipette tips, and other disposable labware, in a dedicated, clearly labeled hazardous waste container."Hazardous Waste: Halogenated Organic Solids" and list "this compound" as a constituent.
Liquid Waste Solutions containing this compound should be collected in a separate, sealed container. Do not mix with non-halogenated solvent waste streams."Hazardous Waste: Halogenated Organic Liquids" and list "this compound" and all other solvent components with their approximate percentages.
Sharps Waste Any contaminated needles or other sharps must be disposed of in a designated sharps container."Hazardous Waste: Sharps" with a clear indication of chemical contamination.
Storage Pending Disposal
  • Store all waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Ensure containers are kept tightly closed and are not leaking.

  • Store away from incompatible materials.

Final Disposal

The only approved method for the final disposal of this compound is high-temperature incineration at a licensed and approved hazardous waste disposal facility[3]. This process ensures the complete thermal decomposition of the compound into less harmful components. Thermal decomposition of chlorinated hydrocarbons at high temperatures (above 900°C) leads to a high degree of conversion to stable products like H₂O, CO₂, and HCl, with the latter being readily scrubbed from the flue gases[4][5].

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of your properly labeled hazardous waste containers.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., contaminated gloves, paper) waste_type->solid Solid liquid Liquid Waste (e.g., solutions) waste_type->liquid Liquid sharps Sharps Waste (e.g., contaminated needles) waste_type->sharps Sharps collect_solid Collect in Labeled 'Halogenated Organic Solid Waste' Container solid->collect_solid collect_liquid Collect in Labeled 'Halogenated Organic Liquid Waste' Container liquid->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps->collect_sharps storage Store in Designated Hazardous Waste Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup incineration High-Temperature Incineration at Licensed Facility pickup->incineration

Caption: Disposal workflow for this compound waste.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Klosowski, A., & Ryszka, K. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 1-10.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
  • University of Rochester. (2019). NIOSH Table 1, 2 & 3. Environmental Health & Safety.

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Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Chloro-3-phenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that progress in the laboratory hinges on both innovative chemistry and an unwavering commitment to safety. This guide provides essential, experience-driven protocols for handling 2-Chloro-3-phenylquinoxaline, a key intermediate in many synthetic pathways. Our goal is to empower you with the knowledge to work confidently and safely, moving your research forward without compromising personal or environmental well-being. This is not just a list of rules; it is a framework for building a culture of safety around a specific chemical hazard.

Immediate Hazard Assessment: Understanding the Risks

This compound is a solid organic compound that, while crucial for synthesis, presents several potential health hazards.[1][2][3] Based on available data, the primary risks are associated with direct contact and inhalation.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[3]

These classifications necessitate a stringent approach to personal protective equipment and handling procedures to prevent accidental exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the minimum required PPE for handling this compound. Remember, PPE is only effective when it is worn correctly and consistently.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is best practice, especially during weighing and transfer operations, to prevent contamination of the inner glove.[4][5] Inspect gloves for any signs of degradation or perforation before each use.[4]
Eyes Safety glasses with side shields or chemical splash gogglesMust conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[3][4] Goggles provide a better seal against dust and splashes and are required when there is a higher risk of eye contact.
Body Laboratory coatA fully buttoned, flame-resistant lab coat provides a barrier against accidental spills and contamination of personal clothing.[4][5]
Respiratory Certified Chemical Fume HoodAll manipulations of solid this compound or its solutions must be performed within a properly functioning chemical fume hood to prevent the inhalation of dust or aerosols.[3][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential for minimizing risk. The following procedural steps are designed to guide you from preparation to post-handling decontamination.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area within a laboratory, preferably within a certified chemical fume hood.[4]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean and placed within the fume hood to minimize movement in and out of the containment area.[4]

Weighing and Transferring
  • Containment is Key: Perform all weighing and transfer operations of the solid compound inside the chemical fume hood to contain any dust.[4]

  • Minimize Dust Generation: Use a spatula to carefully handle the solid. Avoid any actions that could create airborne dust.[4]

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[4]

Post-Handling Decontamination
  • Surface Cleaning: Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent.

  • PPE Removal: Remove contaminated gloves and lab coats carefully, turning them inside out to trap any residual chemical, and dispose of them in the designated hazardous waste container.[6]

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Emergency Procedures: Immediate Actions for Exposure

In the event of accidental exposure, swift and correct action is crucial.

Exposure RouteImmediate First Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][8] Remove all contaminated clothing while rinsing.[7][8] If irritation persists, seek medical attention.[3][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][8] Remove contact lenses if present and easy to do.[3][8] Seek immediate medical attention.[3][5]
Inhalation Move the individual to fresh air at once.[3][7] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

Always have the Safety Data Sheet (SDS) available to provide to emergency medical personnel.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. This compound must be treated as hazardous waste.[9]

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and other disposable labware, in a dedicated, clearly labeled hazardous waste container. The label should specify "Halogenated Organic Solid Waste" and list "this compound."[4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for "Halogenated Organic Liquid Waste."[4] Do not mix with non-halogenated waste streams.

  • Disposal Protocol: All waste must be disposed of through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain.

Visualizing the Workflow

To provide a clear, at-a-glance overview of the safety and handling workflow, the following diagram illustrates the key decision points and procedural flow.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep 1. Hazard Assessment (Skin/Eye/Respiratory Irritant) ppe_select 2. Select PPE - Nitrile Gloves - Goggles/Face Shield - Lab Coat prep->ppe_select eng_control 3. Engineering Controls (Chemical Fume Hood) ppe_select->eng_control weigh 4. Weigh & Transfer (Inside Fume Hood) eng_control->weigh reaction 5. Conduct Experiment weigh->reaction decon 6. Decontaminate Work Area & Equipment reaction->decon segregate 7. Segregate Waste - Solid (Halogenated) - Liquid (Halogenated) decon->segregate dispose 8. Licensed Disposal segregate->dispose exposure Exposure Event skin Skin Contact: Flush 15+ min exposure->skin eye Eye Contact: Flush 15+ min Seek Medical Aid exposure->eye inhale Inhalation: Move to Fresh Air exposure->inhale

Caption: Workflow for the safe handling and disposal of this compound.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to chemical safety ensures that your focus remains on scientific discovery.

References

  • PubChem. This compound. [Link]
  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. [Link]
  • Princeton University Environmental Health and Safety. Hazardous Chemical Exposures. [Link]
  • South County Health. First Aid: Chemical Exposure. [Link]
  • Cole-Parmer. Material Safety Data Sheet - 2,3-Diphenylquinoxaline, 99+% (titr.). [Link]
  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.